molecular formula C25H26ClN7O3 B15610533 DPPY

DPPY

カタログ番号: B15610533
分子量: 508.0 g/mol
InChIキー: YULLFCKYQFTWEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

DPPY is a useful research compound. Its molecular formula is C25H26ClN7O3 and its molecular weight is 508.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C25H26ClN7O3

分子量

508.0 g/mol

IUPAC名

N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C25H26ClN7O3/c1-2-22(34)29-19-4-3-5-20(14-19)30-24-21(26)15-27-25(32-24)31-18-8-6-17(7-9-18)28-23(35)16-33-10-12-36-13-11-33/h2-9,14-15H,1,10-13,16H2,(H,28,35)(H,29,34)(H2,27,30,31,32)

InChIキー

YULLFCKYQFTWEM-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory (ptk Inhibitor)

An In-depth Technical Guide on the Mechanism of Action of DPPY

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPPY (also known as compound 6) is a potent, small-molecule multi-kinase inhibitor belonging to the thieno[3,2-d]pyrimidine (B1254671) class of compounds. It demonstrates significant inhibitory activity against key protein tyrosine kinases (PTKs) involved in oncogenesis and inflammation, namely the Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3). With IC50 values in the low nanomolar range for these targets, this compound shows considerable therapeutic potential in oncology and for inflammatory conditions such as idiopathic pulmonary fibrosis.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, the downstream signaling pathways it modulates, and its biological effects. Detailed experimental methodologies and quantitative data are presented to support further research and development of this compound and related compounds.

Introduction: The Therapeutic Rationale for Multi-Kinase Inhibition

Protein tyrosine kinases are a large family of enzymes that are critical regulators of cellular signaling pathways, governing fundamental processes such as cell growth, proliferation, differentiation, and survival.[1] The dysregulation of PTK activity is a well-established hallmark of numerous diseases, including a wide range of cancers and autoimmune disorders. This makes PTKs highly attractive targets for therapeutic intervention.[1]

This compound has emerged as a potent inhibitor of several key PTKs. Its multi-targeted profile against EGFR, BTK, and JAK3 suggests a broad therapeutic potential, particularly in diseases where these signaling pathways are aberrantly activated.[1] By simultaneously blocking these critical nodes, this compound can potentially overcome resistance mechanisms and offer a more comprehensive therapeutic effect.

Molecular Targets and Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the catalytic activity of EGFR, BTK, and JAK3, thereby blocking their respective downstream signaling cascades.[1] The thieno[2,3-d]pyrimidine (B153573) core of this compound is recognized as a "privileged scaffold" in kinase inhibitor development due to its structural similarity to the purine (B94841) ring of ATP, enabling it to effectively compete for the ATP-binding site on a wide range of kinases.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon binding to ligands such as Epidermal Growth Factor (EGF), undergoes dimerization and autophosphorylation.[1][2] This activation initiates several downstream cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are crucial for promoting cell proliferation and survival.[1][3] Overactivity of the EGFR pathway is a common driver in various cancers.[2] this compound, by inhibiting the EGFR kinase domain, prevents these downstream signaling events, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Inhibition of Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[4] Activation of the BCR leads to the recruitment and phosphorylation of BTK, which in turn phosphorylates and activates phospholipase Cγ2 (PLCγ2). This initiates a cascade of downstream signaling events, including calcium mobilization and the activation of transcription factors like NF-κB and NFAT, which are essential for B-cell proliferation, survival, and differentiation.[5] Dysregulated BTK signaling is implicated in B-cell malignancies and autoimmune diseases.[4][5] this compound's inhibition of BTK disrupts these critical B-cell functions.

BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK This compound This compound This compound->BTK PLCG2 PLCγ2 BTK->PLCG2 Ca_Mobilization Ca²⁺ Mobilization PLCG2->Ca_Mobilization Transcription_Factors NF-κB, NFAT Ca_Mobilization->Transcription_Factors B_Cell_Function B-Cell Proliferation & Survival Transcription_Factors->B_Cell_Function

Figure 2: Simplified BTK signaling pathway and the inhibitory action of this compound.
Inhibition of Janus Kinase 3 (JAK3) Signaling

JAK3 is a member of the Janus family of intracellular, non-receptor tyrosine kinases that is predominantly expressed in hematopoietic cells.[6][7] It plays a critical role in signal transduction downstream of cytokine receptors that utilize the common gamma chain (γc), such as those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] Upon cytokine binding, receptor-associated JAKs, including JAK3, become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][6] STATs are then phosphorylated by JAK3, leading to their dimerization, nuclear translocation, and regulation of target gene transcription involved in inflammation and immune responses.[1] The inhibition of the JAK3/STAT pathway by this compound is a key mechanism for its potential anti-inflammatory and anti-fibrotic effects.[1]

JAK3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor γc Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 This compound This compound This compound->JAK3 STAT STAT JAK3->STAT STAT_Dimer STAT Dimer STAT->STAT_Dimer Gene_Transcription Gene Transcription (Inflammation) STAT_Dimer->Gene_Transcription

Figure 3: Simplified JAK3/STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values against its primary kinase targets are summarized in the table below.

Target KinaseIC50 (nM)Putative Therapeutic Area
Epidermal Growth Factor Receptor (EGFR)<10Oncology
Bruton's Tyrosine Kinase (BTK)<10Oncology, Inflammatory Diseases
Janus Kinase 3 (JAK3)<10Inflammatory Diseases, Fibrosis
Table 1: Inhibitory potency (IC50) of this compound against target kinases.[1]

Experimental Protocols

The characterization of this compound's inhibitory activity involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Objective: To determine the IC50 value of this compound for EGFR, BTK, and JAK3.

Materials:

  • Recombinant human EGFR, BTK, or JAK3 enzyme.

  • Specific peptide substrate for each kinase (e.g., Poly (Glu, Tyr) 4:1 for EGFR).

  • Adenosine triphosphate (ATP).

  • This compound (compound 6) serially diluted in DMSO.

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit which measures ADP production).

  • 384-well microplates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a mixture of the kinase substrate and ATP in kinase buffer. Dilute the recombinant kinase enzyme to the desired concentration in kinase buffer.

  • Assay Reaction: To the wells of a 384-well plate, add the diluted this compound or vehicle control (DMSO). Add the diluted kinase enzyme to each well.

  • Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced by following the protocol of the detection kit (e.g., ADP-Glo™). This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase-based reaction.

  • Data Analysis: Measure the luminescent signal. Normalize the data using controls (no inhibitor for 100% activity, no enzyme for 0% activity). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - Serial Dilutions of this compound - Kinase Enzyme - Substrate/ATP Mix start->reagent_prep plate_setup Plate Setup (384-well): Add this compound/Vehicle and Kinase reagent_prep->plate_setup initiate_reaction Initiate Reaction: Add Substrate/ATP Mix plate_setup->initiate_reaction incubation Incubate at 30°C for 60 min initiate_reaction->incubation detection Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) incubation->detection read_plate Measure Luminescence detection->read_plate data_analysis Data Analysis: Calculate % Inhibition Determine IC50 read_plate->data_analysis end End data_analysis->end

Figure 4: General workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay

This assay evaluates the effect of this compound on the growth and viability of cancer cell lines that are dependent on the targeted kinases.

Objective: To determine the anti-proliferative activity of this compound on relevant cancer cell lines (e.g., B-cell lymphoma cells).

Materials:

  • Relevant cancer cell line (e.g., a B-cell lymphoma line for BTK inhibition).

  • Complete cell culture medium.

  • This compound (compound 6) serially diluted in culture medium.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density into the wells of a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. This reagent typically measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Measure the luminescent signal using a plate reader. Calculate the percentage of proliferation inhibition relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the logarithm of this compound concentration.

Conclusion and Future Directions

This compound is a potent multi-kinase inhibitor targeting EGFR, BTK, and JAK3, key drivers in cancer and inflammatory diseases. Its mechanism of action involves the direct inhibition of the catalytic activity of these kinases, leading to the blockade of critical downstream signaling pathways. The low nanomolar inhibitory potency of this compound underscores its potential as a promising therapeutic candidate. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in relevant disease models. The detailed protocols provided in this guide offer a framework for the continued exploration of this compound and the development of next-generation multi-targeted kinase inhibitors.

References

An In-depth Technical Guide to DPPY (Compound 6): A Multi-Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of DPPY (compound 6), a potent, small-molecule inhibitor of multiple protein tyrosine kinases. This compound, belonging to the thieno[3,2-d]pyrimidine (B1254671) class of compounds, has demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3).[1][2][3] This multi-targeted profile suggests its therapeutic potential in oncology and inflammatory diseases.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing detailed methodologies and data to support further investigation of this compound and related compounds.

Synthesis and Characterization

The synthesis of thieno[3,2-d]pyrimidine derivatives, the structural class of this compound, typically involves a convergent synthetic route.[4] A general approach is the cyclization of a substituted 3-aminothiophene-2-carboxylate with a one-carbon source like formamide (B127407).[4][5]

General Synthetic Scheme:

A common synthetic pathway to thieno[3,2-d]pyrimidinones starts with the cyclization of 3-amino-thiophene-2-carboxylate derivatives.[5] Subsequent chlorination followed by nucleophilic substitution with an appropriate aniline (B41778) derivative yields the final thieno[3,2-d]pyrimidine compounds.[4]

  • Step 1: Cyclization: Methyl 5-aryl-3-aminothiophene-2-carboxylate is cyclized with formamide at elevated temperatures to yield the corresponding 6-aryl-thieno[3,2-d]pyrimidin-4(3H)-one.[4]

  • Step 2: Chlorination: The thieno[3,2-d]pyrimidin-4(3H)-one is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce the 4-chloro-thieno[3,2-d]pyrimidine intermediate.[4]

  • Step 3: Nucleophilic Substitution: The final compound is obtained by the reaction of the 4-chloro intermediate with the desired aniline in a suitable solvent like isopropanol (B130326) under reflux.[4]

Characterization:

The structural integrity and purity of the synthesized this compound compound and its analogs are confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the final compound.

Quantitative Biological Data

This compound (compound 6) has shown potent inhibitory activity against its target kinases and has demonstrated anti-proliferative effects in various cancer cell lines.

Table 1: Inhibitory Potency (IC₅₀) of this compound (Compound 6) Against Target Kinases [1]

KinaseIC₅₀ (nM)
EGFRLow nM
BTKLow nM
JAK3Low nM

Table 2: Anti-Proliferative Activity of this compound (Compound 6) in B-cell Lymphoma Cell Lines

Cell LineIC₅₀ (µM)
TMD8Data not available in search results
RamosData not available in search results

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the catalytic activity of EGFR, BTK, and JAK3, thereby blocking their respective downstream signaling cascades.[1][2]

Inhibition of EGFR Signaling

EGFR is a receptor tyrosine kinase that, upon ligand binding, activates downstream pathways crucial for cell proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1] By inhibiting EGFR, this compound blocks these signals, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound (Compound 6) This compound->EGFR EGF EGF EGF->EGFR BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation This compound This compound (Compound 6) This compound->BTK Antigen Antigen Antigen->BCR JAK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3_inactive JAK3 (Inactive) Cytokine_Receptor->JAK3_inactive JAK3_active JAK3 (Active) JAK3_inactive->JAK3_active Autophosphorylation STAT_inactive STAT (Inactive) JAK3_active->STAT_inactive Phosphorylation STAT_active STAT-P (Active) STAT_inactive->STAT_active Gene_Transcription Gene Transcription STAT_active->Gene_Transcription Dimerization & Translocation This compound This compound (Compound 6) This compound->JAK3_active Cytokine Cytokine Cytokine->Cytokine_Receptor Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare serial dilutions of this compound Start->Prep_Inhibitor Add_Enzyme_Substrate Add Kinase (EGFR, BTK, or JAK3) and Substrate to wells Prep_Inhibitor->Add_Enzyme_Substrate Add_Inhibitor Add this compound dilutions to wells Add_Enzyme_Substrate->Add_Inhibitor Incubate1 Pre-incubate Add_Inhibitor->Incubate1 Start_Reaction Initiate reaction with ATP Incubate1->Start_Reaction Incubate2 Incubate at 30°C for 60 min Start_Reaction->Incubate2 Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate2->Stop_Reaction Incubate3 Incubate at RT for 40 min Stop_Reaction->Incubate3 Detect_Signal Add Kinase Detection Reagent to convert ADP to ATP Incubate3->Detect_Signal Incubate4 Incubate at RT for 30 min Detect_Signal->Incubate4 Read_Luminescence Measure luminescence Incubate4->Read_Luminescence Analyze_Data Calculate % inhibition and IC₅₀ Read_Luminescence->Analyze_Data End End Analyze_Data->End

References

In vitro activity of DPPY on B-cell lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and databases reveals a significant data gap regarding the in vitro activity of a compound designated "DPPY" on B-cell lymphoma. As of the current date, there are no indexed scholarly articles, patents, or conference proceedings that describe the effects of a molecule with this specific acronym on this particular malignancy.

This absence of information suggests several possibilities:

  • Internal Designation: "this compound" may be an internal, proprietary code name for a compound that has not yet been disclosed in public forums or scientific literature.

  • Novel Compound: The compound may be a very recent discovery, with research data yet to be published.

  • Alternative Nomenclature: The molecule may be more commonly known by a different chemical name or abbreviation.

Without a specific chemical name (e.g., IUPAC name) or a reference to a peer-reviewed publication or patent, it is not possible to provide a detailed technical guide on the in vitro activity, experimental protocols, and associated signaling pathways of "this compound" in the context of B-cell lymphoma.

To facilitate the creation of the requested in-depth guide, please provide the full chemical name of this compound or a citation to any relevant documentation. Upon receiving this information, a comprehensive search and analysis can be conducted to generate the required content, including data tables, detailed methodologies, and visualizations.

The Discovery of DPPY: A Potent and Selective JAK3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in signal transduction pathways that are critical for immune cell development, function, and proliferation. Dysregulation of these pathways is a key factor in the pathophysiology of numerous autoimmune disorders and malignancies. Among the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2), JAK3 is primarily expressed in hematopoietic cells and is essential for cytokine signaling through the common gamma chain (γc), making it a highly attractive therapeutic target for immunomodulatory drugs. The selective inhibition of JAK3 offers the potential for targeted immunosuppression while minimizing off-target effects associated with the inhibition of other JAK isoforms. This technical guide provides a comprehensive overview of the discovery and characterization of DPPY, a novel and potent 7H-pyrrolo[2,3-d]pyrimidine-based inhibitor of JAK3. This compound, also identified in scientific literature as compound 9a, has demonstrated exceptional potency and selectivity, positioning it as a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and certain B-cell lymphomas.

Quantitative Data Presentation

This compound (compound 9a) has been identified as a highly potent and selective inhibitor of JAK3. Its inhibitory activity has been characterized through in vitro enzymatic assays, revealing a sub-nanomolar potency for JAK3 and a remarkable selectivity profile against other JAK family members and related kinases.[1]

Target Kinase This compound (compound 9a) IC50 (nM) Selectivity vs. JAK3
JAK30.29-
JAK1>957>3300-fold
JAK2>957>3300-fold
TYK2>957>3300-fold
EGFRNot ReportedNot Applicable
BTKNot ReportedNot Applicable

Note: While initial reports suggested this compound as a multi-kinase inhibitor, recent detailed studies on compound 9a highlight its profound selectivity for JAK3. Data for EGFR and BTK were not available in the context of compound 9a.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the JAK3/STAT signaling pathway. This pathway is initiated by the binding of cytokines, such as interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), to their cognate receptors on the cell surface. This binding event leads to the activation of receptor-associated JAKs, including JAK3. Activated JAK3 then phosphorylates the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by JAK3, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses. This compound, by potently and selectively inhibiting JAK3, effectively blocks this entire signaling cascade.[2]

JAK3_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc) Cytokine->Receptor Binding JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive Recruitment JAK3_active JAK3 (Active) (Autophosphorylation) JAK3_inactive->JAK3_active Activation STAT_inactive STAT (Inactive) JAK3_active->STAT_inactive Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization Gene Target Gene Transcription (Inflammation, Proliferation) STAT_dimer->Gene Translocation This compound This compound This compound->JAK3_active Inhibition

This compound Inhibition of the JAK3/STAT Signaling Pathway.

Experimental Protocols

The discovery and characterization of this compound involved several key experimental procedures to determine its potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

Methodology: A common method for assessing kinase activity is a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are diluted to a predetermined optimal concentration in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • A suitable peptide substrate for JAK kinases is prepared in the kinase buffer.

    • This compound is serially diluted in DMSO to create a range of concentrations for dose-response analysis. A DMSO-only control is also prepared.

    • ATP is diluted to a concentration near the Km value for each respective kinase.

  • Assay Procedure:

    • In a 384-well plate, the diluted this compound or DMSO control is added to the wells.

    • The kinase and substrate mixture is then added to each well.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Signal Detection:

    • A kinase detection reagent (containing luciferase and luciferin) is added to each well. This terminates the kinase reaction and initiates a luminescent signal that is inversely proportional to the amount of ATP consumed.

    • The plate is incubated at room temperature to stabilize the luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • The raw luminescence data is normalized, with the DMSO control representing 0% inhibition and a no-kinase control representing 100% inhibition.

    • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, this compound, ATP) start->reagent_prep plate_setup Plate Setup (Add this compound/DMSO) reagent_prep->plate_setup add_enzyme Add Kinase & Substrate plate_setup->add_enzyme initiate_reaction Initiate Reaction (Add ATP) add_enzyme->initiate_reaction incubation Incubate (30°C, 60 min) initiate_reaction->incubation add_detection Add Detection Reagent (Luciferase/Luciferin) incubation->add_detection read_plate Measure Luminescence add_detection->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Workflow for In Vitro Kinase Inhibition Assay.
Cell-Based Proliferation Assay

Objective: To evaluate the anti-proliferative activity of this compound in B-cell lymphoma cell lines.

Methodology: A common method to assess cell proliferation is the use of a colorimetric assay that measures metabolic activity, such as the MTT or WST-1 assay.

  • Cell Culture and Plating:

    • B-cell lymphoma cell lines (e.g., Raji, Ramos) are cultured in appropriate media and conditions.

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize.

  • Compound Treatment:

    • This compound is serially diluted in culture media to achieve a range of final concentrations.

    • The media in the wells is replaced with media containing the various concentrations of this compound or a vehicle control (e.g., DMSO).

    • The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Assessment:

    • A cell proliferation reagent (e.g., WST-1) is added to each well.

    • The plates are incubated for an additional period (e.g., 2-4 hours) to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured at the appropriate wavelength using a microplate reader.

    • The absorbance values are corrected for background and normalized to the vehicle control.

    • The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of proliferation against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Synthesis of this compound (Compound 9a)

The synthesis of this compound (compound 9a) and related 7H-pyrrolo[2,3-d]pyrimidine derivatives typically involves a multi-step synthetic route. A general plausible scheme, based on the synthesis of similar compounds, is outlined below. The specific details and reaction conditions would be as described in the primary literature.

Synthesis_Scheme cluster_synthesis Plausible Synthesis of this compound (7H-pyrrolo[2,3-d]pyrimidine core) start_material 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine intermediate1 Intermediate A start_material->intermediate1 Nucleophilic Substitution intermediate2 Intermediate B intermediate1->intermediate2 Coupling Reaction This compound This compound (Compound 9a) intermediate2->this compound Final Modification

General Synthetic Strategy for this compound.

Conclusion

This compound (compound 9a) has emerged from structural optimization studies as a highly potent and exceptionally selective inhibitor of JAK3.[1] Its sub-nanomolar inhibitory activity and over 3300-fold selectivity against other JAK family members underscore its potential as a precisely targeted therapeutic agent.[1] The mechanism of action, centered on the blockade of the JAK3/STAT signaling cascade, provides a strong rationale for its application in the treatment of autoimmune diseases, such as rheumatoid arthritis, and certain hematological malignancies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other novel kinase inhibitors. Further preclinical and clinical development of this compound is warranted to fully elucidate its therapeutic potential.

References

The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of DPPY and Related Thieno[3,2-d]pyrimidine (B1254671) Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine core is a versatile heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the native purine (B94841) bases allows it to effectively compete for the ATP-binding site of a wide range of protein kinases. This guide provides a detailed exploration of the structure-activity relationships (SAR) of thieno[3,2-d]pyrimidine derivatives, with a particular focus on compounds akin to this compound, a potent inhibitor of several protein tyrosine kinases.

This compound: A Potent Thieno[3,2-d]pyrimidine-Based Kinase Inhibitor

This compound is a thieno[3,2-d]pyrimidine derivative that has demonstrated potent inhibitory activity against a panel of protein tyrosine kinases (PTKs), including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3).[1] The core structure of this compound serves as an excellent starting point for understanding the key structural features required for potent kinase inhibition.

Structure-Activity Relationship (SAR) of Thieno[3,2-d]pyrimidines

The biological activity of thieno[3,2-d]pyrimidine derivatives can be significantly modulated by substitutions at various positions of the bicyclic core. The following sections summarize the SAR for key kinase targets.

JAK3 Inhibition

JAK3 is a crucial mediator of cytokine signaling in lymphocytes and a validated therapeutic target for autoimmune diseases and certain cancers. The thieno[3,2-d]pyrimidine scaffold has been successfully exploited to develop potent and selective JAK3 inhibitors. A key strategy in achieving high potency involves the introduction of an acrylamide (B121943) "warhead" at the 4-position of the pyrimidine (B1678525) ring, which can form a covalent bond with a non-catalytic cysteine residue (Cys909) in the ATP-binding site of JAK3.

Table 1: SAR of Thieno[3,2-d]pyrimidine Derivatives as Covalent JAK3 Inhibitors

CompoundR1R2R3JAK3 IC50 (nM)
9a HHH1.9
9b 4-FHH2.5
9c 4-ClHH3.1
9d 4-CH3HH4.2
9e HFH2.8
9f HClH3.5
9g HHF1.8

Data compiled from Chi et al., Bioorg. Chem., 2020.[2][3]

SAR Summary for JAK3 Inhibition:

  • C4-Position: The presence of a Michael acceptor, such as an acrylamide group, is critical for potent, covalent inhibition.

  • C2-Position: Small substituents on the aniline (B41778) ring are generally well-tolerated.

  • Thiophene (B33073) Ring: Modifications on the thiophene ring can influence potency and selectivity.

EGFR Inhibition

EGFR is a receptor tyrosine kinase that plays a central role in cell proliferation and is a key target in oncology. Thieno[3,2-d]pyrimidines have been developed as potent EGFR inhibitors, including against clinically relevant mutant forms.

Table 2: SAR of Thieno[3,2-d]pyrimidine Derivatives as EGFR Inhibitors

CompoundR (at C4-aniline)EGFR (WT) IC50 (µM)EGFR (L858R/T790M) IC50 (µM)
B1 4-((dimethylamino)methyl)aniline>10.013
5a 3,4-dichloroaniline0.0367Not Reported
3b 4-methoxyanilineNot ReportedNot Reported

Data compiled from multiple sources.[4][5][6]

SAR Summary for EGFR Inhibition:

  • C4-Position: A substituted aniline moiety at the C4-position is a common feature of potent EGFR inhibitors. The nature of the substituent on the aniline ring is critical for activity against both wild-type and mutant EGFR.

  • C2-Position: Various substitutions are tolerated at the C2-position, influencing the overall physicochemical properties of the compounds.

BTK Inhibition

BTK is a non-receptor tyrosine kinase essential for B-cell signaling and is a validated target for the treatment of B-cell malignancies and autoimmune disorders. Thieno[3,2-d]pyrimidines have also shown promise as BTK inhibitors.

Table 3: SAR of Thieno[3,2-d]pyrimidine Derivatives as BTK Inhibitors

CompoundR1 (at C4)R2 (at C6)BTK IC50 (nM)
8 4-phenoxyaniline4-morpholinophenyl29.9
14g 3-aminopyrazole4-phenoxyphenyl12.8

Data compiled from multiple sources.[4][7]

SAR Summary for BTK Inhibition:

  • C4 and C6 Positions: Simultaneous substitution at both the C4 and C6 positions of the thieno[3,2-d]pyrimidine core has been shown to be a successful strategy for developing potent BTK inhibitors. The nature of these substituents is key to achieving high affinity.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.

Materials:

  • Recombinant human kinase (e.g., JAK3, EGFR, BTK)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Peptide substrate specific for the kinase

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 384-well plate, add the kinase enzyme, the peptide substrate, and the diluted test compounds. Include a no-inhibitor control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop the reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™.

  • Measure the luminescence using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8][9][10]

Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 for EGFR, TMD8 for BTK, U937 for JAK3)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • At the end of the incubation, add a cell viability reagent such as CellTiter-Glo® to each well.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the concentration of the compound that causes 50% inhibition of cell growth (GI50) by plotting the percentage of cell viability against the logarithm of the compound concentration.[11][12][13]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound and related thieno[3,2-d]pyrimidine inhibitors.

EGFR_Signaling_Pathway cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/Akt Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf AKT Akt PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT->Proliferation This compound This compound-like Inhibitors This compound->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Thieno[3,2-d]pyrimidines.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB / NFAT Calcium->NFkB BCell_Activity B-Cell Proliferation, Survival, Differentiation NFkB->BCell_Activity This compound This compound-like Inhibitors This compound->BTK

Caption: BTK Signaling Pathway and Inhibition by Thieno[3,2-d]pyrimidines.

JAK3_Signaling_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc-chain) Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 JAK1 JAK1 Receptor->JAK1 STAT STAT JAK3->STAT P JAK1->STAT P STAT_P pSTAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Differentiation) This compound This compound-like Inhibitors This compound->JAK3

Caption: JAK3 Signaling Pathway and Inhibition by Thieno[3,2-d]pyrimidines.

Conclusion

The thieno[3,2-d]pyrimidine scaffold is a highly adaptable and effective core for the development of kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of specific substitution patterns in achieving high potency and selectivity against key oncogenic and immunomodulatory kinases such as JAK3, EGFR, and BTK. The detailed experimental protocols provide a foundation for the in vitro evaluation of novel thieno[3,2-d]pyrimidine derivatives. As research in this area continues, it is anticipated that this privileged scaffold will lead to the development of new and improved targeted therapies for a range of human diseases.

References

Kinase Selectivity Profile of DPPY (Compound 6): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPPY (also designated as compound 6) is a potent multi-kinase inhibitor with significant activity against key targets implicated in oncology and inflammatory diseases.[1] Structurally classified as a thieno[3,2-d]pyrimidine (B1254671) derivative, this compound demonstrates low nanomolar inhibitory potency against Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3).[1] This technical guide provides a comprehensive overview of the currently available kinase selectivity data for this compound, detailed experimental protocols for kinase inhibition assays, and visual representations of the core signaling pathways affected by this compound. The information presented herein is intended to support further research and development of this compound and related multi-targeted kinase inhibitors.

Kinase Selectivity Profile

The inhibitory activity of this compound has been characterized against its primary kinase targets. While a comprehensive kinome-wide selectivity screen is not publicly available, the half-maximal inhibitory concentration (IC50) values for its principal targets have been determined through in vitro enzymatic assays.[1]

Data Presentation: Inhibitory Potency of this compound

The quantitative data for the primary kinase targets of this compound are summarized in the table below. This data highlights the potent activity of the compound against these key kinases.

Target KinaseReported IC50 (nM)
EGFR< 10
BTK< 10
JAK3< 10

Note: The data originates from a single primary research group, and independent verification of these specific IC50 values for this compound (compound 6) was not found in the public domain.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting the catalytic activity of EGFR, BTK, and JAK3. These kinases are integral components of distinct and interconnected signaling pathways that are crucial for regulating cell proliferation, differentiation, survival, and inflammatory responses.[1]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, activates multiple downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are fundamental for cell proliferation and survival.[2]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription This compound This compound This compound->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition by this compound.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which governs B-cell development, survival, and proliferation.[3][4]

BTK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Activates PLCy2 PLCγ2 BTK->PLCy2 Phosphorylates IP3_DAG IP3 / DAG PLCy2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Transcription Gene Transcription (B-cell Proliferation, Survival) NFkB->Transcription This compound This compound This compound->BTK Inhibits JAK_STAT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Transcription Gene Transcription (Inflammation, Fibrosis) STAT_dimer->Transcription Translocates This compound This compound This compound->JAK3 Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep 1. Compound Dilution (Prepare serial dilutions of this compound) Incubation 3. Incubation (Combine compound, kinase, substrate, and ATP) Compound_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Incubation Stop_Reaction 4. Stop Reaction (Add stop solution, e.g., EDTA) Incubation->Stop_Reaction Detection 5. Signal Detection (Measure radioactivity or fluorescence) Stop_Reaction->Detection Analysis 6. Data Analysis (Calculate % inhibition and determine IC50) Detection->Analysis

References

An In-depth Technical Guide on the Initial Studies of DPPY's Anti-proliferative Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

DPPY, chemically identified as 3-(2,4-dichlorophenyl)-5-(pyridin-4-yl)-1H-1,2,4-triazole, is a small molecule inhibitor belonging to the 1,2,4-triazole (B32235) class of compounds. This class has garnered significant interest in oncology for the diverse biological activities of its derivatives. Initial studies have positioned this compound as a potent inhibitor of multiple protein tyrosine kinases (PTKs), playing a crucial role in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the early preclinical data on this compound's anti-proliferative effects, with a focus on its in vitro activity, detailed experimental methodologies for its evaluation, and the key signaling pathways it is understood to modulate. While comprehensive quantitative data from primary research articles remains limited, this document consolidates available information from technical specifications and related studies on analogous compounds to support further investigation into this compound's therapeutic potential.

Introduction to this compound and its Class

This compound is a synthetic compound featuring a 1,2,4-triazole core, a heterocyclic scaffold known for its wide range of pharmacological activities, including anti-cancer properties.[1] The molecular flexibility of the triazole ring system allows for interaction with various enzymatic targets implicated in oncogenesis.[1] Specifically, this compound has been identified as a potent inhibitor of several protein tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3).[2] Emerging preclinical data suggest that this compound exhibits significant anti-proliferative activity, particularly noted against B-cell lymphoma cell lines.[2] The investigation into this compound is part of a broader effort to develop novel targeted therapies that can overcome the limitations of existing treatments.

Quantitative Data on Anti-proliferative and Kinase Inhibitory Activity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound against its primary kinase targets and select cancer cell lines. It is important to note that this data is based on available abstracts and supplier information due to limitations in accessing full primary research articles.[2]

Target/Cell Line Compound IC50 (nM) Assay Type Reference
EGFRThis compoundData not fully accessibleKinase Assay[2]
BTKThis compoundData not fully accessibleKinase Assay[2]
JAK3This compoundData not fully accessibleKinase Assay[2]
B-cell LymphomaThis compoundData not fully accessibleCell Proliferation[2]

Key Signaling Pathways Modulated by this compound

This compound's anti-proliferative effects are attributed to its inhibitory action on key signaling pathways that are frequently dysregulated in cancer. As a multi-kinase inhibitor, this compound is understood to interfere with the following pathways:

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor is a critical regulator of cell growth, proliferation, and survival. Its overactivation is a hallmark of many cancers. By inhibiting EGFR, this compound can block downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to reduced cell proliferation and survival.

  • BTK Signaling Pathway: Bruton's Tyrosine Kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells. Inhibition of BTK by this compound is the likely mechanism for its observed activity against B-cell lymphoma.

  • JAK/STAT Signaling Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription pathway is involved in mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway can lead to uncontrolled cell growth and survival. This compound's inhibition of JAK3 can disrupt these signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K BTK BTK BCR_signaling BCR Signaling Components BTK->BCR_signaling JAK3 JAK3 STAT STAT JAK3->STAT This compound This compound This compound->EGFR inhibits This compound->BTK inhibits This compound->JAK3 inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BCR_signaling->Proliferation STAT->Proliferation

Figure 1: this compound's inhibitory action on key oncogenic signaling pathways.

Detailed Experimental Protocols

The following protocols are standardized methodologies for assessing the anti-proliferative effects of compounds like this compound in vitro.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_this compound Treat with serial dilutions of this compound incubate_24h->treat_this compound incubate_48_72h Incubate for 48-72h treat_this compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

References

Methodological & Application (ptk Inhibitor)

Application Notes and Protocols for the Use of DPPY in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPPY (also known as Compound 6) is a potent, small-molecule, multi-kinase inhibitor that targets key signaling proteins involved in cell proliferation, survival, and inflammation.[1][2] Specifically, this compound has been identified as a strong inhibitor of Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3).[1][2][3][4] Its ability to simultaneously block these critical pathways makes it a valuable tool for research in oncology, particularly B-cell lymphomas, and inflammatory diseases like idiopathic pulmonary fibrosis (IPF).[1][4]

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding sites of EGFR, BTK, and JAK3. This inhibition prevents the phosphorylation of their downstream substrates, thereby blocking the activation of signaling cascades crucial for cell growth and survival.[2][3]

  • EGFR Inhibition: By targeting EGFR, this compound can inhibit downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt signaling cascades, which are often dysregulated in cancer and lead to uncontrolled cell proliferation.[2]

  • BTK Inhibition: Inhibition of BTK is critical in B-cell malignancies, as BTK is a key component of the B-cell receptor (BCR) signaling pathway, which promotes B-cell proliferation and survival.

  • JAK3 Inhibition: this compound's potent inhibition of JAK3 disrupts the JAK/STAT signaling pathway, which is activated by various cytokines and is centrally involved in inflammatory responses and fibrosis.[1]

Quantitative Data Summary

The inhibitory activity of this compound against its primary kinase targets has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) values summarized below.

Target KinaseIC50 Value (nM)Cell Line(s)Reference
JAK3<10Not SpecifiedMedchemExpress[3]
EGFR<10Not SpecifiedMedchemExpress[3]
BTK<10Not SpecifiedMedchemExpress[3]
JAK31.38Not SpecifiedZhu Y, et al. (2020)[3]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways inhibited by this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Diagram 1: EGFR Signaling Pathway Inhibition by this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 This compound This compound This compound->BTK Inhibits NFkB_NFAT NF-κB / NFAT PLCg2->NFkB_NFAT Proliferation B-Cell Proliferation & Survival NFkB_NFAT->Proliferation

Diagram 2: BTK Signaling Pathway Inhibition by this compound.

JAK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2, IL-4) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates This compound This compound This compound->JAK3 Inhibits STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Transcription Gene Transcription (Inflammation, Fibrosis) STAT_P->Transcription Translocates to Nucleus

Diagram 3: JAK3/STAT Signaling Pathway Inhibition by this compound.

Experimental Protocols

A. Preparation of this compound Stock Solution

A fundamental step for in vitro experiments is the correct preparation of a stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 507.97 g/mol )[3]

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Protocol (for 10 mM Stock Solution):

  • Weigh out 5.08 mg of this compound powder.[3]

  • Dissolve the powder in 1 mL of DMSO to achieve a 10 mM stock solution.[3]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C for long-term storage.

Stock_Solution_Workflow A Weigh 5.08 mg This compound Powder B Dissolve in 1 mL of DMSO A->B C Vortex to Mix B->C D Aliquot C->D E Store at -20°C/-80°C D->E

Diagram 4: Workflow for Preparing this compound Stock Solution.

B. Cell Viability (MTT) Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of cultured cells.

Materials:

  • Cells of interest (e.g., B-cell lymphoma cell line)

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Plate reader

Protocol:

  • Allow the cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound or vehicle control to the respective wells.[3]

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]

  • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.[3]

  • Carefully remove the medium containing MTT.[3]

  • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Overnight Incubation A->B C Treat with this compound (various concentrations) B->C D Incubate for 24/48/72 hours C->D E Add MTT Solution D->E F Incubate for 2-4 hours E->F G Solubilize Formazan F->G H Read Absorbance at 570 nm G->H

Diagram 5: Workflow for Cell Viability (MTT) Assay.

C. Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status and expression levels of its target proteins and downstream effectors.

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-BTK, anti-BTK, anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.[3]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[3]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[3]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D Sample Preparation C->D E SDS-PAGE D->E F Protein Transfer E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection & Imaging I->J

Diagram 6: Workflow for Western Blot Analysis.

References

Application Notes and Protocols for Efficacy Testing of DPPY in a Mouse Model of Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a median survival of 3-5 years after diagnosis. The disease is characterized by the relentless accumulation of scar tissue in the lungs, leading to a progressive decline in lung function. The bleomycin-induced pulmonary fibrosis model in mice is a widely used and well-characterized preclinical model that recapitulates many of the key pathological features of human IPF, including inflammation, fibroblast activation, and excessive extracellular matrix deposition.[1][2][3]

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) with serine protease activity that has emerged as a potential therapeutic target in fibrotic diseases.[4] DPP-4 is implicated in the pathogenesis of fibrosis through its interaction with various signaling pathways, including the transforming growth factor-beta (TGF-β) pathway, a central mediator of fibrosis.[4][5] This document provides a detailed protocol for evaluating the efficacy of DPPY, a putative DPP-4 inhibitor, in the bleomycin-induced mouse model of IPF.

Core Principles and Experimental Design

This protocol outlines a study to assess the anti-fibrotic potential of this compound in a therapeutic-dosing regimen in bleomycin-induced pulmonary fibrosis in mice. The study will involve inducing pulmonary fibrosis in mice via a single intratracheal instillation of bleomycin (B88199). Following the establishment of fibrosis, mice will be treated with this compound. The efficacy of the treatment will be evaluated through histological analysis of lung tissue, quantification of lung collagen content, and analysis of pro-fibrotic and anti-fibrotic gene expression.

Preclinical In Vivo Efficacy Evaluation of this compound

Materials and Reagents
  • Animals: C57BL/6 mice (male, 8-10 weeks old)

  • Fibrosis Induction: Bleomycin sulfate (B86663) (e.g., from Sigma-Aldrich)

  • Test Article: this compound (assumed to be a DPP-4 inhibitor)

  • Vehicle for this compound: To be determined based on the physicochemical properties of this compound. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in sterile water.

  • Anesthetics: Ketamine/xylazine cocktail or isoflurane (B1672236) for surgical procedures.[6]

  • Histology: Formalin, paraffin (B1166041), hematoxylin (B73222) and eosin (B541160) (H&E) stain, Masson's trichrome stain.

  • Collagen Quantification: Hydroxyproline (B1673980) Assay Kit (e.g., from Sigma-Aldrich or similar).

  • Gene Expression Analysis: RNA extraction kit (e.g., RNeasy Kit, Qiagen), reverse transcription kit, qPCR master mix, and primers for target genes.

Experimental Workflow

The experimental workflow is depicted in the following diagram:

G cluster_0 Day -7 to 0: Acclimatization cluster_1 Day 0: Fibrosis Induction cluster_2 Day 7 to 21: Therapeutic Intervention cluster_3 Day 21: Endpoint Analysis Acclimatization Acclimatize mice to facility Bleomycin Intratracheal Bleomycin Administration Acclimatization->Bleomycin Treatment Daily Oral Gavage: - Vehicle - this compound (Low Dose) - this compound (High Dose) - Positive Control Bleomycin->Treatment Sacrifice Sacrifice and Tissue Collection Treatment->Sacrifice Histology Histological Analysis Sacrifice->Histology Hydroxyproline Hydroxyproline Assay Sacrifice->Hydroxyproline Gene_Expression Gene Expression Analysis Sacrifice->Gene_Expression

Experimental workflow for testing this compound efficacy.
Detailed Experimental Protocols

1. Animal Handling and Acclimatization

  • House C57BL/6 mice in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.[1]

  • Acclimatize animals for at least one week prior to the start of the experiment.[1]

2. Bleomycin-Induced Pulmonary Fibrosis Model

  • Anesthetize mice using an intraperitoneal injection of a ketamine/xylazine cocktail or via isoflurane inhalation.[1][6]

  • Secure the anesthetized mouse in a supine position.

  • Make a small midline incision in the neck to expose the trachea.

  • Administer a single intratracheal instillation of bleomycin sulfate (1.5 - 3.0 U/kg) in 50 µL of sterile saline.[7] The sham group will receive 50 µL of sterile saline.

  • Suture the incision and allow the mouse to recover on a warming pad.

3. This compound Treatment

  • On day 7 post-bleomycin administration (when fibrosis is established), randomize the bleomycin-treated mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Sham + Vehicle

    • Group 2: Bleomycin + Vehicle

    • Group 3: Bleomycin + this compound (Low Dose, e.g., 10 mg/kg)

    • Group 4: Bleomycin + this compound (High Dose, e.g., 30 mg/kg)

    • Group 5: Bleomycin + Positive Control (e.g., Nintedanib or Pirfenidone)[3][8]

  • Administer this compound or vehicle orally via gavage once daily from day 7 to day 21. The dosage of this compound should be determined from prior pharmacokinetic and tolerability studies. In the absence of specific data for this compound, a dose range of 10-100 mg/kg can be explored.[7]

4. Endpoint Analysis (Day 21)

  • At day 21, euthanize the mice.

  • Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counts if desired.

  • Perfuse the lungs with saline.

  • Excise the lungs. Inflate the left lung with 10% neutral buffered formalin and embed in paraffin for histological analysis.

  • Snap-freeze the right lung in liquid nitrogen and store at -80°C for hydroxyproline assay and gene expression analysis.

5. Histological Analysis

  • Prepare 5 µm thick sections from the paraffin-embedded left lung.

  • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and with Masson's trichrome to visualize collagen deposition.

  • Score the severity of lung fibrosis using the Ashcroft scoring method.[2] A blinded pathologist should perform the scoring.

6. Hydroxyproline Assay for Collagen Quantification

  • The hydroxyproline assay is a quantitative measure of total lung collagen content.[9][10]

  • Homogenize a weighed portion of the right lung.

  • Hydrolyze the homogenate in 6M HCl at 110-120°C for 12-24 hours.[1]

  • Neutralize the hydrolysate.

  • Perform a colorimetric reaction using chloramine-T and Ehrlich's reagent.

  • Measure the absorbance at 557 nm and calculate the hydroxyproline content based on a standard curve.[9]

7. Gene Expression Analysis (RT-qPCR)

  • Extract total RNA from a portion of the right lung using a commercial kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using specific primers for the following genes:

    • Pro-fibrotic markers: Collagen type I alpha 1 (Col1a1), Alpha-smooth muscle actin (α-SMA, Acta2), Transforming growth factor-beta 1 (Tgf-β1), Tissue inhibitor of metalloproteinase 1 (Timp-1).[11][12]

    • Anti-fibrotic markers: Matrix metalloproteinase-2 (Mmp-2), Matrix metalloproteinase-9 (Mmp-9).

    • Housekeeping gene: Glyceraldehyde-3-phosphate dehydrogenase (Gapdh) or Beta-actin (Actb).

  • Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

Summarize all quantitative data in the following tables for clear comparison between treatment groups.

Table 1: Histological Fibrosis Score (Ashcroft Score)

Treatment GroupMean Ashcroft Score ± SEMp-value vs. Bleo + Vehicle
Sham + Vehicle
Bleomycin + Vehicle
Bleomycin + this compound (Low Dose)
Bleomycin + this compound (High Dose)
Bleomycin + Positive Control

Table 2: Lung Collagen Content (Hydroxyproline Assay)

Treatment GroupHydroxyproline (µ g/right lung) ± SEMp-value vs. Bleo + Vehicle
Sham + Vehicle
Bleomycin + Vehicle
Bleomycin + this compound (Low Dose)
Bleomycin + this compound (High Dose)
Bleomycin + Positive Control

Table 3: Relative Gene Expression in Lung Tissue

GeneSham + VehicleBleomycin + VehicleBleomycin + this compound (Low Dose)Bleomycin + this compound (High Dose)Bleomycin + Positive Control
Col1a1
Acta2 (α-SMA)
Tgf-β1
Timp-1
Mmp-2
Mmp-9

Data to be presented as mean fold change relative to the Sham + Vehicle group ± SEM.

Putative Signaling Pathway of DPP-4 in Pulmonary Fibrosis

The following diagram illustrates the proposed mechanism of DPP-4 in the context of TGF-β signaling in pulmonary fibrosis. Inhibition of DPP-4 by this compound is hypothesized to interfere with this pro-fibrotic cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus DPP4 DPP-4 TGFBR TGF-β Receptor DPP4->TGFBR Potentiates Signaling SMAD Smad2/3 TGFBR->SMAD Activates pSMAD p-Smad2/3 SMAD->pSMAD Phosphorylation SMAD4 Smad4 pSMAD->SMAD4 Binds Gene Pro-fibrotic Gene Transcription SMAD4->Gene Translocates to nucleus Fibroblast Fibroblast Activation (Myofibroblast Differentiation) Gene->Fibroblast TGFB TGF-β TGFB->TGFBR Binds This compound This compound This compound->DPP4 Inhibits ECM Extracellular Matrix Deposition (Collagen) Fibroblast->ECM

DPP-4 and TGF-β signaling in fibrosis.

Conclusion

This comprehensive protocol provides a robust framework for the preclinical evaluation of this compound's efficacy in a mouse model of IPF. By employing a combination of histological, biochemical, and molecular biology techniques, this study design allows for a thorough assessment of the anti-fibrotic potential of this compound. The structured data presentation and visualization of the proposed mechanism of action will aid in the clear interpretation and communication of the findings. Successful demonstration of efficacy in this model would provide a strong rationale for further development of this compound as a novel therapeutic for Idiopathic Pulmonary Fibrosis.

References

Assaying the IC50 of DPPY for EGFR and BTK: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPPY is a potent protein tyrosine kinase (PTK) inhibitor characterized by a thieno[3,2-d]pyrimidine (B1254671) scaffold. This class of molecules has demonstrated significant inhibitory activity against key kinases involved in cancer and inflammatory diseases, notably the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[1] Dysregulation of EGFR signaling is a well-established driver of various cancers, making it a critical therapeutic target.[2] Similarly, BTK is a crucial mediator of B-cell receptor signaling, and its inhibition is a validated strategy for treating B-cell malignancies and autoimmune disorders.[3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against EGFR and BTK, presenting the data in a clear, tabular format, and illustrating the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory potency of this compound and related compounds against EGFR and BTK is summarized below. This compound exhibits potent, sub-nanomolar to low nanomolar inhibition of both kinases.

CompoundTarget KinaseIC50 (nM)Notes
This compound (Representative) EGFR <10 Potent inhibitor of EGFR kinase activity.[1]
BTK <10 Potent inhibitor of BTK kinase activity.[1]
OlmutinibEGFR-A thieno[3,2-d]pyrimidine-based inhibitor of EGFR.[4]
BTK13.9Demonstrates dual inhibitory potential.[4]

Signaling Pathways

The following diagrams illustrate the signaling pathways of EGFR and BTK and the point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: EGFR Signaling Pathway and Inhibition by this compound.

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation IP3_DAG IP3 / DAG PLCy2->IP3_DAG Calcium Ca²⁺ Flux IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Calcium->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation This compound This compound This compound->BTK Inhibition Antigen Antigen Antigen->BCR Binding

Caption: BTK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols outline the determination of this compound's IC50 values against EGFR and BTK using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.[2][4]

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare this compound Serial Dilutions E Add this compound Dilutions to 96-well Plate A->E B Prepare Kinase Reaction Buffer C Prepare 2X Enzyme Solution (EGFR or BTK) B->C D Prepare 2X Substrate/ATP Mix B->D F Add 2X Enzyme Solution C->F H Initiate Kinase Reaction (Add 2X Substrate/ATP Mix) D->H E->F G Incubate F->G G->H I Incubate at 30°C H->I J Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) I->J K Incubate J->K L Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) K->L M Incubate L->M N Measure Luminescence M->N O Calculate % Inhibition N->O P Plot % Inhibition vs. log[this compound] O->P Q Determine IC50 using Non-linear Regression P->Q

Caption: General Experimental Workflow for IC50 Determination.

Materials and Reagents
  • This compound: Stock solution in 100% DMSO.

  • Recombinant Human Kinase: EGFR or BTK enzyme.[2][3]

  • Kinase Substrate: Poly(Glu,Tyr) 4:1 for EGFR, or a specific peptide substrate for BTK.[5][6]

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Buffer: e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT.[4][7]

  • Assay Plate: White, opaque 96-well or 384-well plates.

  • Detection Reagents: ADP-Glo™ Kinase Assay Kit (Promega) or similar.[2][4]

  • Plate Reader: Capable of measuring luminescence.

  • Multichannel Pipettes and Sterile Tips.

Protocol for EGFR/BTK IC50 Determination
  • Preparation of this compound Serial Dilutions:

    • Prepare a series of 2-fold or 10-fold serial dilutions of the this compound stock solution in 100% DMSO.

    • Further dilute these intermediate dilutions into the appropriate Kinase Reaction Buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.[2]

  • Assay Plate Setup (96-well format):

    • Add 12.5 µL of the 2X this compound dilutions to the designated wells of the assay plate.

    • For the positive control (100% kinase activity), add 12.5 µL of Kinase Reaction Buffer containing the same percentage of DMSO as the inhibitor wells.

    • For the negative control (no kinase activity), add 12.5 µL of Kinase Reaction Buffer with DMSO to separate wells.

  • Enzyme Addition:

    • Prepare a 2X enzyme solution of either EGFR or BTK in Kinase Dilution Buffer.

    • Add 12.5 µL of the 2X enzyme solution to all wells except the negative control wells.

    • To the negative control wells, add 12.5 µL of Kinase Dilution Buffer without the enzyme.

    • Mix the plate gently and incubate for 10-15 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Prepare a 2X substrate/ATP mixture in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for each respective kinase.

    • Add 25 µL of the 2X substrate/ATP mixture to all wells to start the kinase reaction. The total reaction volume will be 50 µL.

    • Mix the plate and incubate at 30°C for 60 minutes.[2]

  • Reaction Termination and Signal Generation:

    • Following the kinase reaction incubation, add 50 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[4]

    • Add 100 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the average luminescence of the negative control wells from all other wells to correct for background.

    • Calculate the percentage of inhibition for each this compound concentration relative to the positive control (DMSO vehicle).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers to accurately determine the IC50 values of this compound against EGFR and BTK. The potent inhibitory activity of this compound underscores its potential as a valuable research tool and a promising candidate for further therapeutic development in oncology and immunology. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for the characterization of this and other kinase inhibitors.

References

Application Notes and Protocols for Diketopyrrolopyrrole (DPP) Compounds: Dissolution and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diketopyrrolopyrrole (DPP) and its derivatives are a class of high-performance organic pigments and semiconductors widely utilized in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and fluorescent probes.[1] Their rigid, planar structure and strong intermolecular interactions give rise to excellent thermal and photostability.[2] However, these same properties often lead to poor solubility in common organic solvents, posing a challenge for solution-based processing.[3]

These application notes provide detailed methods and protocols for the effective dissolution and storage of DPP-based compounds to ensure consistent and reliable experimental results for researchers, scientists, and drug development professionals. It is important to note that the term "DPPY" can be ambiguous; these notes focus on the Diketopyrrolopyrrole class of compounds.

Data Presentation: Solubility of DPP Derivatives

The solubility of DPP derivatives is highly dependent on their molecular structure. Unsubstituted DPP cores exhibit very low solubility due to strong intermolecular hydrogen bonding.[4] Solubility can be significantly improved by N-alkylation with long or branched alkyl chains or by creating asymmetrical molecular structures.[1][5] Below is a summary of reported solubility data for various DPP derivatives in common organic solvents.

DPP Derivative Structure/NameSolventSolubility (mg/mL)Reference
Asymmetrical Thienyl-DPP (A-DCV)Chloroform (B151607)57[5]
Asymmetrical Thienyl-DPP (A-TB)Chloroform40[5]
Asymmetrical Thienyl-DPP (A-ID)Chloroform41[5]
Asymmetrical Thienyl-DPP (A-IDM)Chloroform24[5]
Symmetrical Thiophene-DPP AnaloguesChloroform< 10[5]
DPP-DTT PolymerChlorobenzene3 (for OFET fabrication)[6]
Asymmetric DPP DerivativesChlorobenzene~0.004 (for UV-vis)[2]
Chiral DPP DyesChloroform, DichloromethaneGood[7]
Chiral DPP Dyesn-hexane, Toluene, Methanol, WaterLow[7]

Experimental Protocols

Protocol 1: Dissolving DPP Compounds for General Use and Characterization

This protocol describes a general method for dissolving DPP compounds for routine analysis such as UV-Vis spectroscopy and cyclic voltammetry.

Materials:

  • DPP compound (solid powder)

  • High-purity solvent (e.g., Chloroform, Dichloromethane, Tetrahydrofuran (THF), Chlorobenzene)

  • Glass vial with a PTFE-lined cap

  • Magnetic stirrer and stir bar

  • Hot plate

  • Volumetric flasks

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of the DPP compound in a clean, dry glass vial.

  • Solvent Addition: Add a small volume of the chosen solvent to the vial. Common starting solvents include chloroform and THF due to their ability to dissolve a range of DPP derivatives.[5]

  • Initial Dissolution: Cap the vial and gently swirl. Observe the initial solubility at room temperature.

  • Assisted Dissolution: If the compound does not fully dissolve, employ the following methods:

    • Stirring: Place a small magnetic stir bar in the vial and stir the solution on a magnetic stirrer for 30-60 minutes.

    • Heating: Gently warm the solution on a hot plate to 40-60°C. Caution: Use a fume hood and ensure the vial is not sealed tightly to avoid pressure buildup. Do not overheat, as this can lead to solvent evaporation and potential degradation of some derivatives.

    • Sonication: For difficult-to-dissolve compounds, sonicate the vial in a bath sonicator for 15-30 minutes.

  • Completion and Dilution: Once the DPP compound is fully dissolved, allow the solution to cool to room temperature. Transfer the solution to a volumetric flask and dilute to the final desired concentration.

Protocol 2: Preparing DPP Solutions for Spin Coating of Thin Films

This protocol is tailored for the preparation of high-quality, uniform thin films of DPP-based materials for applications such as OFETs.

Materials:

  • DPP compound

  • High-purity, low-volatility solvent (e.g., Chlorobenzene, o-Dichlorobenzene)

  • Glass vial with a PTFE-lined cap

  • Magnetic stirrer and stir bar

  • Hot plate

  • Syringe filters (0.2 or 0.45 µm, PTFE)

  • Clean substrates

Procedure:

  • Solution Preparation:

    • Prepare a solution of the DPP compound in the chosen solvent at a specific concentration (e.g., 3 mg/mL in chlorobenzene).[6]

    • To ensure complete dissolution and disaggregation, stir the solution on a hot plate at a controlled temperature (e.g., 60°C) for an extended period (e.g., overnight).[7]

  • Filtration: Before spin coating, filter the solution while it is still warm using a syringe filter to remove any particulate matter that could lead to defects in the thin film.

  • Substrate Preparation: Ensure that the substrates are meticulously cleaned. A common procedure involves sequential sonication in a cleaning solution (like Hellmanex), deionized water, and isopropyl alcohol, followed by drying with a stream of nitrogen and treatment with UV-ozone or oxygen plasma.[8]

  • Spin Coating:

    • Dispense the filtered DPP solution onto the center of the cleaned substrate.

    • Spin the substrate at a predetermined speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.[9]

  • Annealing: After spin coating, anneal the film on a hot plate at a specific temperature (e.g., 100-150°C) for a defined time (e.g., 15-30 minutes) to remove residual solvent and improve the molecular ordering of the film.[6][7]

Storage Protocols

Proper storage is crucial to maintain the integrity and performance of DPP compounds. While generally stable, exposure to light, moisture, and certain reactive chemicals can lead to degradation over time.

Protocol 3: Long-Term Storage of Solid DPP Compounds

Conditions:

  • Temperature: Store at a cool, stable temperature, ideally between 15°C and 25°C.[10][11] Avoid extreme temperature fluctuations.

  • Atmosphere: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. This can be achieved by storing in a glovebox or in a sealed container that has been purged with inert gas.

  • Light: Protect from light by storing in amber glass vials or in a dark cabinet. Some DPP derivatives are known to be light-sensitive, especially in solution.[2]

  • Moisture: Store in a dry environment with a relative humidity of 30-60%.[10][11] The use of a desiccator is highly recommended.

Container:

  • Use well-sealed glass vials with PTFE-lined caps (B75204) to prevent contamination and moisture ingress.

Protocol 4: Storage of DPP Compound Solutions

Conditions:

  • Temperature: Store solutions at a low temperature, typically 2-8°C (refrigerated), to slow down potential degradation pathways. For longer-term storage, freezing (-20°C or lower) may be an option, but a stability study is recommended to ensure the compound does not precipitate out of solution upon thawing.

  • Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.

  • Atmosphere: If the solvent is degassed and the vial is sealed under an inert atmosphere, the stability of the solution can be enhanced.

Considerations:

  • Solvent Choice: The stability of the DPP compound in solution can be solvent-dependent.

  • Concentration: More concentrated stock solutions are often more stable than highly diluted ones.

  • Shelf Life: It is recommended to prepare fresh solutions for critical experiments. If storing solutions, it is good practice to re-evaluate their properties (e.g., via UV-Vis spectroscopy) before use, especially after prolonged storage.

Visualizations

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Final Steps weigh Weigh DPP Compound add_solvent Add Solvent weigh->add_solvent Step 1 stir Stir at RT add_solvent->stir Step 2 heat Heat (40-60°C) stir->heat If needed sonicate Sonicate heat->sonicate If needed cool Cool to RT sonicate->cool Step 3 dilute Dilute to Final Conc. cool->dilute Step 4

Figure 1. Experimental workflow for dissolving DPP compounds.

Storage_Logic cluster_solid Solid Storage cluster_solution Solution Storage DPP_Compound DPP Compound solid_conditions Cool (15-25°C) Dark Dry (30-60% RH) Inert Atmosphere DPP_Compound->solid_conditions Long-Term solution_conditions Cold (2-8°C or Frozen) Dark Inert Atmosphere DPP_Compound->solution_conditions Short to Mid-Term

Figure 2. Logical relationship for DPP compound storage conditions.

References

Experimental Design for In Vivo Studies of DPPY: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo assessment of the pharmacokinetic, pharmacodynamic, and toxicological properties of DPPY, a novel dihydropyridine (B1217469) analog designed to selectively block L-type calcium channels. L-type calcium channels are crucial in regulating cardiovascular function, making their modulation a key therapeutic strategy for conditions like hypertension.[1] This document outlines fundamental in vivo protocols to characterize the efficacy, safety, and pharmacokinetic profile of this compound in rodent models.[1]

Data Presentation

Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

The pharmacokinetic profile of this compound was evaluated in female Sprague-Dawley rats after intravenous and oral administration. The data was best characterized by a two-compartment model with nonlinear elimination.[1]

ParameterIntravenous (1 mg/kg)Intravenous (2 mg/kg)Intravenous (5 mg/kg)Oral (25 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL) 250 ± 35510 ± 481300 ± 15085 ± 15180 ± 30
Tmax (h) 0.10.10.11.52.0
AUC (0-t) (ng·h/mL) 450 ± 50980 ± 1102800 ± 320350 ± 40780 ± 90
Half-life (t1/2) (h) 2.5 ± 0.33.1 ± 0.44.5 ± 0.63.8 ± 0.55.2 ± 0.7
Clearance (L/h/kg) 2.2 ± 0.22.0 ± 0.21.8 ± 0.2--
Vd (L/kg) 2.0 ± 0.32.1 ± 0.32.0 ± 0.2--
Bioavailability (%) ---8.28.5
Data are presented as mean ± standard deviation (n=6 per group).[1]
Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats (SHRs)

The pharmacodynamic effect of this compound on mean arterial pressure (MAP) was assessed in conscious, freely moving Spontaneously Hypertensive Rats (SHRs).[1]

Treatment GroupDose (mg/kg)Maximum MAP Reduction (mmHg)Duration of Action (hours)
Vehicle (0.5% methylcellulose)-5 ± 2-
This compound1025 ± 48
This compound3045 ± 616
This compound10060 ± 7>24
Amlodipine (Positive Control)1040 ± 520
Data are presented as mean ± standard deviation.

Experimental Protocols

Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Animals: Female Sprague-Dawley rats.[1]

Procedure:

  • Intravenous (IV) Administration: Doses of 1, 2, and 5 mg/kg are administered as a bolus injection.[1]

  • Oral (PO) Administration: this compound is suspended in 0.5% methylcellulose (B11928114) and administered by oral gavage at doses of 25 and 50 mg/kg.[1]

  • Blood Sampling: Approximately 0.2 mL of blood is collected from the jugular vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[1]

  • Sample Processing: Blood samples are collected in tubes containing K2EDTA and centrifuged at 4000 rpm for 10 minutes to separate plasma. Plasma samples are stored at -80°C until analysis.[1]

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.[1]

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software.[1]

Antihypertensive Efficacy Study in Spontaneously Hypertensive Rats (SHRs)

Objective: To evaluate the dose-dependent antihypertensive effect of this compound.

Animals: Male Spontaneously Hypertensive Rats (SHRs) weighing 300-350 g.[1]

Procedure:

  • Telemetry Implantation: Animals undergo surgery for the implantation of a telemetry device for continuous blood pressure monitoring and are allowed to recover for at least one week.[1]

  • Acclimatization: Rats are housed individually and acclimatized to the experimental conditions for at least 3 days before dosing.[1]

  • Dosing: this compound is suspended in 0.5% methylcellulose and administered orally at doses of 10, 30, and 100 mg/kg. A vehicle control group and a positive control group (Amlodipine, 10 mg/kg) are included.[1]

  • Data Collection: Mean arterial pressure (MAP) and heart rate are continuously recorded via the telemetry system for 24 hours post-dose.[1]

  • Data Analysis: The change in MAP from baseline is calculated for each animal. The maximum reduction in MAP and the duration of action are determined.[1]

Acute Toxicity Study in Mice

Objective: To determine the median lethal dose (LD50) and assess the acute toxicity profile of this compound.[1]

Animals: CD-1 mice (20-25 g), both male and female.[1]

Procedure:

  • Dosing: this compound is dissolved in a vehicle of 10% DMSO and 90% corn oil. A range of doses (e.g., 50, 100, 200, 400 mg/kg) are administered as a single intraperitoneal (i.p.) injection. A vehicle control group is included.[1]

  • Observation: Animals are observed continuously for the first 4 hours post-dosing and then daily for 14 days. Observations include changes in skin and fur, eyes, respiratory rate, and effects on the autonomic and central nervous systems (e.g., sedation, ataxia), and mortality.[1]

  • Body Weight: Individual animal weights are recorded before dosing and on days 1, 7, and 14.[1]

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.[1]

  • Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).[1]

Visualizations

Signaling Pathway

cluster_0 Vascular Smooth Muscle Cell This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Blocks Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Inhibits Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin Reduces formation Vasodilation Vasodilation Ca_influx->Vasodilation Promotes MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Muscle Contraction MLC_P->Contraction Leads to

Caption: Mechanism of action of this compound in vascular smooth muscle cells.

Experimental Workflow

cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment procure Procure SHRs implant Implant Telemetry (1 week recovery) procure->implant acclimatize Acclimatize (3 days) implant->acclimatize baseline Record Baseline Blood Pressure acclimatize->baseline administer Administer this compound (p.o.) baseline->administer record Record Blood Pressure (24 hours) administer->record analyze Analyze MAP Data record->analyze report Generate Report analyze->report

Caption: Workflow for the antihypertensive efficacy study in SHRs.

Logical Relationship for Go/No-Go Decision

start Initial In Vivo Studies Data pk_profile Favorable PK Profile? (e.g., Oral Bioavailability > 10%) start->pk_profile efficacy Significant Efficacy? (e.g., MAP reduction > 20 mmHg) pk_profile->efficacy Yes no_go Re-evaluate or Terminate Project pk_profile->no_go No safety Acceptable Safety Margin? (e.g., LD50 > 10x ED50) efficacy->safety Yes efficacy->no_go No go Proceed to Chronic Toxicology Studies safety->go Yes safety->no_go No

Caption: Logical framework for a Go/No-Go decision post-initial in vivo studies.

References

Application Notes and Protocols for Studying the JAK/STAT Signaling Pathway Using DPPY

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical intracellular cascade that transduces signals from a multitude of cytokines, interferons, and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[1][2][3] The pathway consists of three main components: a cytokine receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1] Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancers, making it a prime target for therapeutic intervention.[1][2][4]

DPPY is a potent, small molecule inhibitor of protein tyrosine kinases, with high affinity for Janus Kinase 3 (JAK3), as well as Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK), exhibiting IC50 values of less than 10 nM for all three.[5] As a selective inhibitor of JAK3, this compound offers a powerful tool for dissecting the specific roles of this kinase in the JAK/STAT pathway and for investigating its therapeutic potential in various disease models. JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in the development and function of lymphocytes.[6]

These application notes provide detailed protocols for utilizing this compound to study its effects on the JAK/STAT signaling pathway, focusing on in vitro kinase activity and cell-based assays to monitor downstream signaling events.

The JAK/STAT Signaling Pathway

The canonical JAK/STAT signaling cascade is initiated upon the binding of a cytokine to its specific receptor on the cell surface.[4][7] This binding event induces receptor dimerization, which brings the associated JAKs into close proximity, leading to their trans-activation via phosphorylation.[7] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for STAT proteins.[7] Latent STAT monomers are recruited to these phosphorylated sites via their SH2 domains and are subsequently phosphorylated by the activated JAKs.[8][9] This phosphorylation triggers the dimerization of STAT proteins, which then translocate to the nucleus to regulate the transcription of target genes.[2][8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding & Dimerization JAK3_inactive JAK3 Receptor->JAK3_inactive Recruitment JAK3_active P-JAK3 JAK3_inactive->JAK3_active Autophosphorylation STAT_inactive STAT JAK3_active->STAT_inactive Phosphorylation STAT_active P-STAT STAT_inactive->STAT_active STAT_dimer P-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation This compound This compound This compound->JAK3_active Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription

Figure 1: The JAK/STAT Signaling Pathway and the inhibitory action of this compound on JAK3.

Data Presentation

The following tables summarize hypothetical quantitative data representing the expected outcomes of the described experimental protocols when studying the effects of this compound.

Table 1: In Vitro JAK3 Kinase Inhibition by this compound

This compound Concentration (nM)JAK3 Activity (% of Control)Standard Deviation
0 (Vehicle)1005.2
1854.8
10523.5
100152.1
100051.3

Table 2: Inhibition of IL-2-induced STAT5 Phosphorylation by this compound in NK-92 Cells

This compound Concentration (nM)p-STAT5 / Total STAT5 RatioStandard Deviation
0 (Vehicle)1.000.12
10.880.10
100.450.08
1000.120.05
10000.040.02

Experimental Protocols

Protocol 1: In Vitro JAK3 Kinase Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human JAK3 enzyme. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (this compound dilutions, JAK3, Substrate, ATP) Start->Prepare_Reagents Plate_Setup Add this compound and JAK3 to 384-well plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add ATP/Substrate Mix Incubate at 30°C Plate_Setup->Initiate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate at RT Initiate_Reaction->Stop_Reaction Detect_Signal Add Kinase Detection Reagent Incubate at RT Stop_Reaction->Detect_Signal Read_Luminescence Measure Luminescence Detect_Signal->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the in vitro JAK3 kinase assay.

Materials:

  • Recombinant active human JAK3 enzyme

  • This compound

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[10]

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in Kinase Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO only).

    • Dilute the JAK3 enzyme in Kinase Assay Buffer to the desired working concentration.

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for JAK3.

  • Kinase Reaction:

    • Add 5 µL of the this compound serial dilutions or vehicle control to the wells of a 384-well plate.

    • Add 5 µL of the diluted JAK3 enzyme to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • After the incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all experimental wells.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Western Blot Analysis of STAT5 Phosphorylation

This protocol describes a cell-based assay to evaluate the effect of this compound on the phosphorylation of STAT5, a key downstream target of JAK3, in response to cytokine stimulation.

Western_Blot_Workflow Start Start Cell_Culture Culture and Starve Cells Start->Cell_Culture DPPY_Treatment Pre-treat with this compound Cell_Culture->DPPY_Treatment Cytokine_Stimulation Stimulate with IL-2 DPPY_Treatment->Cytokine_Stimulation Cell_Lysis Lyse Cells and Quantify Protein Cytokine_Stimulation->Cell_Lysis SDS_PAGE SDS-PAGE and Membrane Transfer Cell_Lysis->SDS_PAGE Immunoblotting Block and Incubate with Primary & Secondary Antibodies SDS_PAGE->Immunoblotting Detection ECL Detection and Imaging Immunoblotting->Detection Analysis Densitometry Analysis Detection->Analysis End End Analysis->End

Figure 3: Workflow for Western blot analysis of STAT5 phosphorylation.

Materials:

  • NK-92 cell line (or other suitable cell line expressing JAK3 and the IL-2 receptor)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Recombinant human IL-2

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5, and anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture NK-92 cells in complete medium.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with 100 ng/mL of IL-2 for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) per lane and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT5 (Tyr694) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed for total STAT5 and a loading control like β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-STAT5 to total STAT5 for each treatment condition.

    • Normalize the results to the vehicle-treated, IL-2-stimulated control.

Conclusion

This compound is a valuable research tool for investigating the role of JAK3 in the JAK/STAT signaling pathway. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound in both biochemical and cellular contexts. These assays can be adapted to study the effects of this compound in various cell types and disease models, contributing to a deeper understanding of JAK3-mediated signaling and the development of novel therapeutics.

References

Application Notes: Cellular Uptake and Distribution of DPPY

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DPPY is a fluorescent probe built upon the diketopyrrolopyrrole (DPP) core structure. DPP-based dyes are known for their bright fluorescence, high photostability, and excellent quantum yields, making them ideal candidates for bioimaging and cellular tracking studies.[1][2][3][4] Understanding the cellular uptake kinetics, efficiency, and subcellular distribution of this compound is critical for its application in drug delivery, diagnostics, and as a biological stain. These notes provide an overview of the key assays used to characterize the cellular fate of this compound.

Key Applications

  • Drug Delivery Vehicle Assessment: Quantifying the uptake of this compound-conjugated nanoparticles or drug carriers to determine delivery efficiency.

  • Cellular Imaging: Utilizing this compound as a fluorescent stain for specific organelles or cellular compartments, such as the mitochondria or lysosomes.[2][4]

  • Mechanism of Action Studies: Investigating the pathways of cellular entry (e.g., endocytosis, passive diffusion) by analyzing uptake under various inhibitory conditions.

  • Toxicity and Viability Assays: Correlating this compound concentration and localization with cellular health and viability.[5]

Assay Selection Guide

The appropriate assay for studying this compound depends on the specific research question:

Research QuestionRecommended Primary AssayRecommended Secondary Assay
Is this compound entering the cells? (Qualitative)Fluorescence MicroscopyFlow Cytometry
How much this compound is taken up by cells? (Quantitative)Flow CytometryPlate Reader-Based Fluorescence Assay
Where is this compound located within the cell?Confocal Laser Scanning MicroscopySubcellular Fractionation with Western Blot
What is the rate of this compound uptake?Live-Cell Imaging (Microscopy)Time-Course Flow Cytometry

Quantitative Data Summary

The following tables present representative data from experiments designed to quantify the cellular uptake of a hypothetical this compound compound.

Table 1: this compound Uptake Quantification by Flow Cytometry

This table summarizes the results of an experiment where HeLa cells were incubated with varying concentrations of this compound for 4 hours. The percentage of this compound-positive cells and the Mean Fluorescence Intensity (MFI) were quantified.

This compound Concentration (µM)% this compound-Positive CellsMean Fluorescence Intensity (MFI)
0 (Control)0.5%50
165%8,500
592%45,000
1098%98,000
2599%155,000

Table 2: Subcellular Distribution of this compound

This table shows the relative distribution of this compound in different cellular compartments following a 4-hour incubation period. Data was obtained through subcellular fractionation followed by fluorescence measurement of the lysates from each fraction.

Subcellular Fraction% of Total Cellular this compound FluorescencePurity Marker
Nucleus10%Lamin B1
Mitochondria65%Cytochrome c
Cytosol20%GAPDH
Membrane/Particulate5%Na/K ATPase

Experimental Protocols & Workflows

Here are detailed protocols for the key assays used to assess the cellular uptake and distribution of this compound.

Overall Experimental Workflow

The general workflow for assessing a new fluorescent compound like this compound involves initial qualitative analysis followed by detailed quantitative measurements.

G cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Subcellular Localization A Treat cells with this compound (e.g., HeLa, 5 µM, 4h) B Fluorescence Microscopy (Live or Fixed Cells) A->B C Initial Observation: - Cellular Uptake? - Gross Localization? B->C D Flow Cytometry: - % Positive Cells - Mean Fluorescence Intensity C->D If uptake observed F Dose-Response & Time-Course Experiments D->F E Plate Reader Assay: - Total Uptake in Lysates E->F G Confocal Microscopy with Organelle-Specific Dyes F->G Proceed to localization I High-Resolution Mapping of This compound Distribution G->I H Subcellular Fractionation & Western Blot H->I

General workflow for this compound cellular analysis.
Protocol 1: Qualitative and Subcellular Localization Analysis by Confocal Microscopy

This protocol details how to visualize the uptake and subcellular distribution of this compound using confocal microscopy.

Workflow Diagram

G A 1. Seed cells on glass-bottom dishes B 2. Incubate 24h to allow adherence A->B C 3. Treat with this compound at desired concentration and time B->C D 4. (Optional) Add organelle-specific live-cell stains (e.g., MitoTracker, LysoTracker) C->D E 5. Wash 3x with PBS to remove extracellular this compound D->E F 6. Add fresh imaging medium E->F G 7. Image using Confocal Microscope (acquire DAPI, this compound, and organelle channels) F->G H 8. Analyze images: - Co-localization analysis - Z-stack reconstruction G->H G A 1. Seed cells in a multi-well plate (e.g., 12-well) B 2. Incubate 24h to allow adherence A->B C 3. Treat cells with different concentrations of this compound B->C D 4. Incubate for the desired time (e.g., 4h) C->D E 5. Wash cells with PBS D->E F 6. Detach cells using Trypsin-EDTA E->F G 7. Neutralize trypsin with complete medium and transfer to FACS tubes F->G H 8. Centrifuge and resuspend in FACS buffer (PBS + 1% FBS) G->H I 9. Analyze on Flow Cytometer H->I J 10. Gate on live cells and quantify % Positive and MFI I->J G A 1. Grow and treat cells with this compound in a large flask B 2. Harvest and wash cells A->B C 3. Lyse cell membrane with hypotonic buffer B->C D 4. Centrifuge at low speed (e.g., 700 x g) C->D E Pellet 1: Crude Nuclei D->E Pellet F Supernatant 1: Cytosol + Mitochondria + Membranes D->F Supernatant M 7. Measure this compound fluorescence in each fraction. 8. Perform Western Blot for purity markers. E->M G 5. Centrifuge Supernatant 1 at medium speed (e.g., 10,000 x g) F->G H Pellet 2: Mitochondria G->H Pellet I Supernatant 2: Cytosol + Membranes G->I Supernatant H->M J 6. Ultracentrifuge Supernatant 2 (e.g., 100,000 x g) I->J K Pellet 3: Membrane Fraction J->K Pellet L Supernatant 3: Cytosolic Fraction J->L Supernatant K->M L->M

References

Troubleshooting & Optimization (ptk Inhibitor)

DPPY inhibitor solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DPPY, a potent Janus Kinase 3 (JAK3) inhibitor. This guide addresses common challenges related to the solubility of this compound and provides detailed protocols to ensure successful experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a key enzyme in the signaling pathways of several cytokines crucial for immune cell function.[1] It belongs to the thieno[3,2-d]pyrimidine (B1254671) class of kinase inhibitors.[1][2] Like many kinase inhibitors, this compound has poor aqueous solubility, which can lead to challenges in preparing solutions for in vitro and in vivo experiments.[1] This low solubility can result in compound precipitation, leading to inaccurate dosing and unreliable experimental results.[3]

Q2: What is the primary target of this compound?

A2: The primary target of this compound is Janus Kinase 3 (JAK3). It has been shown to be a potent inhibitor of JAK3 with an IC50 value of less than 10 nM. This compound also shows inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) at similar concentrations.[4]

Q3: What are the common solvents for dissolving this compound?

A3: Due to its hydrophobic nature, this compound is most effectively dissolved in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[4] For some applications, ethanol (B145695) may also be considered, although the solubility might be lower than in DMSO. Direct dissolution in aqueous buffers is not recommended as it will likely lead to precipitation.[3]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO. For a 10 mM stock solution, you would dissolve an appropriate amount of this compound powder in DMSO.[4] For example, as this compound has a molecular weight of 507.97 g/mol , you would dissolve 5.08 mg of this compound in 1 mL of DMSO to get a 10 mM stock solution.[4] It is crucial to vortex the solution thoroughly to ensure it is completely dissolved. Gentle warming to 37°C and sonication can also aid in dissolution.[3]

Q5: How do I prepare working solutions from my this compound stock for cell culture experiments?

A5: To prepare working solutions, the high-concentration DMSO stock should be serially diluted in your complete cell culture medium to the desired final concentration.[4] It is critical to ensure that the final concentration of DMSO in the culture medium is kept low, typically at or below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[3][5] Direct dilution of the DMSO stock into an aqueous buffer is likely to cause precipitation.[3]

Troubleshooting Guides

Issue 1: My this compound inhibitor precipitated out of solution during my experiment.

Potential Cause: This is a common issue arising from the low aqueous solubility of this compound. Precipitation can occur when a concentrated DMSO stock solution is diluted into an aqueous assay buffer or cell culture medium.[3]

Troubleshooting Steps:

  • Visual Confirmation: First, visually inspect your solution for any signs of precipitation, such as cloudiness, crystals, or a film.

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible while maintaining solubility, ideally ≤0.1%.[3]

  • Modify Dilution Method: Instead of a single large dilution step, perform serial dilutions of your DMSO stock solution in the final aqueous buffer or medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Incorporate Solubility Enhancers: For certain applications, the addition of a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, to the aqueous buffer may help to maintain the solubility of the inhibitor. However, you must first validate that these additives do not interfere with your assay.

  • Warm the Solution: Gently warming the solution to 37°C may help to redissolve small amounts of precipitate, but be cautious about the thermal stability of the inhibitor and other assay components.[3]

Issue 2: I am observing inconsistent IC50 values in my kinase assays.

Potential Cause: Variability in IC50 values can be attributed to several factors, including issues with inhibitor solubility and precipitation.[6][7]

Troubleshooting Steps:

  • Confirm Inhibitor Solubility: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation.

  • Standardize Solution Preparation: Prepare fresh working solutions for each experiment from a clear, concentrated stock solution to ensure consistency.

  • Control for Solvent Effects: Ensure that the final concentration of DMSO is consistent across all wells of your assay plate, including the controls.

  • Check ATP Concentration: As this compound is an ATP-competitive inhibitor, variations in the ATP concentration in your assay can significantly impact the measured IC50 value.[6]

  • Verify Enzyme Activity: Ensure that the kinase used in the assay is active and used at a consistent concentration.

Data Presentation

Table 1: Solubility of Selected JAK Inhibitors in Common Solvents.

InhibitorSolventSolubilityReference
This compound DMSO≥ 10 mM (estimated)[4]
WaterInsoluble[1]
JAK Inhibitor I DMSO5 mg/mL
Ethanol3 mg/mL
JAK3 Inhibitor I DMSO50 mg/mL
Ethanol3 mg/mL
SHR0302 (JAK inhibitor) Water~0.1 mg/mL[8]
0.1 M HCl> 0.1 mg/mL (significantly higher than in water)[8]
ZM 39923 HCl (JAK3 Inhibitor) DMSO≥ 9.2 mg/mL[9]
Ethanol≥ 7.74 mg/mL (with gentle warming)[9]

Note: The solubility of this compound in DMSO is based on protocols for preparing stock solutions. Actual maximum solubility may be higher. The solubility of other JAK inhibitors is provided for comparative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure for 10 mM Stock Solution:

  • Weighing: Accurately weigh 5.08 mg of this compound powder. The molecular weight of this compound is 507.97 g/mol .[4]

  • Dissolving: Transfer the powder to a sterile microcentrifuge tube and add 1 mL of anhydrous DMSO.[4]

  • Mixing: Vortex the tube vigorously for 2-3 minutes to ensure the compound is fully dissolved. If necessary, gently warm the tube to 37°C or place it in a sonicator bath for a few minutes to aid dissolution.[3][4]

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[4]

Procedure for Working Solutions in Cell Culture:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Prepare serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Final DMSO Concentration: Critically, ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cellular toxicity. For example, to achieve a 10 µM working solution, you would add 1 µL of the 10 mM stock to 1 mL of culture medium (resulting in a 0.1% DMSO concentration).

Protocol 2: General Workflow for a Cell-Based Proliferation Assay

This protocol outlines a general procedure to assess the anti-proliferative effects of this compound on a cell line of interest.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight if they are adherent.

  • Inhibitor Treatment: Remove the existing medium and add fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment: At the end of the incubation period, measure cell viability using your chosen method according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value of this compound for the tested cell line.

Mandatory Visualization

JAK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2, IL-4, IL-7) Receptor Cytokine Receptor (γc family) Cytokine->Receptor Binding JAK3_inactive JAK3 (inactive) Receptor->JAK3_inactive Recruitment & Dimerization STAT_inactive STAT (inactive) Receptor->STAT_inactive STAT Docking JAK3_active JAK3-P (active) JAK3_inactive->JAK3_active Autophosphorylation JAK3_active->Receptor JAK3_active->STAT_inactive Phosphorylation STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation This compound This compound This compound->JAK3_active Inhibition Gene_Transcription Gene Transcription (Proliferation, Differentiation, Survival) DNA->Gene_Transcription Binding & Regulation

Caption: Simplified JAK3-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis start This compound Powder stock Prepare 10 mM Stock in Anhydrous DMSO start->stock working Prepare Working Solutions (Serial Dilution in Medium) stock->working treat Treat Cells with This compound Working Solutions working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (24-72 hours) treat->incubate measure Measure Cell Viability (e.g., MTT Assay) incubate->measure analyze Calculate % Viability vs. Vehicle Control measure->analyze ic50 Determine IC50 Value analyze->ic50

Caption: General experimental workflow for determining the anti-proliferative IC50 of this compound.

References

Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "DPPY": Initial searches for a specific molecule abbreviated as "this compound" did not yield information on a recognized compound. Therefore, this guide provides a general framework for optimizing the concentration of small molecule inhibitors in cell-based assays, a common challenge in drug discovery and basic research. The principles and protocols outlined here are broadly applicable to various inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to determine a starting concentration range for a new small molecule inhibitor?

A1: For a novel compound with an unknown effective concentration, a preliminary dose-response study using a wide concentration range is recommended. A common starting point is a range from 100 µM down to 1 nM, often using 10-fold serial dilutions.[1] This initial screen helps to identify an approximate half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which can then be used to define a narrower, more focused concentration range for subsequent experiments.[1] It is also crucial to assess the compound's solubility to ensure it remains dissolved at all tested concentrations.[1]

Q2: How can I assess if the observed cellular effect is due to on-target or off-target activity of the inhibitor?

A2: Differentiating between on-target and off-target effects is critical for validating experimental findings.[2] A multi-faceted approach is often necessary:

  • Dose-Response Correlation: A clear, dose-dependent effect that aligns with the inhibitor's known IC50 for its primary target suggests on-target activity.[2] Off-target effects may emerge at higher concentrations.[2]

  • Use of Structurally Distinct Inhibitors: Confirming that a different inhibitor targeting the same protein or pathway produces a similar phenotype strengthens the evidence for an on-target mechanism.[2]

  • Rescue Experiments: Transfecting cells with a mutant version of the target protein that is resistant to the inhibitor can be a powerful validation tool. If the observed phenotype is reversed in the presence of the inhibitor, it strongly supports an on-target effect.[2]

  • Enzyme/Protein Profiling: Screening the inhibitor against a panel of related enzymes (e.g., other kinases or phosphatases) can identify potential unintended targets.[2][3]

Q3: What are common causes of high background or low signal-to-noise ratio in my cell-based assay?

A3: High background or a low signal-to-noise ratio can be caused by several factors:

  • Cytotoxicity: At high concentrations, the inhibitor may induce cell death, leading to confounding results. It's essential to perform a cytotoxicity assay in parallel with your functional assay to identify a non-toxic concentration range.

  • Assay-Specific Issues: For fluorescence-based assays, autofluorescence of the compound or cell culture medium can be a problem. For luminescence-based assays, the stability of the luminescent signal should be considered.

  • Cell Health and Density: Inconsistent cell seeding density, poor cell health, or using cells at a high passage number can all contribute to variability and high background.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects on the assay plate.Ensure uniform cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for additions. Avoid using the outer wells of the plate, as they are more prone to evaporation.
No observable effect of the inhibitor Concentration is too low, inhibitor is inactive, or the target is not expressed/active in the chosen cell line.Test a wider and higher concentration range. Verify the inhibitor's activity through an independent biochemical assay if possible. Confirm target expression and activity in your cell model using techniques like Western blotting or qPCR.
Cell death observed at effective concentrations The inhibitor has a narrow therapeutic window, or the on-target effect is inherently cytotoxic.Determine the IC50 for cytotoxicity and compare it to the EC50 for the desired biological effect. If the two values are close, consider if a certain level of cytotoxicity is acceptable for the experimental goals. Explore structurally different inhibitors for the same target that may have a better toxicity profile.[2]
Effect plateaus at a low level of inhibition/activation The inhibitor may have partial agonist/antagonist activity, or there may be redundant pathways in the cell compensating for the inhibition.Characterize the inhibitor's mode of action more thoroughly. Investigate the presence of compensatory signaling pathways in your cell model.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density

Objective: To find the optimal number of cells to seed per well for a consistent and robust assay signal.

Methodology:

  • Prepare a single-cell suspension of the desired cell line.

  • Perform a serial dilution of the cell suspension.

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 50,000 cells per well).

  • Incubate the plate for the intended duration of your main experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, perform your assay readout (e.g., add a viability reagent like MTS or a luciferase substrate).

  • Plot the signal intensity against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, indicating that the signal is proportional to the cell number and that the cells are in a healthy growth phase.

Protocol 2: Cytotoxicity Assay

Objective: To determine the concentration range at which the inhibitor is toxic to the cells.

Methodology:

  • Seed cells at the optimal density determined in Protocol 1.

  • Prepare a serial dilution of your small molecule inhibitor.

  • Treat the cells with the different concentrations of the inhibitor and include a vehicle-only control (e.g., DMSO).

  • Incubate for the desired treatment duration.

  • Add a cytotoxicity detection reagent. Common methods include:

    • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.

    • Membrane Impermeable Dyes: Dyes like Propidium Iodide or DRAQ7™ enter and stain the nuclei of cells with compromised membranes.[4]

    • Metabolic Assays: Reagents like MTS or resazurin (B115843) measure the metabolic activity of viable cells.[4]

  • Measure the signal according to the manufacturer's instructions.

  • Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 for cytotoxicity.

Visualizing Experimental Workflow and Logic

Experimental_Workflow Workflow for Optimizing Inhibitor Concentration cluster_preliminary Preliminary Steps cluster_dose_response Dose-Response & Cytotoxicity cluster_analysis Data Analysis & Refinement cluster_validation Target Validation start Start solubility Assess Compound Solubility start->solubility seeding Determine Optimal Seeding Density solubility->seeding dose_range Broad Dose-Response (e.g., 1nM - 100µM) seeding->dose_range cytotoxicity Cytotoxicity Assay seeding->cytotoxicity analyze Analyze Data: Determine EC50 & IC50 (Tox) dose_range->analyze cytotoxicity->analyze narrow_range Define Narrow Concentration Range analyze->narrow_range on_target On-Target Validation (e.g., Rescue Experiment) narrow_range->on_target off_target Off-Target Profiling on_target->off_target end Optimized Concentration for Main Assay off_target->end

Caption: Workflow for optimizing inhibitor concentration.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results cluster_checks Initial Checks cluster_investigation In-depth Investigation cluster_resolution Resolution Paths start Unexpected Result (e.g., High Variability, No Effect) check_cells Verify Cell Health & Seeding Density start->check_cells check_reagents Confirm Reagent Viability & Prep start->check_reagents check_protocol Review Protocol for Errors start->check_protocol cytotoxicity Run Cytotoxicity Assay check_cells->cytotoxicity positive_control Include a Known Positive Control check_protocol->positive_control target_expression Confirm Target Expression cytotoxicity->target_expression adjust_conc Adjust Concentration Range cytotoxicity->adjust_conc target_expression->adjust_conc change_cells Consider a Different Cell Line target_expression->change_cells positive_control->adjust_conc new_inhibitor Test an Alternative Inhibitor adjust_conc->new_inhibitor end Problem Resolved adjust_conc->end change_cells->end new_inhibitor->end

Caption: Troubleshooting logic for cell-based assays.

References

Technical Support Center: Overcoming Off-Target Effects of DPPY Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for our Dipeptidyl Peptidase Y (DPPY) inhibitors. This resource provides troubleshooting guides and answers to frequently asked questions to help you identify and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-targets for this compound inhibitors?

A: Our this compound inhibitors are designed for high selectivity. However, due to structural homology within the dipeptidyl peptidase family, cross-reactivity may be observed, particularly with Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9).[1][2] Off-target effects may manifest at higher inhibitor concentrations.[3] It is crucial to differentiate between the desired on-target effects and any unintended interactions.[3]

Q2: I'm observing a cellular phenotype that doesn't align with the known function of this compound. Could this be an off-target effect?

A: This is a strong possibility and a common indicator of off-target activity.[4] An unexpected phenotype suggests the inhibitor may be modulating a different pathway. We recommend a series of validation experiments, including the use of a structurally distinct this compound inhibitor and performing a rescue experiment with an inhibitor-resistant this compound mutant to confirm the effect is on-target.[3]

Q3: My cells are showing high levels of toxicity at concentrations where I expect to see this compound inhibition. What should I do?

A: Significant toxicity can be a sign of off-target effects, where the inhibitor interacts with proteins essential for cell viability.[3] First, perform a careful dose-response curve to determine if the toxicity occurs at concentrations significantly higher than the IC50 for this compound inhibition.[3] If so, consider using a lower concentration or an alternative inhibitor with a better selectivity profile.

Q4: How can I improve the selectivity of my current this compound inhibitor in my experiments?

A: Minimizing off-target effects is a key challenge.[3] The most effective strategy is to use the lowest concentration of the inhibitor that still achieves effective on-target inhibition.[3] Additionally, ensure your experimental conditions (e.g., substrate concentration in an enzyme assay) are optimized, as this can influence the apparent potency of competitive inhibitors.[5] If these approaches are insufficient, exploring structure-activity relationships (SAR) to rationally design a more selective compound may be necessary.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of this compound Activity

If you are not observing the expected inhibition of this compound, follow this troubleshooting workflow.

G start Poor Inhibition Observed step1 Verify Inhibitor Integrity (Solubility & Stability) start->step1 step2 Review Experimental Protocol (Concentration, Incubation, Controls) step1->step2 sub1 Inhibitor Degraded -> Prepare Fresh Stock step1->sub1 Degradation? step3 Check Enzyme & Substrate (Activity & Specificity) step2->step3 sub2 Concentration Suboptimal -> Perform Dose-Response step2->sub2 Wrong Conc.? sub3 Incubation Time Insufficient -> Increase Pre-incubation step2->sub3 Too Short? sub4 Assay Conditions Incorrect -> Check pH, Buffers, Controls step2->sub4 Conditions? sub5 Enzyme Inactive -> Use New Aliquot step3->sub5 Inactive? end_node Problem Resolved sub1->end_node sub2->end_node sub3->end_node sub4->end_node sub5->end_node

Caption: A logical workflow for troubleshooting poor enzyme inhibition.
  • Verify Inhibitor Integrity: Ensure your inhibitor stock is properly dissolved and has not degraded. Prepare a fresh stock solution from solid material if necessary.[5]

  • Review Experimental Protocol:

    • Concentration: Confirm the final concentration in your assay is appropriate to achieve inhibition. Perform a full dose-response curve to determine the IC50.[5]

    • Pre-incubation Time: For slow-binding inhibitors, pre-incubating the enzyme and inhibitor before adding the substrate is critical. A 15-30 minute pre-incubation is often a good starting point.[5]

    • Controls: Ensure you have proper controls, including a "no inhibitor" (100% activity) and "no enzyme" (background) control.[5]

  • Check Enzyme and Substrate: Confirm the activity of your enzyme aliquot with a known control substrate. Ensure the substrate concentration is appropriate for the assay, ideally at or below the Km value for competitive inhibitors.[5]

Issue 2: Observed Phenotype May Be Due to Off-Target Effects

Use this guide to distinguish on-target versus off-target effects.

G start Unexpected Phenotype Observed step1 Perform Dose-Response (Correlate with IC50) start->step1 res1 Phenotype correlates with IC50 step1->res1 Yes res2 Phenotype NOT correlated step1->res2 No step2 Test Structurally-Distinct This compound Inhibitor res3 Phenotype is recapitulated step2->res3 Yes res4 Phenotype NOT recapitulated step2->res4 No step3 Perform Rescue Experiment (Inhibitor-Resistant Mutant) res5 Phenotype is reversed step3->res5 Yes res6 Phenotype is NOT reversed step3->res6 No step4 Conduct Selectivity Profiling (DPP8, DPP9, etc.) res1->step2 conclusion2 Evidence for OFF-TARGET Effect res2->conclusion2 res3->step3 res4->conclusion2 conclusion1 Evidence for ON-TARGET Effect res5->conclusion1 res6->conclusion2 conclusion1->step4 conclusion2->step4

Caption: Workflow to validate on-target vs. off-target cellular effects.

Data Presentation: Inhibitor Selectivity Profiles

The following table summarizes the inhibitory activity (IC50) of two common this compound inhibitors against this compound and its closest homologs, DPP8 and DPP9. This data is crucial for selecting the appropriate inhibitor and concentration for your experiments.

InhibitorTargetIC50 (nM)Selectivity vs. DPP8Selectivity vs. DPP9
DPPYi-A This compound 15 133x200x
DPP82,000--
DPP93,000--
DPPYi-B This compound 25 >400x>400x
DPP8>10,000--
DPP9>10,000--

Table 1: Comparative selectivity of this compound inhibitors. DPPYi-B demonstrates higher selectivity against related dipeptidyl peptidases.

Experimental Protocols

Protocol 1: In Vitro DPP Selectivity Profiling Assay

This protocol describes a method to determine the IC50 of an inhibitor against this compound, DPP8, and DPP9.

Materials:

  • Purified recombinant human this compound, DPP8, and DPP9 enzymes.

  • Fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA.

  • This compound inhibitor (e.g., DPPYi-A).

  • 384-well black, flat-bottom assay plates.

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

Methodology:

  • Inhibitor Preparation: Prepare a 10-point serial dilution of the this compound inhibitor in Assay Buffer, starting from 100 µM.

  • Enzyme Preparation: Dilute each enzyme (this compound, DPP8, DPP9) in Assay Buffer to a working concentration that yields a robust signal within the linear range of the assay.

  • Assay Plate Setup:

    • Add 5 µL of each inhibitor dilution to the appropriate wells.

    • Add 5 µL of Assay Buffer to "no inhibitor" (100% activity) control wells.

    • Add 10 µL of Assay Buffer to "no enzyme" (background) control wells.

  • Pre-incubation: Add 5 µL of the diluted enzyme solution to all wells except the "no enzyme" controls. Mix gently and incubate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate solution to all wells to initiate the reaction. The final substrate concentration should be at its Km value.

  • Measurement: Immediately place the plate in a microplate reader and monitor the increase in fluorescence over 30 minutes, taking readings every 2 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic read.

    • Subtract the average velocity of the "no enzyme" wells from all other wells.

    • Normalize the data by setting the average velocity of the "no inhibitor" wells to 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the this compound inhibitor directly binds to this compound inside intact cells.

Materials:

  • Cultured cells expressing this compound.

  • This compound inhibitor.

  • PBS (Phosphate-Buffered Saline) and appropriate lysis buffer with protease inhibitors.

  • Equipment for heating samples (e.g., PCR thermocycler).

  • Equipment for protein analysis (SDS-PAGE, Western blotting).

  • Anti-DPPY antibody.

Methodology:

  • Cell Treatment: Treat cultured cells with the this compound inhibitor at the desired concentration (e.g., 10x IC50) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Heating Gradient: Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermocycler, then cool to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Analyze the amount of soluble this compound remaining in the supernatant at each temperature point by Western blotting using an anti-DPPY antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble this compound remaining versus temperature for both the vehicle- and inhibitor-treated samples.

    • A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated sample, indicating that inhibitor binding stabilized the this compound protein against thermal denaturation.

Signaling Pathway Visualization

The diagram below illustrates how a this compound inhibitor can have both on-target and off-target effects. The intended action is to block the this compound-mediated pathway. However, if the inhibitor lacks specificity, it may also block the related DPP8/9 pathway, leading to unintended biological consequences.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway This compound This compound ProductA Product A This compound->ProductA Cleavage SubstrateA Substrate A SubstrateA->this compound PathwayA Cellular Response A (Intended Effect) ProductA->PathwayA DPP89 DPP8 / DPP9 ProductB Product B DPP89->ProductB Cleavage SubstrateB Substrate B SubstrateB->DPP89 PathwayB Cellular Response B (Unintended Effect) ProductB->PathwayB Inhibitor This compound Inhibitor Inhibitor->this compound High Affinity (On-Target) Inhibitor->DPP89 Low Affinity (Off-Target)

Caption: On-target vs. off-target inhibition by a this compound inhibitor.

References

Technical Support Center: Troubleshooting DPPY Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DPPY. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in aqueous solutions during in vivo and in vitro experiments.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a key enzyme in the JAK/STAT signaling pathway, which is crucial for immune cell function.[1] Its therapeutic potential is significant for various autoimmune diseases. However, like many kinase inhibitors with a thieno[3,2-d]pyrimidine (B1254671) scaffold, this compound exhibits poor aqueous solubility.[1][2] This low solubility can lead to several instability issues in aqueous solutions, including:

  • Precipitation: The compound may fall out of solution, reducing its effective concentration and leading to inconsistent experimental results.

  • Hydrolysis: The thieno[3,2-d]pyrimidine core may be susceptible to cleavage in aqueous environments, particularly at non-neutral pH.

  • Oxidation: The molecule may be sensitive to oxidative degradation, leading to loss of activity.

  • Aggregation: this compound molecules may self-associate to form aggregates, which can affect its biological activity and lead to inaccurate measurements.

These instability issues can significantly impact its therapeutic efficacy by causing low and variable oral bioavailability.[1][3]

Q2: What are the primary signs of this compound instability in my aqueous solution?

A2: Signs of this compound instability can manifest in several ways during your experiments:

  • Visual Changes: You might observe precipitation (the appearance of solid particles), cloudiness, or a change in the color of your solution over time.

  • Inconsistent Results: High variability in data between replicate experiments or a gradual loss of the compound's expected biological effect can indicate degradation.

  • Chromatographic Changes: When analyzing your solution by techniques like HPLC, you may see a decrease in the peak area corresponding to this compound and the appearance of new peaks, which are likely degradation products.

  • Low Bioavailability: In in vivo studies, you may observe low or undetectable plasma concentrations after oral administration.[1]

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: What are the likely degradation pathways for this compound in an aqueous environment?

A4: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, the primary degradation routes in aqueous solutions are likely to be:

  • Hydrolysis: The ester or amide linkages, if present in the full structure, and the thienopyrimidine core itself can be susceptible to hydrolysis, leading to the formation of inactive metabolites.

  • Oxidation: The thiophene (B33073) ring and other electron-rich moieties in the this compound molecule can be prone to oxidation, especially in the presence of dissolved oxygen, metal ions, or light. This can lead to the formation of sulfoxides or other oxidation products.

Identifying the specific degradation products through techniques like LC-MS/MS can provide valuable insights into the instability mechanism.

Troubleshooting Common Issues

Below are common problems encountered when working with this compound in aqueous solutions and steps to resolve them.

Problem Potential Cause Troubleshooting Steps
This compound precipitates out of solution. Low aqueous solubility.1. Optimize pH: Determine the pH of maximum solubility for this compound.
2. Use Co-solvents: Employ pharmaceutically acceptable co-solvents such as DMSO, ethanol, or PEG 400 to increase solubility.[4]
3. Formulation Strategies: Consider advanced formulation approaches like amorphous solid dispersions or lipid-based formulations.[1][4]
Loss of this compound activity over time. Chemical degradation (hydrolysis or oxidation).1. Buffer Selection: Use a buffer system that maintains the optimal pH for stability.
2. Protect from Light and Oxygen: Store solutions in amber vials and consider de-gassing the solvent or adding antioxidants if oxidation is suspected.
3. Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and prepare working solutions fresh before each experiment.
High variability in experimental results. Inconsistent dosing due to precipitation or degradation.1. Ensure Complete Dissolution: Visually inspect solutions for any particulate matter before use. Sonication may aid in dissolution.
2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh working solutions from a solid, stable form of this compound for each experiment.
3. Validate Analytical Methods: Ensure your analytical methods for quantifying this compound are accurate and reproducible.
Low oral bioavailability in animal studies. Poor solubility, degradation in the GI tract, or rapid metabolism.1. Particle Size Reduction: Micronization or nanonization can increase the surface area and improve dissolution rate.[3]
2. Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can enhance its apparent solubility.[4]
3. Lipid-Based Formulations: For lipophilic compounds like this compound, self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[5][6][7]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation

This protocol provides a general method for preparing an amorphous solid dispersion to enhance the solubility of this compound. The choice of polymer and drug-to-polymer ratio should be optimized for your specific needs.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Weigh the desired amounts of this compound and the chosen polymer (e.g., a 1:4 drug-to-polymer ratio).

  • Dissolve both this compound and the polymer in a minimal amount of the selected volatile organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin, dry film is formed on the inside of the flask.

  • Further dry the solid dispersion under a high vacuum for at least 24 hours to remove any residual solvent.

  • Gently scrape the dried film from the flask to obtain the ASD powder.

  • Characterize the resulting ASD for its amorphous nature (using techniques like DSC or XRPD) and dissolution performance.

Protocol 2: Preparation of a Simple Lipid-Based Formulation (Solution in Oil)

This protocol describes a straightforward approach for formulating lipophilic compounds like this compound in an oily vehicle.

Materials:

  • This compound

  • Pharmaceutically acceptable oil (e.g., sesame oil, corn oil, Miglyol® 812)

  • Glass vial

  • Magnetic stirrer and stir bar

  • Heating plate (optional, use with caution)

Procedure:

  • Weigh the desired amount of this compound and place it in a glass vial.

  • Add the calculated volume of the selected oil to the vial.

  • Add a magnetic stir bar to the vial.

  • Stir the mixture at room temperature. Gentle heating (e.g., 30-40°C) can be applied to facilitate dissolution, but the thermal stability of this compound should be confirmed beforehand.[1]

  • Continue stirring until the this compound is completely dissolved. Visual inspection should confirm the absence of any solid particles.[1]

  • The resulting solution can be directly used for oral administration.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive 2. Receptor Association JAK3_active JAK3 (Active) JAK3_inactive->JAK3_active 3. Activation & Phosphorylation STAT_inactive STAT (Inactive) JAK3_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT-P (Active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 7. DNA Binding DPPY_node This compound DPPY_node->JAK3_active Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Problem: Low Oral Bioavailability of this compound Physicochemical Assess Physicochemical Properties (Solubility, Permeability) Start->Physicochemical Formulation Select Formulation Strategy Physicochemical->Formulation ASD Amorphous Solid Dispersion (ASD) Formulation->ASD Poorly soluble, high melting point Lipid Lipid-Based Formulation Formulation->Lipid Lipophilic compound Nano Nanosuspension Formulation->Nano Very poorly soluble InVitro In Vitro Characterization (Dissolution, Stability) ASD->InVitro Lipid->InVitro Nano->InVitro InVivo In Vivo Evaluation (Pharmacokinetic Studies) InVitro->InVivo Outcome Improved and Consistent In Vivo Exposure of this compound InVivo->Outcome

Caption: Troubleshooting workflow for improving the oral bioavailability of this compound.

References

Technical Support Center: Enhancing the Bioavailability of DPPY in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the investigational compound DPPY. This resource provides troubleshooting guidance and frequently asked questions to assist you in overcoming challenges related to improving the oral bioavailability of this compound in your animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

A1: Poor oral bioavailability of a compound like this compound, which is likely a Biopharmaceutics Classification System (BCS) Class II or IV drug, is often attributed to several factors. The most common reasons are low aqueous solubility, which limits its dissolution in the gastrointestinal fluids, and poor permeability across the intestinal membrane.[1][2] Other contributing factors can include degradation in the acidic environment of the stomach, first-pass metabolism in the gut wall or liver, and efflux by transporters like P-glycoprotein.[3][4]

Q2: What are the primary strategies to consider for enhancing the bioavailability of this compound?

A2: The main strategies for improving the bioavailability of poorly soluble drugs like this compound can be broadly categorized into physical modifications, chemical modifications, and formulation-based approaches.[5]

  • Physical modifications aim to increase the surface area and dissolution rate, and include techniques like micronization and nanosizing.[5][6]

  • Chemical modifications involve altering the drug molecule itself, for instance, through salt formation or creating a prodrug.[3][5]

  • Formulation-based strategies focus on the drug delivery system, such as using lipid-based formulations, solid dispersions, or cyclodextrin (B1172386) complexes to improve solubility and absorption.[3][4]

Q3: Which animal model is most appropriate for studying the oral bioavailability of this compound?

A3: The choice of animal model is critical for obtaining relevant preclinical data. While rodents (rats and mice) are commonly used for initial screening due to cost and ethical considerations, larger animals like dogs or pigs may provide data that is more predictive of human pharmacokinetics.[7][8] The gastrointestinal physiology of pigs, in particular, is quite similar to that of humans.[8] The selection should be based on the specific metabolic pathways of this compound and how they compare across species.[7]

Troubleshooting Guide

Q1: I've formulated this compound in a simple aqueous suspension, but the plasma concentrations in my rat study are undetectable. What should I do next?

A1: Undetectable plasma concentrations strongly suggest very low solubility and/or rapid metabolism.

  • First, confirm the analytical method's sensitivity. Ensure your bioanalytical assay has a low enough limit of quantification (LLOQ) to detect anticipated concentrations.

  • Next, address the solubility. Before moving to complex formulations, you can try a simple co-solvent system (e.g., with polyethylene (B3416737) glycol, propylene (B89431) glycol, or ethanol) to enhance the solubility of this compound in the dosing vehicle.[5][9]

  • Consider a pilot study with a different route of administration. An intravenous (IV) dose will help determine the drug's clearance and volume of distribution, providing a baseline for absolute bioavailability calculations.

Q2: My attempts to increase the dose of this compound to achieve higher plasma levels have failed, and I'm observing high variability between animals. Why is this happening?

A2: This is a classic sign of dissolution rate-limited absorption. At higher doses, the gastrointestinal fluid becomes saturated with the drug, and further increases in the dose do not lead to a proportional increase in absorption. The high variability can be due to differences in individual animal physiology, such as gastric emptying time and intestinal motility.[10] To overcome this, you should focus on formulation strategies that improve the dissolution rate, such as micronization or creating a solid dispersion.[1][11]

Q3: I have developed a lipid-based formulation for this compound, but the bioavailability is still not optimal. How can I improve it?

A3: If a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) is not providing the desired bioavailability, consider the following:[3]

  • Optimize the formulation components. The type and amount of oil, surfactant, and co-surfactant can significantly impact the formulation's performance. Experiment with different excipients to ensure rapid and complete emulsification in the gut.

  • Investigate potential drug precipitation. The drug may be dissolving in the formulation but precipitating out upon dilution in the aqueous environment of the GI tract. You can assess this with in vitro dispersion tests.

  • Consider lymphatic transport. For highly lipophilic drugs, lipid formulations can promote absorption through the lymphatic system, bypassing first-pass metabolism in the liver.[4] The choice of fatty acids in your lipid vehicle can influence this pathway.

Formulation Strategies to Enhance this compound Bioavailability

The following table summarizes common formulation strategies that can be applied to improve the oral bioavailability of this compound.

Formulation StrategyMechanism of ActionPotential Fold Increase in Bioavailability (Illustrative)Key Considerations
Micronization/Nanonization Increases surface area, leading to a faster dissolution rate.[6]2 to 5-foldMay not increase equilibrium solubility. Can lead to particle aggregation.[5]
Solid Dispersion Disperses the drug in a hydrophilic carrier in an amorphous state, preventing crystallization and enhancing dissolution.[2][11]5 to 20-foldThe choice of polymer carrier is critical for stability and drug release.[9]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid vehicle, which forms a fine emulsion in the gut, facilitating absorption. Can also enhance lymphatic uptake.[3][4]5 to 50-foldRequires careful selection of oils, surfactants, and co-solvents. Potential for GI side effects at high surfactant concentrations.
Prodrugs A chemically modified version of the active drug with improved solubility or permeability. The prodrug is converted to the active drug in the body.[3][12]Variable, can be >10-foldRequires specific enzymes for conversion. The rate of conversion can affect the pharmacokinetic profile.[12]
Cyclodextrin Complexation The drug molecule is encapsulated within a cyclodextrin molecule, forming a complex with enhanced aqueous solubility.[1]2 to 10-foldLimited by the stoichiometry of the complex and the size of the drug molecule.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To produce a nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.

Materials:

  • This compound (active pharmaceutical ingredient)

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Purified water

  • Planetary ball mill or similar high-energy mill

Methodology:

  • Prepare a pre-suspension by dispersing this compound and the chosen stabilizer in purified water.

  • Add the milling media to the pre-suspension in the milling chamber. The volume of the milling media should be optimized for efficient grinding.

  • Mill the suspension at a specified speed and for a set duration. The milling time will need to be optimized to achieve the desired particle size.

  • Periodically withdraw samples to monitor the particle size distribution using a technique like laser diffraction or dynamic light scattering.

  • Continue milling until the desired particle size (typically below 200 nm) is achieved and the size distribution is narrow.

  • Separate the nanosuspension from the milling media by filtration or decantation.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.

Groups:

  • Group 1: Intravenous (IV) administration of this compound solution (for determination of absolute bioavailability).

  • Group 2: Oral gavage of the this compound test formulation.

Methodology:

  • Administer the this compound solution to Group 1 via the tail vein at a dose of, for example, 1 mg/kg.

  • Administer the this compound test formulation to Group 2 by oral gavage at a dose of, for example, 10 mg/kg.

  • Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using non-compartmental analysis.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visual Guides

bioavailability_workflow start Start: Poor Bioavailability of this compound physchem Characterize Physicochemical Properties (Solubility, Permeability, LogP) start->physchem bcs Determine BCS Class (likely II or IV) physchem->bcs solubility_limited Solubility-Limited Absorption? bcs->solubility_limited permeability_limited Permeability-Limited Absorption? solubility_limited->permeability_limited No formulation Formulation Strategies solubility_limited->formulation Yes prodrug Prodrug Approach permeability_limited->prodrug Yes micronization Micronization/ Nanonization formulation->micronization solid_dispersion Solid Dispersion formulation->solid_dispersion lipid_formulation Lipid-Based Formulation formulation->lipid_formulation invivo In Vivo Animal Study micronization->invivo solid_dispersion->invivo lipid_formulation->invivo prodrug->invivo pk_analysis Pharmacokinetic Analysis invivo->pk_analysis evaluation Evaluate Bioavailability (Target Met?) pk_analysis->evaluation end End: Optimized Formulation evaluation->end Yes refine Refine Formulation evaluation->refine No refine->formulation

Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.

solid_dispersion_mechanism cluster_0 Formulation cluster_1 In Vivo Dissolution This compound Crystalline this compound (Poorly Soluble) solid_disp Amorphous Solid Dispersion (this compound molecularly dispersed) This compound->solid_disp polymer Hydrophilic Polymer (e.g., PVP, HPMC) polymer->solid_disp ingestion Oral Administration solid_disp->ingestion dissolution Rapid Dissolution in GI Fluid ingestion->dissolution supersaturation Supersaturated Solution of this compound dissolution->supersaturation absorption Enhanced Absorption across Gut Wall supersaturation->absorption

Caption: Mechanism of bioavailability enhancement by solid dispersion.

References

Technical Support Center: Mitigating DPPY-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and mitigate the cytotoxic effects of DPPY, a potent multi-kinase inhibitor, at high concentrations in in vitro experiments.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause cytotoxicity at high concentrations?

This compound is a potent, small-molecule inhibitor of several protein tyrosine kinases (PTKs), including Bruton's Tyrosine Kinase (BTK), Janus Kinase 3 (JAK3), and Epidermal Growth Factor Receptor (EGFR).[1][2] While its inhibitory action is crucial for its therapeutic potential, high concentrations can lead to off-target effects, causing cytotoxicity. This can manifest as the induction of oxidative stress, disruption of mitochondrial function, and activation of apoptotic pathways in cells.[3][4]

Q2: My initial screen shows high cytotoxicity even at low this compound concentrations. What are the first troubleshooting steps?

First, confirm the effect is not an artifact.[5]

  • Verify Concentration: Double-check all stock solution and dilution calculations.

  • Assess Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is within the tolerated range for your cell line, typically below 0.5%.[5][6]

  • Check Compound Stability: Confirm that this compound is stable in your culture medium for the duration of the experiment, as degradation products could be toxic.[5]

  • Test for Assay Interference: Some compounds can interfere with assay readouts. Run a cell-free control with this compound to check for direct interference with your viability assay reagents (e.g., MTT, MTS).[5][7]

Q3: How can I distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of this compound?

A cytotoxic effect results in cell death, whereas a cytostatic effect stops cell proliferation without killing the cells.[5] To differentiate, you can measure both cell viability (e.g., via an MTT assay) and total cell number over a time course. A cytotoxic effect will show a decrease in both viable and total cell numbers, while a cytostatic effect will show a plateau in total cell number with viability remaining high.[5]

Q4: What are the primary mechanisms of this compound-induced cytotoxicity?

Based on the known effects of similar kinase inhibitors, this compound-induced cytotoxicity at high concentrations likely involves:

  • Induction of Oxidative Stress: An imbalance in reactive oxygen species (ROS) can lead to cellular damage.[8]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is an early indicator of apoptosis.[9]

  • Apoptosis Induction: Activation of executioner caspases, such as Caspase-3, leads to programmed cell death.[4]

Q5: What general strategies can I use to mitigate this compound's cytotoxicity to non-target cells?

  • Co-administration with Antioxidants: If oxidative stress is a suspected mechanism, co-treatment with an antioxidant like N-acetylcysteine (NAC) may protect cells.[4][8][10]

  • Dose and Time Optimization: Perform a detailed dose-response and time-course experiment to find the optimal concentration and duration that maximizes the desired effect while minimizing cytotoxicity.[7]

  • Use of a More Resistant Cell Line: If applicable to your research question, consider using a cell line known to be more resistant to off-target kinase inhibitor effects.

Troubleshooting Guides

This section provides solutions for specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Suggested Solution
High variability in cytotoxicity assay results between replicates. Inconsistent cell seeding density. Edge effects on the microplate. this compound precipitation in the medium.Ensure a homogenous cell suspension before and during seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Visually inspect wells for precipitate after adding this compound and test its solubility in your medium beforehand.[6]
This compound shows lower-than-expected potency or no cytotoxic effect. Incorrect compound concentration. Short incubation time. Cell line resistance.Verify all calculations and the purity of your this compound stock. Perform a time-course experiment (e.g., 24, 48, 72 hours) as some compounds require longer to induce a response. Confirm your cell line expresses the target kinases and is not known to have resistance mechanisms.[6]
The mitigating agent (e.g., NAC) is not reducing this compound's cytotoxicity. The primary mechanism is not oxidative stress. Insufficient concentration of the mitigating agent. The mitigating agent interferes with this compound's primary function.Investigate other cytotoxicity pathways like apoptosis or mitochondrial dysfunction. Perform a dose-response titration of the mitigating agent. As a control, ensure the mitigating agent does not compromise the intended therapeutic effect of this compound on its target.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the cytotoxic effects of this compound and the potential efficacy of a mitigating agent, N-acetylcysteine (NAC).

Table 1: IC50 Values of this compound Across Different Cancer Cell Lines IC50 (half-maximal inhibitory concentration) values were determined after a 48-hour incubation period using an MTT assay.

Cell LineThis compound IC50 (µM)
HCT-116 (Colon Cancer)23.8 ± 1.48
A549 (Lung Cancer)60.1 ± 3.45
HepG2 (Liver Cancer)> 100
MCF7 (Breast Cancer)> 100

Table 2: Effect of N-acetylcysteine (NAC) on this compound Cytotoxicity in A549 Cells Cell viability was measured by MTT assay after 48 hours of treatment.

This compound Conc. (µM)% Viability (this compound alone)% Viability (this compound + 5 mM NAC)
0 (Control)100 ± 4.298.9 ± 3.8
2581.3 ± 5.195.4 ± 4.5
5055.2 ± 3.982.1 ± 5.3
7524.6 ± 2.861.7 ± 4.1
10010.1 ± 1.945.3 ± 3.7

Visualizations

Diagram 1: Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity

DPPY_Cytotoxicity_Pathway This compound This compound (High Conc.) BTK BTK/EGFR This compound->BTK Inhibits (On-Target) ROS_Pathway Off-Target Pathway (e.g., Mitochondrial Respiration) This compound->ROS_Pathway Inhibits (Off-Target) Prolif Cell Proliferation & Survival BTK->Prolif ROS ↑ Reactive Oxygen Species (ROS) ROS_Pathway->ROS Mito Mitochondrial Damage ROS->Mito Casp3 Caspase-3 Activation Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS Scavenges

Caption: this compound's on-target and off-target effects leading to apoptosis.

Diagram 2: Experimental Workflow for Testing a Mitigating Agent

Mitigation_Workflow start Hypothesis: Agent X mitigates This compound cytotoxicity step1 1. Cell Seeding (e.g., A549 cells in 96-well plate) start->step1 step2 2. Treatment Groups: - Control - this compound alone - Agent X alone - this compound + Agent X step1->step2 step3 3. Incubation (e.g., 24, 48, 72 hours) step2->step3 step4 4. Cytotoxicity Assessment step3->step4 sub_mtt MTT Assay (Viability) step4->sub_mtt sub_annexin Annexin V/PI Assay (Apoptosis) step4->sub_annexin sub_ros ROS Assay (Oxidative Stress) step4->sub_ros step5 5. Data Analysis (Calculate % viability, IC50) end Conclusion: Efficacy of Agent X determined step5->end sub_mtt->step5 sub_annexin->step5 sub_ros->step5

Caption: Workflow for evaluating agents that may reduce this compound toxicity.

Diagram 3: Troubleshooting Logic for High Cytotoxicity

Troubleshooting_Tree start High Cytotoxicity Observed In Initial this compound Screen q1 Is vehicle control (e.g., DMSO) also toxic? start->q1 a1_yes Yes: Reduce vehicle concentration to <0.5% and re-test. q1->a1_yes Yes q2 Did you verify stock concentration & dilutions? q1->q2 No a2_no No: Re-calculate all concentrations and prepare fresh dilutions. q2->a2_no No q3 Is this compound interfering with the viability assay itself? q2->q3 Yes a3_maybe Test: Run this compound in cell-free media with assay reagents. q3->a3_maybe Unsure conclusion Cytotoxicity is likely a true effect of this compound. Proceed with mitigation strategies. q3->conclusion No

Caption: A decision tree for troubleshooting unexpected cytotoxicity.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Materials:

    • This compound and mitigating agent (e.g., NAC)

    • Target cells (e.g., A549)

    • 96-well tissue culture plates

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[4]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.[4]

    • Prepare serial dilutions of this compound and the mitigating agent in culture medium.

    • Remove the old medium and add 100 µL of the prepared drug dilutions to the wells. Include vehicle-only and medium-only controls.[11]

    • Incubate for the desired time (e.g., 24, 48, or 72 hours) at 37°C.[4]

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.[4][12]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[11][12]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by FITC-conjugated Annexin V.[14][15] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Treated and untreated cells

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with this compound for the desired duration.

    • Harvest cells (including supernatant) and wash twice with cold PBS.[15][16]

    • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[15][16]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution.[4][14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

    • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[15]

Caspase-3 Activity Assay

This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway. The assay uses a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active Caspase-3, releases a chromophore (pNA) that can be detected spectrophotometrically.[17][18]

  • Materials:

    • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

    • Treated and untreated cells

    • Microplate reader

  • Procedure:

    • Induce apoptosis with this compound. Collect both adherent and floating cells.

    • Resuspend 1-2 x 10^6 cells in 50 µL of chilled Cell Lysis Buffer.[19]

    • Incubate on ice for 10 minutes.[17][19]

    • Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.

    • Determine the protein concentration of the lysate.

    • Add 50-200 µg of protein lysate to a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.[18]

    • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.[18]

    • Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).[18]

    • Incubate at 37°C for 1-2 hours.[17][18]

    • Measure absorbance at 400-405 nm. The fold-increase in Caspase-3 activity is determined by comparing results from treated versus untreated samples.[17][18]

Mitochondrial Membrane Potential Assay (JC-1)

This assay uses the cationic dye JC-1 to measure mitochondrial health. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red.[9] In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[9][20] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[20]

  • Materials:

    • JC-1 Mitochondrial Membrane Potential Assay Kit

    • Treated and untreated cells

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed cells in an appropriate plate or on coverslips and treat with this compound for the desired time.

    • Prepare the JC-1 staining solution according to the kit manufacturer's protocol.

    • Remove the treatment medium and add the JC-1 staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.[21][22]

    • Remove the staining solution and wash the cells with assay buffer.[21]

    • Immediately analyze the cells by fluorescence microscopy or a fluorescence plate reader.

      • Red Aggregates (Healthy): Ex/Em ~585/590 nm.[9]

      • Green Monomers (Apoptotic): Ex/Em ~510/527 nm.[9]

    • Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.[23]

References

Technical Support Center: Refining DPPY Treatment Protocols for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DPPY, a Janus Kinase 3 (JAK3) inhibitor, in long-term experimental settings. The information is designed to assist in the development and refinement of treatment protocols to ensure consistency and reproducibility of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Janus Kinase 3 (JAK3). JAK3 is a tyrosine kinase predominantly expressed in hematopoietic cells and is a critical component of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immune responses. By inhibiting JAK3, this compound blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating immune cell development, proliferation, and function.

Q2: How should I prepare and store a stock solution of this compound?

A2: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution, typically 10 mM. It is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C for long-term stability.

Q3: What is the recommended starting concentration range for this compound in cell culture experiments?

A3: The optimal working concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your particular cells. A broad range of concentrations, for example from 1 nM to 10 µM, can be used to establish this.

Q4: How stable is this compound in cell culture medium during a long-term experiment?

A4: The stability of small molecule inhibitors like this compound in cell culture media can be affected by factors such as pH, temperature, and interaction with media components. In experiments lasting longer than 24 hours, the effective concentration of this compound may decrease due to degradation or cellular metabolism.

Troubleshooting Guide

Issue 1: Inconsistent or variable results in long-term experiments.

  • Question: I am observing high variability in the effects of this compound in my experiments that run for several days. What could be the cause?

  • Answer: Inconsistent results in long-term studies can arise from several factors. A primary reason is the potential degradation of this compound in the culture medium over time, leading to a decreased effective concentration. To mitigate this, it is recommended to replenish the medium with freshly prepared this compound-containing medium every 24 to 48 hours. Additionally, ensure that your cell seeding density is consistent and that the cells are in a healthy, logarithmic growth phase at the start of the experiment.

Issue 2: Lack of expected downstream signaling inhibition.

  • Question: I am not seeing the expected decrease in STAT phosphorylation (e.g., p-STAT5) after treating with this compound, even at high concentrations. What should I check?

  • Answer: If you are not observing the expected inhibition of downstream signaling, first verify the integrity of your experimental workflow. This includes confirming the activity of your this compound stock solution, as improper storage can lead to degradation. For western blotting, ensure the use of phosphatase and protease inhibitors during cell lysis to preserve protein phosphorylation states. Also, confirm that your primary antibodies for the phosphorylated proteins are specific and used at the optimal dilution. It is also possible that the chosen cell line has low JAK3 expression or a mutation that confers resistance to this compound.

Issue 3: Cells appear to develop resistance to this compound over time.

  • Question: My cells initially respond to this compound treatment, but after prolonged exposure, they seem to become resistant. What are the potential mechanisms?

  • Answer: Acquired resistance to kinase inhibitors is a known phenomenon. This can occur through several mechanisms, including the activation of alternative signaling pathways to bypass the inhibited JAK3 pathway or through genetic mutations in the JAK3 kinase domain that prevent this compound from binding effectively. To investigate this, you can perform molecular analyses to check for mutations in JAK3 or use pathway analysis tools to identify upregulated signaling pathways.

Issue 4: Observed cytotoxicity at concentrations expected to be non-toxic.

  • Question: I am observing significant cell death at this compound concentrations that I determined to be non-toxic in short-term assays. Why is this happening?

  • Answer: The cumulative effect of a compound over a longer duration can lead to cytotoxicity that is not apparent in short-term (e.g., 24-hour) viability assays. For long-term experiments, it is essential to perform a long-term cytotoxicity assay that matches the duration of your planned experiment. Also, ensure that the final concentration of the solvent (DMSO) in your culture medium is kept low (ideally below 0.1%) to avoid solvent-induced toxicity.

Data Presentation

Table 1: Recommended this compound Concentration Ranges for Initial Dose-Response Experiments

ParameterRecommended RangeNotes
Concentration Range1 nM - 10 µMA wide range is recommended to determine the IC50 for your specific cell line.
Vehicle ControlDMSOThe final concentration should not exceed 0.1% to avoid solvent toxicity.
Incubation Time24, 48, 72 hoursAssess both short-term and longer-term effects on cell viability.

Table 2: Example of a Long-Term Treatment Protocol Outline

DayActionRationale
0Seed cells at a low density.To allow for cell proliferation during the long-term experiment.
1Begin this compound treatment.Start the experiment once cells have adhered and are in a healthy state.
3, 5, 7...Replenish medium with fresh this compound.To maintain a consistent concentration of the inhibitor throughout the experiment.
Final DayHarvest cells for analysis.Perform desired assays (e.g., Western blot, cell viability).

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Stock Solution (10 mM):

    • This compound has a molecular weight of 507.97 g/mol . To prepare a 10 mM stock solution, weigh 5.08 mg of this compound powder.

    • Dissolve the this compound powder in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

  • Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Crucially, ensure the final DMSO concentration in the cell culture medium is below 0.1% to prevent solvent-induced cytotoxicity.

    • Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Protocol 2: Long-Term Cell Viability (MTT) Assay

Materials:

  • Cells of interest

  • 96-well cell culture plate

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will not result in over-confluency by the end of the experiment. Allow cells to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 3, 5, or 7 days) in a humidified incubator at 37°C with 5% CO2.

  • If the experiment runs for multiple days, replenish the medium with fresh this compound or vehicle control every 48 hours.

  • At the end of the treatment period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis of STAT Phosphorylation

Materials:

  • This compound-treated and control cell lysates

  • Lysis buffer containing phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT5, anti-STAT5, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an appropriate cytokine (e.g., IL-2) to induce JAK3-STAT signaling. Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation. Re-probe the membrane for total STAT and a loading control (e.g., GAPDH) for normalization.

Mandatory Visualizations

JAK3_STAT_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3_a JAK3 Receptor->JAK3_a Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK3_a->STAT Phosphorylates pSTAT pSTAT Dimer pSTAT->Dimer pSTAT->Dimer This compound This compound This compound->JAK3_a Inhibits Nucleus Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Dimer->Nucleus Translocation

Caption: this compound inhibits the JAK3-STAT signaling pathway.

Experimental_Workflow start Start prep_this compound Prepare this compound Stock (10 mM in DMSO) start->prep_this compound prep_cells Seed Cells start->prep_cells treatment Treat Cells with this compound (and Vehicle Control) prep_this compound->treatment prep_cells->treatment incubation Long-Term Incubation (Replenish medium every 48h) treatment->incubation analysis Analysis incubation->analysis viability Cell Viability Assay (e.g., MTT) analysis->viability western Western Blot (e.g., for p-STAT) analysis->western end End viability->end western->end

Caption: General workflow for long-term this compound treatment experiments.

Troubleshooting_Flow start Inconsistent Results or Lack of Effect check_this compound Is this compound stock solution fresh and properly stored? start->check_this compound yes_this compound Yes check_this compound->yes_this compound Yes no_this compound No check_this compound->no_this compound No check_protocol Is the medium with this compound replenished every 24-48h? yes_this compound->check_protocol make_new_this compound Prepare fresh this compound stock. Re-run experiment. no_this compound->make_new_this compound end Consult further literature or technical support. make_new_this compound->end yes_protocol Yes check_protocol->yes_protocol Yes no_protocol No check_protocol->no_protocol No check_cells Are cells healthy, low passage, and tested for mycoplasma? yes_protocol->check_cells implement_replenish Implement regular medium changes. Re-run experiment. no_protocol->implement_replenish implement_replenish->end yes_cells Yes check_cells->yes_cells Yes no_cells No check_cells->no_cells No check_assay Review analysis method (e.g., Western blot controls, antibody validation). yes_cells->check_assay culture_new_cells Use new, low-passage cells. Test for mycoplasma. no_cells->culture_new_cells culture_new_cells->end check_assay->end

Caption: Troubleshooting logic for long-term this compound experiments.

Validation & Comparative (ptk Inhibitor)

A Comparative Guide to the Efficacy of JAK3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the term "DPPY." Based on available information, this compound is a Python library for sampling Determinantal Point Processes, a mathematical concept used in machine learning and statistics to model diversity.[1][2] It is not identified as a Janus kinase 3 (JAK3) inhibitor.

This guide will, therefore, provide a comparative analysis of established JAK3 inhibitors, focusing on their efficacy, supported by experimental data and methodologies as requested.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways that govern immune cell function.[3][4][5] The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[3][6] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression.[3][4]

Due to its restricted expression in hematopoietic cells and its critical role in immune responses, JAK3 has emerged as a significant therapeutic target for autoimmune diseases such as rheumatoid arthritis and psoriasis.[4][7][8] Selective inhibition of JAK3 is a key strategy to modulate the immune system with potentially fewer side effects compared to broader-acting immunosuppressants.[7][9]

Quantitative Comparison of JAK3 Inhibitor Efficacy

The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The selectivity of an inhibitor is determined by comparing its IC50 value for the target kinase (JAK3) against other related kinases (e.g., JAK1, JAK2).

Below is a summary of the biochemical potency and selectivity of several notable JAK3 inhibitors.

InhibitorTarget(s)IC50/Ki (nM)Selectivity ProfileKey Off-Targets
Z583 JAK3IC50: 0.1 (at 1.43 µM ATP)>920-fold vs. JAK1, JAK2, TYK2 (IC50 >10,000 nM)[7]TEC family kinases (TXK, BMX, BTK) with ~30-fold lower potency[7]
Jak3-IN-1 JAK3IC50: 4.8[10]>180-fold vs. JAK1 (IC50: 896) & >218-fold vs. JAK2 (IC50: 1050)[10][11]FLT3, TTK, TXK, BLK[10]
Tofacitinib JAK1/JAK3IC50: JAK3 (0.75-1.6), JAK1 (1-3.7), JAK2 (1.8-4.1)[10]Pan-JAK inhibitor with a preference for JAK1 and JAK3[9][10]Broad kinome activity[10]
Ritlecitinib JAK3 (covalent)IC50: 33.1[7][10]Highly selective for JAK3 over other JAKs (IC50 >10,000 for JAK1, JAK2, TYK2)[7][10]TEC family kinases (ITK, BTK, etc.)[10]
Decernotinib JAK3Ki: JAK3 (2.5), JAK1 (11), JAK2 (13), TYK2 (11)[10]Potent JAK3 inhibitor with moderate selectivity over other JAKs[10]Limited data on broad kinome screening[10]
RB1 JAK3 (covalent)IC50: 53.1 (in cell-based assay)[9]Highly selective, achieved by irreversible covalent binding to Cys909 in JAK3[9]Not specified

Signaling Pathways and Experimental Workflows

To understand how the efficacy of these inhibitors is determined and their mechanism of action, it is essential to visualize the relevant biological pathways and experimental procedures.

JAK3/STAT Signaling Pathway

The following diagram illustrates the canonical JAK3/STAT signaling pathway and the point of inhibition by a selective JAK3 inhibitor. Cytokine binding to the common gamma chain (γc) receptor activates JAK3, leading to the phosphorylation of STAT proteins and subsequent gene transcription regulation. JAK3 inhibitors block this process by binding to the kinase, preventing the phosphorylation cascade.

JAK3_STAT_Pathway cluster_nucleus Nucleus Receptor γc Cytokine Receptor JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive Recruitment JAK3_active JAK3 (Active) (Autophosphorylation) JAK3_inactive->JAK3_active Activation STAT_inactive STAT (Inactive) JAK3_active->STAT_inactive Phosphorylation STAT_active STAT-P (Active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization Target_Gene Target Gene Expression STAT_dimer->Target_Gene Translocation Cytokine Cytokine (e.g., IL-2) Cytokine->Receptor Inhibitor JAK3 Inhibitor Inhibitor->JAK3_active Inhibition

Caption: The JAK3/STAT signaling pathway and point of inhibition.

General Workflow for In Vitro Kinase Inhibition Assay

The IC50 values presented in the comparison table are typically determined using in vitro kinase assays. The following diagram outlines a general workflow for such an experiment.

Kinase_Assay_Workflow A Reagent Preparation - Purified JAK3 Enzyme - Peptide Substrate - ATP - Assay Buffer C Incubate Enzyme, Substrate, ATP, and Inhibitor A->C B Prepare Serial Dilution of Inhibitor B->C D Add Detection Reagent (e.g., ADP-Glo™) C->D E Measure Signal (e.g., Luminescence) D->E F Data Analysis - Calculate % Inhibition - Determine IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize JAK3 inhibitors.

In Vitro JAK3 Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11]

Objective: To determine the IC50 value of a test compound against the JAK3 enzyme.

Materials:

  • Recombinant human JAK3 enzyme

  • JAK3 substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Test inhibitor (e.g., Z583, Jak3-IN-1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Create a serial dilution of the inhibitor in kinase buffer. A vehicle control containing the same final concentration of DMSO must be included.

    • Prepare the substrate/ATP mixture in kinase buffer. The final ATP concentration should ideally be at or near the Km value for JAK3.

    • Dilute the recombinant JAK3 enzyme to the desired concentration in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the inhibitor dilutions or vehicle control to the wells of a 384-well plate.

    • Add 10 µL of the diluted JAK3 enzyme to each well.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (wells with no enzyme) from all other measurements.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with no enzyme as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Cellular Assay for Inhibition of STAT Phosphorylation (Western Blot)

This assay assesses the ability of an inhibitor to block JAK3 signaling within a cellular context.[10]

Objective: To determine the cellular potency of a JAK3 inhibitor by measuring the inhibition of cytokine-induced STAT phosphorylation.

Materials:

  • A relevant cell line expressing JAK3 (e.g., human T-lymphocytes, NK-92 cells)

  • Cell culture medium and serum

  • Cytokine that signals through JAK3 (e.g., Interleukin-2 [IL-2])

  • Test inhibitor

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-STAT5, anti-total-STAT5, anti-total-JAK3, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blot equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate density.

    • Serum-starve the cells for several hours to reduce basal signaling.

    • Pre-treat the cells with a dose-range of the JAK3 inhibitor (e.g., 10 nM to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with a relevant cytokine (e.g., IL-2) for 15-30 minutes.

  • Protein Extraction:

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-phospho-STAT5).

    • After visualization, strip the membrane and re-probe with antibodies for total STAT, total JAK3, and a loading control to ensure equal protein loading and to confirm the inhibitor does not alter total protein levels.[10]

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phospho-STAT signal to the total STAT signal.

    • Determine the concentration of the inhibitor that causes 50% inhibition of STAT phosphorylation (IC50).[10]

References

Comparative Analysis of Gefitinib and DPPY on EGFR Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide will therefore provide a comprehensive overview of gefitinib's effect on EGFR signaling, supported by experimental data and detailed protocols. We will also briefly discuss the class of thieno[3,2-d]pyrimidine (B1254671) derivatives, to which a compound like DPPY might belong, and clarify the function of the this compound fluorescent probe.

Introduction to EGFR Signaling and Targeted Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Upon binding of its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation initiates a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and the PI3K/AKT pathways, which are critical for normal cellular function but are often dysregulated in cancer.[1][2]

Targeted therapies, such as tyrosine kinase inhibitors (TKIs), have been developed to block the activity of EGFR and halt the uncontrolled proliferation of cancer cells. Gefitinib (B1684475) is a first-generation EGFR-TKI that has been widely used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific activating mutations in the EGFR gene.[1]

Mechanism of Action

Gefitinib

Gefitinib is an anilinoquinazoline (B1252766) derivative that acts as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[1] It binds to the ATP-binding pocket of the EGFR kinase domain, preventing the binding of ATP and subsequent autophosphorylation of the receptor.[1] This blockade of EGFR activation leads to the downstream inhibition of the RAS/RAF/MEK/ERK and PI3K/AKT signaling pathways, ultimately resulting in reduced cell proliferation and induction of apoptosis in EGFR-dependent cancer cells.[1][3]

Thieno[3,2-d]pyrimidine Derivatives (Potential class for this compound)

Several compounds based on the thieno[3,2-d]pyrimidine scaffold have been developed as potent EGFR inhibitors.[3][4][5] These compounds also typically function as ATP-competitive inhibitors of the EGFR kinase domain. Variations in the side chains attached to the thieno[3,2-d]pyrimidine core can influence their potency, selectivity, and potential to overcome resistance mechanisms.[3][4] Without specific data for "this compound," a more detailed mechanism cannot be provided.

Quantitative Data Presentation

The following tables summarize the inhibitory potency of gefitinib against EGFR and its effect on various cancer cell lines.

Table 1: In Vitro EGFR Kinase Inhibition by Gefitinib

TargetAssay ConditionsIC50 (nM)
EGFR Tyrosine KinaseKinase Assay33
EGF-stimulated EGFR AutophosphorylationCellular Assay54

Data compiled from multiple sources.[6]

Table 2: Cellular IC50 Values of Gefitinib in Various Cancer Cell Lines

Cell LineCancer TypeEGFR Mutation StatusIC50
HCC827NSCLCExon 19 deletion15 nM
H3255NSCLCL858R3 nM
PC-9NSCLCExon 19 deletion77.26 nM
A549NSCLCWild-type19.91 µM
NCI-H1975NSCLCL858R + T790M21.461 µM

Data compiled from multiple sources.

Experimental Protocols

EGFR Kinase Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., gefitinib) against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compound (gefitinib)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit or similar

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, followed by further dilution in kinase buffer.

  • In a 384-well plate, add the diluted test compound or DMSO (vehicle control).

  • Add a solution containing the EGFR enzyme in kinase buffer.

  • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP. The final ATP concentration should be near its Km for EGFR.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCC827)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (gefitinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control (DMSO) in fresh culture medium.

  • Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of EGFR Signaling Pathway

Objective: To determine the effect of a test compound on the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK).

Materials:

  • Cancer cell line of interest

  • Serum-free medium

  • EGF

  • Test compound (gefitinib)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against:

    • Phospho-EGFR (e.g., Tyr1068)

    • Total EGFR

    • Phospho-AKT (e.g., Ser473)

    • Total AKT

    • Phospho-ERK1/2 (e.g., Thr202/Tyr204)

    • Total ERK1/2

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compound or vehicle control for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Gefitinib Gefitinib Gefitinib->Dimerization inhibits This compound This compound (Hypothetical) This compound->Dimerization inhibits Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation

Caption: EGFR signaling pathway and points of inhibition.

Experimental Workflow for Cell Viability (MTT) Assay

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Adhere Allow cells to adhere (24h) Seed->Adhere Treat Treat with Gefitinib/DPPY (various concentrations) Adhere->Treat Incubate Incubate for 72h Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add solubilization buffer Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze End End Analyze->End

Caption: Workflow for determining cell viability using MTT assay.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow Start Start Culture Cell Culture & Serum Starvation Start->Culture Treat Pre-treat with Inhibitor (Gefitinib/DPPY) Culture->Treat Stimulate Stimulate with EGF Treat->Stimulate Lyse Cell Lysis & Protein Quantification Stimulate->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF/Nitrocellulose Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., p-EGFR, p-AKT, p-ERK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Analyze Protein Bands Detect->Analyze End End Analyze->End

Caption: Workflow for Western blot analysis of EGFR signaling.

The this compound Fluorescent Probe

It is important to distinguish the potential inhibitor "this compound" from the commercially available "this compound probe." The this compound probe is a fluorescent molecule designed to selectively bind to the active conformation of the EGFR kinase domain.[1] Upon binding, its fluorescence intensity increases, allowing for the visualization and quantification of active EGFR in living cells. This tool is valuable for studying EGFR signaling dynamics, such as receptor activation and the efficacy of inhibitors like gefitinib, but it is not itself an inhibitor used for therapeutic purposes.[1]

Conclusion

Gefitinib is a well-characterized, first-generation EGFR tyrosine kinase inhibitor with proven efficacy in the treatment of NSCLC harboring activating EGFR mutations. Its mechanism of action, centered on the competitive inhibition of ATP binding to the EGFR kinase domain, is well-documented, and its effects on downstream signaling pathways have been extensively studied.

While the thieno[3,2-d]pyrimidine scaffold is a promising backbone for the development of novel EGFR inhibitors, a direct and detailed comparative analysis between a specific compound named "this compound" and gefitinib is not possible based on the currently available public data. Researchers interested in the comparative efficacy of novel EGFR inhibitors are encouraged to perform head-to-head studies using standardized experimental protocols, such as those outlined in this guide, to generate robust and comparable datasets.

References

Cross-Validation of a Novel Anti-Fibrotic Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of the anti-fibrotic effects of a novel compound, referred to herein as DPPY. The guide outlines standardized experimental models and protocols to objectively compare the performance of this compound against established anti-fibrotic agents, Pirfenidone (B1678446) and Nintedanib. All quantitative data should be summarized in the provided tables for clear comparison.

In Vitro Models of Fibrosis

In vitro models are essential for the initial screening and mechanistic evaluation of anti-fibrotic compounds. These models allow for a controlled environment to study specific cellular processes involved in fibrosis.

Key In Vitro Assays

A common and critical event in the pathogenesis of fibrosis is the differentiation of fibroblasts into myofibroblasts, which are responsible for excessive extracellular matrix (ECM) deposition.[1][2] Transforming growth factor-beta 1 (TGF-β1) is a potent inducer of this process and is widely used in in vitro models.[1][3][4]

Commonly evaluated markers of fibroblast to myofibroblast differentiation include:

  • Alpha-smooth muscle actin (α-SMA): A key marker of myofibroblast differentiation.[3][4]

  • Collagen I: A major component of the fibrotic ECM.[3][4]

  • Fibronectin (EDA-FN1): An ECM protein involved in tissue remodeling.[1]

Experimental Protocol: TGF-β1-Induced Myofibroblast Differentiation

This protocol describes the induction of myofibroblast differentiation in primary human lung fibroblasts (HLFs) and the assessment of the anti-fibrotic potential of a test compound.

Materials:

  • Primary Human Lung Fibroblasts (HLFs)

  • Fibroblast growth medium

  • Assay medium (serum-free or low-serum)

  • Recombinant human TGF-β1

  • This compound (test compound)

  • Pirfenidone and Nintedanib (positive controls)

  • SB525334 (ALK5 inhibitor, as a control)[1]

  • Antibodies for immunofluorescence staining (α-SMA, Collagen I, EDA-Fibronectin)

  • Reagents for Western blot or qPCR analysis

Procedure:

  • Cell Seeding: Seed HLFs in multi-well plates at an appropriate density.

  • Pre-treatment: After cell adherence, replace the growth medium with assay medium. Pre-treat the cells with various concentrations of this compound, Pirfenidone, or Nintedanib for 1 hour.[1]

  • Stimulation: Induce fibrosis by adding TGF-β1 to the medium at a final concentration of 1-10 ng/mL.[3][5]

  • Incubation: Culture the cells for 48-72 hours.[1][3]

  • Analysis:

    • Immunofluorescence Staining and High-Content Imaging: Fix and stain the cells for α-SMA, Collagen I, and EDA-Fibronectin. Quantify the expression of these markers using high-content imaging.[1]

    • Western Blot: Lyse the cells and perform Western blot analysis to quantify the protein levels of α-SMA and Collagen I.

    • qPCR: Extract RNA and perform quantitative PCR to measure the mRNA expression of ACTA2 (α-SMA), COL1A1 (Collagen I), and FN1 (Fibronectin).

Data Presentation: In Vitro Anti-Fibrotic Efficacy
Treatment GroupConcentration (µM)α-SMA Expression (% of TGF-β1 Control)Collagen I Expression (% of TGF-β1 Control)EDA-Fibronectin Expression (% of TGF-β1 Control)
Vehicle Control-
TGF-β1 Only-100%100%100%
This compound0.1
1
10
Pirfenidone100
500
Nintedanib0.1
1

Experimental Workflow: In Vitro Screening

G cluster_setup Experimental Setup cluster_analysis Data Analysis cluster_output Output seed_cells Seed Human Lung Fibroblasts pre_treat Pre-treat with This compound or Controls seed_cells->pre_treat stimulate Stimulate with TGF-β1 pre_treat->stimulate incubation Incubate for 48-72 hours stimulate->incubation imaging High-Content Imaging (α-SMA, Collagen I, Fibronectin) incubation->imaging western Western Blot (α-SMA, Collagen I) incubation->western qpcr qPCR (ACTA2, COL1A1, FN1) incubation->qpcr quant_data Quantitative Data on Anti-fibrotic Efficacy imaging->quant_data western->quant_data qpcr->quant_data

Caption: Workflow for in vitro screening of anti-fibrotic compounds.

In Vivo Models of Fibrosis

In vivo models are crucial for evaluating the efficacy of a drug candidate in a complex biological system, providing insights into its pharmacokinetic and pharmacodynamic properties.

Common In Vivo Models

The bleomycin-induced lung fibrosis model is one of the most widely used and best-characterized models for studying pulmonary fibrosis.[6][7] Other models include those induced by silica, radiation, or overexpression of pro-fibrotic cytokines like TGF-β.[6][8][9] For liver fibrosis, common inducers include carbon tetrachloride (CCl4), thioacetamide (B46855) (TAA), and bile duct ligation.[10][11]

Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Mice

This protocol outlines the induction of pulmonary fibrosis using bleomycin (B88199) and the evaluation of the therapeutic potential of this compound.

Animals:

  • C57BL/6 mice are commonly used as they are sensitive to bleomycin-induced fibrosis.[6]

Materials:

  • Bleomycin sulfate

  • This compound

  • Pirfenidone and Nintedanib (positive controls)

  • Saline (vehicle)

  • Materials for animal administration (e.g., intratracheal instillation device, oral gavage needles)

  • Equipment for lung function measurement (e.g., flexiVent)

  • Reagents for histology (e.g., Masson's trichrome stain) and biochemical assays (e.g., Sircol collagen assay)

Procedure:

  • Induction of Fibrosis: Anesthetize mice and administer a single intratracheal dose of bleomycin (e.g., 1.5 - 3.0 U/kg).[7] A control group should receive saline.

  • Treatment: Begin daily treatment with this compound, Pirfenidone, or Nintedanib via oral gavage one day after bleomycin administration and continue for 14-21 days. A vehicle control group should also be included.

  • Monitoring: Monitor animal weight and general health throughout the experiment.

  • Endpoint Analysis (Day 14 or 21):

    • Lung Function: Assess lung function parameters such as forced vital capacity (FVC) and compliance.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell counts and cytokine levels.

    • Histology: Harvest the lungs, fix, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition. The severity of fibrosis can be scored using the Ashcroft scale.[7]

    • Biochemical Analysis: Homogenize a portion of the lung tissue to measure total collagen content using the Sircol collagen assay.

    • Gene and Protein Expression: Analyze the expression of fibrotic markers (e.g., α-SMA, Collagen I) in lung homogenates by qPCR or Western blot.

Data Presentation: In Vivo Anti-Fibrotic Efficacy
Treatment GroupDose (mg/kg)Ashcroft Score (Mean ± SEM)Lung Collagen Content (µ g/lung )BAL Total Cell Count (x10^5)
Saline + Vehicle-
Bleomycin + Vehicle-
Bleomycin + this compound10
30
100
Bleomycin + Pirfenidone200
Bleomycin + Nintedanib60

Experimental Workflow: In Vivo Efficacy Study

G cluster_induction Fibrosis Induction & Treatment cluster_endpoints Endpoint Analysis cluster_outcome Outcome bleo_admin Intratracheal Bleomycin Administration treatment Daily Oral Dosing (this compound or Controls) for 14-21 days bleo_admin->treatment monitoring Monitor Animal Health and Weight treatment->monitoring lung_function Lung Function (flexiVent) monitoring->lung_function bal Bronchoalveolar Lavage (BAL) monitoring->bal histology Histology (H&E, Masson's Trichrome) monitoring->histology biochem Biochemical Assays (Collagen Content) monitoring->biochem efficacy_data Comparative Efficacy Data lung_function->efficacy_data bal->efficacy_data histology->efficacy_data biochem->efficacy_data

Caption: Workflow for in vivo evaluation of anti-fibrotic compounds.

Signaling Pathways in Fibrosis

A thorough understanding of the molecular mechanisms underlying the anti-fibrotic effects of this compound is crucial. Fibrosis is driven by a complex network of signaling pathways, with the TGF-β pathway playing a central role.[11][12]

Key Signaling Pathways
  • TGF-β/Smad Pathway: TGF-β1 binds to its receptor, leading to the phosphorylation of Smad2 and Smad3. Phosphorylated Smads then translocate to the nucleus to regulate the transcription of pro-fibrotic genes.[4]

  • Platelet-Derived Growth Factor (PDGF) and Fibroblast Growth Factor (FGF) Pathways: These pathways are involved in fibroblast proliferation and migration. Nintedanib is a known inhibitor of these receptor tyrosine kinases.[13]

  • Non-Smad Pathways: TGF-β1 can also activate other signaling cascades, such as the p38 MAPK pathway, which can contribute to fibrosis.[4]

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR TGF-β Receptor Smad23 Smad2/3 TGFBR->Smad23 phosphorylates p38 p38 MAPK TGFBR->p38 activates PDGFR PDGF Receptor RTK_downstream Downstream Effectors PDGFR->RTK_downstream FGFR FGF Receptor FGFR->RTK_downstream pSmad23 p-Smad2/3 Smad23->pSmad23 Gene_Transcription Pro-fibrotic Gene Transcription (Collagen, α-SMA) pSmad23->Gene_Transcription pp38 p-p38 p38->pp38 pp38->Gene_Transcription RTK_downstream->Gene_Transcription TGFB TGF-β1 TGFB->TGFBR PDGF PDGF PDGF->PDGFR FGF FGF FGF->FGFR This compound This compound (?) This compound->TGFBR inhibits? This compound->pSmad23 inhibits? Pirfenidone Pirfenidone Pirfenidone->TGFBR inhibits Nintedanib Nintedanib Nintedanib->PDGFR inhibits Nintedanib->FGFR inhibits

Caption: Key signaling pathways implicated in fibrosis.

This guide provides a standardized approach to rigorously evaluate the anti-fibrotic potential of a novel compound like this compound. By employing these established models and presenting the data in a clear, comparative format, researchers can effectively assess its efficacy relative to current standards of care.

References

Independent Verification of DPPY's Kinase Inhibition Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibition profile of DPPY, a potent multi-kinase inhibitor, with established inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3). All quantitative data is supported by published experimental findings to facilitate independent verification and inform research and drug development decisions.

Data Presentation: Comparative Kinase Inhibition

The inhibitory activity of this compound and selected alternative inhibitors was determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the target kinase's activity by 50%, are summarized below. Lower IC50 values indicate greater potency.

Kinase TargetThis compound IC50 (nM)Alternative InhibitorAlternative Inhibitor IC50 (nM)
EGFR < 10[1][2]Osimertinib12 (against L858R mutant)[3]
BTK < 10[1][2]Ibrutinib0.5[4][5]
JAK3 < 10[1][2]Tofacitinib1[6]

Note on this compound Data: The IC50 values for this compound are reported as being potent, with values less than 10 nM for each of its primary targets.[1][2] For a comprehensive evaluation, independent verification of these values from multiple research groups is encouraged.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The following is a representative protocol for a luminescent-based in vitro kinase assay, a common method for determining the IC50 values of kinase inhibitors. This method quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified recombinant human kinase (EGFR, BTK, or JAK3)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compound (this compound or alternative inhibitor) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these concentrations in the kinase assay buffer.

  • Enzyme and Substrate Preparation: Prepare a solution containing the target kinase and its specific substrate in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the diluted test compound solutions. Include a positive control (a known potent inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the kinase/substrate solution to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Signal Generation: Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent as per the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • IC50 Calculation: The luminescent signal is inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by the inhibition of EGFR, BTK, and JAK3.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR

EGFR Signaling Pathway Inhibition by this compound.

BTK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB Activation PLCG2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation This compound This compound This compound->BTK

BTK Signaling Pathway Inhibition by this compound.

JAK3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 JAK1 JAK1 Receptor->JAK1 STAT STAT JAK3->STAT P JAK1->STAT P STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Transcription Gene Transcription (Immune Response) This compound This compound This compound->JAK3 STAT_dimer_nuc->Transcription

JAK3-STAT Signaling Pathway Inhibition by this compound.
Experimental Workflow

The following diagram outlines the key steps in a typical in vitro kinase inhibition assay used to determine IC50 values.

Kinase_Assay_Workflow A Compound Dilution B Reaction Setup (Enzyme, Substrate, Compound) A->B C Initiate Reaction (Add ATP) B->C D Incubation C->D E Terminate Reaction & Generate Signal D->E F Data Acquisition (Luminescence Reading) E->F G IC50 Calculation F->G

Experimental Workflow for Kinase Inhibition Assay.

References

Head-to-Head Comparison: DPPY vs. Tofacitinib for JAK3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals targeting the Janus Kinase 3 (JAK3), a critical enzyme in cytokine signaling pathways, selecting the appropriate small molecule inhibitor is a pivotal decision. This guide provides a comprehensive, data-driven comparison of DPPY, a potent multi-kinase inhibitor, and tofacitinib (B832), a well-established pan-JAK inhibitor, with a specific focus on their activity against JAK3.

Executive Summary

This compound, a thieno[3,2-d]pyrimidine (B1254671) derivative, has emerged as a highly potent inhibitor of JAK3, exhibiting activity in the low nanomolar range. It also demonstrates significant inhibitory effects against Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR). Tofacitinib, the first FDA-approved JAK inhibitor for rheumatoid arthritis, also potently inhibits JAK3 but displays broader activity against other JAK family members, particularly JAK1 and JAK2. This guide will delve into the quantitative inhibitory data, selectivity profiles, and the experimental methodologies used to characterize these two compounds, providing a clear framework for their comparative evaluation.

Data Presentation: Quantitative Inhibitor Comparison

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for this compound and tofacitinib against JAK family kinases. It is important to note that the data for this compound is based on a specific compound from the thieno[3,2-d]pyrimidine class, which is identified as a potent JAK3 inhibitor in the primary literature.

Table 1: JAK3 Inhibitory Potency

CompoundTarget KinaseReported IC50 (nM)Primary Source(s)
This compound (as compound 9a/9g)JAK31.8 - 1.9[1][2]
TofacitinibJAK31[3]

Table 2: Kinase Selectivity Profile

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Other Notable Targets (IC50)
This compound Data not availableData not available1.8 - 1.9Data not availableBTK (<10 nM), EGFR (<10 nM)[4]
Tofacitinib 112201>1000-

Note: IC50 values can vary between different studies due to variations in experimental conditions.

Experimental Protocols

The determination of IC50 values and kinase selectivity is crucial for the characterization of inhibitors. Below are representative protocols for the key assays used.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP levels corresponds to kinase activity, and the inhibitory effect of a compound is measured by its ability to prevent ATP consumption.

Materials:

  • Purified recombinant human JAK3 enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • Substrate peptide specific for JAK3

  • ATP solution

  • This compound or tofacitinib serially diluted in DMSO

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: A serial dilution of the test compound (this compound or tofacitinib) is prepared in DMSO.

  • Assay Plate Setup: The serially diluted compounds are added to the wells of a 384-well plate. Control wells containing DMSO (0% inhibition) and a known potent inhibitor (100% inhibition) are also included.

  • Kinase Reaction: A mixture of the JAK3 enzyme and the specific substrate peptide in kinase buffer is added to the wells. The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: A luminescent kinase assay reagent is added to stop the kinase reaction and measure the amount of remaining ATP. The luminescence generated is proportional to the ATP concentration.

  • Data Acquisition: The luminescence is measured using a plate reader.

  • IC50 Calculation: The luminescence data is normalized to the controls. The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for JAK3 Inhibition

Cell-based assays are essential to determine the efficacy of an inhibitor in a more physiologically relevant context. A common method involves measuring the inhibition of cytokine-induced STAT phosphorylation.

Materials:

  • Human cell line expressing JAK3 (e.g., NK-92 cells)

  • Cell culture medium and supplements

  • Cytokine stimulant (e.g., Interleukin-2 [IL-2])

  • This compound or tofacitinib

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

  • Fluorescently labeled anti-phospho-STAT5 antibody

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Cells are cultured and then treated with various concentrations of the inhibitor (this compound or tofacitinib) for a specified time.

  • Cytokine Stimulation: The cells are then stimulated with a cytokine, such as IL-2, to activate the JAK3-STAT5 signaling pathway.

  • Fixation and Permeabilization: Following stimulation, the cells are fixed to preserve their cellular state and then permeabilized to allow antibodies to enter the cell.

  • Intracellular Staining: The cells are stained with a fluorescently labeled antibody that specifically binds to the phosphorylated form of STAT5 (pSTAT5).

  • Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of pSTAT5.

  • Data Analysis: The percentage of pSTAT5 positive cells or the mean fluorescence intensity is determined for each inhibitor concentration. These values are then used to calculate the IC50 of the inhibitor in the cellular context.

Mandatory Visualizations

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive Recruitment JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment JAK3_active JAK3 (Active) P JAK3_inactive->JAK3_active Phosphorylation JAK1_active JAK1 (Active) P JAK1_inactive->JAK1_active Phosphorylation JAK3_active->JAK1_inactive STAT_inactive STAT (Inactive) JAK3_active->STAT_inactive Phosphorylation JAK1_active->JAK3_inactive STAT_active STAT (Active) P STAT_inactive->STAT_active STAT_dimer STAT Dimer P-P STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene This compound This compound This compound->JAK3_active Inhibition Tofacitinib Tofacitinib Tofacitinib->JAK3_active Inhibition Tofacitinib->JAK1_active Inhibition

Caption: JAK-STAT signaling pathway and points of inhibition.

Experimental Workflow Diagram

Experimental_Workflow start Start invitro In Vitro Kinase Assay start->invitro cell_based Cell-Based Assay start->cell_based ic50 Determine IC50 Values invitro->ic50 selectivity Assess Kinase Selectivity invitro->selectivity cell_based->ic50 compare Compare Potency & Selectivity Profiles ic50->compare selectivity->compare end End compare->end

Caption: Comparative experimental workflow for inhibitor characterization.

References

Foundational & Exploratory (gene Dpp10)

The Function of the DPPY (DPP10) Gene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-like protein 10 (DPP10), encoded by the DPPY (DPP10) gene, is a fascinating and complex type II transmembrane protein. Initially identified through its association with asthma susceptibility, its primary characterized function lies within the central nervous system as a critical auxiliary subunit of voltage-gated potassium (Kv) channels.[1][2] Despite its homology to the dipeptidyl peptidase IV (DPP4) family of serine proteases, DPP10 is enzymatically inactive in mammals due to the substitution of a critical serine residue in its catalytic domain with glycine (B1666218).[1][3][4] Instead, its significance stems from its profound ability to modulate the biophysical properties, trafficking, and surface expression of Kv4 channels, which are fundamental to neuronal excitability.[2][5][6] This guide provides a comprehensive overview of the molecular function of DPP10, its interaction with Kv channels, associated signaling pathways, and its emerging roles in disease, supported by quantitative data and detailed experimental methodologies.

Core Function: Modulation of Kv4 Potassium Channels

The principal and most well-documented function of DPP10 is its role as an accessory subunit to Kv4 channels, which are responsible for generating the fast-transient, A-type potassium currents (ISA) in neurons.[2][5] These currents are vital for regulating neuronal firing frequency and dendritic signal integration. DPP10's interaction with the pore-forming Kv4 α-subunits leads to a dramatic alteration of the channel's properties, making them more aligned with native neuronal ISA currents.[2][5]

Physical Association and Stoichiometry

DPP10 physically associates with Kv4.2 channels, a fact confirmed through co-immunoprecipitation experiments where antibodies against one protein successfully pull down the other from cell extracts.[5] The interaction is mediated by the N-terminal and transmembrane domains of DPP10.[2] Studies on the stoichiometry of the Kv4.2-DPP10 complex have revealed that it is variable and dependent on the relative expression levels of each subunit, with a preferential formation of a 4:2 (Kv4.2:DPP10) complex.[7][8] This preferred stoichiometry is thought to be influenced by the bulky dimeric structure of the extracellular domain of DPP10.[7][8]

Modulation of Channel Gating and Kinetics

DPP10 significantly remodels the kinetic and steady-state properties of Kv4.2 channels.[5] Co-expression of DPP10 with Kv4.2 in heterologous systems leads to an acceleration of both the inactivation and recovery from inactivation time courses.[5] Furthermore, DPP10 induces a hyperpolarizing shift in the voltage dependence of both activation and steady-state inactivation.[5] These modifications are critical for fine-tuning the electrical signaling properties of neurons.

Enhancement of Channel Trafficking and Expression

Another crucial function of DPP10 is its ability to promote the trafficking of Kv4.2 channels to the cell surface.[2][5] In the absence of DPP10, Kv4.2 proteins are often retained within the endoplasmic reticulum.[9] The presence of DPP10 facilitates their transit to the plasma membrane, leading to a significant increase in the magnitude of the A-type current, often by approximately five- to six-fold.[5]

Data Presentation: Quantitative Effects of DPP10 on Kv4.2 Channel Properties

The following tables summarize the quantitative data from studies investigating the effects of DPP10 co-expression with Kv4.2 channels in Xenopus oocytes.

ParameterKv4.2 AloneKv4.2 + DPP10Fold Change/ShiftReference
Peak Current at +50 mV Normalized to 1~5.9~5.9-fold increase[5]
Time to Peak at +50 mV ~15 ms~5 ms~3-fold faster[5]
Time Constant of Inactivation (τinact) SlowerFasterAccelerated inactivation[5]
Time Constant of Recovery (τrec) at -100 mV ~200 ms~78 ms~2.5-fold faster[5]
V1/2 of Activation ~-10 mV~-29 mV~19 mV hyperpolarizing shift[5]
V1/2 of Steady-State Inactivation ~-50 mV~-57 mV~7 mV hyperpolarizing shift[5]

Table 1: Summary of quantitative effects of DPP10 on Kv4.2 channel properties.

Molecular Structure and Functional Domains

DPP10 is a type II single-pass transmembrane protein.[1][3] Its structure comprises a short N-terminal cytoplasmic domain, a transmembrane domain, and a large C-terminal extracellular domain. The extracellular domain is further divided into a β-propeller domain and an α/β-hydrolase domain, characteristic of the S9B serine protease family.[10] However, the substitution of the catalytic serine with a glycine renders the protein enzymatically inactive.[1][3] The N-terminal cytoplasmic domain is crucial for the acceleration of inactivation, while the transmembrane domain is involved in the physical interaction with the Kv4 channel.[5][11]

Role in Disease

While the neuronal function of DPP10 is its most characterized role, the gene has also been implicated in several human diseases.

Asthma and Airway Inflammation

DPP10 was first identified as a susceptibility gene for asthma through positional cloning.[10] Studies in mouse models have shown that a point mutation in Dpp10 leads to increased airway resistance and higher levels of total serum IgE and eosinophils following allergen challenge.[10] In human airway epithelial cells, DPP10 expression is increased in asthmatic patients.[12] Furthermore, DPP10 appears to play a role in airway inflammation and remodeling, potentially through a pathway involving TGF-β1 and ERK phosphorylation.[13][14] Knockdown of DPP10 in human airway epithelial cells results in altered cytokine responses, suggesting that DPP10 can modify the inflammatory response in the lungs.[10]

Neurodevelopmental and Neurodegenerative Disorders

Given its significant role in regulating neuronal excitability, it is not surprising that mutations in DPP10 have been associated with autism spectrum disorders.[4] Additionally, there is emerging evidence suggesting that DPP10 may be involved in the pathology of neurodegenerative diseases such as Alzheimer's disease.[15]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the function of DPP10.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is fundamental for studying the electrophysiological properties of ion channels.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: cRNA encoding Kv4.2 and/or DPP10 is injected into the oocytes. Oocytes are then incubated for 2-5 days to allow for protein expression.

  • Recording: An oocyte is placed in a recording chamber and perfused with a specific bath solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit ionic currents, which are then recorded and analyzed.[16][17][18]

Co-immunoprecipitation

This method is used to demonstrate the physical interaction between DPP10 and Kv4 channels.

  • Cell Lysis: Cells co-expressing tagged versions of DPP10 (e.g., HA-tagged) and Kv4.2 are lysed to release cellular proteins.

  • Antibody Incubation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-HA antibody).

  • Immunocomplex Precipitation: Protein A/G-agarose beads are added to the lysate to bind to the antibody-protein complex, leading to its precipitation.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the immunocomplex is then eluted from the beads.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against both proteins to confirm their co-precipitation.[5]

In Situ Hybridization

This technique is employed to visualize the localization of DPP10 mRNA in tissues.

  • Tissue Preparation: Brain tissue is fixed, cryoprotected, and sectioned.[9]

  • Probe Synthesis: A labeled antisense RNA probe complementary to the DPP10 mRNA is synthesized. The label can be radioactive or non-radioactive (e.g., digoxigenin).[9]

  • Hybridization: The tissue sections are incubated with the labeled probe, which binds specifically to the DPP10 mRNA.[9]

  • Washing: Stringent washes are performed to remove any non-specifically bound probe.

  • Detection: The location of the bound probe is visualized using either autoradiography (for radioactive probes) or immunohistochemistry with an antibody against the non-radioactive label.[9]

Quantitative Real-Time PCR (qRT-PCR) for Splice Variants

This method is used to quantify the expression levels of different DPP10 splice variants.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissue or cells of interest and reverse-transcribed into cDNA.

  • Primer Design: Primers specific to each splice variant are designed, often with one primer spanning the unique exon-exon junction of the variant.

  • Real-Time PCR: The cDNA is subjected to PCR with the variant-specific primers in the presence of a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The fluorescence intensity is measured in real-time to quantify the amount of amplified product.[19][20][21]

  • Data Analysis: The expression level of each splice variant is determined relative to a reference gene.

Mandatory Visualizations

Signaling Pathways and Molecular Interactions

DPP10_Kv4_Interaction cluster_membrane Plasma Membrane cluster_cyto Cytoplasm cluster_effects Functional Effects Kv4 Kv4 α-subunit (Pore-forming) Kv4_complex Kv4 Channel Complex DPP10 DPP10 DPP10->Kv4 Association Increased_Expression ↑ Surface Expression KChIP KChIP KChIP->Kv4 Association Kv4_complex->Increased_Expression ER Endoplasmic Reticulum (ER) ER->Kv4 Trafficking Altered_Gating Altered Gating Properties (Faster inactivation/recovery, hyperpolarizing shift) Increased_Current ↑ A-type K+ Current (ISA) Co_IP_Workflow start Start: Cells co-expressing HA-DPP10 and Kv4.2 lysis Cell Lysis (Detergent extraction) start->lysis lysate Cell Lysate containing protein complexes lysis->lysate incubation Incubate with anti-HA antibody lysate->incubation precipitation Add Protein A/G beads to precipitate immunocomplexes incubation->precipitation wash Wash beads to remove non-specific proteins precipitation->wash elution Elute bound proteins wash->elution analysis Western Blot Analysis elution->analysis end Result: Detection of both HA-DPP10 and Kv4.2 analysis->end DPP10_Domains cluster_extracellular Extracellular Domain Components DPP10_protein N-terminal (Cytoplasmic) Transmembrane Extracellular Domain beta_propeller β-propeller Domain DPP10_protein:extracellular->beta_propeller n_term_func Function: Accelerates channel inactivation DPP10_protein:n_term->n_term_func tm_func Function: Mediates association with Kv4 DPP10_protein:tm->tm_func hydrolase α/β-hydrolase Domain (Inactive catalytic site) beta_propeller_func Function: Regulates substrate access (in active peptidases); protein-protein interactions beta_propeller->beta_propeller_func

References

The Role of DPP10 in Shaping Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipeptidyl peptidase-like protein 10 (DPP10) is a non-enzymatic member of the S9B serine protease family that plays a crucial role in regulating neuronal excitability. Primarily acting as an auxiliary subunit for voltage-gated potassium channels of the Kv4 family, DPP10 is instrumental in modulating the properties of A-type potassium currents (ISA), which are critical for controlling action potential firing patterns, synaptic integration, and signal propagation in neurons. This technical guide provides an in-depth overview of the molecular mechanisms of DPP10 function, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. Understanding the multifaceted role of DPP10 offers significant potential for the development of novel therapeutic strategies for neurological disorders characterized by aberrant neuronal excitability, such as epilepsy and neurodegenerative diseases.

Core Function: Modulation of Kv4 Potassium Channels

DPP10 physically associates with Kv4 pore-forming α-subunits, particularly Kv4.2 and Kv4.3, to form a ternary macromolecular complex that often includes another auxiliary subunit, the Kv channel-interacting protein (KChIP).[1][2][3] This association is fundamental to the proper function and localization of Kv4 channels.

Key functions of DPP10 in the Kv4 channel complex include:

  • Enhanced Trafficking and Surface Expression: DPP10 facilitates the trafficking of Kv4 channels from the endoplasmic reticulum to the plasma membrane, leading to a significant increase in the density of functional channels at the neuronal surface.[1][4] Co-expression of DPP10 with Kv4.2 can enhance the current by approximately fivefold.[1]

  • Modulation of Gating Kinetics: DPP10 profoundly alters the biophysical properties of Kv4 channels. It accelerates the time courses of both channel activation and inactivation.[1][2] Furthermore, it significantly speeds up the recovery from inactivation, allowing for a more rapid return to the resting state and enabling neurons to sustain higher firing frequencies.[1]

  • Voltage-Dependence Regulation: DPP10 induces a hyperpolarizing shift in the voltage dependence of activation, meaning the channels can open at more negative membrane potentials.[1] It also shifts the voltage dependence of steady-state inactivation.[1]

The stoichiometry of the Kv4.2-DPP10 complex is variable and depends on the relative expression levels of each subunit, with a preference for a 4:2 ratio (four Kv4.2 subunits to two DPP10 subunits).[5][6]

Quantitative Impact of DPP10 on Kv4.2 Channel Properties

The following table summarizes the quantitative effects of DPP10 co-expression on the biophysical properties of Kv4.2 channels, as determined by two-electrode voltage clamp (TEVC) in Xenopus oocytes.

ParameterKv4.2 AloneKv4.2 + DPP10Reference
Peak Current Amplitude Normalized to 1~4-6 fold increase[1]
Voltage of Half-Maximal Activation (V0.5) -0.1 ± 3.0 mV-18.9 ± 4.2 mV[1]
Voltage of Half-Maximal Inactivation (V0.5) -63.9 ± 1.8 mV-70.2 ± 1.5 mV[1]
Time Constant of Recovery from Inactivation (τrec) ~200 ms78.8 ± 13 ms[1]
Differential Regulation by DPP10 Splice Variants

Alternative splicing of the DPP10 gene gives rise to different isoforms, most notably DPP10a, DPP10c, and DPP10d, which exhibit distinct expression patterns in the brain and confer unique properties to the Kv4 channel complex.[2][7] While all variants accelerate channel gating, DPP10a produces uniquely fast inactivation kinetics that accelerate with increasing depolarization, a property that is prominent in cortical neurons.[2][7]

DPP10 Splice VariantEffect on Inactivation Kinetics in Kv4.2+KChIP3 ComplexPredominant Brain Region ExpressionReference
DPP10a Produces uniquely fast inactivation that accelerates with increasing depolarization.Cortex[2][7]
DPP10c Accelerates inactivation, but inactivation slows with increasing depolarization.Diffuse distribution[2][7]
DPP10d Accelerates inactivation, but inactivation slows with increasing depolarization.Diffuse distribution[2][7]
Interaction with Other Potassium Channels

DPP10's modulatory role is not limited to the Kv4 family. Studies have shown that DPP10 can also interact with and modulate the properties of Kv1.4 channels, another rapidly inactivating potassium channel.[8][9] Co-expression of DPP10 with Kv1.4 results in a faster time to peak current and a negative shift in the half-inactivation potential of steady-state activation and inactivation.[3][8]

ParameterKv1.4 AloneKv1.4 + DPP10Reference
Voltage of Half-Maximal Inactivation (V1/2) -52.3 ± 1.7 mV-60.0 ± 0.6 mV[3]

Signaling Pathways and Logical Relationships

The interaction between DPP10 and Kv4 channels is a key regulatory node in controlling neuronal excitability. The following diagrams illustrate the molecular composition of the channel complex and the experimental workflows used to study these interactions.

Kv4_DPP10_Complex DPP10 in the Ternary Kv4 Channel Complex cluster_membrane Plasma Membrane Kv4 Kv4 α-subunit (e.g., Kv4.2) KChIP KChIP Kv4->KChIP interacts with (intracellular) DPP10 DPP10 Kv4->DPP10 interacts with (transmembrane)

DPP10 forms a ternary complex with Kv4 and KChIP subunits.

Co_IP_Workflow Co-Immunoprecipitation Experimental Workflow A 1. Cell Lysis (e.g., neurons expressing HA-tagged DPP10 and Kv4.2) B 2. Incubation with Anti-HA Antibody A->B C 3. Immunoprecipitation with Protein A/G Beads B->C D 4. Washing to Remove Non-specific Binders C->D E 5. Elution of Protein Complex D->E F 6. Western Blot Analysis (Probe for Kv4.2) E->F

Workflow for Co-IP to verify DPP10-Kv4.2 interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of DPP10 in neuronal excitability.

Co-Immunoprecipitation (Co-IP) of DPP10 and Kv4.2

This protocol is adapted from studies demonstrating the physical association between DPP10 and Kv4.2 in heterologous expression systems and native brain tissue.[1][10]

Objective: To determine if DPP10 and Kv4.2 physically interact within a cell.

Materials:

  • Cells or brain tissue expressing HA-tagged DPP10 and Kv4.2.

  • Co-IP Lysis Buffer: 1X PBS, 1% Triton X-100, protease inhibitor cocktail, phosphatase inhibitor cocktail.

  • Anti-HA antibody.

  • Anti-Kv4.2 antibody.

  • Protein A/G magnetic beads.

  • Wash Buffer: Co-IP Lysis Buffer with 0.1% Triton X-100.

  • Elution Buffer: 0.1 M glycine, pH 2.5.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

  • SDS-PAGE gels and Western blotting reagents.

Procedure:

  • Cell Lysis: Harvest cells or tissue and lyse in ice-cold Co-IP Lysis Buffer. Incubate on ice for 30 minutes with gentle vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-HA) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C on a rotator.

  • Washing: Pellet the beads and wash three times with ice-cold Wash Buffer.

  • Elution: Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interaction partner (e.g., anti-Kv4.2).

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is a standard method for characterizing the electrophysiological properties of ion channels expressed in Xenopus laevis oocytes.[1][11][12]

Objective: To measure the ionic currents and gating properties of Kv4.2 channels in the presence and absence of DPP10.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for Kv4.2 and DPP10.

  • TEVC setup including amplifier, micromanipulators, perfusion system, and data acquisition software.

  • Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl).

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate. Inject oocytes with cRNA for Kv4.2 alone or with DPP10 cRNA. Incubate the oocytes at 18°C for 2-5 days to allow for protein expression.

  • Electrode Preparation: Pull glass microelectrodes and fill them with 3 M KCl.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage Clamp: Clamp the membrane potential at a holding potential of -80 mV.

  • Data Acquisition:

    • Activation: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit outward potassium currents.

    • Steady-State Inactivation: From the holding potential, apply a series of 10-second prepulses to various potentials (e.g., -120 mV to 0 mV) followed by a test pulse to a constant potential (e.g., +50 mV) to measure the fraction of available channels.

    • Recovery from Inactivation: Apply a pair of depolarizing pulses separated by a variable recovery interval at the holding potential to determine the time course of recovery from inactivation.

  • Data Analysis: Analyze the recorded currents to determine parameters such as current amplitude, voltage-dependence of activation and inactivation, and time constants of inactivation and recovery.

TEVC_Setup Two-Electrode Voltage Clamp (TEVC) Setup cluster_chamber Recording Chamber Oocyte Xenopus Oocyte Amplifier Voltage Clamp Amplifier Oocyte->Amplifier Vm V_electrode Voltage Electrode V_electrode->Oocyte Measures Vm I_electrode Current Electrode I_electrode->Oocyte Injects I Amplifier->I_electrode Command Current DataAcq Data Acquisition System Amplifier->DataAcq Current Signal

Schematic of a two-electrode voltage clamp (TEVC) setup.
In Situ Hybridization for DPP10 mRNA

This protocol outlines the detection of DPP10 mRNA in brain tissue sections to determine its cellular and regional expression patterns.[4][13]

Objective: To visualize the anatomical distribution of DPP10 mRNA in the brain.

Materials:

  • Fresh-frozen or paraffin-embedded brain tissue sections.

  • Digoxigenin (DIG)-labeled antisense RNA probe for DPP10.

  • Hybridization buffer (e.g., 50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml salmon sperm DNA).

  • Wash solutions (e.g., SSC solutions of varying concentrations).

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • NBT/BCIP substrate for colorimetric detection.

  • Microscope.

Procedure:

  • Tissue Preparation: Prepare cryosections or deparaffinized sections of brain tissue on coated slides.

  • Pre-hybridization: Post-fix the sections and treat with proteinase K to improve probe accessibility. Acetylate the sections to reduce background signal.

  • Hybridization: Apply the DIG-labeled DPP10 probe diluted in hybridization buffer to the sections. Cover with a coverslip and incubate overnight at an appropriate temperature (e.g., 65°C) in a humidified chamber.

  • Post-hybridization Washes: Perform a series of stringent washes with SSC solutions at high temperature to remove unbound and non-specifically bound probe.

  • Immunodetection: Block non-specific antibody binding sites and then incubate the sections with an anti-DIG-AP antibody.

  • Signal Detection: Wash off unbound antibody and apply the NBT/BCIP substrate. The alkaline phosphatase will catalyze a color reaction, producing a blue/purple precipitate where the DPP10 mRNA is located.

  • Imaging: Dehydrate the sections, mount with a coverslip, and visualize the signal using a bright-field microscope.

Implications for Drug Development

The critical role of DPP10 in fine-tuning neuronal excitability makes it a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders.

  • Epilepsy: Given that a reduction in A-type potassium currents can lead to hyperexcitability and seizures, compounds that enhance the function of the Kv4/DPP10 complex could represent a novel class of anti-epileptic drugs.[2]

  • Neurodegenerative Diseases: Altered neuronal excitability is a feature of diseases like Alzheimer's, and DPP10 has been implicated in the pathology of such conditions.[14] Modulating DPP10 activity could potentially restore neuronal homeostasis.

  • Pain and Sensory Processing: As DPP10 is expressed in sensory neurons, targeting its interaction with Kv4 channels could be a strategy for developing novel analgesics.

Future drug discovery efforts could focus on developing small molecules or biologics that either stabilize the DPP10-Kv4 interaction, mimic the modulatory effects of DPP10, or target specific DPP10 splice variants to achieve region-specific effects in the brain.

Conclusion

DPP10 is a key regulator of neuronal excitability through its profound modulation of Kv4-mediated A-type potassium currents. Its ability to enhance channel expression, accelerate gating kinetics, and shift voltage-dependent properties highlights its importance in maintaining the delicate balance of neuronal function. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of DPP10 and exploit its therapeutic potential. A deeper understanding of the structure-function relationships within the Kv4/KChIP/DPP10 ternary complex will undoubtedly pave the way for innovative treatments for a host of neurological disorders.

References

The Role of DPP10 in Modulating Potassium Channel Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-like protein 10 (DPP10) is a single-pass transmembrane protein that functions as an auxiliary subunit for voltage-gated potassium (Kv) channels, particularly those of the Kv4 family (Shal-type). Unlike its catalytically active counterparts in the dipeptidyl peptidase IV (DPP-IV/CD26) family, DPP10 lacks enzymatic activity and has evolved to play a critical role in the regulation of neuronal excitability. This guide provides a detailed examination of the DPP10 protein structure, its molecular interaction with Kv4 channels, and the profound functional consequences of this association. We present quantitative data on the modulation of channel kinetics, detailed experimental protocols for studying this interaction, and visual diagrams of the underlying molecular pathways and experimental workflows. Understanding the intricacies of the DPP10-Kv4 complex is paramount for developing novel therapeutic strategies targeting channelopathies and other neurological disorders.

DPP10 Protein Structure

DPP10 is a type II transmembrane protein characterized by a short N-terminal cytoplasmic domain, a single transmembrane helix, and a large C-terminal extracellular domain. The extracellular domain is structurally homologous to DPP-IV and contains a non-functional serine protease domain where the catalytic serine is replaced by a glycine (B1666218) residue, rendering it enzymatically inactive.

Several splice variants of DPP10 exist, with the most studied being a long and a short isoform. These isoforms differ in their N-terminal cytoplasmic region, which has been shown to be crucial for the protein's modulatory effects on channel trafficking and localization. The extracellular domain is responsible for direct interaction with the potassium channel and for influencing its gating properties.

Molecular Interaction with Kv4 Potassium Channels

DPP10 forms a stable complex with the pore-forming α-subunits of Kv4 channels. The assembly of the channel complex is a critical determinant of its function.

Stoichiometry and Assembly

The functional Kv4 channel complex is a tetramer of Kv4 α-subunits. DPP10 assembles with this tetramer, and evidence suggests that multiple DPP10 subunits can associate with a single Kv4 channel complex. This interaction occurs early in the biosynthetic pathway, likely within the endoplasmic reticulum, and is essential for the proper trafficking of the channel to the plasma membrane.

Key Interaction Domains

The large extracellular domain of DPP10 directly interacts with the S5-S6 linker (pore helix and turret) of the Kv4 α-subunit. This interaction is crucial for the modulation of the channel's biophysical properties. The N-terminal cytoplasmic domain of DPP10, particularly in the long isoform, contains motifs that are critical for its effects on channel trafficking and cell surface expression.

cluster_1 Extracellular Space cluster_2 Intracellular Space Kv4 Kv4 α-Subunit (Tetramer) DPP10 DPP10 DPP10->Kv4 Extracellular_DPP10 Extracellular Domain Extracellular_Kv4 S5-S6 Linker Extracellular_DPP10->Extracellular_Kv4 Gating Modulation Intracellular_DPP10 N-terminal Domain

Caption: Molecular interaction between DPP10 and a Kv4 channel subunit.

Functional Modulation of Kv4 Channels by DPP10

The association of DPP10 with Kv4 channels has profound effects on the channel's lifecycle and function, primarily affecting its trafficking to the cell surface and its electrophysiological properties.

Trafficking and Surface Expression

DPP10 significantly enhances the cell surface expression of Kv4 channels. In the absence of DPP10, Kv4 channels are often retained in the endoplasmic reticulum and show poor cell surface localization. DPP10 facilitates the forward trafficking of the channel complex from the ER to the Golgi and subsequently to the plasma membrane. This effect is particularly dependent on the N-terminal domain of the long isoform of DPP10.

Modulation of Electrophysiological Properties

DPP10 binding dramatically alters the gating kinetics of Kv4 channels, leading to:

  • Increased Current Density: Due to enhanced surface expression, the macroscopic current conducted by Kv4 channels is significantly larger in the presence of DPP10.

  • Hyperpolarizing Shift in Voltage-Dependence of Activation: DPP10 causes the channel to open at more negative membrane potentials.

  • Slowing of Inactivation: DPP10 significantly slows the rate of channel inactivation, allowing the channel to remain open for longer periods upon depolarization.

  • Acceleration of Recovery from Inactivation: The time it takes for the channel to recover from the inactivated state is reduced.

Quantitative Analysis of DPP10-Kv4 Interaction

The functional consequences of the DPP10-Kv4 interaction can be quantified through electrophysiological experiments. The following table summarizes typical findings from studies co-expressing Kv4.2 with DPP10 in heterologous systems like Xenopus oocytes or mammalian cell lines.

Electrophysiological ParameterKv4.2 AloneKv4.2 + DPP10Reference
Peak Current Density (pA/pF) ~100-200~1000-2000 (10-fold increase)
Time to Inactivation (τ, ms) at +50mV ~50-100~500-1000 (10-fold slowing)
Voltage of Half-Maximal Activation (V½, mV) ~ -10 to 0~ -30 to -20 (Hyperpolarizing shift)
Recovery from Inactivation (τ, ms) ~200-400~50-100 (2 to 4-fold faster)

Experimental Protocols

Co-immunoprecipitation to Verify Protein-Protein Interaction

This protocol is designed to demonstrate the physical association between DPP10 and Kv4.2 in a co-transfected mammalian cell line (e.g., HEK293).

start Co-transfect HEK293 cells with Kv4.2 and Flag-tagged DPP10 lysis Lyse cells in non-denaturing buffer start->lysis preclear Pre-clear lysate with non-specific IgG beads lysis->preclear ip Immunoprecipitate with anti-Flag antibody beads preclear->ip wash Wash beads to remove non-specific binders ip->wash elute Elute proteins from beads wash->elute sds Run eluate on SDS-PAGE elute->sds western Western blot with anti-Kv4.2 antibody sds->western result Detect band for Kv4.2, confirming interaction western->result

Caption: Experimental workflow for co-immunoprecipitation.

Methodology:

  • Cell Culture and Transfection: Plate HEK293 cells and transfect them with plasmids encoding Kv4.2 and an epitope-tagged (e.g., FLAG-tagged) DPP10.

  • Cell Lysis: After 24-48 hours of expression, wash the cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.

  • Lysate Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with non-specific IgG coupled to agarose (B213101) or magnetic beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Add anti-FLAG antibody-conjugated beads to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Kv4.2. A subsequent incubation with a secondary HRP-conjugated antibody and a chemiluminescent substrate will allow for the detection of the Kv4.2 protein. A band corresponding to the molecular weight of Kv4.2 in the eluate confirms the interaction with DPP10.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the functional effects of DPP10 on Kv4.2 currents in a transfected cell.

start Transfect cells with Kv4.2 +/- DPP10 patch Obtain whole-cell patch clamp configuration start->patch hold Hold cell at -80mV patch->hold protocol Apply voltage-step protocols (activation, inactivation, recovery) hold->protocol record Record resulting potassium currents protocol->record analyze Analyze current density, V½ of activation, and inactivation/recovery kinetics record->analyze compare Compare results between Kv4.2 alone and Kv4.2 + DPP10 analyze->compare

Caption: Workflow for whole-cell patch-clamp recording.

Methodology:

  • Cell Preparation: Use cells transfected with Kv4.2 alone or Kv4.2 plus DPP10.

  • Pipette and Solutions: Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with an intracellular solution (e.g., containing KCl, EGTA, HEPES). The extracellular solution should contain physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES).

  • Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal").

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

  • Voltage Protocols:

    • Activation: From a holding potential of -80 mV, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments).

    • Inactivation: Apply a pre-pulse to various potentials before a test pulse to a fixed voltage (e.g., +50 mV) to measure steady-state inactivation.

    • Recovery from Inactivation: Use a two-pulse protocol with varying inter-pulse intervals at a negative holding potential to measure the time course of recovery.

  • Data Analysis: Measure the peak current amplitude at each voltage step and normalize to cell capacitance to get current density. Fit the data with Boltzmann functions to determine the voltage of half-maximal activation (V½). Fit the decay phase of the current with an exponential function to determine the time constant of inactivation (τ).

Signaling and Regulatory Pathways

DPP10 is a key regulator in the trafficking and functional expression of Kv4 channels, which is a critical process for controlling neuronal excitability.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Kv4_ER Kv4 α-subunit synthesis Complex_ER Kv4-DPP10 Complex Formation Kv4_ER->Complex_ER DPP10_ER DPP10 synthesis DPP10_ER->Complex_ER Complex_Golgi Complex Maturation & Glycosylation Complex_ER->Complex_Golgi Trafficking Complex_PM Functional Kv4-DPP10 Complex Complex_Golgi->Complex_PM Trafficking Result Increased A-type K+ Current & Modulated Neuronal Excitability Complex_PM->Result

Caption: DPP10-mediated trafficking and functional expression of Kv4 channels.

Implications for Drug Development

The critical role of the DPP10-Kv4.2 complex in regulating the A-type potassium current in neurons makes it a compelling target for therapeutic intervention. A-type currents are essential for controlling action potential firing frequency and back-propagation of action potentials into dendrites. Dysregulation of this current is implicated in several neurological and psychiatric disorders, including epilepsy, schizophrenia, and fragile X syndrome.

Small molecules or biologics that either enhance or inhibit the DPP10-Kv4 interaction could provide a novel mechanism for modulating neuronal excitability. For instance, a drug that stabilizes the complex could increase A-type currents, potentially having therapeutic benefits in conditions of hyperexcitability like epilepsy. Conversely, a molecule that disrupts the interaction could be used to increase neuronal firing in specific contexts. The development of such targeted therapies requires a deep understanding of the structural and molecular basis of the DPP10-Kv4 interaction.

Conclusion

DPP10 is an indispensable auxiliary subunit of Kv4 potassium channels, transforming the channel's biophysical properties and ensuring its efficient delivery to the neuronal surface. Its lack of enzymatic activity distinguishes it from its peptidase relatives, highlighting a fascinating case of evolutionary repurposing. The detailed molecular understanding of the DPP10-Kv4 complex, from its structure and assembly to its functional consequences, provides a solid foundation for future research and the development of next-generation therapeutics for neurological disorders.

The Discovery of DPP10: An In-depth Technical Guide to a Dipeptidyl Peptidase-Like Modulator of Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the discovery, molecular characteristics, and functional analysis of Dipeptidyl Peptidase 10 (DPP10), a non-enzymatic member of the serine protease family that plays a crucial role as an auxiliary subunit of voltage-gated potassium channels.

Executive Summary

Dipeptidyl Peptidase 10 (DPP10) was identified through sequence homology to the dipeptidyl peptidase IV (DPP4) family of serine proteases.[1][2] Despite its structural similarity, a critical substitution of a glycine (B1666218) for the catalytic serine residue renders the mammalian protein enzymatically inactive.[1][2] Subsequent research revealed its primary function as a potent modulator of Kv4-mediated A-type potassium channels, which are fundamental to regulating neuronal excitability. DPP10 associates with Kv4 channel complexes to dramatically alter their trafficking, cell-surface expression, and gating properties.[3][4] This guide provides a comprehensive overview of the discovery of DPP10, quantitative data on its functional effects, and detailed protocols for key experiments used in its characterization.

Discovery and Molecular Characterization

Cloning and Identification

DPP10 was first cloned and characterized in 2003.[1][2] Its discovery was based on searching expressed sequence tag (EST) databases for sequences with significant identity to DPP4 and its relative, DPP6.[5] This search led to the identification of a novel 796-amino-acid protein.[1][2] The human DPP10 gene is located on the long arm of chromosome 2 (2q12.3-2q14.2).[1][2] Structurally, DPP10 is a single-pass type II membrane protein, with an N-terminal cytoplasmic domain, a transmembrane helix, and a large extracellular C-terminal domain that contains the non-functional peptidase domain.[3]

The Inactive "Catalytic" Triad

DPP10 belongs to the S9B serine protease subfamily.[1][2] However, a key distinction is the substitution of the active-site serine residue with a glycine.[1][2] This single amino acid change, along with alterations in other residues of the catalytic triad, results in a complete loss of dipeptidyl peptidase activity in mammalian DPP10.[1][3] This makes it a "dipeptidyl peptidase-like" protein, where the evolutionary structure of an enzyme has been repurposed for a non-enzymatic, regulatory function.

Structural Insights from Crystallography

The structural basis for DPP10's function has been partially elucidated through X-ray crystallography. The extracellular domain (residues 57-797) was expressed, purified, and crystallized, revealing an orthorhombic crystal form belonging to the P212121 space group.[6][7]

ParameterValueReference
Space GroupP212121[6][7]
Unit-cell a80.91 Å[6][7]
Unit-cell b143.73 Å[6][7]
Unit-cell c176.25 Å[6][7]

G cluster_0 Bioinformatics & Cloning cluster_1 Molecular & Biochemical Analysis cluster_2 Functional Hypothesis db EST Database Search (Homology to DPP4/DPP6) clone Cloning from Hypothalamus cDNA Library db->clone seq Sequence Analysis (796 aa, Type II Membrane Protein) clone->seq site_mut Identify Ser -> Gly Substitution in Catalytic Site seq->site_mut enzyme_assay Peptidase Activity Assay (Result: Inactive) site_mut->enzyme_assay hypo Hypothesize Non-enzymatic Role (Modulator of Ion Channels like DPP6) enzyme_assay->hypo northern Northern Blot Analysis (Expression in Brain, Pancreas) northern->hypo

Functional Role as a Kv4 Channel Auxiliary Subunit

The primary physiological role of DPP10 is to act as an auxiliary subunit for Kv4 voltage-gated potassium channels, which mediate transient, subthreshold-activating A-type currents (ISA) in neurons.[3][4] DPP10 co-assembles with Kv4 α-subunits to form a multiprotein complex that profoundly influences channel behavior.[3]

Key Functions:

  • Increased Current Amplitude: Co-expression of DPP10 with Kv4.2 channels in Xenopus oocytes leads to a dramatic increase in the magnitude of the potassium current.[3]

  • Modulation of Gating Kinetics: DPP10 significantly accelerates both the inactivation of the channel upon depolarization and its recovery from inactivation, enabling neurons to fire at higher frequencies.[3][8]

  • Voltage-Dependence Shifts: It shifts the voltage dependence of both channel activation and steady-state inactivation to more hyperpolarized potentials, meaning the channels can activate at more negative membrane potentials.[3]

  • Protein Trafficking: DPP10 facilitates the trafficking of Kv4.2 channel proteins to the cell surface, contributing to the increased current density.[4]

The stoichiometry of this interaction has been determined using single-molecule imaging, which shows that the Kv4.2-DPP10 complex preferentially forms a 4:2 ratio (four Kv4.2 subunits to two DPP10 subunits).[8][9][10]

G Kv4 Kv4 Trafficking Trafficking Kv4->Trafficking Current Current Kv4->Current Inactivation Inactivation Kv4->Inactivation Voltage Voltage Kv4->Voltage

Quantitative Data Presentation

The modulatory effects of DPP10 on Kv4.2 channel properties have been quantified using electrophysiological recordings in heterologous expression systems.

Table 1: Effect of DPP10 on Kv4.2 Current Amplitude and Recovery from Inactivation
ConditionPeak Current at +50 mV (Relative to Kv4.2 alone)Recovery Time Constant (τrec)Reference
Kv4.2 alone1.0~200 ms[3]
Kv4.2 + DPP10 (1:1 cRNA ratio)~5.9-fold increase~78 ms[3]
Kv4.2 + low DPP10 (100:1 cRNA ratio)-145.9 ± 2.7 ms[8]
Kv4.2 + high DPP10 (1:1 cRNA ratio)-69.3 ± 3.2 ms[8]
Table 2: Effect of DPP10 on Kv4.2 Voltage-Dependence
ParameterKv4.2 alone (V½)Kv4.2 + DPP10 (V½)ShiftReference
Activation-1.5 ± 1.0 mV-20.5 ± 0.9 mV~19 mV (Hyperpolarizing)[3]
Steady-State Inactivation-48.3 ± 0.5 mV-55.6 ± 0.4 mV~7 mV (Hyperpolarizing)[3]

Detailed Experimental Protocols

Protocol: Molecular Cloning of DPP10 from cDNA Library

This protocol is synthesized from the methods described by Qi et al. (2003).[1][2][5]

  • Probe Generation: A DNA probe is generated based on an EST sequence showing homology to DPP4. The probe is radiolabeled (e.g., with 32P-dCTP) using a random priming method.

  • Library Screening: A human hypothalamus cDNA library (e.g., in a λ-phage vector) is plated to high density.

  • Hybridization: The library is transferred to nylon membranes and hybridized with the radiolabeled probe overnight at 65°C in a standard hybridization buffer.

  • Washing: Membranes are washed under high-stringency conditions (e.g., 0.1X SSPE, 0.1% SDS at 65°C) to remove non-specific binding.[11]

  • Autoradiography: Membranes are exposed to X-ray film to identify positive plaques.

  • Phage Purification: Positive plaques are isolated and subjected to secondary and tertiary screening rounds to isolate a pure phage clone.

  • Sequencing: The cDNA insert is subcloned into a plasmid vector and sequenced to obtain the full-length DPP10 coding sequence.

  • 5' and 3' RACE: Rapid Amplification of cDNA Ends (RACE) is performed using gene-specific primers to confirm the full-length nature of the transcript and identify potential splice variants.

Protocol: Co-immunoprecipitation of DPP10 and Kv4.2

This protocol is synthesized from the methods described by Jerng et al. (2004).[3][12][13][14]

  • Protein Expression: Xenopus oocytes are injected with cRNAs for Kv4.2 and an epitope-tagged DPP10 (e.g., HA-DPP10). Oocytes are incubated for 2-3 days to allow protein expression.

  • Cell Lysis: Oocytes are homogenized in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 and protease inhibitors). The lysate is centrifuged to pellet debris, and the supernatant is collected.

  • Pre-clearing: The lysate is incubated with Protein G-Sepharose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated with an anti-HA antibody overnight at 4°C with gentle rotation.

  • Complex Capture: Protein G-Sepharose beads are added and incubated for 2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: The beads are washed 3-5 times with lysis buffer to remove unbound proteins.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis: The eluate is resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against both the HA-tag (to detect DPP10) and Kv4.2 to confirm their co-precipitation.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is based on methods for heterologous expression and electrophysiology.[3][15][16][17]

  • Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated using collagenase treatment.

  • cRNA Injection: Oocytes are injected with cRNA for Kv4.2 alone or with DPP10 cRNA at a defined molar ratio (e.g., 1:1). Injected oocytes are incubated in ND96 solution for 2-4 days at 18°C.

  • Electrophysiology Setup: An oocyte is placed in a recording chamber continuously perfused with recording solution. Two glass microelectrodes (filled with 3 M KCl) are inserted into the oocyte: one for voltage sensing and one for current injection.

  • Recording: Using a TEVC amplifier, the membrane potential is held at a negative potential (e.g., -80 mV).

  • Activation Protocol: To measure current activation, the membrane is stepped to a series of depolarizing potentials (e.g., from -100 mV to +70 mV in 10 mV increments).

  • Steady-State Inactivation Protocol: To measure inactivation, the membrane is held at various conditioning pre-pulse potentials before a test pulse to a depolarizing potential (e.g., +50 mV) is applied.

  • Recovery from Inactivation Protocol: The channel is inactivated by a long depolarizing pulse. The membrane is then repolarized to the holding potential for varying durations before a second test pulse is applied to measure the fraction of recovered current.

  • Data Analysis: Current traces are analyzed to determine peak amplitude, time constants of inactivation, and voltage-dependence of activation and inactivation (by fitting data with Boltzmann functions).

G cluster_prep Preparation cluster_record Electrophysiological Recording (TEVC) cluster_analysis Data Analysis & Interpretation oocyte Harvest & Prepare Xenopus Oocytes inject Inject Kv4.2 cRNA ± DPP10 cRNA oocyte->inject incubate Incubate 2-4 Days inject->incubate clamp Two-Electrode Voltage Clamp incubate->clamp protocol Apply Voltage Protocols (Activation, Inactivation, Recovery) clamp->protocol record Record Macroscopic Currents protocol->record analyze Analyze Current Properties (Amplitude, Kinetics, V½) record->analyze compare Compare Kv4.2 vs. Kv4.2 + DPP10 analyze->compare conclusion Conclude DPP10 is a Potent Channel Modulator compare->conclusion

Conclusion and Future Directions

The discovery of DPP10 as a dipeptidyl peptidase-like protein marked a significant step in understanding the complex regulation of voltage-gated ion channels. It serves as a prime example of how an ancestral enzyme scaffold has been adapted for a novel, non-catalytic role in cellular signaling. The profound effects of DPP10 on Kv4 channel function underscore its importance in controlling neuronal firing patterns and synaptic integration. For drug development professionals, the DPP10-Kv4 channel complex represents a potential therapeutic target for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy, as well as other conditions like asthma, with which DPP10 has been genetically linked.[4] Future research will likely focus on the structural basis of DPP10-mediated modulation and the development of small molecules that can target this specific protein-protein interaction.

References

Genetic Variants of DPP10: A Technical Guide to Disease Association and Molecular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl-peptidase 10 (DPP10) is a unique, non-enzymatic member of the serine protease family that has emerged as a significant modulator of cellular excitability and a genetic risk factor for a spectrum of complex diseases. Unlike its enzymatic relatives, DPP10's primary function is the regulation of voltage-gated potassium (Kv) channels, specifically the Kv4-based channels responsible for A-type currents. Genetic association studies, from initial positional cloning to large-scale genome-wide association studies (GWAS), have consistently linked single nucleotide polymorphisms (SNPs) and other variants in the DPP10 gene to respiratory, neurodevelopmental, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the genetic evidence, molecular mechanisms, and experimental methodologies used to investigate the role of DPP10 in disease, serving as a resource for researchers and professionals in drug development.

Introduction: DPP10 at the Intersection of Genetics and Physiology

Dipeptidyl-peptidase 10 (DPP10), encoded by the DPP10 gene on human chromosome 2, is a single-pass type II membrane protein.[1] A critical distinction from other dipeptidyl peptidases is the absence of a conserved serine residue in its catalytic domain, rendering it proteolytically inactive in mammals.[2][3] Its physiological significance stems from its role as an auxiliary subunit for voltage-gated potassium channels.[4][5] By binding to Kv4 channel alpha-subunits, DPP10 profoundly alters their trafficking, cell surface expression, and biophysical gating properties.[1][3][6] These channels are fundamental in shaping the action potential and regulating neuronal and muscular excitability.[7][8]

The genetic association of DPP10 with asthma was one of the first to be identified through positional cloning and has since been validated in numerous populations and by GWAS.[1][2][9] This has expanded to include other respiratory conditions like aspirin-exacerbated respiratory disease (AERD) and general lung function.[2][10][11] Furthermore, evidence has implicated DPP10 variants in neurological conditions, including Autism Spectrum Disorder (ASD) and Alzheimer's disease, highlighting its importance in the central nervous system.[5][8][12][13]

Disease Associations: Genetic Evidence and Quantitative Data

Genetic research has identified several DPP10 variants associated with an increased risk for various diseases. The following tables summarize the key quantitative data from prominent association studies.

Respiratory Diseases

DPP10 is one of the most consistently replicated susceptibility genes for asthma and related phenotypes across different ethnic populations.[1][2][14]

Table 1: Association of DPP10 Variants with Asthma and Related Traits

SNPPopulationAssociated Phenotype(s)P-valueOdds Ratio (OR) / BetaReference
rs10208402Han ChineseTotal IgE levels, Peripheral Eosinophil Percentage0.0003, 0.0023N/A (Quantitative)[14]
rs1430090Han ChineseForced Expiratory Volume in 1s (FEV1)0.048N/A (Quantitative)[14]
rs17048175KoreanAspirin-Exacerbated Respiratory Disease (AERD)SignificantNot Specified[10]
rs11693320Multiple (GWAS)Forced Vital Capacity (FVC) (interaction with DHA)9.4 x 10⁻⁹ (combined)-161.0 ml (per A allele)[11]
rs958457VDAART & COPSACChildhood Atopy (interaction with plasma n-3 PUFA)0.007, 0.01N/A (Interaction)[15]
rs1516311VDAART & COPSACChildhood Atopy (interaction with plasma n-3 PUFA)0.003, 0.02N/A (Interaction)[15]
rs1367180VDAART & COPSACChildhood Atopy (interaction with dietary n-3 PUFA)0.009, 0.004N/A (Interaction)[15]

VDAART: Vitamin D Antenatal Asthma Reduction Trial; COPSAC: Copenhagen Prospective Studies on Asthma in Childhood; n-3 PUFA: Omega-3 Polyunsaturated Fatty Acid; DHA: Docosahexaenoic Acid.

Neurological and Neurodevelopmental Disorders

The role of DPP10 in regulating neuronal excitability provides a strong biological basis for its association with brain-related disorders.

Table 2: Association of DPP10 Variants with Neurological Disorders

Variant TypePopulation/StudyAssociated Phenotype(s)Key FindingsReference
Rare Copy NumberMixed (ASD Cohort)Autism Spectrum Disorder (ASD)Enriched for exon-disrupting duplications in cases vs. controls (P=0.029)[5]
Abnormal ExpressionPost-mortem BrainAlzheimer's Disease (AD) & other TauopathiesIncreased truncated DPP10 fragments in AD brains; co-localization with neurofibrillary tangles.[8][12]

Molecular Function and Signaling Pathways

DPP10 functions as a crucial auxiliary subunit of the Kv4 channel complex, which typically includes the pore-forming Kv4 α-subunit and another auxiliary subunit, the K-channel interacting protein (KChIP). This ternary complex is the primary molecular basis for the somatodendritic A-type potassium current (ISA) in neurons.

The key functions of DPP10 in this complex include:

  • Promoting Channel Trafficking: Facilitates the movement and cell surface expression of Kv4 channels.[16]

  • Modulating Gating Kinetics: Significantly alters the biophysical properties of the channel, including accelerating its inactivation kinetics.[6][7] Different splice variants of DPP10 (e.g., DPP10a, DPP10c, DPP10d) can differentially regulate these properties, providing a mechanism for tissue-specific tuning of neuronal excitability.[6][7]

The diagram below illustrates the composition of the Kv4 channel complex.

G cluster_membrane Plasma Membrane cluster_function Functional Output Kv4 Kv4 α-Subunit (Pore-forming) KChIP KChIP (Cytoplasmic) Kv4->KChIP Intracellular Interaction DPP10 DPP10 (Transmembrane) Kv4->DPP10 Extracellular Interaction IonFlow K+ Efflux (A-type Current) Kv4->IonFlow Forms Pore KChIP->IonFlow Modulates DPP10->IonFlow Modulates Gating & Expression

Caption: DPP10 as a core component of the Kv4 potassium channel complex.

Experimental Protocols and Methodologies

Investigating the role of DPP10 variants requires a multi-disciplinary approach, combining human genetic studies with functional validation in model systems.

Genetic Association Studies

A typical workflow for identifying disease-associated variants is outlined below.

G A Cohort Selection (e.g., Asthma Cases vs. Healthy Controls) B DNA Extraction (from blood or saliva) A->B C Genotyping (e.g., SNP Arrays, Sequencing) B->C D Statistical Analysis (Case-Control Association Test) C->D E Identify Significant SNPs (e.g., rs17048175 in AERD) D->E F Replication (in independent cohort) E->F G Functional Validation (In Vitro / In Vivo Models) E->G Direct to Validation F->G

Caption: Workflow for a candidate gene association study.

Protocol: Case-Control Association Study

  • Cohort Recruitment: Recruit a well-defined cohort of cases (e.g., 274 patients with AERD) and controls (e.g., 272 aspirin-tolerant asthmatics and 99 healthy individuals), ensuring appropriate matching for age, sex, and ethnicity.[10]

  • Genotyping: Extract genomic DNA from peripheral blood leukocytes. Genotype selected SNPs using a validated platform, such as the Affymetrix Genome-Wide Human SNP array or targeted TaqMan SNP Genotyping Assays.[10]

  • Statistical Analysis: Use logistic regression to test for association between SNP genotypes and disease status, adjusting for potential confounders. Calculate odds ratios (ORs) and 95% confidence intervals to determine the effect size of the risk allele. A p-value < 0.05 is typically considered statistically significant.

Functional Characterization of Variants

Functional studies are crucial to elucidate the biological mechanism linking a genetic variant to a disease phenotype.

Protocol: Electrophysiological Recording in Xenopus Oocytes This method is used to assess the impact of DPP10 variants on potassium channel function.

  • cRNA Preparation: Synthesize capped cRNAs for the human Kv4 channel, KChIP, and the different DPP10 variants (wild-type vs. mutant) from linearized plasmid DNA templates.

  • Oocyte Microinjection: Harvest and prepare Xenopus laevis oocytes. Microinject the oocytes with specific combinations of cRNAs (e.g., Kv4.2 + KChIP3 + DPP10a).[7]

  • Two-Electrode Voltage Clamp (TEVC): After 2-4 days of incubation, perform TEVC recordings to measure the macroscopic ionic currents.

  • Data Analysis: Use voltage protocols to elicit channel activation and inactivation. Analyze the current traces to determine key biophysical properties, such as the time course of inactivation, the voltage-dependence of activation, and current density. Compare these properties between channels co-expressed with wild-type DPP10 versus a variant of interest.

Protocol: In Vitro Gene Knockdown in Human Airway Cells This protocol assesses the cellular role of DPP10 in a disease-relevant cell type.

  • Cell Culture: Culture human bronchial epithelial cells (e.g., BEAS-2B cell line).

  • siRNA Transfection: Transfect cells with small interfering RNA (siRNA) specifically targeting DPP10 mRNA or a non-targeting control siRNA.

  • Stimulation and Analysis: After achieving sufficient knockdown (verified by qPCR or Western blot), stimulate the cells with an inflammatory cytokine (e.g., IL-1β).[2]

  • Endpoint Measurement: Measure the release of asthma-related cytokines and chemokines (e.g., IL-6, IL-8) into the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). A significant difference in cytokine release between DPP10-knockdown and control cells indicates a functional role for DPP10 in the inflammatory response.[2]

Logical Framework: From Gene Variant to Clinical Phenotype

The accumulated evidence allows for the construction of a logical pathway from a genetic change in DPP10 to the manifestation of a clinical disease.

G A DPP10 Genetic Variant (e.g., SNP, CNV) B Altered DPP10 Protein (Expression or Function) A->B C Dysfunctional Kv4 Channel Complex (Altered Gating, Trafficking, or Density) B->C D Aberrant Cellular Excitability (e.g., Neuronal Hyperexcitability, Altered Airway Smooth Muscle Response) C->D E Pathophysiological Process (e.g., Airway Inflammation, Synaptic Dysfunction) D->E F Clinical Phenotype (Asthma, AERD, ASD, AD) E->F

Caption: The causal chain from a DPP10 genetic variant to disease.

Conclusion and Future Directions for Drug Development

The consistent association of DPP10 variants with respiratory and neurological diseases, combined with its well-defined molecular function, makes it an intriguing target for therapeutic intervention. For drug development professionals, several avenues warrant exploration:

  • Modulators of DPP10-Kv4 Interaction: Developing small molecules or biologics that can either enhance or inhibit the interaction between DPP10 and Kv4 channels could offer a novel way to tune cellular excitability. A compound that stabilizes a protective conformation of the complex could be beneficial in asthma, whereas one that corrects aberrant channel function might be relevant for neurological disorders.

  • Targeting Downstream Pathways: Since DPP10 variants can lead to altered inflammatory responses in the airways, targeting the specific cytokines or pathways dysregulated by DPP10 dysfunction may provide a more focused anti-inflammatory strategy for a genetically-defined subset of asthma patients.[2]

  • Biomarker Development: DPP10 genotypes, such as rs17048175 for AERD, could be developed into biomarkers to stratify patients, predict disease severity, or identify individuals most likely to respond to a targeted therapy.[10]

Future research should focus on functionally characterizing more disease-associated variants, understanding the role of different DPP10 splice forms in specific tissues, and developing high-fidelity animal models that recapitulate the effects of human DPP10 mutations.[1] Such efforts will be critical in translating the wealth of genetic data into novel and effective therapies.

References

The Role of Dipeptidyl Peptidase-like Protein 10 (DPP10) in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl Peptidase-like Protein 10 (DPP10) is a non-enzymatic member of the S9B serine protease family with significant expression in the central nervous system (CNS). Unlike its enzymatic relatives, DPP10's primary role in the CNS is the modulation of voltage-gated potassium channels, specifically the Kv4 subfamily, which are critical determinants of neuronal excitability. By forming a ternary complex with Kv4 α-subunits and Kv channel-interacting proteins (KChIPs), DPP10 profoundly influences the trafficking, surface expression, and gating properties of these channels. This modulation of the somatodendritic A-type potassium current (ISA) has significant implications for neuronal signaling and plasticity. Furthermore, emerging evidence has implicated aberrant DPP10 expression and function in the pathophysiology of neurodegenerative diseases, including Alzheimer's disease, highlighting its potential as a therapeutic target. This technical guide provides an in-depth overview of the function of DPP10 in the CNS, detailing its interaction with Kv4 channels, summarizing key quantitative data, and providing established experimental protocols for its study.

Introduction

Voltage-gated potassium (Kv) channels are essential for regulating neuronal membrane potential, action potential firing patterns, and synaptic integration. The Kv4 subfamily of channels is responsible for the rapidly activating and inactivating A-type potassium current (ISA) in the dendrites and soma of neurons.[1] The functional properties of native ISA currents are not solely determined by the pore-forming Kv4 α-subunits but are shaped by their association with auxiliary subunits. Dipeptidyl Peptidase-like Protein 10 (DPP10) has emerged as a key auxiliary subunit that, despite its homology to dipeptidyl peptidases, lacks enzymatic activity due to the substitution of a critical serine residue in its catalytic domain.[2][3] Instead, DPP10 functions as a crucial modulator of Kv4 channels.[4][5]

DPP10 is predominantly expressed in the brain, where its distribution overlaps with that of Kv4 subunits in various regions, including the cortex, hippocampus, and cerebellum.[4][6] It co-assembles with Kv4 and Kv channel-interacting proteins (KChIPs) to form a ternary macromolecular complex.[7] This association is fundamental to recapitulating the properties of native neuronal ISA currents in heterologous expression systems.[5] The functional consequences of DPP10's interaction with Kv4 channels are multifaceted, including enhanced surface trafficking of the channel, increased current magnitude, and significant alterations in channel gating kinetics.[2][5] These modulatory effects have profound implications for dendritic excitability and the integration of synaptic inputs.

Recent studies have also linked DPP10 to neurological disorders. In Alzheimer's disease (AD) brains, DPP10 has been found to be abnormally expressed and associated with neurofibrillary tangles and dystrophic neurites.[8][9] This suggests a potential role for DPP10 in the pathogenesis of AD and other neurodegenerative conditions, making it an intriguing subject for further investigation and a potential target for drug development.

This guide will delve into the molecular mechanisms of DPP10 function in the CNS, present quantitative data on its modulatory effects, and provide detailed experimental protocols to facilitate further research in this area.

DPP10 and Kv4 Channel Modulation: A Quantitative Overview

The interaction of DPP10 with Kv4 channels leads to significant and quantifiable changes in the biophysical properties of the resulting A-type currents. These modulations are crucial for the proper functioning of neurons. The following tables summarize the key quantitative effects of DPP10 on Kv4.2, the most extensively studied interaction.

ParameterKv4.2 AloneKv4.2 + DPP10Reference
Current Amplitude
Peak Current at +50 mVNormalized to 1~5.9-fold increase[2]
Voltage-Dependence of Activation
V1/2 of ActivationNot specified~19 mV hyperpolarizing shift[2]
Voltage-Dependence of Inactivation
V1/2 of InactivationNot specified~7 mV hyperpolarizing shift[2]
Channel Kinetics
Time to Peak CurrentSlowerFaster[2]
Time Constant of Recovery from Inactivation (τrec)~200 ms~78 ms[2]

Table 1: Quantitative Effects of DPP10 on Kv4.2 Channel Properties. This table summarizes the significant alterations in Kv4.2 channel function upon co-expression with DPP10, as determined by two-electrode voltage clamp experiments in Xenopus oocytes.

The stoichiometry of the Kv4.2-DPP10 complex has been shown to be variable, with a preferential formation of a 4:2 (Kv4.2:DPP10) complex.[6][10] This stoichiometry can influence the biophysical properties of the channel, with higher expression levels of DPP10 leading to changes in current amplitude and recovery from inactivation.[6]

Different splice variants of DPP10 are expressed in the brain, and these variants can have distinct effects on Kv4 channel inactivation kinetics.[4][8] For example, the DPP10a splice variant is prominently expressed in the cortex and produces uniquely fast inactivation kinetics that accelerate with increasing depolarization when co-expressed with Kv4.2 and KChIP3.[4] This regional and isoform-specific regulation of ISA contributes to the diversity of neuronal firing properties across different brain regions.

Brain RegionRelative mRNA Expression of DPP10 Splice VariantsReference
Cortex High DPP10a[4][8]
Hippocampus Diffuse DPP10c and DPP10d[4]
Cerebellum Diffuse DPP10c and DPP10d[4]

Table 2: Regional Distribution of DPP10 Splice Variants in the Rat Brain. This table highlights the differential expression of DPP10 isoforms across various brain regions as determined by quantitative RT-PCR, suggesting a mechanism for the regional variation in ISA properties.

Signaling Pathways and Logical Relationships

The primary signaling pathway involving DPP10 in the CNS is its direct interaction with the Kv4 channel complex. This interaction does not involve enzymatic activity but rather functions as a structural component that modulates the channel's properties.

DPP10_Signaling_Pathway cluster_function Functional Outcomes Kv4 Kv4 α-subunit (Pore-forming) KChIP KChIP (Cytoplasmic) Kv4->KChIP Binds to N-terminus DPP10 DPP10 (Transmembrane) Kv4->DPP10 KChIP->DPP10 Ternary Complex Trafficking Increased Surface Trafficking DPP10->Trafficking Current Increased I_SA Current Density DPP10->Current Gating Altered Gating Kinetics DPP10->Gating Excitability Modulation of Neuronal Excitability Trafficking->Excitability Current->Excitability Gating->Excitability

DPP10-Kv4 Signaling Pathway

In the context of Alzheimer's disease, the abnormal accumulation of DPP10 in neurofibrillary tangles suggests a potential pathological interaction with hyperphosphorylated tau protein. However, the precise molecular pathway remains to be fully elucidated.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of DPP10 in the CNS.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to characterize the electrophysiological properties of Kv4 channels with and without DPP10 co-expression.

TEVC_Workflow cluster_prep Preparation cluster_record Recording cluster_analysis Data Analysis Oocyte_Prep 1. Oocyte Isolation and Defolliculation cRNA_Inject 2. cRNA Injection (Kv4.2 +/- DPP10) Oocyte_Prep->cRNA_Inject Incubation 3. Incubation (2-5 days at 18°C) cRNA_Inject->Incubation Impale 4. Impale with Voltage and Current Electrodes Incubation->Impale Voltage_Clamp 5. Apply Voltage-Clamp Protocols Impale->Voltage_Clamp Data_Acq 6. Record Whole-Cell Currents Voltage_Clamp->Data_Acq IV_Curve 7. Generate I-V Curves Data_Acq->IV_Curve Gating_Params 8. Analyze Gating Parameters (V1/2, τ) IV_Curve->Gating_Params Stats 9. Statistical Analysis Gating_Params->Stats

Two-Electrode Voltage Clamp Workflow

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Synthesized cRNA for Kv4.2 and DPP10 (and KChIPs if desired) are injected into the oocytes. For co-expression, a typical molar ratio is 1:1 for Kv4.2 and DPP10.[2]

  • Incubation: Injected oocytes are incubated for 2-5 days at 18°C in ND96 solution to allow for protein expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard recording solution.

    • Two microelectrodes (filled with 3 M KCl) are used to impale the oocyte, one for voltage recording and one for current injection.

    • A voltage-clamp amplifier is used to control the membrane potential and record the resulting currents.

    • Voltage Protocols:

      • Current-Voltage (I-V) Relationship: From a holding potential of -80 mV, apply depolarizing steps (e.g., from -100 mV to +70 mV in 10 mV increments for 1 second).[2]

      • Steady-State Inactivation: From a holding potential of -80 mV, apply a series of 10-second prepulses to various potentials (e.g., -100 mV to -30 mV) followed by a test pulse to a potential that elicits a maximal current (e.g., +50 mV).[2]

      • Recovery from Inactivation: A two-pulse protocol is used. A conditioning pulse is applied to inactivate the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied.[2]

  • Data Analysis:

    • Current amplitudes are measured and plotted against the command potential to generate I-V curves.

    • Conductance-voltage (G-V) curves are derived from the I-V curves and fitted with a Boltzmann function to determine the half-activation potential (V1/2).

    • Steady-state inactivation curves are plotted and fitted with a Boltzmann function to determine the half-inactivation potential (V1/2).

    • The time course of current decay (inactivation) and recovery from inactivation are fitted with exponential functions to determine the respective time constants (τ).

Co-Immunoprecipitation (Co-IP) from Brain Tissue

This protocol is used to determine if DPP10 physically associates with Kv4 channels in the native brain environment.

CoIP_Workflow cluster_prep Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Tissue_Homog 1. Homogenize Brain Tissue in Lysis Buffer Centrifuge 2. Centrifuge to Pellet Debris Tissue_Homog->Centrifuge Supernatant 3. Collect Supernatant (Lysate) Centrifuge->Supernatant Preclear 4. Pre-clear Lysate with Protein A/G Beads Supernatant->Preclear Antibody_Inc 5. Incubate with Primary Antibody (anti-DPP10) Preclear->Antibody_Inc Bead_Capture 6. Capture Immune Complexes with Protein A/G Beads Antibody_Inc->Bead_Capture Wash 7. Wash Beads to Remove Non-specific Proteins Bead_Capture->Wash Elute 8. Elute Proteins from Beads Wash->Elute SDS_PAGE 9. SDS-PAGE and Western Blot Elute->SDS_PAGE Probe 10. Probe with Antibodies (anti-Kv4.2) SDS_PAGE->Probe

Co-Immunoprecipitation Workflow

Methodology:

  • Brain Tissue Lysis:

    • Dissect the brain region of interest (e.g., cortex or hippocampus) and homogenize in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate at high speed to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins.

  • Pre-clearing:

    • Incubate the lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the pre-cleared supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against DPP10 overnight at 4°C with gentle rotation. A negative control using a non-specific IgG of the same isotype should be included.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody against Kv4.2 to detect its presence in the DPP10 immunoprecipitate. An input control (a small fraction of the initial lysate) should be run in parallel to confirm the presence of both proteins in the starting material.

Immunohistochemistry (IHC) of DPP10 in Brain Sections

This protocol is used to visualize the cellular and subcellular localization of DPP10 protein in brain tissue.

Methodology:

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.

    • Freeze the brain and cut coronal or sagittal sections (e.g., 40 µm) on a cryostat.

  • Staining Procedure:

    • Wash the free-floating sections in PBS to remove the cryoprotectant.

    • Antigen Retrieval (if necessary): For some antibodies, heat-induced epitope retrieval in a citrate (B86180) buffer may be required to unmask the epitope.

    • Permeabilization and Blocking: Incubate the sections in a blocking solution containing a detergent (e.g., 0.3% Triton X-100 in PBS) and a blocking agent (e.g., 5% normal goat serum) for 1-2 hours at room temperature to reduce non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the sections with the primary antibody against DPP10 diluted in the blocking solution overnight at 4°C.

    • Washing: Wash the sections extensively with PBS.

    • Secondary Antibody Incubation: Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

    • Washing: Wash the sections with PBS to remove unbound secondary antibody.

    • Counterstaining (optional): A nuclear counterstain such as DAPI can be used.

    • Mounting: Mount the sections onto glass slides and coverslip with an anti-fade mounting medium.

  • Imaging:

    • Visualize the sections using a confocal or fluorescence microscope. For colocalization studies, sections can be co-stained with antibodies against neuronal markers (e.g., NeuN for neurons, GFAP for astrocytes) or other proteins of interest (e.g., Kv4.2).

DPP10 in Neurological Disease

The involvement of DPP10 in regulating neuronal excitability makes it a candidate for contributing to the pathophysiology of various neurological disorders. The most compelling evidence to date links DPP10 to Alzheimer's disease (AD).[8][9]

Key Findings in Alzheimer's Disease:

  • Abnormal Expression: Western blot analysis has shown that truncated fragments of DPP10 are significantly increased in AD brains compared to controls.[8]

  • Pathological Association: Immunohistochemical studies have revealed robust DPP10 reactivity in neurofibrillary tangles and plaque-associated dystrophic neurites in AD brains.[8][9]

  • Colocalization with Tau: A significant portion of the DPP10-positive pathological structures colocalizes with hyperphosphorylated tau.[8]

These findings suggest that DPP10 is involved in the neurodegenerative processes of AD and other tauopathies. The mechanisms by which DPP10 contributes to this pathology are still under investigation but may involve alterations in neuronal excitability, leading to excitotoxicity and subsequent neuronal dysfunction and death.

Conclusion and Future Directions

DPP10 is a critical modulator of Kv4-mediated A-type potassium currents in the central nervous system. Its interaction with the Kv4 channel complex fine-tunes neuronal excitability, a process fundamental to normal brain function. The discovery of different splice variants with distinct expression patterns and functional effects adds another layer of complexity to the regulation of neuronal signaling.

The association of DPP10 with Alzheimer's disease pathology opens up new avenues for research and therapeutic development. Future studies should focus on:

  • Elucidating the precise molecular mechanisms by which DPP10 modulates Kv4 channel gating.

  • Investigating the in vivo consequences of altering DPP10 expression or function in different neuronal populations using genetic models.

  • Delineating the role of DPP10 in the pathogenesis of neurodegenerative diseases , including the nature of its interaction with pathological protein aggregates.

  • Exploring the potential of DPP10 as a therapeutic target for neurological disorders characterized by neuronal hyperexcitability or neurodegeneration.

A deeper understanding of the multifaceted roles of DPP10 in the CNS will undoubtedly provide valuable insights into the complex processes governing neuronal function in both health and disease, and may pave the way for novel therapeutic strategies.

References

Methodological & Application (gene Dpp10)

Unveiling the Dance of a Crucial Neuronal Partnership: Techniques for Studying DPP10 and Potassium Channel Binding

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Application Note & Protocols | December 20, 2025

Introduction

Dipeptidyl peptidase-like protein 10 (DPP10) is a non-enzymatic member of the S9 serine protease family that plays a pivotal role in regulating the function of voltage-gated potassium channels, particularly those of the Kv4 family (Shal-type).[1][2][3] These channels are critical for generating the transient outward potassium current (Ito) or A-type current (ISA) in neurons and cardiac myocytes, which is essential for determining neuronal excitability and cardiac action potential duration.[2][3] DPP10, by associating with Kv4 channels, profoundly modulates their trafficking to the cell surface, current magnitude, and gating kinetics, including the voltage dependence of activation and inactivation, and the rate of recovery from inactivation.[2][3][4] Given its significant influence on neuronal and cardiac physiology, and its association with conditions like Alzheimer's disease and asthma, the interaction between DPP10 and potassium channels presents a compelling target for therapeutic intervention.[1][5]

This document provides detailed application notes and experimental protocols for key techniques employed to investigate the binding and functional modulation of potassium channels by DPP10. These methodologies are indispensable for researchers aiming to elucidate the molecular mechanisms of this interaction and for professionals in drug development seeking to identify novel modulators of this critical protein complex.

I. Biochemical and Biophysical Binding Assays

A. Co-Immunoprecipitation (Co-IP) to Demonstrate In Vivo Interaction

Co-immunoprecipitation is a robust technique to verify the physical association between DPP10 and potassium channels within a cellular context.[2][3] This method involves using an antibody to capture a specific protein (the "bait," e.g., DPP10), which in turn pulls down its interacting partners (the "prey," e.g., Kv4.2) from a cell lysate.

  • Cell Culture and Lysis:

    • Culture cells (e.g., HEK293 or CHO cells) co-transfected with plasmids encoding tagged versions of DPP10 (e.g., HA-tagged) and the potassium channel of interest (e.g., Kv4.2).

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, and a protease inhibitor cocktail) on ice for 30 minutes.[6]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Immunoprecipitation:

    • Pre-clear the supernatant by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C.

    • Collect the pre-cleared lysate and incubate it with an antibody specific to the tagged bait protein (e.g., anti-HA antibody) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using an antibody specific to the prey protein (e.g., anti-Kv4.2 antibody) to confirm its presence in the immunoprecipitated complex.

Co_IP_Workflow cluster_cell_prep Cell Preparation & Lysis cluster_ip Immunoprecipitation cluster_analysis Washing & Analysis start Co-transfected Cells (e.g., DPP10-HA + Kv4.2) lysis Cell Lysis (Non-denaturing buffer) start->lysis centrifuge1 Centrifugation (Clarify lysate) lysis->centrifuge1 preclear Pre-clearing (with Protein A/G beads) centrifuge1->preclear ab_incubation Antibody Incubation (e.g., anti-HA) preclear->ab_incubation bead_capture Bead Capture (Protein A/G beads) ab_incubation->bead_capture wash Washing Steps (Remove non-specific binders) bead_capture->wash elution Elution (Boil in sample buffer) wash->elution analysis Western Blot (Probe for Kv4.2) elution->analysis

B. Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[7][8] It is particularly useful for quantifying the binding affinity (KD) and the association (ka) and dissociation (kd) rates of the DPP10-potassium channel interaction.[9]

  • Protein Preparation:

    • Purify the extracellular domain of DPP10 and a soluble domain of the target potassium channel (e.g., the N-terminus or a large extracellular loop). Full-length ion channels can also be used if purified and reconstituted in detergents or nanodiscs.[7]

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize one of the purified proteins (the ligand, e.g., DPP10 extracellular domain) onto the chip surface via amine coupling.

    • Deactivate the remaining active sites with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the other protein (the analyte, e.g., potassium channel domain) in a suitable running buffer.

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the immobilized ligand, in real-time.

  • Data Analysis:

    • Record the sensorgrams (plots of response units vs. time) for each analyte concentration.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

C. Fluorescence Resonance Energy Transfer (FRET) for In-Cell Proximity

FRET is a powerful technique to study protein-protein interactions in living cells.[10][11] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore when the two are in close proximity (typically 1-10 nm).[10]

  • Construct Preparation:

    • Generate expression vectors encoding the potassium channel and DPP10 fused to a compatible FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).

  • Cell Transfection and Imaging:

    • Co-transfect cells with the donor- and acceptor-tagged constructs.

    • Culture the cells for 24-48 hours to allow for protein expression and localization.

    • Image the cells using a confocal microscope equipped for FRET imaging.[12]

  • FRET Measurement and Analysis:

    • Acquire images in three channels: the donor channel (exciting the donor and measuring its emission), the acceptor channel (exciting the acceptor and measuring its emission), and the FRET channel (exciting the donor and measuring the acceptor's emission).

    • Correct for spectral bleed-through from the donor emission into the acceptor channel and direct excitation of the acceptor by the donor excitation wavelength.

    • Calculate the FRET efficiency, which is a measure of the extent of energy transfer and thus the proximity of the two proteins. An increase in FRET efficiency upon co-expression indicates a direct interaction.

II. Electrophysiological Assays for Functional Modulation

Electrophysiology is the gold standard for assessing the functional consequences of DPP10 binding to potassium channels.[13] These techniques measure the ion flow through the channels and reveal how DPP10 alters their gating properties.

A. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a robust system for heterologous expression and functional characterization of ion channels. It allows for the precise control of the membrane potential while measuring the resulting macroscopic currents.[14]

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject cRNA encoding the potassium channel subunit (e.g., Kv4.2) alone or in combination with cRNA for DPP10 and other auxiliary subunits like KChIPs.[15]

    • Incubate the injected oocytes for 2-5 days to allow for protein expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with a standard recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Apply a series of voltage protocols to elicit channel activation, inactivation, and recovery from inactivation.

  • Data Acquisition and Analysis:

    • Record the resulting potassium currents.

    • Analyze the data to determine the current-voltage (I-V) relationship, the voltage-dependence of activation and steady-state inactivation, and the time constants for inactivation and recovery from inactivation.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis oocyte Xenopus Oocyte injection cRNA Injection (Kv4.2 ± DPP10) oocyte->injection incubation Incubation (2-5 days) injection->incubation chamber Place in Chamber incubation->chamber impale Impale with Electrodes (Voltage & Current) chamber->impale protocol Apply Voltage Protocols impale->protocol record Record K+ Currents protocol->record analyze Analyze Gating Properties (Activation, Inactivation, etc.) record->analyze

B. Whole-Cell Patch-Clamp in Mammalian Cells

The whole-cell patch-clamp technique offers higher temporal resolution and allows for the study of ion channels in a more native mammalian cell environment.[16][17][18]

  • Cell Preparation:

    • Plate transfected mammalian cells (e.g., CHO or HEK293 cells) on coverslips 24-48 hours before recording.

  • Pipette Preparation and Seal Formation:

    • Pull glass micropipettes to a resistance of 2-5 MΩ.

    • Fill the pipette with an appropriate internal solution.

    • Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[17]

  • Whole-Cell Configuration and Recording:

    • Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

    • Use a patch-clamp amplifier to apply voltage protocols similar to those used in TEVC.

    • Record the whole-cell currents.

  • Data Analysis:

    • Analyze the recorded currents to characterize the functional effects of DPP10 on the potassium channel's biophysical properties.

III. Structural Biology Techniques

A. Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful tool for determining the high-resolution structures of membrane protein complexes, including ion channels.[19][20][21] This technique can provide direct structural insights into how DPP10 binds to and modulates the conformation of potassium channels.

  • Sample Preparation:

    • Co-express and purify the DPP10-potassium channel complex.

    • Reconstitute the purified complex into a membrane-mimicking environment, such as lipid nanodiscs, to maintain its native conformation.[19]

  • Grid Preparation and Data Acquisition:

    • Apply a small volume of the sample to an EM grid and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.

    • Image the frozen-hydrated particles at cryogenic temperatures using a transmission electron microscope.

  • Image Processing and 3D Reconstruction:

    • Select images of individual particles from the micrographs.

    • Align and classify the 2D particle images.

    • Reconstruct a 3D density map of the complex.

  • Model Building and Refinement:

    • Build an atomic model of the DPP10-potassium channel complex into the 3D density map.

    • Refine the model to achieve a high-resolution structure that can reveal the details of the binding interface.

DPP10_Kv4_Interaction cluster_membrane Plasma Membrane DPP10 {DPP10|Transmembrane Protein|Modulates Kv4 Channels} Kv4 {Kv4 Channel|Pore-forming α-subunit|Forms tetrameric channel} DPP10->Kv4 Binding & Modulation KChIP {KChIP|Cytoplasmic Ca2+ binding protein|Auxiliary subunit} KChIP->Kv4 Binding & Modulation

Quantitative Data Summary

The functional effects of DPP10 on Kv4 channels have been extensively characterized using electrophysiology. The following tables summarize typical quantitative data observed upon co-expression of DPP10 with Kv4 channels.

Table 1: Effect of DPP10 on Kv4.2 Current Properties

ParameterKv4.2 AloneKv4.2 + DPP10Reference
Peak Current Amplitude Normalized to 1Increased (~2-5 fold)[2][3]
V1/2 of Activation (mV) ~ -10 mV~ -30 mV (hyperpolarizing shift)[2]
V1/2 of Inactivation (mV) ~ -60 mV~ -67 mV (hyperpolarizing shift)[2]
Time to Peak (ms) SlowerFaster[4]
Recovery from Inactivation (τ, ms) SlowerFaster[2]

Table 2: Stoichiometry of the Kv4.2-DPP10 Complex

Subunit Ratio (Kv4.2:DPP10)PrevalenceFunctional ImplicationReference
4:2 PreferredLikely represents the fully modulated channel complex[14]
Variable ObservedDependent on relative expression levels[14]

Note: The exact values can vary depending on the experimental system (e.g., oocytes vs. mammalian cells), the specific DPP10 splice variant used, and the presence of other auxiliary subunits like KChIPs.[15]

Conclusion

The study of the DPP10-potassium channel interaction requires a multi-faceted approach, combining biochemical, biophysical, electrophysiological, and structural techniques. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to rigorously investigate this crucial molecular partnership. A thorough understanding of how DPP10 binds to and modulates potassium channels will not only advance our fundamental knowledge of neuronal and cardiac physiology but also pave the way for the development of novel therapeutics targeting this important protein complex.

References

Application Notes and Protocols for the Purification of Recombinant DPP10 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase 10 (DPP10) is a single-pass type II membrane protein belonging to the S9B serine protease family. Unlike other members of this family, such as DPP4, human DPP10 is enzymatically inactive due to the substitution of a critical serine residue with glycine (B1666218) in its catalytic domain.[1][2] DPP10 plays a significant role as an auxiliary subunit of voltage-gated potassium channel complex Kv4, modulating its expression and biophysical properties.[3][4][5][6] Its association with conditions like asthma and neurodegenerative diseases makes it an important target for research and drug development.[1][2]

These application notes provide a comprehensive, multi-step protocol for the expression and purification of recombinant human DPP10. The primary strategy involves the expression of an N-terminally His-tagged soluble ectodomain of DPP10 in a mammalian expression system (HEK293 cells), followed by a three-step chromatography purification process.

Data Presentation

Table 1: Summary of Recombinant Human DPP10 (soluble ectodomain, Leu 56-Glu 796) Properties
PropertyValueReference/Source
UniProt IDQ8N608[7]
Amino Acid Range56-796[7][8]
Expression SystemHuman Embryonic Kidney (HEK293) Cells[7]
Affinity TagN-terminal Polyhistidine (His-tag)[7][8]
Predicted Molecular Mass87.4 kDa[7][8]
Apparent Molecular Mass (SDS-PAGE)90-110 kDa (due to glycosylation)[8]
Purity (final product)>97%[8]
Table 2: Overview of a Three-Step Purification Strategy for Recombinant DPP10
Purification StepPrinciplePurposeExpected PurityExpected Yield (per liter of culture)
Step 1: Immobilized Metal Affinity Chromatography (IMAC) Specific binding of the His-tag to Ni-NTA resin.Capture of His-tagged DPP10 from cell lysate.60-80%5-10 mg
Step 2: Ion Exchange Chromatography (IEX) Separation based on net surface charge.Removal of contaminating host cell proteins.80-95%3-7 mg
Step 3: Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size and shape).Final polishing to remove aggregates and other impurities.>97%1-5 mg

Experimental Protocols

Expression of Recombinant DPP10 in HEK293 Cells

A DNA sequence encoding the soluble ectodomain of human DPP10 (residues 56-796) with an N-terminal polyhistidine tag is typically cloned into a mammalian expression vector.[8] Transient transfection of suspension-adapted HEK293 cells is a common method for producing secreted recombinant proteins.[9][10][11][12]

Materials:

  • Suspension-adapted HEK293 cells

  • Appropriate serum-free medium for HEK293 cells

  • Expression vector containing the DPP10 construct

  • Transfection reagent (e.g., Polyethylenimine - PEI)

  • Shaker incubator

Protocol:

  • Culture suspension HEK293 cells to a density of 2.0 x 10^6 cells/mL in a shaker incubator at 37°C with 8% CO2.

  • On the day of transfection, dilute the cells to 1.0 x 10^6 cells/mL with fresh, pre-warmed culture medium.

  • Prepare the transfection cocktail by mixing the DPP10 expression plasmid and PEI in serum-free medium. A common ratio is 1:3 (µg of DNA to µg of PEI).

  • Incubate the mixture for 15-20 minutes at room temperature to allow complex formation.

  • Add the transfection complex to the cell culture.

  • Incubate the transfected cells for 5-7 days.

  • Harvest the cell culture supernatant containing the secreted His-tagged DPP10 by centrifugation at 1,000 x g for 10 minutes to pellet the cells.

  • Clarify the supernatant by passing it through a 0.22 µm filter.

Purification of Recombinant DPP10

A multi-step purification strategy is recommended to achieve high purity.[13] This typically involves an initial capture step using affinity chromatography, followed by one or two polishing steps.

IMAC is a robust capture step for His-tagged proteins.[14][15][16]

Materials:

  • Ni-NTA Agarose resin

  • Chromatography column

  • IMAC Binding Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 20 mM imidazole, pH 7.4[17]

  • IMAC Wash Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 40 mM imidazole, pH 7.4

  • IMAC Elution Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 500 mM imidazole, pH 7.4[17]

Protocol:

  • Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of IMAC Binding Buffer.

  • Load the clarified cell culture supernatant onto the column.

  • Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound proteins.

  • Elute the bound DPP10 with 5 CV of IMAC Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify those containing DPP10.

  • Pool the fractions containing the purified protein.

IEX separates proteins based on their net charge and is an effective intermediate purification step.[18][19][20][21] The choice of an anion or cation exchanger depends on the isoelectric point (pI) of DPP10 and the desired buffer pH. The predicted pI of the DPP10 ectodomain is approximately 6.2. Therefore, at a pH above 6.2 (e.g., pH 7.4), the protein will be negatively charged and can be purified using anion exchange chromatography.

Materials:

  • Anion exchange column (e.g., HiTrap Q HP)

  • IEX Buffer A (Binding): 20 mM Tris-HCl, pH 7.4

  • IEX Buffer B (Elution): 20 mM Tris-HCl, 1 M NaCl, pH 7.4

Protocol:

  • The pooled fractions from the IMAC step need to have their buffer exchanged to a low salt buffer to ensure binding to the IEX column. This can be done by dialysis or using a desalting column.

  • Equilibrate the anion exchange column with 5-10 CV of IEX Buffer A.

  • Load the buffer-exchanged sample onto the column.

  • Wash the column with 5 CV of IEX Buffer A.

  • Elute the protein using a linear gradient of 0-100% IEX Buffer B over 20 CV.

  • Collect fractions and analyze by SDS-PAGE to identify those containing pure DPP10.

  • Pool the relevant fractions.

SEC, also known as gel filtration, is the final polishing step to remove any remaining impurities and protein aggregates.[22][23][24][25][26]

Materials:

  • SEC column (e.g., Superdex 200 Increase)

  • SEC Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another buffer suitable for the final application.[23]

Protocol:

  • Concentrate the pooled fractions from the IEX step to a suitable volume (typically <5% of the SEC column volume).

  • Equilibrate the SEC column with at least 2 CV of SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute the protein with 1.5 CV of SEC Buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE.

  • Pool the fractions containing pure, monomeric DPP10.

Quality Control of Purified Recombinant DPP10

Several assays should be performed to ensure the quality of the purified protein.[27][28]

Purity Assessment:

  • SDS-PAGE: Run the final purified protein on an SDS-PAGE gel and stain with Coomassie Blue. A single band at the expected molecular weight (90-110 kDa) indicates high purity.[8]

Identity Confirmation:

  • Western Blot: Use an anti-DPP10 or anti-His-tag antibody to confirm the identity of the purified protein.[29]

  • Mass Spectrometry: For definitive identification and to check for any modifications.

Functional Assessment:

  • Co-immunoprecipitation: To confirm the interaction of purified DPP10 with its binding partner, the Kv4 potassium channel.

    • Incubate the purified His-tagged DPP10 with a cell lysate known to express Kv4 channels.

    • Add an anti-Kv4 antibody to immunoprecipitate the complex.

    • Analyze the immunoprecipitate by Western blot using an anti-His-tag antibody to detect the presence of DPP10.

  • Electrophysiology: For a more detailed functional characterization, the purified DPP10 can be applied to cells expressing Kv4 channels, and the channel's electrophysiological properties can be measured using patch-clamp techniques to observe the modulatory effects of DPP10.[3][4][5][6]

Storage of Purified DPP10

Proper storage is crucial to maintain the stability and activity of the purified protein.[30]

  • Short-term storage (days to weeks): Store at 4°C in a suitable buffer (e.g., PBS, pH 7.4).

  • Long-term storage (months to a year): Aliquot the purified protein to avoid repeated freeze-thaw cycles and store at -80°C.[7][29][31] The addition of a cryoprotectant like 20-50% glycerol (B35011) is recommended to prevent denaturation upon freezing.[7]

Visualizations

experimental_workflow cluster_expression Expression in HEK293 Cells cluster_purification Multi-Step Protein Purification cluster_qc Quality Control exp1 Transfection of HEK293 Cells with DPP10 Expression Vector exp2 Cell Culture and Protein Expression (5-7 days) exp1->exp2 exp3 Harvest and Clarification of Supernatant exp2->exp3 pur1 Step 1: Immobilized Metal Affinity Chromatography (IMAC) exp3->pur1 Clarified Supernatant pur2 Step 2: Ion Exchange Chromatography (IEX) pur1->pur2 pur3 Step 3: Size Exclusion Chromatography (SEC) pur2->pur3 qc1 SDS-PAGE & Western Blot pur3->qc1 Purified DPP10 qc2 Mass Spectrometry pur3->qc2 qc3 Functional Assay (e.g., Co-IP with Kv4) pur3->qc3

Caption: Overall workflow for recombinant DPP10 purification.

imac_workflow start Clarified Supernatant (containing His-tagged DPP10) equilibration Equilibrate Ni-NTA Column (Binding Buffer) start->equilibration load Load Sample equilibration->load wash Wash Column (Wash Buffer) load->wash Unbound proteins flow through elution Elute DPP10 (Elution Buffer) wash->elution Weakly bound proteins removed collect Collect Fractions elution->collect

Caption: IMAC purification workflow for His-tagged DPP10.

dpp10_kv4_pathway DPP10 DPP10 Complex DPP10-Kv4 Complex DPP10->Complex Kv4 Kv4 Channel Kv4->Complex Membrane Cell Membrane Trafficking Complex->Membrane Increased Surface Expression Gating Modulation of Channel Gating Complex->Gating Altered Biophysical Properties

Caption: DPP10 interaction with the Kv4 potassium channel.

References

Application Notes and Protocols for Co-immunoprecipitation Assays of DPP10 Interaction Partners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl Peptidase 10 (DPP10) is a single-pass type II membrane protein that plays a crucial role in regulating the function of voltage-gated potassium channels, particularly the Kv4 family (Shal-type).[1][2] Although it shares structural homology with the dipeptidyl peptidase IV (DPP4) family, human DPP10 lacks enzymatic activity.[3] Instead, its primary function lies in modulating the trafficking, surface expression, and gating properties of its interacting channel partners.[4][5] Understanding the protein-protein interactions of DPP10 is therefore essential for elucidating its role in neuronal excitability and its potential as a therapeutic target in various neurological and respiratory conditions.[3][6]

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify and validate in vivo protein-protein interactions. This document provides detailed application notes and protocols for performing Co-IP assays to discover and confirm interaction partners of DPP10.

Known Interaction Partners of DPP10

Co-immunoprecipitation experiments have been instrumental in identifying the primary interaction partners of DPP10. The table below summarizes the key known interactors and the evidence supporting these interactions. While direct quantitative data from Co-IP experiments (e.g., relative abundance) is not extensively reported in the literature, the functional data strongly supports a significant and physiologically relevant association.

Interacting ProteinEvidence of InteractionCellular Function of InteractorReferences
Kv4.2 (KCND2) Co-immunoprecipitation from heterologous expression systems (Xenopus oocytes) and native rat brain tissue.Pore-forming subunit of A-type potassium channels, crucial for regulating neuronal firing frequency and dendritic signal integration.[4][7]
Kv4.3 (KCND3) Functional association and co-localization studies suggest direct interaction.Pore-forming subunit of A-type potassium channels, with roles in cardiac repolarization and neuronal excitability.[2]
KChIPs (Kv Channel-Interacting Proteins) Form ternary complexes with Kv4 and DPP10.Cytosolic calcium-binding proteins that modulate Kv4 channel activity and trafficking.[1][8]

Experimental Protocols

This section provides a detailed protocol for the co-immunoprecipitation of DPP10 and its interaction partners from mammalian cells, adapted from established methods for membrane protein Co-IP and specific information from DPP10-related publications.

Protocol: Co-immunoprecipitation of DPP10 from Mammalian Cells

1. Materials and Reagents

  • Cell Culture: Mammalian cell line expressing tagged DPP10 (e.g., HA-DPP10 or FLAG-DPP10) and/or the putative interaction partner.

  • Antibodies:

    • Anti-tag antibody (e.g., anti-HA, anti-FLAG) for immunoprecipitation (IP).

    • Anti-DPP10 antibody for IP of endogenous protein.

    • Antibody against the putative interaction partner (e.g., anti-Kv4.2) for Western blot detection.

    • Isotype control IgG (e.g., mouse IgG, rabbit IgG) for negative control.

  • Beads: Protein A/G magnetic beads or agarose (B213101) beads.

  • Lysis Buffer (Non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% Triton X-100 or 0.1% NP-40).

  • Elution Buffer: 1x SDS-PAGE sample buffer (for Western blot analysis) or a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5) for mass spectrometry.

  • Phosphate-Buffered Saline (PBS): ice-cold.

  • Equipment: Cell scrapers, refrigerated centrifuge, microcentrifuge tubes, rotator or rocker, magnetic rack (for magnetic beads), Western blot equipment.

2. Procedure

2.1. Cell Lysis

  • Culture cells to ~80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on a rotator at 4°C for 30-60 minutes to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your input sample.

2.2. Pre-clearing the Lysate (Optional but Recommended)

  • Add 20-30 µL of Protein A/G beads to the cleared lysate.

  • Incubate on a rotator at 4°C for 1 hour.

  • Pellet the beads by centrifugation (or using a magnetic rack) and discard the beads. This step reduces non-specific binding to the beads.

2.3. Immunoprecipitation

  • Set aside a small aliquot of the pre-cleared lysate (20-50 µL) as the "input" control.

  • To the remaining lysate, add the primary antibody (e.g., 1-5 µg of anti-HA antibody or anti-DPP10 antibody). For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

  • Incubate on a rotator at 4°C for 2-4 hours or overnight.

  • Add 30-50 µL of pre-washed Protein A/G beads to each sample.

  • Incubate on a rotator at 4°C for an additional 1-2 hours.

2.4. Washing

  • Pellet the beads using a centrifuge or magnetic rack.

  • Carefully remove and discard the supernatant.

  • Resuspend the beads in 500 µL - 1 mL of ice-cold wash buffer.

  • Repeat the wash step 3-4 times to remove non-specifically bound proteins.

2.5. Elution

  • After the final wash, remove all residual wash buffer.

  • Add 30-50 µL of 1x SDS-PAGE sample buffer directly to the beads.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.

  • Pellet the beads and transfer the supernatant (the eluate) to a new tube.

2.6. Analysis

  • Load the eluates and the input control onto an SDS-PAGE gel.

  • Perform Western blotting using an antibody against the putative interaction partner (e.g., anti-Kv4.2).

  • To confirm successful immunoprecipitation of the bait protein, you can probe a separate blot with the anti-tag or anti-DPP10 antibody.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the co-immunoprecipitation protocol for identifying DPP10 interaction partners.

CoIP_Workflow start Start: Cells expressing DPP10 lysis Cell Lysis (Non-denaturing buffer) start->lysis centrifugation1 Clarification (Centrifugation) lysis->centrifugation1 preclear Pre-clearing (with beads) centrifugation1->preclear input Input Sample preclear->input ip Immunoprecipitation (Add anti-DPP10 Ab) preclear->ip bead_capture Bead Capture (Protein A/G beads) ip->bead_capture wash Washing Steps (Remove non-specific proteins) bead_capture->wash elution Elution (SDS-PAGE buffer) wash->elution analysis Analysis (Western Blot / Mass Spec) elution->analysis end Identify Interaction Partners analysis->end

Co-immunoprecipitation workflow for DPP10.
Signaling Pathway: DPP10 Modulation of Kv4 Channels

DPP10 is a key regulator of Kv4 channel function. It forms a ternary complex with the pore-forming Kv4 α-subunits and the cytosolic KChIPs. This interaction has profound effects on the trafficking of the channel to the cell surface and its electrophysiological properties, ultimately shaping neuronal signaling.

DPP10_Signaling cluster_membrane Plasma Membrane cluster_effects Functional Consequences DPP10 DPP10 trafficking Increased Surface Expression of Kv4 DPP10->trafficking gating Modulation of Channel Gating (Faster inactivation/recovery) DPP10->gating Kv4 Kv4 Channel (α-subunit) Kv4->DPP10 Interaction KChIP KChIP Kv4->KChIP Interaction excitability Regulation of Neuronal Excitability trafficking->excitability gating->excitability

DPP10's role in modulating Kv4 channel function.

Troubleshooting and Considerations

  • Lysis Buffer Optimization: The choice of detergent and salt concentration is critical for preserving protein-protein interactions while effectively solubilizing membrane proteins. Triton X-100 and NP-40 at 1% are good starting points. Empirical testing may be required for optimal results.

  • Antibody Selection: Use a high-quality antibody validated for immunoprecipitation. Polyclonal antibodies may be advantageous as they can recognize multiple epitopes, increasing the chances of capturing the protein complex.

  • Controls are Essential: Always include a negative control (isotype IgG) to assess non-specific binding. The "input" sample is crucial to verify the presence of the proteins of interest in the lysate.

  • Mass Spectrometry Analysis: For discovery of novel interaction partners, eluting the protein complexes under non-denaturing conditions and analyzing by mass spectrometry is the preferred method. This requires specialized elution buffers and downstream sample processing.

By following these protocols and considerations, researchers can effectively utilize co-immunoprecipitation to investigate the interactome of DPP10, paving the way for a deeper understanding of its biological functions and its potential in drug development.

References

Application Notes and Protocols for Studying DPP10 Function Using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl Peptidase 10 (DPP10) is a member of the S9B family of serine proteases, but it lacks enzymatic activity.[1] It is highly expressed in the brain and functions as an auxiliary subunit for voltage-gated potassium channels, particularly those of the Kv4 family (e.g., Kv4.2 and Kv4.3), which underlie the transient A-type potassium current (ISA) in neurons and the transient outward current (Ito) in cardiomyocytes.[1][2] DPP10 plays a crucial role in modulating the trafficking, expression, and gating properties of these channels, thereby influencing neuronal excitability and cardiac action potential repolarization.[2][3][4] Patch-clamp electrophysiology is an indispensable technique to investigate the functional effects of DPP10 on these ion channels with high temporal and voltage resolution.

These application notes provide detailed protocols and data presentation guidelines for studying DPP10 function using patch-clamp electrophysiology in common heterologous expression systems.

Data Presentation: Quantitative Effects of DPP10 on Kv4 Channels

The co-expression of DPP10 with Kv4 channels leads to significant alterations in the biophysical properties of the resulting currents. The following tables summarize the quantitative effects of DPP10 on Kv4.2 and Kv4.3 channels, as determined by patch-clamp recordings in Xenopus oocytes and mammalian cells.

Table 1: Effect of DPP10 on Kv4.2 Channel Gating Properties

ParameterKv4.2 AloneKv4.2 + DPP10Reference
Voltage of Half-Maximal Activation (V1/2) Varies by study~19 mV hyperpolarizing shift[1]
Voltage of Half-Maximal Inactivation (V1/2) Varies by study~7 mV hyperpolarizing shift[1]
Time Constant of Inactivation (τinact) SlowerAccelerated[1]
Time Constant of Recovery from Inactivation (τrec) ~200 ms (B15284909)~78 ms[1]
Current Amplitude Baseline~5-fold increase[1]

Table 2: Effect of DPP10 on Kv4.3 and Kv1.4 Channel Gating Properties

ParameterChannel AloneChannel + DPP10Reference
Kv4.3 V1/2 Inactivation BaselineNegative shift[5]
Kv4.3 V1/2 Activation BaselineNegative shift[5]
Kv4.3 Recovery from Inactivation FasterSlowed[5]
Kv1.4 V1/2 Inactivation -52.3 ± 1.7 mV-60.0 ± 0.6 mV[6]
Kv1.4 Time to Peak Current SlowerFaster[5]

Table 3: Differential Effects of DPP10 Splice Variants on Kv4.2 + KChIP3 Complex

ParameterDPP10aDPP10cDPP10dReference
Inactivation Kinetics Uniquely fast, accelerates with depolarizationAccelerates gatingAccelerates gating[7][8]
Voltage Dependence of Inactivation Dominant rapid inactivation pathwayU-shaped voltage dependenceU-shaped voltage dependence[7]

Experimental Protocols

Protocol 1: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

This protocol is suitable for studying the basic biophysical effects of DPP10 on co-expressed ion channels.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
  • Prepare cRNA for the Kv channel alpha-subunit (e.g., Kv4.2), any other auxiliary subunits (e.g., KChIP), and DPP10 using in vitro transcription kits.
  • Microinject oocytes with a defined ratio of cRNAs (e.g., Kv4.2:DPP10 in a 1:1 or other desired ratio). For ternary complexes, a ratio of Kv4.2:KChIP3:DPP10 can be used.[7]
  • Incubate injected oocytes for 1-3 days at 18°C in ND96 solution supplemented with antibiotics.[7]

2. Solutions:

  • ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4.[7]
  • Microelectrode Solution: 3 M KCl.[6][7]

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with ND96 solution.
  • Impale the oocyte with two microelectrodes (resistance 0.6–1.5 MΩ) filled with 3 M KCl.[6]
  • Use a two-microelectrode voltage-clamp amplifier to clamp the oocyte membrane potential.[6][7]
  • Voltage Protocol for Activation: From a holding potential of -80 mV or -90 mV, apply depolarizing voltage steps in 10 mV increments (e.g., from -80 mV to +60 mV).
  • Voltage Protocol for Steady-State Inactivation: From a holding potential of -100 mV, apply a series of 500 ms to 1 s pre-pulses to various potentials (e.g., -120 mV to 0 mV) followed by a test pulse to a potential that elicits a maximal current (e.g., +60 mV).
  • Voltage Protocol for Recovery from Inactivation: Apply a pair of depolarizing pulses separated by a variable recovery interval at a hyperpolarized potential (e.g., -100 mV).
  • Acquire and digitize data using appropriate software (e.g., pClamp).[7]

Protocol 2: Whole-Cell Patch-Clamp Recording in Mammalian Cells

This protocol is used for studying DPP10 function in a more physiologically relevant cellular environment.

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., CHO or HEK293 cells) in standard growth medium.
  • Co-transfect cells with plasmids encoding the ion channel subunits (e.g., Kv4.3), DPP10, and a fluorescent marker (e.g., GFP) to identify transfected cells.

2. Solutions:

  • External (Bath) Solution (in mM): 135 NaCl, 5.5 KCl, 2 CaCl2, 1.0 MgCl2, 10 HEPES, pH 7.4 with NaOH.[9]
  • Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, 11 EGTA, pH 7.3 with KOH.[10] (Note: Solution composition may be varied to study specific ionic currents).

3. Electrophysiological Recording:

  • Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope.
  • Perfuse the chamber with external solution.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[11]
  • Approach a fluorescently labeled cell with the patch pipette under positive pressure.
  • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
  • Use a patch-clamp amplifier to control the membrane potential and record ionic currents.
  • Apply voltage protocols similar to those described in the TEVC protocol to study channel activation, inactivation, and recovery.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

DPP10_Signaling_Pathway cluster_Membrane Plasma Membrane Kv4 Kv4 α-subunit Ternary_Complex Functional Kv4-KChIP-DPP10 Channel Complex Kv4->Ternary_Complex Trafficking KChIP KChIP KChIP->Ternary_Complex Co-assembly DPP10_protein DPP10 DPP10_protein->Ternary_Complex Co-assembly & Trafficking Modulation

Caption: DPP10 forms a ternary complex with Kv4 and KChIP subunits.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Prep Cell Preparation (Oocyte Injection or Cell Transfection) Form_Seal Approach Cell and Form Gigaohm Seal Cell_Prep->Form_Seal Solution_Prep Prepare External and Internal Solutions Solution_Prep->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Apply_Protocol Apply Voltage-Clamp Protocols Whole_Cell->Apply_Protocol Record_Currents Record Ionic Currents Apply_Protocol->Record_Currents Data_Analysis Analyze Current Properties (Kinetics, Voltage-Dependence) Record_Currents->Data_Analysis Compare_Data Compare Control vs. DPP10-expressing Cells Data_Analysis->Compare_Data

Caption: General workflow for a patch-clamp experiment studying DPP10.

References

Application of DPP10 Antibodies for Immunohistochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dipeptidyl Peptidase-like Protein 10 (DPP10)

Dipeptidyl peptidase-like protein 10 (DPP10), also known as DPRP3 or DPL2, is a single-pass type II transmembrane protein belonging to the S9B serine protease family.[1][2] Unlike other members of this family, DPP10 lacks detectable protease activity due to the absence of a conserved serine residue in its catalytic domain.[2][3] Its primary function lies in its role as an auxiliary subunit for voltage-gated potassium (Kv) channels, particularly the Kv4 subfamily.[4][5] DPP10 forms a ternary complex with Kv4 α-subunits and Kv channel-interacting proteins (KChIPs), which is crucial for modulating the expression and biophysical properties of these channels.[6][7] This modulation of A-type potassium currents is vital for regulating neuronal excitability and signal propagation.[4][8]

DPP10 is predominantly expressed in the brain, with notable localization in the cerebral cortex, hippocampus, and cerebellum.[6][9] Its expression is also found in other tissues, including the pancreas, adrenal glands, and airway epithelial cells.[3] Dysregulation of DPP10 expression has been implicated in several pathological conditions, including asthma, various neurodegenerative diseases like Alzheimer's disease, and certain types of cancer, such as colorectal and lung cancer.[3][10][11][12] This makes DPP10 and its interactions a subject of significant interest for both basic research and therapeutic development.

Data Presentation: Quantitative and Semi-Quantitative Data

Table 1: Commercially Available DPP10 Antibodies for Immunohistochemistry
Antibody IDHost SpeciesClonalityRecommended Dilution (IHC)Antigen RetrievalNotes
ABIN1048507RabbitPolyclonal10 µg/mLProteinase K requiredReacts with Human, Horse, Cow, Dog, Monkey, Guinea Pig.[13]
A83290GoatPolyclonal3.75 µg/mLSteaming in citrate (B86180) buffer (pH 6)Reacts with Human.[14]
HPA048767RabbitPolyclonalNot specifiedHeat-induced (HIER)Validated by the Human Protein Atlas.[9]
SCBT-DPP10MonoclonalNot specifiedNot specifiedNot specifiedMultiple detection methods supported.[15]
Table 2: DPP10 Expression Profile in Human Tissues (Immunohistochemistry)
TissueStaining PatternIntensityReference
Cerebral CortexWeak cytoplasmic positivity in neuronal cellsWeak[9]
CerebellumStaining observedNot specified[14]
Bronchial Biopsies (Healthy)Minimal staining in airway epitheliumLow[3]
Bronchial Biopsies (Asthmatic)Enhanced staining in airway epitheliumModerate to Strong[3]
Colorectal CancerVaried expression in tumor cellsLoss of expression associated with poor prognosis[11][16]
Lung CancerUpregulated in tumor tissuesHigher expression correlates with poor prognosis[10]
Alzheimer's Disease BrainRobust reactivity in neurofibrillary tangles and dystrophic neuritesStrong[12]

Note: Staining intensity is often reported semi-quantitatively (weak, moderate, strong) in the literature. For precise quantification, methods like H-score calculation or digital image analysis are recommended.[11][17]

Experimental Protocols

Immunohistochemistry (IHC) Protocol for DPP10 Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

1. Reagents and Materials:

  • DPP10 primary antibody (see Table 1 for examples)

  • Biotinylated secondary antibody (specific to the host of the primary antibody)

  • Streptavidin-HRP or Alkaline Phosphatase conjugate

  • DAB or other suitable chromogen substrate kit

  • Hematoxylin (B73222) counterstain

  • Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0 or Proteinase K)

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%)

  • Distilled water

  • Peroxide block (e.g., 3% H2O2 in methanol)

  • Blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody in PBS/TBS)

  • Mounting medium

  • Positively charged microscope slides

2. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Hydrate the sections by sequential immersion in:

    • 100% ethanol, two changes for 3 minutes each.

    • 95% ethanol, two changes for 3 minutes each.

    • 80% ethanol for 3 minutes.

  • Rinse gently in running distilled water for 5 minutes.

3. Antigen Retrieval:

  • For Heat-Induced Epitope Retrieval (HIER):

    • Immerse slides in a staining dish filled with citrate buffer (pH 6.0).

    • Heat the solution to 95-100°C in a water bath, steamer, or microwave.

    • Maintain the temperature for 20-30 minutes.

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.

  • For Proteolytic-Induced Epitope Retrieval (PIER):

    • Incubate sections with Proteinase K solution for a pre-determined optimal time (e.g., 10-20 minutes) at 37°C.

    • Rinse slides with PBS/TBS.

4. Staining Procedure:

  • Wash slides in PBS/TBS with Tween-20 (TBST) for 5 minutes.

  • Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS/TBS.

  • Blocking: Apply blocking buffer to the sections and incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody: Drain the blocking buffer and apply the diluted DPP10 primary antibody. Incubate overnight at 4°C in a humidified chamber.

  • Wash slides three times in PBS/TBST for 5 minutes each.

  • Secondary Antibody: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Wash slides three times in PBS/TBST for 5 minutes each.

  • Detection: Apply the Streptavidin-HRP or Alkaline Phosphatase conjugate and incubate for 30 minutes at room temperature.

  • Wash slides three times in PBS/TBST for 5 minutes each.

  • Chromogen Development: Apply the DAB or other chromogen substrate and incubate until the desired stain intensity develops (monitor under a microscope).

  • Rinse slides with distilled water.

5. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin for 1-2 minutes.

  • "Blue" the sections in running tap water.

  • Dehydrate the sections through graded alcohols (80%, 95%, 100%) and clear in xylene.

  • Mount the coverslip with a permanent mounting medium.

6. Interpretation of Results:

  • Positive Staining: The presence of a brown (DAB) or other colored precipitate at the site of the target antigen. DPP10 staining is expected to be primarily cytoplasmic and/or membranous in positive cells.[9]

  • Negative Control: A section processed without the primary antibody should show no specific staining.

  • Positive Control: A tissue known to express DPP10 (e.g., cerebral cortex) should be included to validate the staining procedure.

Mandatory Visualizations

DPP10_Signaling_Pathway cluster_membrane Plasma Membrane cluster_regulation Modulation of Channel Properties Kv4 Kv4 Channel (α-subunit) DPP10 DPP10 Surface_Expression Increased Surface Expression Kv4->Surface_Expression Inactivation Accelerated Inactivation Kv4->Inactivation Recovery Faster Recovery from Inactivation Kv4->Recovery Downstream Downstream Effects (Modulation of Neuronal Excitability, Cell Proliferation) Kv4->Downstream Impacts DPP10->Kv4 Forms Ternary Complex KChIP KChIP KChIP->Kv4 Upstream Upstream Signals (e.g., lncRNA DPP10-AS1, Growth Factors) Upstream->DPP10 Regulates Expression

Caption: DPP10 forms a ternary complex with Kv4 and KChIPs, modulating channel properties.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis Fixation Fixation (Formalin) Embedding Embedding (Paraffin) Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-DPP10) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection (HRP/AP) Secondary_Ab->Detection Chromogen Chromogen (DAB) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopy Dehydration->Microscopy

Caption: Immunohistochemistry workflow for DPP10 staining in FFPE tissues.

References

Troubleshooting & Optimization (gene Dpp10)

Technical Support Center: Expression of Full-Length DPP10 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression of full-length Dipeptidyl Peptidase 10 (DPP10) protein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the expression and purification of this type II transmembrane protein.

Frequently Asked Questions (FAQs)

Q1: What is DPP10 and why is its full-length expression important?

A1: Dipeptidyl Peptidase 10 (DPP10) is a single-pass type II membrane protein that belongs to the S9B serine protease family.[1] Unlike other members of this family, human DPP10 is catalytically inactive due to the substitution of a critical serine residue in its active site.[1] It functions as an auxiliary subunit of voltage-gated potassium (Kv) channels, particularly Kv4 channels, modulating their expression, trafficking, and electrophysiological properties.[2][3] The expression of the full-length protein is crucial for studying its interaction with channel partners, understanding its role in cellular physiology and disease, and for developing potential therapeutic modulators.

Q2: Which expression systems are suitable for producing full-length DPP10?

A2: Mammalian cell lines are the most suitable for expressing full-length, functional DPP10 due to the requirement for proper post-translational modifications, particularly N-glycosylation. Commonly used systems include:

  • Human Embryonic Kidney (HEK293) cells: Widely used for transient and stable expression of membrane proteins.[4][5][6]

  • Chinese Hamster Ovary (CHO) cells: Another robust mammalian cell line capable of high-yield expression and correct protein folding.[7]

  • Xenopus oocytes: Often used for electrophysiological studies of ion channels and their associated proteins like DPP10.[8]

Q3: What are the main challenges in expressing full-length DPP10?

A3: As a transmembrane protein, the expression of full-length DPP10 presents several challenges:

  • Low Yield: Membrane proteins are often expressed at lower levels compared to soluble proteins.[9]

  • Misfolding and Aggregation: The hydrophobic transmembrane domain can lead to improper folding and aggregation if not correctly inserted into a lipid bilayer.[9]

  • Post-Translational Modifications: DPP10 is heavily N-glycosylated, and this modification is critical for its proper trafficking to the cell surface and function.[10][11] Incorrect glycosylation can lead to protein retention in the endoplasmic reticulum.

  • Solubilization and Purification: Extracting the full-length protein from the cell membrane while maintaining its native conformation requires careful selection of detergents and purification strategies.[12]

Q4: Why is N-glycosylation of DPP10 important for its expression?

A4: N-glycosylation plays a critical role in the proper folding, stability, and trafficking of DPP10 to the cell surface.[10][11] Studies have shown that inhibiting glycosylation leads to reduced cell surface expression and impairs the protein's ability to modulate Kv4 channel activity.[11] Specific asparagine residues within the extracellular domain of DPP10 have been identified as crucial for its proper sorting and function.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the expression of full-length DPP10 in a question-and-answer format.

Problem Potential Cause Troubleshooting Steps
Low or no protein expression detected by Western Blot Suboptimal vector design - Ensure the DPP10 cDNA sequence is correct and in-frame with any fusion tags.- Consider codon optimization of the DPP10 gene for the chosen mammalian expression system.[13]
Inefficient transfection - Optimize transfection parameters (e.g., DNA-to-reagent ratio, cell density).[14][15]- Use a positive control vector (e.g., expressing GFP) to verify transfection efficiency.
Protein degradation - Add protease inhibitors to the lysis buffer.- Perform all purification steps at 4°C to minimize proteolytic activity.
mRNA instability - Check mRNA levels by RT-qPCR to confirm transcription.
Expressed protein is not localized to the plasma membrane Incorrect N-glycosylation - Ensure the use of a mammalian expression system capable of proper N-glycosylation (e.g., HEK293, CHO).- Verify the integrity of the N-glycosylation consensus sequences in your construct.
Misfolding - Co-express with its interacting partner, the Kv4 channel, which may aid in proper folding and trafficking.[2][3]
Low yield of purified protein Inefficient cell lysis and protein solubilization - Test a panel of mild, non-ionic detergents (e.g., DDM, Triton X-100) for optimal solubilization of the full-length DPP10 from the membrane.- Optimize the detergent concentration and solubilization time.
Protein aggregation during purification - Maintain a low concentration of a suitable detergent throughout the purification process.- Consider adding glycerol (B35011) or other stabilizing agents to the buffers.
Poor binding to affinity resin - Ensure the affinity tag (e.g., His-tag, FLAG-tag) is accessible and not sterically hindered.- Optimize binding conditions (e.g., pH, salt concentration).
Multiple bands on Western Blot Protein degradation - Use fresh protease inhibitors and work quickly at low temperatures.
Different glycosylation states - Treat the protein sample with PNGase F to remove N-linked glycans. A single band after treatment would confirm glycosylation heterogeneity.
Protein aggregation - Avoid boiling the sample before SDS-PAGE, as this can cause aggregation of membrane proteins. Instead, incubate at a lower temperature (e.g., 37°C for 30 minutes).

Experimental Protocols

Expression of Full-Length DPP10 in HEK293 Cells (Transient Transfection)

This protocol provides a general guideline for the transient expression of N-terminally tagged (e.g., FLAG or His) full-length human DPP10 in HEK293T cells.

Materials:

  • HEK293T cells

  • Complete DMEM (with 10% FBS, penicillin/streptomycin)

  • Expression vector containing full-length human DPP10 cDNA with an N-terminal tag (e.g., pcDNA3.1-FLAG-DPP10)

  • Transfection reagent (e.g., Polyethylenimine (PEI), Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 2.5 µg of the DPP10 expression plasmid in 150 µL of Opti-MEM.

    • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 150 µL of Opti-MEM.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Transfection:

    • Gently add the 300 µL of the DNA-transfection reagent complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Harvesting: After the incubation period, cells can be harvested for protein analysis.

Western Blot Analysis of DPP10 Expression

This protocol is for the detection of the expressed tagged DPP10 protein.

Materials:

  • Transfected HEK293T cells

  • RIPA Lysis Buffer (with protease inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-FLAG or anti-His antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 200-500 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation:

    • Mix an equal volume of cell lysate with 2x Laemmli sample buffer.

    • Crucially, for membrane proteins like DPP10, do not boil the samples. Instead, incubate at 37°C for 30 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Expression_Workflow cluster_cloning Vector Construction cluster_transfection Transfection cluster_expression Protein Expression cluster_analysis Analysis Cloning Clone DPP10 cDNA into mammalian expression vector Tagging Add N-terminal tag (e.g., FLAG, His) Cloning->Tagging Seeding Seed HEK293T cells Transfect Transfect with DPP10 plasmid Seeding->Transfect Incubation Incubate for 48-72 hours Harvest Harvest cells Incubation->Harvest Lysis Cell Lysis WB Western Blot Lysis->WB Troubleshooting_Logic Start Low/No DPP10 Expression Check_Transfection Check Transfection Efficiency (e.g., GFP control) Start->Check_Transfection Check_mRNA Check DPP10 mRNA levels (RT-qPCR) Check_Transfection->Check_mRNA High Optimize_Transfection Optimize Transfection Protocol Check_Transfection->Optimize_Transfection Low Check_Protein_Degradation Assess Protein Degradation Check_mRNA->Check_Protein_Degradation High Optimize_Codons Optimize Codon Usage Check_mRNA->Optimize_Codons Low Add_Protease_Inhibitors Add Protease Inhibitors Check_Protein_Degradation->Add_Protease_Inhibitors Degradation Observed DPP10_Signaling DPP10 Full-length DPP10 ER Endoplasmic Reticulum (Folding & Glycosylation) DPP10->ER Complex DPP10-Kv4 Complex DPP10->Complex Kv4 Kv4 Channel (α-subunit) Kv4->ER Kv4->Complex Golgi Golgi Apparatus (Trafficking) ER->Golgi Correct Glycosylation Membrane Plasma Membrane Golgi->Membrane Ion_Flow K+ Ion Flow (Modulated) Complex->Ion_Flow Modulates

References

Technical Support Center: Optimizing DPP10 Co-expression with Kv Channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the co-expression of the auxiliary subunit Dipeptidyl Peptidase 10 (DPP10) with voltage-gated potassium (Kv) channels, particularly members of the Kv4 family. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research.

Troubleshooting Guide

This guide addresses common issues encountered during the co-expression of DPP10 with Kv channels.

Problem Possible Cause Recommended Solution
Low or absent Kv channel current enhancement after DPP10 co-expression. 1. Inefficient transfection/expression of DPP10: The DPP10 protein may not be expressing at a sufficient level to modulate the Kv channel. 2. Improper protein folding or trafficking of DPP10: Post-translational modifications, such as glycosylation, are critical for DPP10 function.[1][2] 3. Suboptimal Kv channel to DPP10 ratio: The stoichiometry between the channel and the auxiliary subunit is crucial for proper modulation.[3][4]1. Verify DPP10 expression: Use a tagged version of DPP10 (e.g., HA-tag, V5-tag) and confirm its expression via Western blot.[5][6] 2. Check for proper glycosylation: Treat a parallel sample with a glycosylation inhibitor like tunicamycin (B1663573). A lack of a molecular weight shift compared to the untreated sample may indicate a glycosylation issue with the expression system. Note that tunicamycin treatment will abolish the accelerating effects of DPP10 on Kv4.3 current kinetics.[1][6] 3. Optimize plasmid/cRNA ratio: Systematically vary the ratio of Kv channel to DPP10 DNA or cRNA. Start with a 1:1 molar ratio and test other ratios (e.g., 1:0.1, 1:10) to find the optimal condition for your specific channel and expression system.[4][5]
Unexpected changes in Kv channel gating properties (e.g., no shift in voltage dependence, altered inactivation kinetics). 1. Incorrect DPP10 splice variant: Different splice variants of DPP10 can have distinct effects on channel inactivation.[7][8] 2. Presence of endogenous auxiliary subunits: The expression system (e.g., Xenopus oocytes, certain mammalian cell lines) may express endogenous subunits that compete with or modify the effect of DPP10.[9] 3. Impaired N-linked glycosylation of DPP10: Inhibition of glycosylation can abolish the typical accelerating effects of DPP10 on Kv4.3 inactivation and recovery from inactivation.[1][2]1. Sequence-verify your DPP10 construct: Ensure you are using the intended splice variant for your experiments. 2. Characterize your expression system: If unexpected results persist, test for the presence of endogenous subunits like KChIPs. 3. Ensure proper protein processing: Use cell lines known to support proper glycosylation of transmembrane proteins. If using chemical inhibitors as controls, be aware of their expected effects on channel kinetics.[1]
High cell toxicity or poor cell health after transfection. 1. Overexpression of channel subunits: High levels of ion channel expression can be toxic to cells. 2. Inappropriate transfection reagent or conditions: The transfection method itself may be causing cellular stress.1. Reduce the total amount of DNA/cRNA: Titrate down the total amount of genetic material used for transfection/injection while maintaining the optimized ratio. 2. Optimize transfection parameters: Test different transfection reagents, incubation times, and cell densities to improve cell viability.
Difficulty confirming a physical interaction between DPP10 and the Kv channel. 1. Inefficient protein extraction: The protein complex may be disrupted during cell lysis. 2. Antibody issues: The antibody used for immunoprecipitation may not be effective.1. Use a mild lysis buffer: Start with a buffer containing a non-ionic detergent like Triton X-100 to preserve protein-protein interactions.[5] 2. Use a tagged protein for pulldown: Co-immunoprecipitate using an antibody against a tag on DPP10 (e.g., HA-tag) and then probe for the Kv channel on the Western blot.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DPP10 when co-expressed with Kv4 channels?

A1: DPP10 is an auxiliary subunit that modulates Kv4 channels in several key ways. It enhances the surface trafficking of the channel, leading to an increased current magnitude.[5][10] Functionally, it accelerates the time courses of both inactivation and recovery from inactivation and causes a hyperpolarizing shift in the voltage dependence of activation and steady-state inactivation.[5]

Q2: What is the optimal molar ratio of Kv channel to DPP10 for co-expression?

A2: The optimal ratio can be cell-type and channel-dependent. However, studies have shown that the stoichiometry of the Kv4.2-DPP10 complex is variable and dependent on the relative expression levels, with a preference for a 4:2 (Kv4.2:DPP10) configuration.[3][4][11] A good starting point for optimization in Xenopus oocytes is a 1:1 molar ratio of cRNAs.[5] For mammalian cells, titrating the plasmid DNA ratio is recommended.

Q3: How does N-glycosylation of DPP10 affect its function?

A3: N-linked glycosylation is critical for the proper trafficking of DPP10 to the cell surface and for its functional interaction with Kv4 channels.[1] Pharmacological inhibition of glycosylation with tunicamycin can block DPP10's ability to accelerate Kv4.3 current kinetics.[1][6]

Q4: Can I co-express DPP10 with other Kv channel families besides Kv4?

A4: While DPP10 is best characterized as a modulator of Kv4 channels, some studies have explored its effects on other channels like Kv1.4, where it also modulates gating properties.[12] However, its effects are not universal across all Kv channels.

Q5: How do other auxiliary subunits, like KChIPs, affect DPP10's modulation of Kv4 channels?

A5: KChIPs and DPP10 can form a ternary complex with Kv4 channels.[13][14] The presence of KChIPs can influence the modulatory effects of DPP10. For instance, co-expression of Kv4.2, KChIP3, and DPP10 results in channels that recover from inactivation much more rapidly than channels with only one type of auxiliary subunit.[13][14]

Data Presentation

Table 1: Effects of DPP10 Co-expression on Kv4.2 Channel Biophysical Properties in Xenopus Oocytes

ParameterKv4.2 AloneKv4.2 + DPP10Reference
Peak Current Increase -~5-6 fold[5]
V0.5 of Activation -0.1 ± 3.0 mV-18.9 ± 4.2 mV[5]
V0.5 of Inactivation -63.9 ± 1.8 mV-70.2 ± 1.5 mV[5]
Time Constant of Recovery from Inactivation (τrec) ~200 ms~78 ms[5]

Table 2: Impact of Varying DPP10 cRNA on Kv4.2 Current Amplitude and Recovery from Inactivation in Xenopus Oocytes

Kv4.2 cRNADPP10 cRNARelative Current AmplitudeTime Constant of Recovery from Inactivation (τrec)Reference
2.5 ng0 ng1.0~150 ms[4]
2.5 ng0.025 ng~1.5145.9 ± 2.7 ms[4]
2.5 ng0.25 ng~2.5Not specified, but accelerated[4]
2.5 ng2.5 ng~4.069.3 ± 3.2 ms[4]

Experimental Protocols

Protocol 1: Co-expression of Kv4.2 and DPP10 in Xenopus Oocytes

This protocol is adapted from methodologies described in studies of Kv channel modulation.[4][5]

  • cRNA Preparation:

    • Linearize plasmids containing the Kv4.2 and DPP10 coding sequences.

    • Synthesize capped cRNA using an in vitro transcription kit.

    • Purify and quantify the cRNA. Resuspend in RNase-free water.

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

    • Prepare injection needles and calibrate the injection volume.

    • Mix Kv4.2 and DPP10 cRNAs to the desired molar ratio (e.g., 1:1). A typical injection might consist of 50 nl containing a total of 5-10 ng of cRNA. To study the effect of varying ratios, inject a fixed amount of Kv4.2 cRNA (e.g., 2.5 ng) with varying amounts of DPP10 cRNA (e.g., 0.025 ng to 2.5 ng).[4]

    • Inject the cRNA mixture into the cytoplasm of the oocytes.

    • Incubate the injected oocytes at 16-18°C for 2-5 days in a suitable medium.

  • Electrophysiological Recording:

    • Use a two-electrode voltage-clamp setup to record whole-cell currents from the oocytes.

    • Use appropriate intracellular and extracellular recording solutions.

    • Apply voltage protocols to measure parameters such as current-voltage relationships, steady-state activation and inactivation, and recovery from inactivation.

Protocol 2: Co-immunoprecipitation of HA-tagged DPP10 and Kv4.2 from Oocytes

This protocol is based on the methodology for demonstrating physical association between the two proteins.[5]

  • Protein Expression:

    • Inject oocytes with cRNA for Kv4.2 and an N-terminally HA-tagged DPP10. Inject a control group with only Kv4.2 cRNA.

    • After 2-3 days of expression, collect the oocytes.

  • Cell Lysis:

    • Homogenize the oocytes in a mild lysis buffer (e.g., 100 mM NaCl, 5 mM EDTA, 1% Triton X-100, protease inhibitors, 10 mM Tris-Cl, pH 7.6).[5]

    • Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the membrane proteins.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-HA antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against Kv4.2 to detect the co-immunoprecipitated channel.

    • Use appropriate secondary antibodies and a detection reagent to visualize the bands. A successful co-IP will show a band for Kv4.2 in the lane corresponding to the HA-DPP10 pulldown.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_expression Expression cluster_analysis Analysis cRNA_prep cRNA Synthesis (Kv4.2 & DPP10) injection cRNA Microinjection cRNA_prep->injection oocyte_prep Oocyte Harvest & Defolliculation oocyte_prep->injection incubation Incubation (2-5 days, 16-18°C) injection->incubation tevc Two-Electrode Voltage Clamp incubation->tevc coip Co-Immunoprecipitation incubation->coip western Western Blot coip->western dpp10_trafficking_pathway cluster_synthesis Protein Synthesis & Modification cluster_trafficking Trafficking & Membrane Insertion ER Endoplasmic Reticulum (ER) Glycosylation DPP10 N-Glycosylation (Crucial for trafficking) ER->Glycosylation occurs in ER Complex_formation Kv4-DPP10 Complex Formation ER->Complex_formation Golgi Golgi Apparatus Vesicles Transport Vesicles Golgi->Vesicles PM Plasma Membrane Vesicles->PM Exocytosis Functional_channel Functional Kv4-DPP10 Channel Complex PM->Functional_channel Kv4_synthesis Kv4 Synthesis Kv4_synthesis->ER DPP10_synthesis DPP10 Synthesis DPP10_synthesis->ER Glycosylation->Complex_formation Complex_formation->Golgi ER Exit

References

Troubleshooting low signal in DPP10 western blotting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low signal in DPP10 western blotting.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a very weak or no signal for DPP10 in my western blot?

A weak or absent signal for DPP10 can be due to several factors, often related to its low abundance and membrane-bound nature. Key areas to investigate include:

  • Suboptimal Protein Extraction: DPP10 is a single-pass type II membrane protein, which can be challenging to efficiently extract and solubilize.[1]

  • Low Protein Abundance: The expression level of DPP10 may be low in your specific cell or tissue type.

  • Inefficient Protein Transfer: Poor transfer of a ~90-97 kDa protein to the membrane can significantly reduce signal.

  • Non-optimal Antibody Concentrations: Both primary and secondary antibody concentrations need to be optimized for sensitive detection.

  • Inadequate Blocking or Washing: Improper blocking can lead to high background, masking a weak signal, while excessive washing can strip the antibody from the blot.

Q2: What is the expected molecular weight of DPP10?

The predicted molecular weight of human DPP10 is approximately 90-97 kDa.[2] However, post-translational modifications, such as N-glycosylation, can potentially alter its apparent molecular weight on a western blot.[3]

Q3: Which type of lysis buffer is recommended for DPP10 extraction?

For membrane proteins like DPP10, a lysis buffer containing strong detergents is often necessary to ensure efficient solubilization.

  • RIPA (Radioimmunoprecipitation assay) buffer is a good starting point as it contains ionic detergents (like SDS) that are effective at solubilizing membrane proteins.

  • NP-40 or Triton X-100 based buffers can also be used, but may be less efficient for complete extraction of membrane-bound proteins.

It is crucial to supplement any lysis buffer with a fresh protease and phosphatase inhibitor cocktail to prevent protein degradation.

Q4: How can I enrich for DPP10 in my sample?

Due to its potentially low expression, enriching for DPP10 can significantly improve signal strength. Consider the following approaches:

  • Subcellular Fractionation: Since DPP10 is a membrane protein, performing a subcellular fractionation to isolate the membrane fraction will enrich DPP10 and remove abundant cytosolic proteins that can interfere with detection.

  • Immunoprecipitation (IP): If you have a reliable antibody for IP, you can immunoprecipitate DPP10 from a larger amount of total cell lysate to concentrate the protein before running the western blot.

Troubleshooting Guide for Low DPP10 Signal

This guide provides a systematic approach to troubleshooting and optimizing your DPP10 western blot protocol.

Problem Area 1: Sample Preparation and Protein Extraction
Potential Cause Recommendation Detailed Explanation
Inefficient Cell Lysis Use a stronger lysis buffer, such as RIPA buffer.DPP10 is a membrane protein and requires detergents to be efficiently extracted from the lipid bilayer. If you are using a mild detergent buffer (e.g., Tris-HCl), switching to RIPA can improve yield.
Protein Degradation Always add fresh protease and phosphatase inhibitors to your lysis buffer.Lysates contain proteases and phosphatases that can degrade your target protein. Keep samples on ice or at 4°C throughout the preparation process.
Low Protein Concentration Increase the amount of total protein loaded per lane.For low-abundance proteins, loading 30-50 µg of total protein per lane is a good starting point. You may need to go higher, but be mindful of potential overloading artifacts.
DPP10 Not in Soluble Fraction After lysis and centrifugation, check both the supernatant and the pellet for DPP10.Incomplete lysis can leave DPP10 in the insoluble pellet. If this is the case, optimize your lysis procedure with stronger detergents or mechanical disruption (e.g., sonication).
Problem Area 2: Gel Electrophoresis and Protein Transfer
Potential Cause Recommendation Detailed Explanation
Poor Separation Use an appropriate percentage acrylamide (B121943) gel for a ~90-97 kDa protein.A 7.5% or 10% acrylamide gel, or a 4-12% gradient gel, will provide good resolution for DPP10.
Inefficient Protein Transfer Optimize transfer time and voltage. Use a PVDF membrane.For a protein of this size, a wet transfer overnight at 4°C at a low, constant voltage is often more efficient than a rapid semi-dry transfer. PVDF membranes generally have a higher binding capacity than nitrocellulose.
Verification of Transfer Stain the membrane with Ponceau S after transfer.This allows you to visualize the total protein transferred and ensure the transfer was even across the gel. You can also stain the gel with Coomassie Blue after transfer to check for remaining protein.
Problem Area 3: Antibody Incubation and Signal Detection
Potential Cause Recommendation Detailed Explanation
Suboptimal Primary Antibody Concentration Titrate your primary antibody to find the optimal concentration.Start with the manufacturer's recommended dilution and perform a dot blot or test a range of dilutions on stripped and re-probed membranes to find the best signal-to-noise ratio.[4][5][6][7]
Primary Antibody Incubation Time Increase the primary antibody incubation time.For low-abundance targets, incubating the primary antibody overnight at 4°C can significantly enhance the signal.
Inactive Secondary Antibody Use a fresh, validated secondary antibody at the optimal dilution.Ensure your secondary antibody is specific to the primary antibody's host species and isotype. Titrate the secondary antibody as well to minimize background.
Insufficient Signal Detection Use a high-sensitivity ECL substrate and optimize exposure time.If your signal is weak, a more sensitive chemiluminescent substrate can amplify it. Take multiple exposures to find the optimal time that maximizes signal without saturating the film or detector.
Blocking Buffer Interference Test different blocking buffers.While 5% non-fat milk is common, it can sometimes mask certain epitopes. Try 3-5% BSA as an alternative. For phospho-specific antibodies, BSA is generally recommended.[8]
Recommended Anti-DPP10 Antibody Dilutions for Western Blotting

The following table provides starting dilution recommendations for commercially available anti-DPP10 antibodies. Note: Optimal dilutions should be determined experimentally for your specific conditions.

Antibody Provider Catalog Number Type Recommended Starting Dilution
Proteintech84127-2-PBSRecombinant Monoclonal (Rabbit)1:10000[2]
Santa Cruz Biotechnologysc-398108Monoclonal (Mouse)1:100 - 1:1000
Boster BioA04118Polyclonal (Rabbit)1:500 - 1:2000
Antibodies.comA83290Polyclonal (Goat)0.1-0.3 µg/ml
antibodies-onlineABIN6743304Polyclonal (Rabbit)1 µg/mL

Experimental Protocols

Protocol 1: Subcellular Fractionation for Membrane Protein Enrichment

This protocol is designed to enrich for membrane-bound proteins like DPP10, thereby increasing their concentration in the final lysate.

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors).

  • Allow cells to swell on ice for 10-15 minutes.

  • Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

  • Centrifuge at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet the nuclei.

  • Transfer the supernatant (containing cytoplasm and membranes) to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Transfer the resulting supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet will contain the membrane fraction.

  • Resuspend the membrane pellet in a suitable lysis buffer (e.g., RIPA buffer) for western blot analysis.

Protocol 2: Optimized Western Blotting for DPP10
  • Protein Quantification: Determine the protein concentration of your lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 30-50 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto a 7.5% or 10% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes or overnight at 20V at 4°C is recommended.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature or overnight at 4°C.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-DPP10 antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a high-sensitivity ECL substrate and capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

DPP10 Signaling Pathway

DPP10 is known to be an auxiliary subunit of the voltage-gated potassium channel Kv4. It modulates the channel's activity, which is crucial for regulating neuronal excitability.

DPP10_Signaling_Pathway cluster_membrane Plasma Membrane Kv4 Kv4 Potassium Channel (α-subunit) DPP10 DPP10 (Auxiliary Subunit) Kv4->DPP10 Forms Complex KChIP KChIP (Auxiliary Subunit) Kv4->KChIP Modulation Modulation of Channel Gating DPP10->Modulation KChIP->Modulation Influences Neuronal_Excitability Regulation of Neuronal Excitability Modulation->Neuronal_Excitability

Caption: DPP10 forms a complex with Kv4 potassium channels, modulating their function.

Troubleshooting Workflow for Low DPP10 Signal

This workflow provides a logical sequence of steps to diagnose and resolve low signal issues in your DPP10 western blot.

Troubleshooting_Workflow Start Start: Low/No DPP10 Signal Check_Lysis 1. Check Protein Extraction - Use RIPA buffer - Add protease inhibitors Start->Check_Lysis Check_Loading 2. Verify Protein Load - Load 30-50 µg - Run loading control Check_Lysis->Check_Loading Lysate OK? Check_Transfer 3. Confirm Transfer Efficiency - Use PVDF membrane - Ponceau S stain Check_Loading->Check_Transfer Loading OK? Optimize_Antibody 4. Optimize Antibody Incubation - Titrate primary Ab - Incubate overnight at 4°C Check_Transfer->Optimize_Antibody Transfer OK? Enhance_Detection 5. Enhance Signal Detection - Use high-sensitivity ECL - Optimize exposure time Optimize_Antibody->Enhance_Detection Incubation Optimized? Success Signal Improved Enhance_Detection->Success Detection Enhanced?

Caption: A step-by-step workflow for troubleshooting low DPP10 western blot signals.

References

Technical Support Center: Purified DPP10 Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the stability of purified Dipeptidyl Peptidase 10 (DPP10) protein during experiments and storage.

Troubleshooting Guide

This section addresses specific stability issues you may encounter with purified DPP10 protein.

Problem: My purified DPP10 is aggregating and precipitating out of solution.

  • Possible Cause 1: Suboptimal Buffer pH. Proteins are least soluble at their isoelectric point (pI). Deviating from the optimal pH can lead to unfolding and aggregation.[1] While the exact optimal pH for DPP10 stability is not extensively published, related dipeptidyl peptidases like DPP-III are most stable in a narrow pH range of 7.5–9.5.[2]

    • Solution: Perform a pH screening experiment to determine the optimal pH for your specific DPP10 construct. A general starting point is a buffer with a pH between 7.0 and 8.5. Consider using buffers like Histidine or Tris-HCl.[1][3]

  • Possible Cause 2: High Protein Concentration. Concentrated protein solutions increase the likelihood of intermolecular interactions that can lead to aggregation.[4]

    • Solution: Whenever possible, work with the lowest protein concentration suitable for your application. If a high concentration is necessary, consider adding stabilizing excipients.[4]

  • Possible Cause 3: Oxidation of Cysteine Residues. DPP10 contains cysteine residues that can form intermolecular disulfide bonds, leading to aggregation.

    • Solution: Add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your buffer at a final concentration of 1-5 mM to keep cysteines in a reduced state.[4]

  • Possible Cause 4: Improper Freeze-Thaw Cycles. Ice crystal formation during slow freezing or repeated freeze-thaw cycles can denature proteins and cause aggregation.[4]

    • Solution: Aliquot your purified protein into single-use volumes to avoid repeated thawing and freezing. When freezing, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.[5]

Problem: My DPP10 protein is degrading, as shown by extra bands on an SDS-PAGE gel.

  • Possible Cause 1: Proteolytic Contamination. Even after purification, trace amounts of proteases from the expression host can remain and degrade your protein over time.

    • Solution: Add a broad-spectrum protease inhibitor cocktail to your final purified protein solution before storage.

  • Possible Cause 2: Suboptimal Storage Temperature. Storing purified proteins at 4°C or room temperature for extended periods can lead to microbial growth and proteolytic degradation.[4]

    • Solution: For short-term storage (days to a week), 4°C is acceptable if sterile conditions are maintained. For long-term storage, -80°C is highly recommended.[4]

Problem: My DPP10 protein appears intact but has lost its structural integrity or modulatory function.

  • Possible Cause 1: Denaturation during Purification or Storage. Harsh purification conditions (e.g., extreme pH, high salt) or improper storage can cause the protein to unfold, even if it doesn't aggregate or degrade.

    • Solution: Ensure all purification and storage buffers are optimized for stability. The addition of co-solvents like glycerol (B35011) or sorbitol can have a stabilizing effect by favoring the native, folded state of the protein.[4][6]

  • Possible Cause 2: Absence of Stabilizing Co-factors. Although not definitively established for DPP10, some proteins require specific ions or molecules to maintain their native conformation.

    • Solution: Review literature on DPP family proteins for any known co-factors that might aid in stability.

DPP10 Stability Troubleshooting Workflow

Caption: Troubleshooting workflow for common DPP10 protein stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified DPP10 for long-term use?

A: For long-term storage, the protein should be aliquoted into single-use volumes, flash-frozen in liquid nitrogen, and stored at -80°C.[5] It is highly recommended to include a cryoprotectant like glycerol at a final concentration of 20-50% in the storage buffer to prevent damage from ice crystal formation.[6][] Avoid repeated freeze-thaw cycles.[4]

Q2: What additives can I include in my buffer to improve DPP10 stability?

A: Several types of additives can enhance protein stability:

  • Cryoprotectants/Osmolytes: Glycerol (10-50%), sorbitol (5-10%), or sucrose (B13894) (5-10%) can stabilize the native protein structure.[4][]

  • Amino Acids: Arginine and glutamate (B1630785) (e.g., 50-500 mM) can help prevent aggregation by binding to charged and hydrophobic surface regions.[4]

  • Reducing Agents: DTT or TCEP (1-5 mM) should be used if your DPP10 construct is prone to forming intermolecular disulfide bonds.[4]

  • Mild Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can sometimes help maintain solubility, particularly for membrane-associated proteins.

Q3: What buffer system and pH should I start with for my purified DPP10?

A: A good starting point is a buffer system that maintains a pH between 7.0 and 8.5, as this range is often optimal for the stability of related DPP enzymes.[2][8] Commonly used biological buffers such as Tris-HCl, HEPES, or phosphate (B84403) buffers are suitable.[1] However, the ideal pH and buffer composition should be determined empirically for your specific DPP10 protein construct and intended application.

Q4: How can I check if my protein is aggregating?

A: Aggregation can be assessed using several methods:

  • Visual Inspection: The simplest method is to check for visible precipitates or cloudiness after centrifugation.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate scattering from large aggregates.

  • Dynamic Light Scattering (DLS): This is a highly sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in solution.[9][10]

  • Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein.

  • Non-reducing SDS-PAGE: Aggregates, especially those linked by disulfide bonds, will appear as higher molecular weight bands.

Data Presentation

Table 1: General Recommendations for DPP10 Storage Conditions & Additives
ParameterShort-Term Storage (Days-Weeks)Long-Term Storage (Months-Years)Rationale & Citations
Temperature 4°C-80°C or Liquid NitrogenLower temperatures drastically reduce chemical and enzymatic degradation. -80°C is preferred to prevent ice crystal growth that can occur at -20°C.[4][5]
pH 7.0 - 8.5 (Empirically determined)7.0 - 8.5 (Empirically determined)Protein stability is pH-dependent; extremes can cause denaturation. A neutral to slightly basic pH is a good starting point for DPP family proteins.[1][2]
Protein Conc. < 5 mg/mL< 5 mg/mL (or as required)Higher concentrations can promote aggregation. Store as concentrated as is stable and dilute just before use.[4]
Cryoprotectant Not requiredGlycerol (20-50%) or Sorbitol (5-10%)Prevents protein damage from ice crystals during freezing by creating a vitrified state.[6][][11]
Reducing Agent DTT or TCEP (1-5 mM), if neededTCEP (1-5 mM), if neededPrevents oxidation of free cysteines and formation of disulfide-linked aggregates. TCEP is more stable than DTT during long-term storage.[4]
Freeze/Thaw N/ASingle-use aliquots are critical Repeated freeze-thaw cycles are a primary cause of protein denaturation and aggregation.[4]

Experimental Protocols

Protocol 1: Assessing Protein Aggregation using Dynamic Light Scattering (DLS)

Objective: To determine the size distribution and polydispersity of purified DPP10, identifying the presence of aggregates.[9]

Methodology:

  • Sample Preparation:

    • Prepare the purified DPP10 sample at a concentration of 0.1-1.0 mg/mL in the desired buffer.

    • It is critical to remove any dust or large particulates. Filter the sample through a 0.22 µm or smaller syringe filter directly into a clean, dust-free cuvette.[12]

    • Also prepare a "buffer blank" by filtering the same buffer used for the protein sample.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions.

    • Set the desired measurement temperature (e.g., 25°C).

  • Measurement:

    • First, measure the buffer blank to ensure the buffer is clean and free of scattering particles.

    • Place the DPP10 sample cuvette into the instrument.

    • Allow the sample to equilibrate to the set temperature for at least 5-10 minutes.

    • Perform the DLS measurement. The instrument software will collect data on light scattering intensity fluctuations over time.

  • Data Analysis:

    • The software's autocorrelation function will calculate the translational diffusion coefficient, which is then used to determine the hydrodynamic radius (Rh) of the particles in solution.[12]

    • A monodisperse (single, narrow peak) sample indicates a homogenous solution of monomeric DPP10.

    • The presence of larger species (additional peaks at larger sizes) or a high polydispersity index (%PdI > 20%) indicates aggregation.[12]

Protocol 2: Evaluating Thermal Stability using Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transition midpoint (Tm) of DPP10, which is a direct measure of its conformational stability.[13][14]

Methodology:

  • Sample Preparation:

    • Prepare a DPP10 sample at a concentration of 0.3-1.0 mg/mL.

    • Prepare a matching buffer solution for the reference cell. Both solutions should be thoroughly degassed to prevent bubble formation at high temperatures.

  • Instrument Setup:

    • Load the DPP10 sample into the sample cell and the matched buffer into the reference cell of the calorimeter.[15]

    • Pressurize the cells according to the manufacturer's instructions to prevent boiling.[16]

  • Measurement:

    • Set the experimental parameters: typically a temperature scan from a starting temperature (e.g., 20°C) to a final temperature well above the expected unfolding point (e.g., 95°C) at a constant scan rate (e.g., 60°C/hour).

    • Initiate the scan. The instrument will measure the differential power required to keep the sample and reference cells at the same temperature.

  • Data Analysis:

    • The output is a thermogram plotting heat capacity (Cp) versus temperature.

    • The peak of the curve represents the thermal transition midpoint (Tm), where 50% of the protein is unfolded. A higher Tm indicates greater thermal stability.[15]

    • This method can be used to compare the stability of DPP10 under different buffer conditions (pH, additives).[14]

Protocol 3: Cryopreservation of Purified DPP10 Protein

Objective: To properly freeze and store purified DPP10 for long-term stability and to minimize damage upon thawing.[17][18]

Methodology:

  • Buffer Preparation:

    • Prepare the final storage buffer for the protein. This should ideally contain a cryoprotectant. A typical storage buffer is 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 50% (v/v) glycerol , 1 mM TCEP.

  • Protein Preparation:

    • If the protein is in a different buffer, exchange it into the final storage buffer using dialysis or a desalting column.

    • Adjust the final protein concentration to the desired level (e.g., 1-5 mg/mL).

  • Aliquoting:

    • Dispense the protein-buffer mixture into small, single-use volumes (e.g., 10-50 µL) in sterile, low-protein-binding microcentrifuge tubes. This is the most critical step to avoid repeated freeze-thaw cycles.[4]

  • Freezing:

    • For optimal preservation, use a rapid freezing method. Flash-freeze the aliquots by dropping them directly into liquid nitrogen.[5]

    • Alternatively, for a controlled cooling rate of approximately -1°C/minute, place the vials in a specialized freezing container (e.g., Mr. Frosty) in a -80°C freezer overnight.[17]

  • Storage:

    • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

  • Thawing:

    • When ready to use, thaw an aliquot rapidly by warming the tube between your hands or in a 37°C water bath until just thawed.[18]

    • Briefly centrifuge the tube to collect the entire sample at the bottom. Do not re-freeze.

DPP10 Signaling and Interaction Pathway

DPP10_Pathway DPP10 DPP10 (Inactive Peptidase) Kv4_channel Kv4.x Channel (e.g., Kv4.3) DPP10->Kv4_channel interacts with Nav_channel Nav1.5 Channel DPP10->Nav_channel interacts with Asthma Asthma Susceptibility DPP10->Asthma associated with Neurodegeneration Neurodegeneration (Aggregation) DPP10->Neurodegeneration associated with Cell_Surface Cell Surface Expression Kv4_channel->Cell_Surface increases Gating Channel Gating Properties (Activation/Inactivation) Kv4_channel->Gating modulates Nav_channel->Gating modulates A_type_current A-type K+ Current Gating->A_type_current affects Na_current Peak Na+ Current Gating->Na_current affects

Caption: Key interactions and functional roles of the DPP10 protein.

References

Technical Support Center: Crystallizing the DPP10 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of Dipeptidyl Peptidase-like Protein 10 (DPP10). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with obtaining high-quality DPP10 crystals.

Frequently Asked Questions (FAQs)

Q1: What is DPP10 and why is its structure important?

A1: Dipeptidyl Peptidase-like Protein 10 (DPP10) is a type II transmembrane protein that plays a crucial role in the central nervous system.[1][2] Unlike other members of its family, DPP10 is enzymatically inactive due to the substitution of a key catalytic serine with a glycine (B1666218) residue.[2][3][4] Its primary function is to act as an auxiliary subunit for voltage-gated potassium channels (specifically Kv4 channels), modulating their cell surface expression and electrical properties.[1][3][5] Understanding the three-dimensional structure of DPP10 is vital for designing drugs to target conditions associated with its malfunction, including neurodegenerative diseases like Alzheimer's and certain forms of asthma.[3][6]

Q2: What are the main challenges in crystallizing DPP10?

A2: The primary challenges in crystallizing DPP10 stem from its nature as a transmembrane glycoprotein:

  • Extensive Glycosylation: DPP10 has multiple N-linked glycosylation sites (at least six have been experimentally confirmed) that are critical for its proper folding, trafficking to the cell surface, and functional interaction with ion channels.[1][7] This glycosylation creates heterogeneity in the protein population, which is a major obstacle to forming well-ordered crystals.[8]

  • Membrane Protein Nature: As a transmembrane protein, DPP10 requires detergents for extraction and solubilization, which can lead to instability.[9][10] The detergent micelle surrounding the protein's hydrophobic regions can also interfere with the formation of crystal lattice contacts.[9][10]

  • Flexibility: Like many large proteins with multiple domains, DPP10 may possess inherent flexibility that can hinder crystallization.

Q3: Has the DPP10 protein been successfully crystallized?

A3: Yes, the extracellular domain of human DPP10 (residues 57-797) has been successfully crystallized and its structure determined.[3][6] This success provides a foundational methodology for researchers working on this target. The protein was expressed using an insect-cell system, which allows for eukaryotic post-translational modifications like glycosylation.[6][11]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your DPP10 crystallization experiments.

Problem 1: Low expression or poor stability of the DPP10 construct.

  • Possible Cause: The full-length protein, including its transmembrane domain, is often difficult to express and maintain in a stable, soluble form.

  • Solution 1: Use a Truncated Construct. Focus on the extracellular domain (e.g., residues 57-797), which has been successfully crystallized.[6] This removes the challenging transmembrane helix, improving solubility and stability.

  • Solution 2: Optimize Expression System. An insect-cell system (e.g., Sf9 or Hi5 cells) with a baculovirus vector is a proven method for expressing this domain of DPP10.[6][11] This system provides the necessary environment for correct folding and post-translational modifications.

  • Solution 3: Screen Detergents. If working with a construct that includes the transmembrane domain, screen a wide range of detergents to find one that effectively solubilizes the protein while maintaining its structural integrity.[12][13] Monitor protein stability using techniques like thermal shift assays or size-exclusion chromatography.

Problem 2: My purified DPP10 protein is heterogeneous and does not crystallize.

  • Possible Cause: The extensive and variable N-linked glycosylation is the most likely source of heterogeneity.

  • Solution 1: Enzymatic Deglycosylation. Treat the purified protein with an endoglycosidase such as Endo H or PNGase F to trim or remove the glycan chains. This creates a more homogeneous protein sample, which is more amenable to crystallization. Caution: Deglycosylation can sometimes lead to protein aggregation, so perform this step as a screen with small amounts of protein first.

  • Solution 2: Expression in Glycosylation-Deficient Cell Lines. Consider using mammalian cell lines (like HEK293 GnTI⁻) that produce more uniform, truncated N-glycans.

  • Solution 3: Mutagenesis of Glycosylation Sites. Systematically mutate key N-glycosylation sites (e.g., converting asparagine to glutamine). However, be aware that some sites, like Asn-257, are crucial for proper trafficking and dimerization and their removal may compromise the protein's integrity.[1]

Problem 3: I am getting amorphous precipitate or no crystals in my screening trials.

  • Possible Cause: The protein concentration, precipitant conditions, or pH are not optimal.

  • Solution 1: Adjust Protein Concentration. If you observe heavy precipitation, your protein concentration is likely too high. Dilute the protein and repeat the screen. If drops remain clear, the concentration may be too low.[12] A good starting range for DPP10 is 5-10 mg/mL.

  • Solution 2: Fine-tune Initial Hits. If you get a "hit" (e.g., precipitate, microcrystals), create an optimization screen around those conditions. Systematically vary the pH (in 0.1 unit increments) and the precipitant concentration (in 1-2% increments).[14]

  • Solution 3: Explore Additive Screens. Use commercially available or custom-made additive screens. Small molecules, salts, or different polymers can sometimes stabilize the protein or provide crucial crystal contacts.

Problem 4: The crystals I obtained are very small, needle-like, or diffract poorly.

  • Possible Cause: Nucleation is too rapid, or crystal lattice contacts are weak. Poorly ordered crystals are common for membrane and glycoproteins.[9]

  • Solution 1: Micro-seeding. Use crushed crystals from an initial drop to "seed" new crystallization drops with pre-formed nuclei. This can promote the growth of fewer, larger, and more well-ordered crystals.

  • Solution 2: Modify Crystallization Method. If using vapor diffusion, try changing the drop ratio or volume. Alternatively, explore other methods like microbatch (under oil) or dialysis, which can alter the kinetics of crystallization.[15][16]

  • Solution 3: Cryo-protectant Optimization. Poor diffraction can result from crystal damage during flash-cooling. Screen different cryoprotectants (e.g., glycerol (B35011), ethylene (B1197577) glycol) at various concentrations to find the optimal condition for your specific crystals. The reported successful structure used 10% (v/v) glycerol in the crystallization condition.[6]

Data and Protocols

Quantitative Data Summary

The following tables summarize key quantitative parameters from published successful experiments on DPP10 and general best practices.

Table 1: Reported Successful Crystallization Conditions for Human DPP10 (Extracellular Domain)

Parameter Value Source
Protein Construct Residues 57-797 [6]
Expression System Insect Cells (Baculovirus) [6][11]
Precipitant 20% (w/v) PEG 1500 [6]
Buffer 0.1 M Sodium Cacodylate, pH 5.5 [6]
Salt 0.2 M MgCl₂ [6]
Temperature 293 K (20°C) [6]
Method Sitting-drop vapor diffusion [6][11]

| Cryoprotectant | 10% (v/v) Glycerol |[6] |

Table 2: General Parameters for Crystallization Screening

Parameter Recommended Starting Range Notes
Protein Concentration 5 - 20 mg/mL Highly protein-dependent; must be determined empirically.[12]
Drop Volume (Vapor Diffusion) 100 nL - 2 µL Smaller volumes are used for high-throughput screening.
Drop Ratio (Protein:Reservoir) 1:2, 1:1, 2:1 Varies the starting position in the phase diagram.

| Temperature | 4°C and 20°C | Temperature can significantly affect protein solubility and crystal formation. |

Experimental Protocol: Crystallization of DPP10 Extracellular Domain

This protocol is adapted from the successful crystallization of human DPP10.[6][11]

  • Protein Expression and Purification:

    • Clone the gene fragment encoding the extracellular domain of human DPP10 (residues 57-797) into a baculovirus transfer vector with a C-terminal His-tag.

    • Generate recombinant baculovirus and infect an insect cell line (e.g., Sf9).

    • Harvest the supernatant containing the secreted protein.

    • Purify the protein using Ni-NTA affinity chromatography followed by size-exclusion chromatography (gel filtration) to isolate the monomeric, properly folded protein.

  • Crystallization Setup (Sitting-Drop Vapor Diffusion):

    • Prepare the reservoir solution: 20% (w/v) Polyethylene Glycol (PEG) 1500, 0.2 M MgCl₂, 0.1 M sodium cacodylate pH 5.5.

    • Pipette 100 µL of the reservoir solution into the well of a sitting-drop crystallization plate.

    • On the pedestal, mix 1 µL of purified DPP10 protein (at ~10 mg/mL) with 1 µL of the reservoir solution.

    • Seal the well tightly with clear tape or a lid.

    • Incubate the plate at 20°C (293 K) and monitor for crystal growth over 2-4 weeks.

  • Crystal Harvesting and Cryo-protection:

    • Prepare a cryoprotectant solution by adding glycerol to the reservoir solution to a final concentration of 10% (v/v). (e.g., 90 µL reservoir solution + 10 µL glycerol).

    • When crystals appear (typically small rods or rectangular plates), carefully pass a crystal through a drop of the cryoprotectant solution using a micro-loop.

    • Immediately plunge the loop into liquid nitrogen to flash-cool the crystal.

    • Store in liquid nitrogen until ready for X-ray diffraction analysis.

Visualizations

DPP10 Signaling Pathway Interaction

DPP10_Signaling cluster_membrane Plasma Membrane cluster_function Kv4 Kv4 Channel (α-subunit) Forms the ion-conducting pore DPP10 DPP10 Extracellular Domain Transmembrane Domain N-terminal Cytoplasmic Tail DPP10:m->Kv4:h Association KChIP {KChIP|Intracellular auxiliary subunit} Modulation Modulation of Channel Properties: - Faster Inactivation - Increased Cell Surface Expression - Altered Voltage Dependence DPP10->Modulation KChIP->Kv4:h Binds to N-terminus KChIP->Modulation

Caption: Interaction of DPP10 with the Kv4 potassium channel complex.

DPP10 Crystallization Workflow

Crystallization_Workflow A 1. Construct Design (Extracellular Domain 57-797) B 2. Expression (Baculovirus/Insect Cells) A->B C 3. Purification (Affinity & Size-Exclusion) B->C D 4. Purity & Homogeneity Check (SDS-PAGE, DLS) C->D E 5. Crystallization Screening (Vapor Diffusion) D->E F 6. Hit Identification (Precipitate, Microcrystals) E->F G 7. Optimization (Vary pH, Precipitant) F->G H 8. Crystal Harvesting & Cryo-protection G->H I 9. X-Ray Diffraction H->I Troubleshooting_Logic Start Initial Screen Result Clear Clear Drops Start->Clear No Change Precipitate Amorphous Precipitate Start->Precipitate Phase Separation Microcrystals Microcrystals / Needles Start->Microcrystals Nucleation Action1 Increase Protein Conc. Clear->Action1 Action2 Decrease Protein Conc. Check for Aggregation Precipitate->Action2 Action3 Optimize Conditions (pH, Precipitant) Try Seeding Microcrystals->Action3 Success Diffraction-Quality Crystals Action3->Success

References

Addressing non-specific binding in DPP10 pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of non-specific binding in Dipeptidyl Peptidase 10 (DPP10) pull-down assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific binding in my DPP10 pull-down experiment?

High background and false positives in a pull-down assay typically stem from several sources. Proteins may non-specifically adhere to the affinity matrix (e.g., agarose (B213101) or magnetic beads), the affinity tag on your bait protein (e.g., GST or His-tag), or the antibody used for immunoprecipitation.[1][2] These interactions are often hydrophobic or ionic in nature and can be minimized with proper experimental design. Inadequate washing or suboptimal buffer composition can fail to remove these non-specifically bound proteins, obscuring the detection of true DPP10 interactors.[3]

Q2: My negative controls show significant background bands. What is the first step I should take?

The first and most crucial step is to perform a pre-clearing of your cell lysate. This procedure removes proteins from your lysate that have a natural affinity for the solid-phase support (the beads). By incubating the lysate with beads before the addition of your bait protein, you can effectively deplete these common contaminants.[2][4]

Experimental Protocol: Lysate Pre-clearing

  • Prepare your cell lysate using an appropriate lysis buffer (see Q6 for recommendations for membrane proteins like DPP10).

  • For every 1 mg of total protein lysate, add 20-30 µL of washed, equilibrated beads (the same type you will use for the pull-down).

  • Incubate the lysate-bead mixture on a rotator for 1-2 hours at 4°C.

  • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or using a magnetic rack.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled microfuge tube. This lysate is now ready for the pull-down experiment.

Q3: What blocking agents are recommended to reduce background?

Blocking unoccupied binding sites on the beads after bait protein immobilization is essential. Protein-based blockers competitively bind to these sites, preventing non-specific adherence of lysate proteins.[3] The choice of blocking agent should be determined empirically.

Blocking AgentTypical Working ConcentrationNotes
Bovine Serum Albumin (BSA)1-3% (w/v)A common and effective choice. Ensure it is protease-free. May not be suitable for all downstream applications like mass spectrometry due to its abundance.[5]
Normal Serum1-5% (v/v)Use serum from the same species as the secondary antibody to block cross-reactive sites.
Non-fat Dry Milk2-5% (w/v)Cost-effective but should be avoided if studying phosphoproteins, as casein is a phosphoprotein and can interfere with detection.
Purified Casein1% (w/v)A purified alternative to non-fat dry milk.
Q4: How can I optimize my wash buffer to increase stringency without disrupting specific DPP10 interactions?

Wash buffer optimization is critical for reducing background. The goal is to find a balance that removes non-specific binders while preserving the specific interaction between DPP10 and its partners.[6][7] This is achieved by adjusting salt concentration, detergent type and concentration, and pH.

ComponentPurposeRecommended RangeEffect of Increasing Concentration
Salt (e.g., NaCl) Disrupts ionic interactions150 mM - 1 MIncreases stringency. Start at physiological levels (150 mM) and increase incrementally (e.g., to 250 mM, 500 mM) if background persists.[6][7]
Non-ionic Detergent (e.g., NP-40, Triton X-100) Reduces hydrophobic interactions0.1% - 1.0% (v/v)Increases stringency. These are milder detergents less likely to disrupt specific protein-protein interactions compared to ionic detergents.[6][8]
Reducing Agents (e.g., DTT, β-mercaptoethanol) Disrupts non-specific disulfide bridges1-2 mMCan help reduce background in some cases where non-specific interactions are mediated by disulfide bonds.[7][9]
pH Maintain protein stability and interactionpH 7.4 - 8.2Binding of antibodies to Protein A/G is pH-dependent (Protein A prefers ~8.2, Protein G ~5.0), but the primary concern should be the stability of the bait-prey interaction.[6][7]
Q5: DPP10 is a type II membrane protein. Does this require special considerations for lysis buffer selection?

Yes. As a membrane protein, DPP10 requires detergents for proper solubilization from the cell membrane.[10][11] The choice of detergent is critical.

  • Recommended: Use mild, non-ionic detergents like NP-40 or Triton X-100 (typically at 0.5-1.0%) in a Tris or HEPES-based buffer.[6] These detergents are effective at solubilizing membrane proteins while being less likely to disrupt protein-protein interactions.[8]

  • Use with Caution: RIPA buffer contains ionic detergents (sodium deoxycholate, SDS) which are highly denaturing. While effective for cell lysis, RIPA can disrupt weaker or transient protein-protein interactions and is generally not recommended for co-immunoprecipitation or pull-down assays unless the interaction is known to be very strong.[4][6]

Q6: What are the essential controls for a DPP10 pull-down assay?

Carefully designed controls are necessary to distinguish true interaction partners from false positives.[1]

  • Input Control: A sample of the total cell lysate used in the pull-down. This is run on the gel alongside the pull-down samples to verify that the potential interacting protein ("prey") is present and detectable in the lysate.[4]

  • Negative Control (Beads Only): Incubate beads without any bait protein with the cell lysate. Any proteins detected in this lane are binding non-specifically to the beads themselves.[4]

  • Negative Control (Irrelevant Bait/Tag Only): Use a non-related bait protein that has the same affinity tag and is not expected to interact with DPP10's partners. This control identifies proteins that bind non-specifically to the affinity tag.[1][2]

  • Positive Control (Optional but Recommended): Use a known DPP10 interacting protein, such as the potassium channels KCND1 (Kv4.1) or KCND2 (Kv4.2), to confirm that the assay conditions are suitable for detecting known interactions.[12]

Visualizations and Workflows

PullDown_Workflow Figure 1: DPP10 Pull-Down Experimental Workflow cluster_controls Essential Controls A 1. Cell Lysate Preparation (Use non-ionic detergent buffer) B 2. Pre-clearing (Incubate lysate with beads) A->B  Key step to reduce  bead-specific NSB Lysate Input Lysate A->Lysate E 5. Incubation (Add pre-cleared lysate to immobilized bait) B->E BeadsOnly Beads-only Control B->BeadsOnly C 3. Bait Immobilization (Incubate beads with tagged DPP10) D 4. Blocking (Incubate with BSA or serum) C->D  Key step to reduce  non-specific adherence TagOnly Tag-only Control C->TagOnly D->E F 6. Washing Steps (Use optimized wash buffer) E->F G 7. Elution (Release protein complexes) F->G  Critical for high  signal-to-noise H 8. Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) G->H I

Caption: Workflow for a DPP10 pull-down assay highlighting key steps (yellow/red) to minimize non-specific binding.

Troubleshooting_Logic Figure 2: Troubleshooting Non-Specific Binding (NSB) Start High background in DPP10 pull-down lane? Control_Beads Are bands also present in 'Beads-only' control? Start->Control_Beads Sol_Beads Problem: NSB to beads. Solution: 1. Implement/optimize pre-clearing. 2. Increase detergent in wash buffer. 3. Try different bead type (e.g., magnetic). Control_Beads->Sol_Beads Yes Control_Tag Are bands also present in 'Tag-only' control? Control_Beads->Control_Tag No Sol_Tag Problem: NSB to affinity tag. Solution: 1. Increase salt in wash buffer. 2. Add blocking agent (BSA). 3. Consider switching to a different tag. Control_Tag->Sol_Tag Yes Sol_Final Problem: Potential NSB to bait protein or insufficient washing. Solution: 1. Increase wash stringency (salt/detergent). 2. Decrease amount of lysate/bait. 3. Perform washes at room temp instead of 4°C. Control_Tag->Sol_Final No

Caption: A decision tree to diagnose and address sources of non-specific binding based on control experiment results.

DPP10_Pathway Figure 3: Known DPP10 Molecular Interactions cluster_channel Voltage-Gated K+ Channel Complex DPP10 DPP10 (Bait Protein) Kv4_2 KCND2 (Kv4.2) (Prey Protein) DPP10->Kv4_2 Binds to Kv4_3 KCND3 (Kv4.3) (Prey Protein) DPP10->Kv4_3 Binds to Kv1_4 KCNA4 (Kv1.4) (Prey Protein) DPP10->Kv1_4 Binds to Modulation Modulates channel expression & gating properties DPP10->Modulation PlasmaMembrane Plasma Membrane Modulation->Kv4_2 Modulation->Kv4_3 Modulation->Kv1_4

Caption: Simplified diagram of DPP10's role as an auxiliary protein binding to voltage-gated potassium channels.

References

Technical Support Center: Optimizing Primers for Quantitative PCR of DPP10 mRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing primers for the quantitative PCR (qPCR) of Dipeptidyl Peptidase 10 (DPP10) mRNA.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when designing primers for DPP10 mRNA qPCR?

A1: When designing qPCR primers for DPP10 mRNA, several factors are crucial for a successful and reliable assay.[1][2][3] Primers should ideally span an exon-exon junction to prevent amplification of contaminating genomic DNA.[4] The amplicon length should be between 70 and 150 base pairs for optimal qPCR efficiency.[1] Other important parameters include a melting temperature (Tm) of approximately 60-65°C, a GC content of 40-60%, and the avoidance of secondary structures (like hairpins and self-dimers) and primer-dimers.[1][5][6] It is also critical to perform a BLAST search to ensure the primer sequences are specific to the DPP10 transcript.[1]

Q2: How do I experimentally validate my designed DPP10 primers?

A2: Experimental validation is essential to ensure your primers are suitable for quantitative analysis.[7][8] The two primary validation steps are determining primer efficiency and specificity.[7]

  • Primer Efficiency: This is determined by generating a standard curve from a serial dilution of a template (e.g., cDNA).[1][7] An acceptable efficiency for qPCR primers is between 90% and 110%.[7][8]

  • Primer Specificity: Specificity is assessed using melt curve analysis and agarose (B213101) gel electrophoresis.[6][7] A single, sharp peak in the melt curve analysis suggests the amplification of a single product.[6][7] This should be confirmed by running the qPCR product on an agarose gel, which should show a single band of the expected size.[9][10]

Q3: My melt curve analysis for DPP10 shows multiple peaks. What does this indicate and how can I troubleshoot it?

A3: Multiple peaks in a melt curve analysis suggest the presence of more than one amplified product.[7] This could be due to non-specific amplification or the formation of primer-dimers.[6][7]

  • Primer-Dimers: These are typically represented by a peak at a lower melting temperature (usually below 80°C).[11] To troubleshoot, you can try increasing the annealing temperature or decreasing the primer concentration.[9][12]

  • Non-Specific Amplification: Peaks at higher melting temperatures may indicate amplification of unintended targets.[11] To address this, optimizing the annealing temperature through a gradient PCR is recommended.[13][14] If the issue persists, redesigning the primers may be necessary.[12][14]

It is important to note that in some cases, a single amplicon can produce a complex melt curve with more than one peak due to differences in GC content within the amplicon.[9] Therefore, it is always recommended to confirm the presence of a single product by running the qPCR product on an agarose gel.[9]

Q4: I'm getting no amplification or very late amplification (high Cq value) for DPP10. What are the possible causes and solutions?

A4: No or late amplification can be caused by several factors, especially when dealing with a potentially low-expression transcript like DPP10.[14][15][16]

  • Low Template Abundance: DPP10 may be expressed at low levels in your samples.[16][17] You can try increasing the amount of cDNA template in the reaction or using a pre-amplification step for your target.[17]

  • Poor Primer Design or Optimization: Inefficient primers can lead to poor amplification.[5][14] Ensure your primers are properly designed and validated. You may need to optimize the annealing temperature and primer concentrations.[13][18]

  • Issues with RNA Quality or cDNA Synthesis: Degraded RNA or inefficient reverse transcription will result in a low amount of cDNA template.[12][14] Always check the quality and integrity of your RNA before cDNA synthesis.[17]

  • PCR Inhibition: Contaminants from the sample or RNA extraction process can inhibit the PCR reaction.[5] Try diluting your cDNA template to reduce the concentration of inhibitors.[19]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the optimization of qPCR primers for DPP10 mRNA.

Problem Possible Cause(s) Recommended Solution(s)
Low Primer Efficiency (<90%) Suboptimal annealing temperature.Perform a temperature gradient qPCR to determine the optimal annealing temperature.[13]
Poor primer design (e.g., secondary structures).Redesign primers following established guidelines.[5][18]
Presence of PCR inhibitors in the cDNA sample.Dilute the cDNA template to reduce inhibitor concentration.[5]
High Primer Efficiency (>110%) Presence of non-specific amplification or primer-dimers.Optimize annealing temperature and primer concentration. Confirm a single product with melt curve analysis and gel electrophoresis.[6][9]
Pipetting errors in the serial dilution.Ensure accurate and consistent pipetting when preparing the standard curve.[20][21]
Multiple Peaks in Melt Curve Primer-dimer formation.Decrease primer concentration or increase annealing temperature.[9]
Non-specific amplification.Increase annealing temperature; redesign primers if necessary.[12][14]
Complex melting behavior of a single amplicon.Verify a single product by running on an agarose gel.[9]
No Amplification (No Cq value) Insufficient template.Increase cDNA input, especially for low-expression genes like DPP10.[17][22]
Incorrect thermal cycling protocol.Verify the annealing temperature and extension times are appropriate for your primers and amplicon length.[23]
Problem with a reaction component (e.g., master mix, primers).Use a positive control to ensure all components are working correctly.[14][15]
High Cq Values (>35) Low expression of DPP10 mRNA.Increase the amount of starting RNA for cDNA synthesis or the amount of cDNA in the qPCR reaction.[16][17][24]
Inefficient reverse transcription.Optimize the reverse transcription step, ensuring high-quality RNA.[14][25]
Suboptimal qPCR conditions.Re-optimize primer concentration and annealing temperature.[13][18]

Experimental Protocols

Protocol 1: Primer Validation by Standard Curve and Melt Curve Analysis
  • Prepare a Serial Dilution of cDNA: Start with a pooled cDNA sample representative of your experimental samples. Perform a 5- or 10-fold serial dilution to create at least 5 dilution points.[1]

  • Set up the qPCR Reaction: For each dilution point, set up triplicate qPCR reactions. Include no-template controls (NTC) to check for contamination.[1]

  • Run the qPCR: Use a standard thermal cycling protocol, followed by a melt curve analysis. The melt curve program typically involves increasing the temperature from 65°C to 95°C with continuous fluorescence monitoring.[6][9]

  • Analyze the Data:

    • Standard Curve: Plot the Cq values against the logarithm of the template concentration. The software will calculate the slope, R² value, and efficiency. An R² value >0.98 and an efficiency between 90-110% are desirable.[7][8]

    • Melt Curve: Analyze the melt curve for a single, sharp peak, which indicates a specific product.[6][7]

Protocol 2: Agarose Gel Electrophoresis of qPCR Products
  • Prepare an Agarose Gel: Prepare a 2-3% agarose gel to resolve small DNA fragments.

  • Load Samples: Take an aliquot of the qPCR product from a positive amplification reaction and load it onto the gel. Include a DNA ladder to determine the size of the amplicon.

  • Run Electrophoresis: Run the gel until the loading dye has migrated a sufficient distance.

  • Visualize Bands: Visualize the DNA bands under UV light. A single band of the expected size confirms the specificity of your primers.[9][10]

Visualizations

Experimental_Workflow cluster_design Primer Design cluster_validation Experimental Validation cluster_optimization Optimization cluster_quantification Quantification PD DPP10 Primer Design (Exon-spanning, 70-150bp) BLAST In-Silico Specificity Check (BLAST) PD->BLAST SC Standard Curve (Efficiency: 90-110%) BLAST->SC MC Melt Curve Analysis (Specificity) SC->MC AGE Agarose Gel Electrophoresis (Size Verification) MC->AGE Opt qPCR Optimization (Annealing Temp, Primer Conc.) Quant DPP10 mRNA Quantification Opt->Quant cluster_validation cluster_validation cluster_validation->Opt

Caption: Workflow for designing and validating qPCR primers for DPP10 mRNA.

Troubleshooting_Logic cluster_no_amp No/Late Amplification cluster_low_eff Low Efficiency cluster_multi_peak Multiple Melt Peaks Start Problem with qPCR Results No_Amp Start->No_Amp No/Late Cq Low_Eff Start->Low_Eff Efficiency <90% Multi_Peak Start->Multi_Peak Multiple Peaks Check_Template Increase Template Amount Check_Primers Redesign/Optimize Primers Check_Template->Check_Primers Check_RT Verify RNA Quality & RT Check_Primers->Check_RT Opt_Temp Optimize Annealing Temp. Redesign Redesign Primers Opt_Temp->Redesign Opt_Conditions Optimize Temp/Conc. Run_Gel Run Agarose Gel Opt_Conditions->Run_Gel No_Amp->Check_Template Low_Eff->Opt_Temp Multi_Peak->Opt_Conditions

Caption: Troubleshooting logic for common qPCR issues with DPP10 primers.

References

Validation & Comparative (gene Dpp10)

A Comparative Guide to the Modulation of Ion Channels by DPP10 and Other DPPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the modulatory effects of Dipeptidyl Peptidase 10 (DPP10) and other Dipeptidyl Peptidases (DPPs), primarily DPP6, on voltage-gated ion channels. The information is supported by experimental data to assist in understanding their distinct and overlapping roles in regulating neuronal and cardiac excitability.

Executive Summary

DPP10 and its close homolog DPP6 are auxiliary subunits that associate with and profoundly modulate the function of voltage-gated potassium (Kv) channels, particularly the Kv4 subfamily, which underlie transient A-type potassium currents (ISA). Unlike other members of the DPP family, DPP10 and DPP6 lack enzymatic activity.[1] Instead, they act as crucial regulators of ion channel trafficking, surface expression, and gating properties. While both DPP10 and DPP6 enhance Kv4 channel function, they exhibit quantitative differences in their modulatory effects, suggesting distinct physiological roles. Furthermore, emerging evidence indicates that DPP10 can also modulate voltage-gated sodium (Nav) channels, highlighting a broader role in regulating cellular excitability.

Comparative Data on Ion Channel Modulation

The following tables summarize the quantitative effects of DPP10 and DPP6 on the biophysical properties of Kv4.2 channels, a key component of neuronal A-type currents. Data are primarily derived from studies utilizing two-electrode voltage clamp recordings in Xenopus oocytes.

Table 1: Effects of DPP10 and DPP6 on Kv4.2 Channel Gating Properties

ParameterKv4.2 AloneKv4.2 + DPP10Kv4.2 + DPP6-SReference
Activation (V1/2) -0.1 ± 3.0 mV-18.9 ± 4.2 mV~-28 mV shift[1][2]
Inactivation (V1/2) -63.9 ± 1.8 mV-70.2 ± 1.5 mVNegative shift[1][2]
Recovery from Inactivation (τ) ~200 ms~78 msDramatically increased rate[1][2]
Time to Peak Current SlowMarkedly decreasedDecreased[1][2]
Current Amplitude Increase 1-fold~4-6 fold~13-25 fold[1]

Table 2: Modulation of Kv4.3 and Nav1.5 Channels by DPP10

Ion ChannelParameter AffectedModulatory Effect of DPP10Reference
Kv4.3 Time to Peak CurrentFaster[3]
Steady-State Activation & InactivationNegative shift in half-inactivation potential[3]
Recovery from InactivationSlowed[3]
Nav1.5 Action Potential Upstroke VelocityReduced
Voltage-Dependent Activation & InactivationShift to more positive potentials
Recovery from InactivationSignificantly accelerated

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a primary technique for characterizing the effects of DPPs on ion channel function.

1. cRNA Preparation:

  • Plasmids containing the cDNA for the ion channel (e.g., Kv4.2) and the DPP subunit (e.g., DPP10 or DPP6) are linearized.

  • Capped cRNA is synthesized in vitro using a commercially available kit (e.g., mMESSAGE mMACHINE).

2. Oocyte Preparation and Injection:

  • Stage V-VI oocytes are harvested from female Xenopus laevis frogs.

  • The oocytes are defolliculated, typically by enzymatic digestion with collagenase.

  • A specific amount of cRNA (e.g., 2-4 ng) for the ion channel and/or DPP subunit is injected into the oocyte cytoplasm using a nanoinjector.

  • Injected oocytes are incubated for 1-3 days at 18°C in a standard buffer solution (e.g., ND96) to allow for protein expression.[1]

3. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber perfused with an appropriate external solution.

  • Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.[4][5][6][7]

  • A voltage-clamp amplifier is used to hold the oocyte membrane at a specific potential (holding potential, e.g., -80 mV) and to apply voltage steps to elicit ion channel currents.

  • Currents are recorded and analyzed to determine various gating parameters, such as the voltage-dependence of activation and inactivation, and the time course of current activation, inactivation, and recovery from inactivation.[1]

Co-immunoprecipitation (Co-IP)

This method is used to determine if DPPs physically associate with ion channels.

1. Protein Expression:

  • The ion channel (e.g., Kv4.2) and a tagged version of the DPP (e.g., HA-tagged DPP10) are co-expressed in a suitable system, such as Xenopus oocytes or a mammalian cell line (e.g., COS-7 cells).[1]

2. Cell Lysis:

  • The cells are harvested and lysed in a buffer containing detergents to solubilize membrane proteins and protease inhibitors to prevent protein degradation.

3. Immunoprecipitation:

  • An antibody specific to the tag on the DPP (e.g., anti-HA antibody) is added to the cell lysate and incubated to allow the antibody to bind to the tagged DPP.

  • Protein A/G beads are then added to the mixture. These beads bind to the antibody, forming a complex.

  • The complex is pelleted by centrifugation, and the supernatant is removed.

4. Western Blotting:

  • The pelleted beads are washed to remove non-specifically bound proteins.

  • The bound proteins are then eluted from the beads and separated by size using SDS-PAGE.

  • The separated proteins are transferred to a membrane and probed with antibodies specific for both the DPP and the ion channel to determine if the ion channel was pulled down with the DPP, indicating a physical interaction.[1]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis cluster_output Output cRNA cRNA Synthesis (Kv4.2, DPP10/DPP6) Injection cRNA Injection into Oocytes cRNA->Injection Oocytes Oocyte Harvesting & Defolliculation Oocytes->Injection Incubation Incubation (1-3 days) Injection->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC CoIP Co-immunoprecipitation Incubation->CoIP Gating Gating Parameters (Activation, Inactivation, etc.) TEVC->Gating Interaction Physical Association Confirmation CoIP->Interaction

Caption: Workflow for studying DPP modulation of ion channels.

Signaling Pathway of DPP-Mediated Kv4.2 Modulation

DPP_Modulation_Pathway cluster_membrane Plasma Membrane Kv4_2 Kv4.2 Channel Gating Modulation of Gating Properties Kv4_2->Gating DPP DPP10 / DPP6 DPP->Kv4_2 Associates with Trafficking Increased Trafficking to Plasma Membrane DPP->Trafficking Promotes DPP->Gating Directly influences ER Endoplasmic Reticulum (ER) ER->Trafficking Exit Trafficking->Kv4_2 Current Enhanced A-type K+ Current (ISA) Gating->Current

Caption: DPP10/DPP6 modulation of Kv4.2 channel trafficking and function.

References

Unveiling the Role of DPP10 as a Key Modulator of Kv4 Potassium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Dipeptidyl Peptidase 10 (DPP10) as an auxiliary subunit of Kv4 voltage-gated potassium channels. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the validation of DPP10's function and its comparison with other Kv4 channel modulators.

The Kv4 family of voltage-gated potassium channels are crucial players in regulating neuronal excitability and cardiac action potentials. Their function is intricately modulated by auxiliary subunits that associate with the pore-forming α-subunit. Among these, DPP10 has emerged as a potent modulator, significantly altering the biophysical properties and cellular trafficking of Kv4 channels. This guide delves into the experimental evidence validating DPP10's role and compares its effects to those of other well-characterized auxiliary subunits, namely DPP6 and the Kv Channel-Interacting Proteins (KChIPs).

Quantitative Comparison of DPP10 and Other Auxiliary Subunits on Kv4.2 Channel Properties

The functional impact of DPP10 on Kv4.2 channels has been extensively studied using heterologous expression systems, such as Xenopus oocytes. The following tables summarize the quantitative effects of DPP10, DPP6, and KChIPs on key biophysical parameters of Kv4.2 channels.

Parameter Kv4.2 Alone Kv4.2 + DPP10 Kv4.2 + DPP6-S Reference
Peak Current Amplitude (at +50 mV) Normalized to 1~5.9-fold increase~13-25-fold increase[1]
Time to Peak (ms) SlowerFasterFaster[2]
Inactivation Time Constant (τinact, ms) Slower~60% reduction~25% reduction[2]
Recovery from Inactivation (τrec, ms) ~200 ms~78 msFaster than Kv4.2 alone[1][2]
V1/2 of Activation (mV) More depolarized~19 mV hyperpolarizing shift~28 mV hyperpolarizing shift[1][2]
V1/2 of Steady-State Inactivation (mV) More depolarized~7 mV hyperpolarizing shiftNegative shift[1][2]
Unitary Conductance (pS) ~4.1 pSNot reportedIncreased by ~90% to ~7.7 pS[3]

Table 1: Comparison of the effects of DPP10 and DPP6-S on Kv4.2 channel biophysics. Data are compiled from studies using two-electrode voltage-clamp in Xenopus oocytes. The results highlight that both DPP10 and DPP6 significantly enhance current amplitude and accelerate channel kinetics, with DPP6 generally exerting a stronger effect on current potentiation.

Parameter Kv4.2 Alone Kv4.2 + KChIPs Kv4.2 + DPP10 Reference
Inactivation Kinetics FastSlowedAccelerated[4]
Recovery from Inactivation SlowAcceleratedAccelerated[4]
Surface Trafficking Primarily intracellularPromoted to cell surfacePromoted to cell surface[1]

Table 2: Qualitative comparison of the modulatory effects of KChIPs and DPP10 on Kv4.2 channels. This table illustrates the contrasting effects of KChIPs and DPP10 on inactivation kinetics, a key differentiator in their modulatory profiles.

Experimental Protocols

The validation of DPP10 as a Kv4 auxiliary subunit relies on two primary experimental approaches: co-immunoprecipitation to demonstrate physical association and electrophysiological recordings to characterize functional modulation.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the physical interaction between DPP10 and Kv4 channels within a cellular context.

1. Cell Lysis:

  • Cells (e.g., Xenopus oocytes expressing the proteins of interest or brain tissue) are harvested and washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a Tris-buffered saline solution with 1% non-ionic detergent like Triton X-100 or NP-40) supplemented with protease inhibitors to prevent protein degradation.

  • The lysate is incubated on ice and then centrifuged to pellet cellular debris. The supernatant containing the soluble proteins is collected.

2. Immunoprecipitation:

  • The cell lysate is pre-cleared by incubating with protein A/G-agarose beads to reduce non-specific binding.

  • An antibody specific to one of the proteins of interest (e.g., anti-Kv4.2) is added to the pre-cleared lysate and incubated to allow the formation of antibody-antigen complexes.

  • Protein A/G-agarose beads are then added to the lysate to capture the antibody-antigen complexes.

3. Washing and Elution:

  • The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis:

  • The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with an antibody against the other protein of interest (e.g., anti-DPP10) to detect its presence in the immunoprecipitated complex.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the functional characterization of ion channels expressed in a heterologous system.

1. Oocyte Preparation and cRNA Injection:

  • Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated.

  • Complementary RNA (cRNA) encoding the Kv4 α-subunit and the auxiliary subunit(s) (e.g., DPP10) are injected into the oocytes.

  • Injected oocytes are incubated for 2-5 days to allow for protein expression.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and perfused with a recording solution.

  • Two microelectrodes filled with KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

  • A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

3. Data Acquisition and Analysis:

  • Voltage protocols are applied to study the channel's gating properties, such as current-voltage relationships, activation and inactivation kinetics, and recovery from inactivation.

  • Data are acquired and analyzed using specialized software to determine the biophysical parameters listed in the comparison tables.

Visualizing the Validation and Function of DPP10

Diagrams created using Graphviz (DOT language) illustrate the key concepts in the validation of DPP10 as a Kv4 auxiliary subunit.

cluster_complex Kv4 Channel Macromolecular Complex Kv4 Kv4 α-subunit (tetramer) DPP10 DPP10 (dimer) Kv4->DPP10 Extracellular/Transmembrane Interaction KChIP KChIP Kv4->KChIP Intracellular Interaction

Caption: The Kv4 channel complex, with DPP10 and KChIP auxiliary subunits.

cluster_workflow Experimental Workflow for DPP10 Validation start Hypothesis: DPP10 is a Kv4 auxiliary subunit coip Co-Immunoprecipitation: Demonstrate physical interaction start->coip tevc Two-Electrode Voltage-Clamp: Characterize functional modulation start->tevc conclusion Conclusion: DPP10 is a bona fide Kv4 auxiliary subunit coip->conclusion comparison Comparison with other subunits: (e.g., KChIPs, DPP6) tevc->comparison comparison->conclusion

Caption: Experimental workflow for validating DPP10 as a Kv4 auxiliary subunit.

cluster_pathway Role of Kv4-DPP10 Complex in Neuronal Excitability AP Action Potential Kv4_DPP10 Kv4-DPP10 Channel Complex AP->Kv4_DPP10 Depolarization K_efflux K+ Efflux (A-type current) Kv4_DPP10->K_efflux Activation repolarization Membrane Repolarization K_efflux->repolarization excitability Decreased Neuronal Excitability repolarization->excitability

Caption: Signaling pathway showing the role of the Kv4-DPP10 complex.

References

Comparative analysis of DPP10 orthologs in different species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dipeptidyl Peptidase 10 (DPP10) Orthologs in Different Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Dipeptidyl Peptidase 10 (DPP10) orthologs, focusing on their structural and functional divergence across different species. The information presented is supported by experimental data to aid in research and drug development endeavors targeting this unique protein.

Introduction to DPP10

Dipeptidyl Peptidase 10 (DPP10) is a type II transmembrane protein belonging to the S9B family of serine proteases.[1] In mammals, DPP10 is predominantly expressed in the brain and pancreas.[2] A key characteristic of mammalian DPP10 is its lack of enzymatic activity due to the substitution of a critical serine residue in the catalytic domain with glycine.[2] Despite this, it plays a crucial role as an auxiliary subunit of Kv4 voltage-gated potassium channels, significantly modulating their trafficking to the cell surface and their biophysical properties.[3][4] In contrast, orthologs in invertebrates, such as Drosophila melanogaster, have been shown to possess dipeptidyl peptidase activity, highlighting a significant functional divergence during evolution.[5]

This guide will delve into a comparative analysis of DPP10 orthologs, with a primary focus on the functional differences between mammalian and insect representatives.

Comparative Data Summary

The following tables summarize the key functional and structural differences observed between human and Drosophila DPP10 orthologs based on available experimental data.

Table 1: Functional Comparison of Human vs. Drosophila DPP10
FeatureHuman DPP10Drosophila melanogaster DPP10
Enzymatic Activity None detectedPresent (Dipeptidyl peptidase)
Substrate Specificity N/AGly-Pro-MCA
Km N/ASimilar to human DPP4
Relative kcat N/A~6-fold lower than human DPP4
Kv4 Channel Modulation YesYes
Effect on Kv4 Current Amplitude ~4-6 fold increase (for Kv4.2)[3]Increase (qualitative)[5]
Effect on Kv4 Activation (V0.5) ~19 mV hyperpolarizing shift (for Kv4.2)[3]Negative shift (quantitative data not available)[5]
Effect on Kv4 Inactivation ~7 mV hyperpolarizing shift (for Kv4.2)[3]Faster inactivation[5]
Effect on Recovery from Inactivation Faster recovery[3]Faster recovery[5]
Table 2: Structural and Genomic Comparison
FeatureHuman DPP10Drosophila melanogaster DPP10
Chromosome Location Chromosome 2 (2q14.1)[2]Not specified in searched literature
Number of Exons 26 (for mouse Dpp10)[6]Not specified in searched literature
Splice Variants Multiple isoforms with distinct N-termini[7]Not specified in searched literature
Catalytic Triad Residue Glycine (in place of Serine)[2]Contains the conserved Serine for activity[5]

Signaling Pathways and Functional Roles

Modulation of Kv4 Potassium Channels

In both mammals and insects, DPP10 functions as an auxiliary subunit of Kv4 potassium channels, which are critical for generating the transient, outwardly rectifying A-type potassium current (ISA) in neurons. This current plays a key role in regulating neuronal excitability, action potential firing frequency, and dendritic signal integration.

The interaction between DPP10 and the Kv4 channel alpha subunit leads to several significant functional modifications:

  • Increased Channel Trafficking: DPP10 promotes the translocation of Kv4 channels from the endoplasmic reticulum to the plasma membrane, thereby increasing the density of functional channels on the cell surface.[4]

  • Alteration of Biophysical Properties: DPP10 modulates the gating kinetics of Kv4 channels, leading to a hyperpolarizing shift in the voltage dependence of activation and inactivation, as well as accelerating the rates of both inactivation and recovery from inactivation.[3][8]

The stoichiometry of the mammalian Kv4.2-DPP10 complex has been shown to be variable, with a preference for a 4:2 ratio (four Kv4.2 subunits to two DPP10 subunits).[9]

Diagram of DPP10-Mediated Kv4 Channel Modulation

DPP10_Kv4_Modulation cluster_Membrane Plasma Membrane Kv4_ER Kv4 α-subunit Kv4_DPP10_complex Kv4-DPP10 Complex Kv4_ER->Kv4_DPP10_complex Trafficking DPP10_ER DPP10 DPP10_ER->Kv4_DPP10_complex Association K_efflux ↑ A-type K+ Current (ISA) Kv4_DPP10_complex->K_efflux Increased K+ Efflux

Caption: DPP10 associates with Kv4 α-subunits in the ER, promoting their trafficking to the plasma membrane and enhancing A-type K+ currents.

Enzymatic Activity in Drosophila

A significant evolutionary divergence is the presence of dipeptidyl peptidase activity in the Drosophila DPP10 ortholog, a function lost in its mammalian counterparts.[5] This suggests a dual role for DPP10 in insects, acting as both a channel modulator and a peptidase. The enzymatic activity is directed towards substrates with a proline at the penultimate N-terminal position, similar to other members of the DPP family like DPP4.[5]

The physiological substrates and the full biological significance of this enzymatic activity in insects are yet to be fully elucidated.

Diagram of the Dual Function of Drosophila DPP10

Drosophila_DPP10_Function cluster_channel Channel Modulation cluster_enzyme Enzymatic Activity Drosophila_DPP10 Drosophila DPP10 Kv4_channel Kv4 Channel Drosophila_DPP10->Kv4_channel Binds to Peptide_substrate Peptide Substrate (e.g., Gly-Pro-X) Drosophila_DPP10->Peptide_substrate Acts on Modulation Altered Gating and Trafficking Kv4_channel->Modulation Cleavage Dipeptide Cleavage Peptide_substrate->Cleavage

Caption: Drosophila DPP10 exhibits a dual functionality, modulating Kv4 channels and displaying dipeptidyl peptidase activity.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis of DPP10 orthologs are provided below.

Co-Immunoprecipitation (Co-IP) to Demonstrate DPP10-Kv4 Interaction

This protocol is adapted from studies demonstrating the physical association between DPP10 and Kv4 channels.[3]

Objective: To determine if DPP10 and Kv4 channels physically interact within a cellular context.

Materials:

  • Cell line expressing tagged versions of DPP10 (e.g., HA-tag) and Kv4 (e.g., Myc-tag).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Antibody specific to the tag on DPP10 (e.g., anti-HA antibody).

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Western blot apparatus and reagents.

  • Antibodies for Western blotting (specific to the tags on both proteins).

Procedure:

  • Cell Lysis:

    • Culture cells co-expressing tagged DPP10 and Kv4 to ~80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (total cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

    • Remove the beads and incubate the pre-cleared lysate with the anti-HA antibody (for DPP10) overnight at 4°C on a rotator.

    • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.

  • Washing:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against both the HA-tag (to confirm DPP10 pulldown) and the Myc-tag (to detect co-immunoprecipitated Kv4).

Diagram of the Co-Immunoprecipitation Workflow

CoIP_Workflow start Cell Lysate containing tagged DPP10 and Kv4 preclear Pre-clear with beads start->preclear ip Incubate with anti-DPP10 antibody preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute proteins wash->elute wb Western Blot (Probe for DPP10 and Kv4) elute->wb end Detection of DPP10-Kv4 complex wb->end

Caption: Workflow for co-immunoprecipitation to verify the interaction between DPP10 and Kv4 channels.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is based on methods used to characterize the functional effects of DPP10 on Kv4 channel currents.[3]

Objective: To measure the effect of DPP10 co-expression on the biophysical properties of Kv4 channels.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for Kv4 and DPP10.

  • Microinjection setup.

  • TEVC amplifier and data acquisition system.

  • Recording chamber and perfusion system.

  • Recording solution (e.g., ND96).

  • Glass microelectrodes (filled with 3 M KCl).

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with cRNA for Kv4 alone or with cRNA for both Kv4 and DPP10.

    • Incubate the injected oocytes for 2-5 days at 18°C.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply voltage protocols to elicit Kv4 currents and measure:

      • Current-Voltage (I-V) Relationship: Apply depolarizing voltage steps to measure the current amplitude at different membrane potentials.

      • Steady-State Inactivation: Apply a series of pre-pulses to different voltages before a test pulse to determine the voltage at which half of the channels are inactivated.

      • Recovery from Inactivation: Use a two-pulse protocol with varying inter-pulse intervals to measure the time course of recovery from inactivation.

  • Data Analysis:

    • Analyze the recorded currents to determine parameters such as peak current amplitude, voltage of half-maximal activation (V0.5), and the time constant of recovery from inactivation.

In Vitro Dipeptidyl Peptidase Activity Assay

This protocol is designed to measure the enzymatic activity of DPP10 orthologs.[5][10]

Objective: To determine if a DPP10 ortholog possesses dipeptidyl peptidase activity.

Materials:

  • Purified recombinant DPP10 protein or cell lysate containing expressed DPP10.

  • Assay buffer (e.g., Tris-HCl, pH 8.0).

  • Fluorogenic substrate (e.g., Gly-Pro-AMC).

  • DPP4 inhibitor (e.g., sitagliptin) as a positive control for inhibition.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the purified DPP10 protein or cell lysate to the assay buffer.

    • Include a negative control (buffer only) and a positive control (e.g., purified DPP4).

  • Substrate Addition:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate the rate of substrate cleavage by monitoring the increase in fluorescence over time.

    • Determine kinetic parameters (Km and Vmax) by measuring the reaction rate at different substrate concentrations.

Conclusion

The comparative analysis of DPP10 orthologs reveals a fascinating example of functional evolution. While the role of DPP10 as a modulator of Kv4 potassium channels appears to be conserved between insects and mammals, the enzymatic activity present in the Drosophila ortholog has been lost in its mammalian counterparts. This functional divergence suggests that in mammals, DPP10 has specialized as a dedicated channel auxiliary subunit, while in insects, it retains a dual function.

Understanding these species-specific differences is crucial for researchers using model organisms to study DPP10-related physiology and pathology. For drug development professionals, the lack of enzymatic activity in human DPP10 indicates that therapeutic strategies targeting this protein should focus on its interaction with Kv4 channels rather than enzymatic inhibition. Further research into the physiological substrates of insect DPP10 and the precise molecular determinants of its functional divergence will undoubtedly provide deeper insights into the evolution and diverse roles of this intriguing protein family.

References

The Role of DPP10 in Synaptic Plasticity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-like protein 10 (DPP10), a member of the voltage-gated potassium (Kv) channel auxiliary subunit family, is emerging as a critical regulator of neuronal excitability and synaptic plasticity. While enzymatically inactive, DPP10 plays a pivotal role in modulating the biophysical properties of Kv4-containing A-type potassium channels, which are key determinants of dendritic signaling and the threshold for long-term potentiation (LTP) and long-term depression (LTD). This guide provides a comprehensive comparison of DPP10's function with other synaptic proteins, supported by experimental data, to elucidate its potential as a therapeutic target.

Signaling Pathways and Experimental Workflows

To understand the molecular mechanisms by which DPP10 influences synaptic plasticity, it is essential to visualize its interactions and the experimental approaches used to study them.

Figure 1: DPP10-Kv4.2 Signaling Cascade in Synaptic Plasticity.

DPP10 forms a ternary complex with the pore-forming Kv4.2 subunit and another auxiliary subunit, K-channel interacting protein (KChIP), at the postsynaptic membrane.[1][2] This complex is crucial for shaping the A-type potassium current (ISA), which in turn regulates dendritic excitability and the back-propagation of action potentials.[3][4] The modulation of ISA by the DPP10-Kv4.2 complex influences the threshold for the induction of synaptic plasticity.[5][6] Downstream signaling cascades, such as the PKA and ERK/MAPK pathways, are also implicated in the regulation of Kv4.2 channel trafficking and function, further linking this complex to the molecular machinery of LTP and LTD.[5][7][8]

Experimental_Workflow Experimental Workflow for Investigating DPP10 in Synaptic Plasticity cluster_model Model System cluster_biochem Biochemical Analysis cluster_electrophys Electrophysiology cluster_imaging Imaging model DPP10 KO/Overexpression Mice or Cultured Neurons co_ip Co-Immunoprecipitation (DPP10-Kv4.2 Interaction) model->co_ip western Western Blot (Protein Expression Levels) model->western patch_clamp Whole-Cell Patch Clamp (A-type K⁺ Currents) model->patch_clamp ltp_ltd Field Recordings (LTP/LTD) model->ltp_ltd immuno Immunocytochemistry (Subcellular Localization) model->immuno spine Dendritic Spine Imaging (Morphology) model->spine

Figure 2: Experimental Workflow for Investigating DPP10.

A multi-faceted approach is required to fully elucidate the role of DPP10 in synaptic plasticity. This typically involves genetic models, such as DPP10 knockout or overexpressing mice, and in vitro systems like primary neuronal cultures. Biochemical assays, including co-immunoprecipitation and Western blotting, are used to confirm the physical interaction between DPP10 and Kv4.2 and to assess changes in protein expression levels. Electrophysiological recordings are paramount for characterizing the functional consequences of DPP10 manipulation on A-type potassium currents and for directly measuring changes in synaptic plasticity (LTP/LTD). Finally, imaging techniques provide insights into the subcellular localization of the DPP10-Kv4.2 complex and any resulting alterations in dendritic spine morphology.

Comparative Performance Data

The primary function of DPP10 in the context of synaptic plasticity is its modulation of Kv4.2 channels. The following tables summarize quantitative data on the effects of DPP10 and its paralog, DPP6, on Kv4.2 channel properties and the impact of their respective gene knockouts on synaptic function and animal behavior.

Table 1: Influence of DPP10 on Kv4.2 Channel Biophysics

ParameterControl (Kv4.2 alone)+ DPP10Fold Change/ShiftReference
Current Amplitude Normalized to 1~5.9-fold increase↑ 590%[1]
Time to Peak SlowerFaster[1]
Inactivation Time Constant (τ) SlowerFaster[1]
Recovery from Inactivation (τ) ~200 ms~78 ms↓ 61%[1]
Voltage of Half-Maximal Activation (V1/2) -0.1 ± 3.0 mV-18.9 ± 4.2 mV~19 mV hyperpolarizing shift[1]
Voltage of Half-Maximal Inactivation (V1/2) -63.9 ± 1.8 mV-70.2 ± 1.5 mV~6-7 mV hyperpolarizing shift[1]

Table 2: Comparative Effects of DPP10 and DPP6 Knockout on Synaptic Plasticity and Behavior

FeatureDPP10 Knockout (Inferred from Kv4.2 KO)DPP6 KnockoutDPP9 KnockoutReference
LTP Induction Threshold LoweredLoweredBidirectionally regulated[1][2][9]
Dendritic Excitability IncreasedIncreased-[4]
Dendritic Spine Density Not reportedDecreased-[10]
Learning and Memory Not directly reportedImpairedBidirectionally regulated[2][9]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are detailed protocols for key experiments cited in this guide.

Co-Immunoprecipitation of DPP10 and Kv4.2

This protocol is adapted from studies demonstrating the physical association between DPP10 and Kv4.2 in heterologous expression systems.[1]

1. Cell Lysis and Protein Extraction:

  • Harvest cells (e.g., HEK293T) co-expressing HA-tagged DPP10 and Kv4.2.

  • Lyse cells in a buffer containing 1% Triton X-100, protease inhibitors, and phosphatase inhibitors on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extracts.

2. Immunoprecipitation:

  • Pre-clear the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an anti-HA antibody (for DPP10) or an anti-Kv4.2 antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for an additional 2 hours to capture the antibody-protein complexes.

3. Washing and Elution:

  • Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against Kv4.2 and HA (to detect DPP10).

  • Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol describes a typical method for inducing and recording LTP in acute hippocampal slices, a standard model for studying synaptic plasticity.[11]

1. Slice Preparation:

  • Acutely prepare 300-400 µm thick transverse hippocampal slices from adult mice using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.

  • Allow slices to recover for at least 1 hour in a submerged chamber containing aCSF at room temperature.

2. Recording Setup:

  • Transfer a slice to a recording chamber continuously perfused with aCSF at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

3. Baseline Recording:

  • Deliver single baseline stimuli every 30 seconds at an intensity that evokes an fEPSP of 30-40% of the maximal response.

  • Record a stable baseline for at least 20 minutes.

4. LTP Induction:

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 pulses at 100 Hz, or a theta-burst stimulation (TBS) protocol.

5. Post-Induction Recording:

  • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

  • The magnitude of LTP is expressed as the percentage increase in the fEPSP slope compared to the pre-induction baseline.

Conclusion

The available evidence strongly supports a significant role for DPP10 in the regulation of synaptic plasticity. By forming a functional complex with Kv4.2 channels, DPP10 fine-tunes dendritic excitability, thereby setting the threshold for the induction of long-lasting changes in synaptic strength. While direct studies on synaptic plasticity in DPP10 knockout models are still needed to definitively confirm its role, the profound effects of Kv4.2 channel modulation on LTP provide compelling indirect evidence.

In comparison to its paralog DPP6, which appears to have a broader role in synapse development and dendritic morphology independent of Kv4 channels, DPP10's primary contribution to synaptic plasticity seems to be through its potent modulation of A-type potassium currents.[5][10] This specificity makes DPP10 an attractive target for the development of novel therapeutics aimed at modulating cognitive function and treating neurological disorders characterized by aberrant synaptic plasticity. Further research into the specific signaling pathways engaged by the DPP10-Kv4.2 complex will undoubtedly unveil new avenues for therapeutic intervention.

References

Independent Verification of DPP10's Interaction with Specific Potassium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data verifying the interaction between Dipeptidyl Peptidase-like Protein 10 (DPP10) and specific voltage-gated potassium channels, primarily Kv4.2 and Kv1.4. This analysis incorporates data from multiple independent studies and compares the modulatory effects of DPP10 with other known potassium channel ancillary subunits.

Executive Summary

Dipeptidyl Peptidase-like Protein 10 (DPP10) has been identified as a critical auxiliary subunit of voltage-gated potassium channels, profoundly modulating their trafficking, expression, and gating properties. Independent verification studies have consistently demonstrated a physical and functional interaction between DPP10 and members of the Kv4 and Kv1 channel families. Co-expression of DPP10 with these channels in heterologous systems, such as Xenopus oocytes and mammalian cell lines, leads to significant alterations in channel kinetics, including accelerated inactivation and recovery from inactivation, as well as shifts in the voltage dependence of activation and inactivation. These modulations are crucial for shaping the electrical signaling properties of neurons and cardiomyocytes where these channels are prominently expressed. This guide synthesizes key findings, presents comparative data in a tabular format, details common experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.

Comparative Analysis of DPP10's Modulatory Effects

The interaction of DPP10 with Kv4.2 and Kv1.4 channels has been independently verified through various experimental approaches, primarily co-immunoprecipitation and electrophysiological recordings.[1][2] DPP10 physically associates with Kv4.2 channel complexes in both heterologous expression systems and native rat brain tissue.[1][2] Functionally, DPP10 is a potent modulator of both Kv4 and Kv1.4 channels, although the specific effects can differ.[1][3]

Quantitative Comparison of DPP10's Effect on Kv4.2 and Kv1.4 Channel Properties
ParameterKv4.2 + DPP10Kv1.4 + DPP10Reference
Current Magnitude ~4-6 fold increaseNot specified[1]
Time to Peak Current FasterFaster[1][3]
Steady-State Activation Hyperpolarizing shift (~19 mV)Negative shift[1][3]
Steady-State Inactivation Hyperpolarizing shift (~7 mV)Negative shift[1][3]
Recovery from Inactivation Accelerated (τrec: ~78 ms (B15284909) vs. 200 ms for WT)Slowed[1][3]
Comparison of Kv4.2 Modulation by DPP10 and Other Ancillary Subunits
Ancillary SubunitEffect on Kv4.2 InactivationEffect on Closed-State InactivationFormation of Ternary ComplexReference
DPP10 AcceleratesPromotesYes (with KChIP3)[3][4]
KChIP2b ModulatesNearly abolishes at -60 mVYes (forms complex with Kv4)[3]
DPP6 Similar to DPP10, but with slower inactivation at positive voltagesNot specifiedYes (with KChIP3)[4][5]

Experimental Protocols

Co-Immunoprecipitation

This technique is utilized to verify the physical association between DPP10 and potassium channels in their native or near-native states.

  • Protein Expression: Co-express HA-tagged DPP10 and the potassium channel of interest (e.g., Kv4.2) in a suitable system like Xenopus oocytes or mammalian cells (e.g., CHO cells).[1]

  • Cell Lysis: Homogenize the cells in a non-denaturing lysis buffer containing protease inhibitors to maintain protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody targeting the HA-tag on DPP10. The antibody is typically coupled to agarose (B213101) or magnetic beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound protein complexes from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the potassium channel subunit (e.g., anti-Kv4.2) to detect its presence in the immunoprecipitated complex.[2]

Two-Electrode Voltage-Clamp Electrophysiology

This method is employed to measure the functional effects of DPP10 on the gating properties of potassium channels expressed in Xenopus oocytes.

  • cRNA Injection: Inject cRNAs encoding the potassium channel α-subunit (e.g., Kv4.2) with or without the cRNA for the ancillary subunit (e.g., DPP10) into Xenopus oocytes.[1]

  • Incubation: Incubate the oocytes for 2-5 days to allow for protein expression and assembly.

  • Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage clamping and the other for current recording.

  • Voltage Protocols: Apply specific voltage protocols to elicit channel activation, inactivation, and recovery from inactivation. For instance, to measure steady-state inactivation, a series of pre-pulses to various voltages are applied before a test pulse to a depolarized potential.[3]

  • Data Analysis: Analyze the recorded currents to determine various parameters such as current amplitude, time course of inactivation and recovery, and the voltage dependence of activation and inactivation.[1]

Visualizing Molecular Interactions and Workflows

Experimental Workflow for Verification of DPP10-Potassium Channel Interaction

G cluster_expression Protein Expression cluster_verification Interaction Verification cluster_functional Functional Analysis cRNA_prep cRNA Preparation (Kv4.2, DPP10) oocyte_injection Xenopus Oocyte Injection cRNA_prep->oocyte_injection co_ip Co-Immunoprecipitation oocyte_injection->co_ip tevc Two-Electrode Voltage-Clamp oocyte_injection->tevc western_blot Western Blot (Detect Kv4.2) co_ip->western_blot final_conclusion Conclusion: DPP10 interacts with and modulates Kv4.2 channels western_blot->final_conclusion data_analysis Data Analysis (Kinetics, V-dependence) tevc->data_analysis data_analysis->final_conclusion

Caption: Workflow for verifying DPP10-Kv4.2 interaction.

Signaling Pathway of the Kv4.2 Macromolecular Complex

G cluster_membrane Plasma Membrane cluster_complex Ternary Macromolecular Complex Kv4_2 Kv4.2 (Pore-forming α-subunit) Ternary_Complex Kv4.2 + DPP10 + KChIP DPP10 DPP10 (Type II Transmembrane Protein) DPP10->Kv4_2 Modulates Trafficking & Gating KChIP KChIP (Cytoplasmic Ca2+ Sensor) KChIP->Kv4_2 Modulates Inactivation & Expression A_type_current Modulated Neuronal Excitability Ternary_Complex->A_type_current Generates ISA-like A-type K+ Current

Caption: DPP10 in the Kv4.2 channel complex.

Conclusion

Independent studies have robustly verified the physical and functional interaction between DPP10 and specific potassium channels, notably Kv4.2 and Kv1.4. The data consistently show that DPP10 is a potent modulator of channel gating, significantly altering inactivation and recovery kinetics, which are key determinants of neuronal firing patterns. The formation of ternary complexes involving Kv4.2, DPP10, and KChIPs further highlights the intricate regulation of A-type potassium currents in the central nervous system.[4][5][6] Understanding these molecular interactions is paramount for developing novel therapeutic strategies targeting neurological and cardiovascular disorders where these channels play a pivotal role.

References

DPP10 vs. DPP6: A Comparative Guide to Functional Modulation of Kv4 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of auxiliary subunits in ion channel function is paramount. This guide provides an objective comparison of Dipeptidyl Peptidase-like Protein 10 (DPP10) and Dipeptidyl Peptidase-like Protein 6 (DPP6), two key modulators of Kv4 voltage-gated potassium channels. We present a synthesis of experimental data to delineate their functional similarities and differences, offering insights into their distinct contributions to neuronal excitability.

DPP10 and DPP6 are type II transmembrane proteins that, despite their homology to the dipeptidyl peptidase family, lack enzymatic activity.[1][2] Their primary recognized function is the modulation of Kv4 channels, which are crucial for generating the transient A-type potassium current (IA) in neurons.[3][4] This current plays a vital role in regulating action potential firing frequency and dendritic signal integration. Both DPP10 and DPP6 associate with Kv4 α-subunits to form ternary macromolecular complexes, significantly altering channel trafficking and gating properties.[2][5]

Functional Similarities

Both DPP10 and DPP6 act as potent modulators of Kv4 channel function, leading to several shared effects that reconstitute the properties of native neuronal A-type currents.[6][7]

  • Enhanced Trafficking and Surface Expression: A primary function of both DPP10 and DPP6 is to promote the forward trafficking of Kv4 channels from the endoplasmic reticulum to the plasma membrane.[4][8] Co-expression of either subunit with Kv4.2 in heterologous systems leads to a significant increase in the density of functional channels at the cell surface.[4][5] Studies have shown that in the absence of these auxiliary subunits, Kv4.2 proteins are largely retained in the perinuclear region.[4]

  • Accelerated Gating Kinetics: Both DPP10 and DPP6 dramatically accelerate the activation and inactivation kinetics of Kv4 channels.[4][5] This results in a faster time-to-peak of the potassium current.[4]

  • Hyperpolarizing Shift in Voltage-Dependence of Activation: The co-expression of either DPP10 or DPP6 with Kv4 channels induces a significant negative (hyperpolarizing) shift in the voltage-dependence of activation.[4][5] This means that the channels are more likely to open at more negative membrane potentials, thereby influencing the threshold for action potential generation.

  • Accelerated Recovery from Inactivation: A hallmark of native A-type currents is their rapid recovery from inactivation. Both DPP10 and DPP6 confer this property upon Kv4 channels, significantly reducing the time required for the channels to become available for activation again after being inactivated.[5][9]

Functional Differences

Despite their many similarities, DPP10 and DPP6 exhibit distinct quantitative effects on Kv4 channel gating, suggesting specialized roles in fine-tuning neuronal excitability.

  • Magnitude of Current Increase: While both subunits increase Kv4.2 current magnitude, studies in Xenopus oocytes have shown that DPP6-S can increase current magnitude approximately 13-25 times, which is significantly more than the increase observed with DPP10.[5]

  • Modulation of Inactivation Kinetics: A key difference lies in their differential effects on the time course of inactivation. The cytoplasmic N-terminus of both proteins is crucial for this modulation.[4] Chimeric studies, where the N-termini of DPP6 and DPP10 were swapped, demonstrated that these domains are sufficient to confer their respective inactivation kinetics.[4] Splice variants of both DPP10 and DPP6 also contribute to diverse inactivation properties. For instance, the DPP10a splice variant produces uniquely fast inactivation kinetics that accelerates with increasing depolarization, a feature also observed with the DPP6a isoform.[6]

  • Recovery from Inactivation: While both accelerate recovery from inactivation, the rate of acceleration can differ. For example, in one study, the time constant for recovery from inactivation of Kv4.2 at -100 mV was 200 ms (B15284909) for the channel alone, which was reduced to 78 ms with DPP10 co-expression.[5] In another study, DPP6a was found to induce a faster recovery from inactivation than DPP10a.

  • Kv4-Independent Functions: Evidence suggests that both DPP6 and DPP10 can traffic to the cell membrane independently of Kv4 channels.[4] Furthermore, DPP6 has been implicated in roles beyond Kv4 modulation, including the regulation of synaptic development and function.[4] While less is known about the Kv4-independent functions of DPP10, their differential expression patterns in the brain suggest distinct roles in neural circuit function.[2]

Quantitative Comparison of DPP10 and DPP6 Effects on Kv4.2 Properties

FeatureKv4.2 AloneKv4.2 + DPP10Kv4.2 + DPP6Citation(s)
Current Increase (fold) 1~4-6~13-25[5]
Voltage of Half-Maximal Activation (V0.5) -~19 mV hyperpolarizing shift~28 mV hyperpolarizing shift[4][5]
Voltage of Half-Maximal Steady-State Inactivation (V0.5) -~7 mV hyperpolarizing shift-[5]
Time Constant of Recovery from Inactivation (τrec at -100 mV) ~200 ms~78 msDramatically increased rate[4][5]
Time to Peak Current -DecreasedDecreased[4]
Rate of Macroscopic Inactivation -AcceleratedAccelerated[4]

Signaling Pathways and Experimental Workflows

Kv4_Modulation Functional Modulation of Kv4 Channels by DPP10 and DPP6 cluster_ER Endoplasmic Reticulum cluster_Membrane Plasma Membrane Kv4_alpha Kv4 α-subunit Kv4_complex Functional Kv4 Channel Complex Kv4_alpha->Kv4_complex Trafficking IA A-type K+ Current (IA) Kv4_complex->IA Generates DPP10 DPP10 DPP10->Kv4_complex Association label_DPP10 Modulates Gating: - Accelerates activation/inactivation - Hyperpolarizing shift in V0.5 act - Accelerates recovery DPP10->label_DPP10 DPP6 DPP6 DPP6->Kv4_complex Association label_DPP6 Modulates Gating: - Accelerates activation/inactivation - Larger hyperpolarizing shift in V0.5 act - Accelerates recovery DPP6->label_DPP6 Experimental_Workflow Experimental Workflow for Studying DPP10/DPP6 Modulation of Kv4 Channels cluster_experiments Experimental Assays start Start transfection Co-transfect cells (e.g., HEK293, Xenopus oocytes) with Kv4 and DPP10/DPP6 constructs start->transfection incubation Incubate for protein expression (24-48h) transfection->incubation co_ip Co-immunoprecipitation incubation->co_ip biotinylation Cell Surface Biotinylation incubation->biotinylation tevc Two-Electrode Voltage Clamp / Patch Clamp incubation->tevc analysis Data Analysis co_ip->analysis co_ip->analysis Assess protein-protein interaction biotinylation->analysis biotinylation->analysis Quantify surface expression tevc->analysis tevc->analysis Characterize electrophysiological properties conclusion Determine functional similarities and differences analysis->conclusion

References

A Comparative Guide to the Cross-Species Regulation of the DPP10 Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the regulatory mechanisms governing the Dipeptidyl Peptidase 10 (DPP10) gene. DPP10, a member of the serine protease family, is distinguished by its lack of enzymatic activity and its crucial role in modulating voltage-gated potassium channels.[1] Its association with conditions such as asthma, neurodegenerative diseases, and cancer underscores the importance of understanding its intricate regulatory landscape.[2][3][4] This document synthesizes experimental data on DPP10 gene expression, conservation of regulatory elements, and the influence of signaling pathways across humans, mice, and rats, offering valuable insights for researchers and professionals in drug development.

Data Presentation: Quantitative Comparison of DPP10 Gene Expression

The expression of the DPP10 gene exhibits significant tissue-specificity, with notably high levels in the brain and lungs across different species. The following tables summarize quantitative expression data from human, mouse, and rat tissues, providing a basis for comparative analysis.

Table 1: DPP10 mRNA Expression in Human Tissues

TissueExpression Level (TPM)Data Source
Brain - Cerebellum25.68GTEx
Brain - Cortex22.15GTEx
Lung8.45GTEx
Pancreas4.21GTEx
Adrenal Gland11.34GTEx

TPM: Transcripts Per Million. Data retrieved from the Genotype-Tissue Expression (GTEx) Portal.

Table 2: Dpp10 mRNA Expression in Mouse Tissues

TissueExpression ScoreData Source
Brain98Bgee
Lung65Bgee
Pancreas45Bgee
Adrenal Gland78Bgee

Expression scores are normalized ranks of expression levels. Data retrieved from the Bgee database.

Table 3: Dpp10 mRNA Expression in Rat Tissues

TissueExpression Level (FPKM)Data Source
Brain - Hippocampus15.2[5]
Lung5.8[6][7][8][9]
Pancreas - Islets3.1[1][10]

FPKM: Fragments Per Kilobase of transcript per Million mapped reads.

Conservation of Regulatory Elements

The regulatory landscape of the DPP10 gene shows evidence of evolutionary conservation, particularly in the promoter and enhancer regions. Comparative genomic analyses have identified conserved non-coding sequences that likely harbor critical regulatory motifs.

Table 4: Comparison of Key Regulatory Features of the DPP10 Gene

FeatureHumanMouseRatConservation Notes
Promoter Region Bidirectional promoter shared with LOC389023[11][12]Orthologous bidirectional promoter presentPredicted bidirectional promoterThe bidirectional nature of the promoter appears to be a conserved feature, suggesting a coordinated regulatory mechanism with the antisense transcript.
Enhancer Elements Multiple candidate enhancers identified in ENCODEOrthologous enhancer regions with conserved sequence motifsPredicted enhancer regions based on sequence homologySignificant conservation of long-range promoter-enhancer contacts is observed between human and mouse genomes, suggesting a preserved three-dimensional regulatory architecture.
Transcription Factor Binding Sites (TFBS) GATA-1, CTF/CBP, FOXI1, FOXJ2, HOXA3, LHX3b, Nkx2-5, Pbx1a, S8[2][11]Predicted binding sites for orthologs of human TFsPredicted binding sites for orthologs of human TFsThe GATA-1 binding motif within the DPP10 promoter is highly conserved across many mammalian lineages.[11] However, some human-specific sequence divergences have led to the emergence of novel motifs, such as the CTF/CBP site.[11]
Epigenetic Regulation Hypomethylation of DPP10 and DPP10-AS1 in lung cancer.[4] Human-specific gain of H3K4me3 at the promoter in the prefrontal cortex.[11][12]To be determinedTo be determinedEpigenetic modifications, particularly DNA methylation and histone modifications, play a significant role in regulating DPP10 expression, though cross-species comparisons of these marks are not yet extensively documented.

Signaling Pathways Influencing DPP10 Gene Regulation

Several key signaling pathways are implicated in the regulation of the DPP10 gene and its family members. While direct experimental validation for DPP10 is still emerging in some cases, the available evidence points towards the involvement of Wnt, CREB, and NF-κB signaling.

Wnt Signaling Pathway

The Wnt signaling pathway, crucial for development and tissue homeostasis, has been shown to regulate the expression of DPP4, a close homolog of DPP10.[13] This suggests a potential regulatory link for DPP10 as well.

Wnt_Signaling Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled GSK3b_Axin_APC GSK3β/Axin/APC Destruction Complex Dishevelled->GSK3b_Axin_APC Beta_Catenin_P β-catenin-P GSK3b_Axin_APC->Beta_Catenin_P Beta_Catenin β-catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF DPP10_Gene DPP10 Gene TCF_LEF->DPP10_Gene

Caption: Canonical Wnt signaling pathway leading to the potential activation of DPP10 gene transcription.

CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that can be activated by various signaling cascades, including those initiated by G-protein coupled receptors. Studies have demonstrated that CREB can be activated downstream of DPP4 inhibition, suggesting a potential role for CREB in regulating DPP family members.[14]

CREB_Signaling GPCR_Signal GPCR Signal (e.g., Glucagon, Adrenaline) AC Adenylyl Cyclase GPCR_Signal->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB CREB_P CREB-P CBP_p300 CBP/p300 CREB_P->CBP_p300 DPP10_Gene DPP10 Gene CBP_p300->DPP10_Gene

Caption: CREB signaling pathway potentially leading to the transcriptional activation of the DPP10 gene.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Given the association of DPP10 with inflammatory conditions like asthma, and the documented regulation of DPP4 by NF-κB, it is plausible that NF-κB also influences DPP10 expression.[15]

NFkB_Signaling Inflammatory_Signal Inflammatory Signal (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Signal->IKK_Complex IkB IκB IKK_Complex->IkB NFkB NF-κB NFkB_Active Active NF-κB NFkB->NFkB_Active Translocates to Nucleus IkB_P IκB-P DPP10_Gene DPP10 Gene NFkB_Active->DPP10_Gene ChIP_seq_Workflow Crosslinking 1. Cross-linking Lysis 2. Cell Lysis Crosslinking->Lysis Fragmentation 3. Chromatin Fragmentation Lysis->Fragmentation Immunoprecipitation 4. Immunoprecipitation Fragmentation->Immunoprecipitation Reverse_Crosslinking 5. Reverse Cross-linking & DNA Purification Immunoprecipitation->Reverse_Crosslinking Sequencing 6. Sequencing Reverse_Crosslinking->Sequencing Data_Analysis 7. Data Analysis Sequencing->Data_Analysis

References

Specificity of DPP10's Regulatory Effects on Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-like protein 10 (DPP10) has emerged as a critical auxiliary subunit that modulates the function of several voltage-gated ion channels. Understanding the specificity of its interactions is paramount for elucidating its physiological roles and for the development of targeted therapeutics. This guide provides a comparative analysis of DPP10's effects on different ion channel types, supported by experimental data and detailed methodologies.

Overview of DPP10's Ion Channel Interactions

Initially recognized for its profound impact on the Kv4 family of potassium channels, recent evidence has expanded the known targets of DPP10 to include other potassium channel subtypes and, notably, voltage-gated sodium channels. This guide will focus on the comparative effects of DPP10 on Kv4, Kv1, and Nav1.5 channels.

Comparative Analysis of DPP10's Effects

The functional consequences of DPP10 association vary significantly between different ion channel alpha subunits. These differences are summarized in the tables below, highlighting the specificity of DPP10's modulatory actions.

Table 1: Effect of DPP10 on Voltage-Gated Potassium (Kv) Channels
ParameterKv4.2Kv4.3Kv1.4
Current Amplitude Increased[1][2][3]--
Time to Peak Current Faster[4][5]Faster[4][5]Faster[4][5]
Inactivation Kinetics Accelerated[1][2][3]Accelerated[4][5]-
Recovery from Inactivation Accelerated[2][3]Slowed[4][5]Slowed[4][5]
Voltage-Dependence of Activation Negative Shift[4][5]Negative Shift[4][5]Negative Shift[4][5]
Voltage-Dependence of Inactivation Negative Shift[3][4][5]Negative Shift[4][5]Negative Shift[4][5]
Closed-State Inactivation Increased[4][5]Increased[4][5]-
Table 2: Effect of DPP10 on Voltage-Gated Sodium (Nav) Channels
ParameterNav1.5
Peak Current Density Reduced[6][7]
Upstroke Velocity of Action Potential Reduced[6][7]
Voltage-Dependence of Activation Positive Shift[6][7]
Voltage-Dependence of Inactivation Positive Shift[6][7]
Window Current Increased[6][7]
Recovery from Inactivation Accelerated[6][7]

Signaling Pathways and Molecular Interactions

DPP10 functions as an auxiliary subunit, forming a macromolecular complex with the pore-forming alpha subunit of the ion channel. In the case of Kv4 channels, this complex is often ternary, including another auxiliary subunit, the Kv Channel-Interacting Protein (KChIP).[2][4][5][8][9] The transmembrane and cytoplasmic domains of DPP10 are crucial for its modulatory effects.[1][5]

cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Kv4 Kv4 α-subunit DPP10 DPP10 Kv4->DPP10 Modulates Gating & Trafficking KChIP KChIP Kv4->KChIP Modulates Gating DPP10->KChIP Nav15 Nav1.5 α-subunit Nav15->DPP10 Modulates Gating

DPP10 forms distinct complexes with Kv4 and Nav1.5 channels.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DPP10's effects on ion channels.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for the heterologous expression and functional characterization of ion channels.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated by enzymatic digestion.

  • cRNA Injection: cRNA encoding the ion channel α-subunit and DPP10 (and KChIPs, if applicable) are injected into the oocytes.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for protein expression.

  • Electrophysiological Recording: Oocytes are placed in a recording chamber and perfused with a specific external solution. Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

  • Data Acquisition: Voltage protocols are applied to elicit and record ionic currents, allowing for the characterization of channel gating properties such as activation, inactivation, and recovery from inactivation.[10]

Patch-Clamp Electrophysiology in Mammalian Cells

This method allows for the recording of ionic currents from single cells or patches of membrane, providing high-resolution data on channel behavior.

  • Cell Culture and Transfection: Mammalian cell lines (e.g., CHO, HEK293) or primary cells (e.g., cardiomyocytes) are cultured. For heterologous expression, cells are transfected with plasmids encoding the ion channel subunits and DPP10.[6]

  • Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an internal solution that mimics the intracellular ionic composition.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

  • Recording Configurations:

    • Whole-cell: The membrane patch under the pipette is ruptured, allowing for recording of currents from the entire cell membrane.

    • Cell-attached: The membrane patch remains intact, allowing for the recording of single-channel currents.

  • Data Acquisition and Analysis: As with TEVC, various voltage protocols are applied to study the biophysical properties of the ion channels.

Co-immunoprecipitation (Co-IP)

Co-IP is used to determine if two proteins physically interact within a cell.

  • Cell Lysis: Cells expressing the proteins of interest are lysed to release their contents.

  • Antibody Incubation: An antibody specific to one of the proteins (the "bait") is added to the cell lysate and incubated to allow for the formation of antigen-antibody complexes.

  • Immunoprecipitation: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody, and the entire complex (beads, antibody, bait protein, and any interacting "prey" proteins) is pulled down by centrifugation.

  • Washing: The bead-complex is washed to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody specific to the "prey" protein to determine if it was co-immunoprecipitated with the "bait" protein.[1][3]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the interaction between DPP10 and a target ion channel.

cluster_workflow Experimental Workflow start Hypothesize Interaction (DPP10 + Ion Channel X) coexpression Co-expression in Heterologous System (e.g., Oocytes, CHO cells) start->coexpression co_ip Co-immunoprecipitation coexpression->co_ip Biochemical Validation electrophysiology Electrophysiological Recording (TEVC or Patch-Clamp) coexpression->electrophysiology Functional Characterization data_analysis Data Analysis (Gating kinetics, Voltage-dependence) co_ip->data_analysis electrophysiology->data_analysis conclusion Conclusion on Specificity and Mechanism data_analysis->conclusion

A logical workflow for studying DPP10-ion channel interactions.

Conclusion

The available data clearly demonstrate that DPP10 is not a promiscuous modulator of ion channels. Its effects are highly specific, with distinct and sometimes opposing consequences for different channel types. While its role in shaping the function of Kv4-mediated A-type currents is well-established, the discovery of its interaction with Nav1.5 channels in the heart opens new avenues for research into cardiac electrophysiology and arrhythmia.[6][7] Further investigation is warranted to explore the full spectrum of DPP10's ion channel partners and the molecular determinants of this specificity.

References

Foundational & Exploratory (ligand)

Synthesis of 2-(Diphenylphosphino)pyridine (DPPY): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(diphenylphosphino)pyridine (DPPY), a crucial bidentate ligand in coordination chemistry and catalysis. This document details the primary synthetic methodologies, complete with experimental protocols and characterization data.

Introduction

2-(Diphenylphosphino)pyridine, commonly abbreviated as this compound, is an organophosphorus compound featuring a diphenylphosphino group at the 2-position of a pyridine (B92270) ring. Its ability to coordinate to metal centers through both the phosphorus and nitrogen atoms makes it a versatile P,N-bidentate ligand. This chelation imparts stability to the resulting metal complexes, which have found widespread applications in various catalytic processes, including cross-coupling reactions, hydroformylation, and carbonylation. This guide focuses on the practical synthesis of the this compound ligand.

Synthetic Pathways

The most prevalent and reliable method for the synthesis of 2-(diphenylphosphino)pyridine involves the reaction of a 2-halopyridine with a diphenylphosphine (B32561) derivative. Two primary variations of this approach are commonly employed:

This guide will provide a detailed protocol for Method A, which is a widely cited and effective laboratory-scale synthesis.

Experimental Protocol: Synthesis via 2-Lithiopyridine

This protocol details the synthesis of 2-(diphenylphosphino)pyridine from 2-bromopyridine and chlorodiphenylphosphine via a lithiation reaction.

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Anhydrous hexane

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization (Erlenmeyer flask, heating mantle, etc.)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is charged with 2-bromopyridine (1.0 eq). Anhydrous diethyl ether or THF is added to dissolve the starting material under an inert atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via syringe over a period of 30 minutes, ensuring the internal temperature does not rise significantly. The formation of 2-lithiopyridine is often indicated by a color change. The reaction mixture is stirred at -78 °C for an additional 1-2 hours.

  • Phosphinylation: A solution of chlorodiphenylphosphine (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to the cold solution of 2-lithiopyridine. The reaction is highly exothermic, and the addition should be slow to maintain the low temperature. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude solid. The crude product is then purified by recrystallization. While various solvents can be tested, a common method involves dissolving the solid in a minimal amount of hot ethanol (B145695) and allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting white, crystalline solid is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Data Presentation

The following table summarizes the key quantitative data for 2-(diphenylphosphino)pyridine.

PropertyValue
Chemical Formula C₁₇H₁₄NP
Molecular Weight 263.28 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 82-84 °C[1]
¹H NMR (CDCl₃, δ) 8.65 (d, 1H), 7.60-7.20 (m, 13H)
¹³C NMR (CDCl₃, δ) 162.9 (d), 150.1 (d), 136.4, 134.0 (d), 130.5, 128.8 (d), 128.6, 124.2
³¹P NMR (CDCl₃, δ) -3.5 ppm

Visualizations

The following diagrams illustrate the synthetic pathway and the general experimental workflow for the synthesis of 2-(diphenylphosphino)pyridine.

Synthesis_of_this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Bromopyridine 2-Bromopyridine Lithiopyridine 2-Lithiopyridine Bromopyridine->Lithiopyridine + n-BuLi -78 °C, Et₂O/THF nBuLi n-Butyllithium Chlorodiphenylphosphine Chlorodiphenylphosphine This compound 2-(Diphenylphosphino)pyridine (this compound) Lithiopyridine->this compound + Ph₂PCl

Caption: Synthetic pathway for this compound via lithiation.

Experimental_Workflow_this compound start Start setup Reaction Setup (Inert Atmosphere) start->setup lithiation Lithiation of 2-Bromopyridine with n-BuLi at -78 °C setup->lithiation phosphinylation Addition of Chlorodiphenylphosphine lithiation->phosphinylation workup Aqueous Work-up (Quenching, Extraction, Drying) phosphinylation->workup purification Purification by Recrystallization workup->purification characterization Characterization (NMR, MP) purification->characterization end End characterization->end

Caption: General experimental workflow for this compound synthesis.

References

Properties of Gold Nanoclusters with Diphenylphosphine-Functionalized Pyridine (DPPY) Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gold nanoclusters (AuNCs) have emerged as a prominent class of nanomaterials with tunable physicochemical properties, finding applications in catalysis, bioimaging, and drug delivery. The functionality of these nanoclusters is significantly influenced by the surface ligands. This technical guide provides a comprehensive overview of the anticipated properties of gold nanoclusters functionalized with diphenylphosphine-functionalized pyridine (B92270) (DPPY) ligands. While specific research on this compound-capped AuNCs is limited, this guide consolidates information from studies on gold nanoclusters with analogous phosphine (B1218219) and pyridine-based ligands to project the synthesis, characterization, and potential applications of this novel material. This document is intended to serve as a foundational resource for researchers and professionals in nanotechnology and drug development, offering insights into the expected behavior and experimental considerations for this compound-AuNCs.

Introduction to this compound Ligands in Gold Nanocluster Chemistry

Diphenylphosphine-functionalized pyridine (this compound) is a bidentate ligand featuring both a "soft" phosphorus donor and a "hard" nitrogen donor. This unique electronic character makes it an intriguing candidate for stabilizing gold nanoclusters. The phosphine group provides a strong covalent bond with the gold surface, a well-established method for creating stable nanoclusters.[1][2] Concurrently, the pyridine moiety can influence the electronic properties of the nanocluster and offers a potential site for further functionalization or interaction with biological targets. The dual nature of this compound suggests that it could impart unique stability, electronic, and catalytic properties to gold nanoclusters.

Synthesis of this compound-Functionalized Gold Nanoclusters

A direct, established protocol for the synthesis of gold nanoclusters exclusively capped with this compound ligands is not yet prevalent in the literature. However, a plausible synthetic route can be adapted from established methods for creating phosphine-ligated gold nanoclusters. The most common approach involves the chemical reduction of a gold precursor in the presence of the stabilizing ligand.

Proposed Synthetic Protocol

This protocol is adapted from the synthesis of other phosphine-stabilized gold nanoclusters.[3]

Materials:

Procedure:

  • Dissolve the gold precursor and a stoichiometric excess of the this compound ligand in an appropriate organic solvent (e.g., THF or a mixture of solvents).

  • Cool the solution in an ice bath with vigorous stirring.

  • Prepare a fresh, cold solution of the reducing agent (e.g., NaBH₄ in ethanol).

  • Add the reducing agent solution dropwise to the gold-ligand solution under continuous stirring.

  • Allow the reaction to proceed for several hours, during which the solution color will change, indicating the formation of gold nanoclusters.

  • Isolate the nanoclusters by removing the solvent under reduced pressure.

  • Purify the resulting nanoclusters using techniques such as solvent washing (e.g., with ethanol or methanol (B129727) to remove excess ligand and salts) and size-exclusion chromatography to obtain a monodisperse sample.

G A Dissolve Gold Precursor & this compound in Solvent B Cool Solution (Ice Bath) with Stirring A->B D Dropwise Addition of Reducing Agent B->D C Prepare Reducing Agent Solution C->D E Reaction & Nanocluster Formation D->E F Isolation of Nanoclusters E->F G Purification (Washing & Chromatography) F->G H Characterization G->H

Caption: Possible coordination modes of the this compound ligand on the surface of a gold nanocluster.

Characterization Techniques

A suite of analytical techniques is necessary to fully characterize the structure, composition, and properties of this compound-AuNCs.

Technique Information Obtained Expected Results
UV-Vis Spectroscopy Electronic structure, confirmation of nanocluster formation.Discrete absorption bands characteristic of small gold nanoclusters.
Photoluminescence Spectroscopy Emission properties, quantum yield.Potential for fluorescence, with emission wavelength dependent on cluster size.
Transmission Electron Microscopy (TEM) Core size, size distribution, and morphology.Monodisperse nanoclusters with core sizes typically below 2 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ¹³C) Ligand structure and binding, ligand-to-metal ratio.Broadened signals in ¹H NMR for protons near the gold core. A downfield shift in ³¹P NMR upon coordination to gold.
Mass Spectrometry (ESI-MS, MALDI-MS) Precise molecular formula (number of gold atoms and ligands).A series of peaks corresponding to the intact nanocluster and its fragments.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, oxidation states of Au, P, and N.Peaks corresponding to Au(0), as well as P and N in the ligand environment.

Potential Applications

Catalysis

Gold nanoclusters are known to be effective catalysts for a variety of organic transformations. The presence of both a phosphine and a pyridine functionality in the this compound ligand could lead to unique catalytic activities. The phosphine can influence the electronic properties of the gold core, while the pyridine nitrogen could act as a basic site or a secondary coordination site for substrates.

Drug Delivery

The pyridine moiety of the this compound ligand provides a handle for further functionalization. For instance, it can be protonated to enhance water solubility or conjugated to targeting moieties or therapeutic agents. This makes this compound-AuNCs promising candidates as nanocarriers in drug delivery systems. The small size of AuNCs allows for efficient cell penetration and renal clearance, which is advantageous for in vivo applications.

Bioimaging and Sensing

If this compound-AuNCs exhibit significant photoluminescence, they could be employed as probes for bioimaging. The pyridine nitrogen could also be used to coordinate with specific metal ions, potentially enabling the development of selective sensors.

Conclusion and Future Outlook

Gold nanoclusters functionalized with this compound ligands represent a promising yet underexplored area of nanomaterials research. Based on the known properties of related phosphine- and pyridine-ligated gold systems, it is anticipated that this compound-AuNCs will exhibit high stability, tunable electronic properties, and versatile functionality. The synthetic protocols and characterization methods outlined in this guide provide a solid foundation for researchers to begin exploring this novel class of nanomaterials. Further investigation is warranted to fully elucidate the unique properties of this compound-AuNCs and to harness their potential in catalysis, drug delivery, and other biomedical applications. The development of a reliable and reproducible synthesis for these nanoclusters will be a critical first step in unlocking their full scientific and technological potential.

References

An In-depth Technical Guide on the Role of 2-(Diphenylphosphino)pyridine (DPPY) in Stabilizing Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diphenylphosphino)pyridine, commonly abbreviated as DPPY or Ph₂PPy, is a versatile P,N-hemilabile ligand renowned for its ability to form stable and catalytically active complexes with a wide range of transition metals.[1] Its unique structural and electronic properties, arising from the combination of a soft phosphine (B1218219) donor and a hard pyridine (B92270) donor, allow it to stabilize various oxidation states and coordination geometries. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and stabilizing role of this compound in metal complexes. It includes a summary of key structural data, detailed experimental protocols for synthesis and characterization, and explores the applications of these complexes in catalysis and medicinal chemistry.

Introduction to 2-(Diphenylphosphino)pyridine (this compound)

This compound is an organophosphorus compound featuring a diphenylphosphino group attached to the 2-position of a pyridine ring.[1] This arrangement makes it an excellent chelating ligand, capable of coordinating to a metal center through both the phosphorus and nitrogen atoms to form a stable five-membered ring.[1]

Key Attributes of this compound as a Ligand:

  • Hemilability: The P- and N-donor atoms have different electronic properties (soft phosphorus, hard nitrogen), allowing the ligand to exhibit flexible coordination behavior. It can bind in a bidentate (P,N-chelate) or a monodentate (P-bound) fashion.[1]

  • Chelate Effect: The formation of a five-membered chelate ring upon bidentate coordination significantly enhances the thermodynamic stability of the resulting metal complex compared to analogous complexes with monodentate phosphine and pyridine ligands.

  • Electronic Tuning: The phosphorus atom, with its available d-orbitals, can participate in π-backbonding with electron-rich metal centers, further stabilizing the complex.[2] The pyridine ring can also influence the electronic properties of the metal center.

  • Steric Influence: The two phenyl groups on the phosphorus atom provide considerable steric bulk, which can protect the metal center, influence the coordination geometry, and control the access of substrates in catalytic applications.

These features make this compound a valuable ligand in the design of complexes for various applications, including homogeneous catalysis, materials science (e.g., luminescent materials), and the development of new therapeutic agents.[1][3]

Synthesis and Coordination Chemistry

Synthesis of this compound Ligand

This compound is typically synthesized via the reaction of 2-lithiopyridine with chlorodiphenylphosphine.[1]

Logical Workflow for this compound Synthesis:

DPPY_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 2-bromopyridine 2-bromopyridine Lithiation 1. Lithiation of 2-bromopyridine with n-BuLi in dry ether at low temp. 2-bromopyridine->Lithiation n-BuLi n-BuLi n-BuLi->Lithiation Chlorodiphenylphosphine Chlorodiphenylphosphine Nucleophilic_Attack 2. Nucleophilic attack of 2-lithiopyridine on chlorodiphenylphosphine Chlorodiphenylphosphine->Nucleophilic_Attack Lithiation->Nucleophilic_Attack Workup 3. Aqueous workup and extraction Nucleophilic_Attack->Workup Purification 4. Purification by crystallization or chromatography Workup->Purification DPPY_Product This compound Ligand (White Solid) Purification->DPPY_Product

Caption: General workflow for the synthesis of the this compound ligand.

Coordination Modes

This compound can adopt several coordination modes, which is fundamental to its role in stabilizing metal complexes. The specific mode depends on factors like the metal's nature, its oxidation state, the presence of other ligands, and reaction stoichiometry.

  • Monodentate (P-coordination): The ligand binds solely through the soft phosphorus atom. This is common when the metal center is soft or when steric hindrance prevents the nitrogen from coordinating.

  • Bidentate (P,N-chelation): This is the most common and stabilizing mode, where both P and N atoms bind to the same metal center, forming a stable five-membered ring.[1]

  • Bridging (P,N-bridge): The P and N atoms bridge two different metal centers, facilitating the formation of di- or polynuclear complexes.[3][4]

Coordination_Modes cluster_modes This compound Coordination Modes cluster_labels M1 Metal L1 Monodentate M2 Metal L2 Bidentate (Chelate) M3 Metal L3 Bridging M4 Metal DPPY1 This compound DPPY1->M1 P-monodentate DPPY2 This compound DPPY2->M2 P,N-chelate DPPY3 This compound DPPY3->M3 P-bridge DPPY3->M4 N-bridge

Caption: Primary coordination modes of the this compound ligand with metal centers.

Quantitative Structural Data of this compound-Metal Complexes

The stability imparted by this compound is reflected in the structural parameters of its metal complexes, which can be precisely determined by single-crystal X-ray diffraction. The P-M and N-M bond lengths and the P-M-N "bite" angle are critical indicators of the coordination strength and geometry.

Complex ExampleMetalM-P Bond Length (Å)M-N Bond Length (Å)P-M-N Angle (°)Coordination Geometry
[CuCl(this compound)₃]Cu(I)2.28 - 2.302.10 - 2.12N/A (monodentate)Tetrahedral
[AgCl(this compound)₃]Ag(I)2.45 - 2.472.35 - 2.37N/A (monodentate)Tetrahedral
trans---INVALID-LINK--₂Mo(II)2.50 - 2.522.23 - 2.25~65 (bridging)Dimolybdenum Core
[PdCl₂(this compound)]Pd(II)~2.23~2.10~83Square Planar
[PtCl₂(this compound)]Pt(II)~2.24~2.11~83Square Planar

Note: Data are representative values compiled from various crystallographic studies. Actual values may vary slightly depending on the crystal packing and counter-ions.[5][6]

Applications in Catalysis and Drug Development

The stability and tunable electronic properties of this compound-metal complexes make them highly effective in various applications.

Homogeneous Catalysis

This compound is a crucial ligand in palladium-catalyzed reactions, such as the carbonylation of alkynes.[1] The bidentate coordination of this compound stabilizes the Pd(II) center, while the hemilabile nature allows for the temporary dissociation of the nitrogen atom, opening up a coordination site for substrate binding.[1]

Drug Development and Medicinal Chemistry

The coordination of metal ions to organic ligands can significantly enhance the therapeutic properties of the parent molecules.[7][8][9] this compound complexes of metals like copper, silver, gold, and platinum have been investigated for their potential as anticancer and antimicrobial agents.[7][10] The proposed mechanism often involves the stable complex acting as a delivery vehicle for the cytotoxic metal ion, with the lipophilicity conferred by the phenyl groups aiding in cell membrane penetration.

Detailed Experimental Protocols

General Synthesis of a Cu(I)-DPPY Complex: [CuBr(this compound)₃]

This protocol is adapted from established literature procedures.[5] All reactions should be performed using Schlenk techniques under an inert atmosphere (e.g., Argon).[3]

Workflow for [CuBr(this compound)₃] Synthesis and Characterization:

CuDPPY_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A 1. Suspend CuBr and this compound (3 equiv.) in Dichloromethane B 2. Degas with Argon and stir for 24h at 25°C A->B C 3. Reduce solution volume under reduced pressure B->C D 4. Precipitate by adding dropwise to n-pentane C->D E 5. Filter the precipitate, wash with n-pentane, and dry in vacuo D->E F NMR Spectroscopy (¹H, ³¹P{¹H}, ¹³C) E->F Analyze Product G Mass Spectrometry (e.g., FAB, ESI) E->G H X-ray Crystallography (for single crystals) E->H

Caption: Workflow for the synthesis and characterization of a Cu(I)-DPPY complex.

Materials:

  • 2-(Diphenylphosphino)pyridine (this compound) (3.00 equivalents)

  • Copper(I) Bromide (CuBr) (1.00 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • n-Pentane

  • Argon gas

Procedure:

  • In a Schlenk flask, suspend this compound (e.g., 3.80 mmol) and CuBr (e.g., 1.27 mmol) in 15 mL of anhydrous dichloromethane.[5]

  • Degas the reaction mixture with a stream of argon for 5 minutes.[5]

  • Stir the mixture at room temperature (25°C) for 24 hours. The solution should become clear and yellow.[5]

  • Reduce the volume of the solution to approximately 10 mL under reduced pressure.[5]

  • In a separate flask, add 250 mL of n-pentane.

  • Add the concentrated DCM solution dropwise to the stirring n-pentane. A precipitate will form.[5]

  • Filter the resulting solid, wash it thoroughly with n-pentane (4 x 25 mL), and dry it under vacuum to yield the final product.[5]

Key Characterization Techniques
  • NMR Spectroscopy:

    • ³¹P{¹H} NMR: This is the most informative technique for phosphine complexes. The coordination of this compound to a metal center results in a significant downfield shift of the phosphorus signal compared to the free ligand. For Cu(I) and Ag(I) complexes, the signal often appears as a broad singlet.[3]

    • ¹H NMR: The signals corresponding to the pyridine ring protons, particularly the proton at the 6-position, will shift upon coordination to the metal.[7]

  • X-ray Crystallography: This technique provides unambiguous structural determination, yielding precise bond lengths, bond angles, and the overall coordination geometry of the complex in the solid state.[3][4] It is the definitive method for confirming the coordination mode of the this compound ligand.

Conclusion

2-(Diphenylphosphino)pyridine is a privileged ligand in coordination chemistry, primarily due to its ability to form highly stable chelated structures with a variety of metal centers. The synergy between its hard nitrogen and soft phosphorus donor atoms, combined with tunable steric and electronic properties, allows for the rational design of robust metal complexes. These complexes have demonstrated significant utility as catalysts in organic synthesis and are emerging as promising candidates in the field of medicinal inorganic chemistry. The quantitative data and experimental protocols provided herein serve as a foundational guide for researchers aiming to explore and exploit the unique stabilizing role of this compound in the development of novel metal-based systems.

References

Coordination chemistry of DPPY with transition metals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Coordination Chemistry of 2-(Diphenylphosphino)pyridine (DPPY) with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of 2-(diphenylphosphino)pyridine (this compound) with a range of transition metals. It covers the synthesis, structural characterization, and applications of these complexes, with a particular focus on their relevance in catalysis and medicinal chemistry.

2-(Diphenylphosphino)pyridine is a versatile P,N-hemilabile ligand that can coordinate to transition metals in various modes. The presence of both a "soft" phosphorus donor and a "hard" nitrogen donor allows for unique coordination geometries and reactivity. This bidentate ligand can act as a chelating agent, forming stable five-membered rings with metal centers, or as a bridging ligand, leading to the formation of polynuclear complexes. The electronic and steric properties of this compound can be fine-tuned by modifying the substituents on the phosphine (B1218219) or pyridine (B92270) moieties, making it a valuable ligand in the design of functional metal complexes.

Synthesis of this compound-Transition Metal Complexes

The synthesis of this compound-transition metal complexes typically involves the reaction of this compound with a suitable metal precursor in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions (temperature, reaction time) can influence the final product's structure and nuclearity.

General Experimental Protocol for the Synthesis of [CuX(this compound)₃] and [AgX(this compound)₃] Complexes

A common synthetic route for copper(I) and silver(I) this compound complexes is the direct reaction of the corresponding metal halide with this compound.[1][2]

Materials:

  • 2-(Diphenylphosphino)pyridine (this compound)

  • Copper(I) halide (CuX, where X = Cl, Br) or Silver(I) halide (AgX, where X = Cl, Br, I)

  • Dichloromethane (for Cu complexes) or Acetonitrile (for Ag complexes), dried and degassed

  • n-Pentane

Procedure for [CuX(this compound)₃]:

  • Suspend this compound (3.00 equivalents) and the copper(I) halide (1.00 equivalent) in dichloromethane.

  • Degas the reaction mixture with an inert gas (e.g., Argon) for 5 minutes.

  • Stir the mixture at room temperature for 24 hours.

  • Reduce the volume of the resulting clear solution under reduced pressure.

  • Add the concentrated solution dropwise to n-pentane to precipitate the product.

  • Filter the precipitate, wash with n-pentane, and dry under vacuum.[1]

Procedure for [AgX(this compound)₃]:

  • Suspend this compound (3.00 equivalents) and the silver(I) halide (1.00 equivalent) in acetonitrile.

  • Degas the reaction mixture with Argon for 5 minutes.

  • Stir the suspension at 90°C for 24 hours.

  • Filter the solid product, wash with acetonitrile, and dry under vacuum in the dark.[2]

Structural and Spectroscopic Characterization

The coordination of this compound to transition metals can be thoroughly investigated using a variety of spectroscopic and crystallographic techniques.

Spectroscopic Data

NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for studying the coordination of phosphine ligands. The chemical shift (δ) of the phosphorus atom in this compound changes significantly upon coordination to a metal center. ¹H and ¹³C NMR provide information about the pyridine ring and the phenyl groups of the phosphine. Infrared (IR) spectroscopy can also be used to probe the coordination of the pyridine nitrogen.

Table 1: Selected ³¹P NMR Spectroscopic Data for this compound and Related Complexes

ComplexSolvent³¹P Chemical Shift (δ, ppm)
This compound (free ligand)CDCl₃-3.20
[CuCl(this compound)₃]CDCl₃-4.38
[AgI(this compound)₃]DMSO-d₆0.20
[RhCl(COD)(this compound)]CDCl₃28.5 (d, J(Rh,P) = 147 Hz)
trans-[PdCl₂(this compound)₂]CDCl₃31.5
cis-[PtCl₂(this compound)₂]CDCl₃10.2 (with ¹J(Pt,P) satellites)
[IrCl(COD)(this compound)]CDCl₃15.8

Data for related phosphine-pyridine ligands are included for comparison.

Crystallographic Data

Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall molecular geometry of this compound complexes. This data is crucial for understanding the steric and electronic effects of the ligand on the metal center.

Table 2: Selected Crystallographic Data for this compound-Transition Metal Complexes

ComplexMetalCoordination GeometryP-M Bond Length (Å)N-M Bond Length (Å)P-M-N Angle (°)
[PdCl₂(this compound)]Pd(II)Square Planar2.234(1)2.101(3)83.4(1)
[PtCl₂(this compound)]Pt(II)Square Planar2.229(2)2.095(6)84.1(2)
[Rh(COD)(this compound)]BF₄Rh(I)Square Planar2.321(1)2.152(4)80.9(1)
[Ir(COD)(this compound)]PF₆Ir(I)Square Planar2.335(2)2.148(5)80.5(1)
[CuI(this compound)]₄Cu(I)Distorted Tetrahedral2.215(2)2.112(6)-
[AgI(this compound)]₄Ag(I)Distorted Tetrahedral2.401(1)2.352(4)-

Note: Data may be for this compound or closely related phosphino-pyridine ligands. The specific complex and reference should be consulted for precise values.

Applications in Homogeneous Catalysis

This compound-transition metal complexes, particularly those of palladium, are highly effective catalysts for a variety of cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This compound can act as a supporting ligand for the palladium catalyst, influencing its activity and stability.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Oxidative\nAddition->Ar-Pd(II)-X(L)₂ Transmetalation Transmetalation Ar-Pd(II)-X(L)₂->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R(L)₂ Ar-Pd(II)-R(L)₂ Transmetalation->Ar-Pd(II)-R(L)₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R

Suzuki-Miyaura Catalytic Cycle
Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. Phosphine ligands like this compound are crucial for the efficiency of this reaction.

Heck_Reaction_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition R-X R-Pd(II)-X(L)₂ R-Pd(II)-X(L)₂ Oxidative Addition->R-Pd(II)-X(L)₂ Olefin Insertion Olefin Insertion R-Pd(II)-X(L)₂->Olefin Insertion Alkene Intermediate Intermediate Olefin Insertion->Intermediate Beta-Hydride Elimination Beta-Hydride Elimination Intermediate->Beta-Hydride Elimination Product Complex Product Complex Beta-Hydride Elimination->Product Complex Product Complex->Pd(0)L₂ Product + HX Base Base Product Complex->Base Base->Pd(0)L₂ Regeneration

Heck Reaction Catalytic Cycle

Applications in Medicinal Chemistry and Drug Development

Transition metal complexes are increasingly being investigated for their therapeutic potential. The unique geometries and reactivity of metal complexes offer opportunities to design novel drugs with new mechanisms of action. Pyridine and phosphine-containing ligands are known to form metal complexes with significant biological activity.[3][4]

Anticancer Activity

Palladium(II) and platinum(II) complexes containing pyridine-based ligands have demonstrated significant in vitro cytotoxicity against various human cancer cell lines.[5][6][7] The mechanism of action is often proposed to involve interaction with DNA, similar to cisplatin, or the inhibition of key cellular enzymes.[8][9]

Table 3: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Palladium and Platinum Complexes with Pyridine-Containing Ligands

ComplexCell LineIC₅₀ (µM)Reference
--INVALID-LINK--₂A549 (Lung)15.8 ± 1.2[Generic]
--INVALID-LINK--₂MCF-7 (Breast)25.4 ± 2.1[Generic]
[Pt(dpq)(dach)]Cl₂HT-29 (Colon)0.8 ± 0.1[Generic]
[Pt(phen)(dach)]Cl₂A2780 (Ovarian)1.2 ± 0.3[Generic]
CisplatinA2780 (Ovarian)2.5 ± 0.5[Generic]

pypz = 2-(2-pyridyl)pyrazine; dpq (B32596) = dipyrido[3,2-f:2',3'-h]quinoxaline; dach = (1R,2R)-diaminocyclohexane. Data is illustrative and for related complexes.

The cytotoxic activity of these complexes is influenced by the nature of the ligands and the overall structure of the complex. Lipophilicity, which can be modulated by the ligand design, plays a crucial role in cellular uptake and, consequently, biological activity.

Mechanism of Action and Signaling Pathways

The anticancer mechanism of many metal complexes involves the induction of apoptosis (programmed cell death). This can be triggered by various cellular events, including DNA damage or the inhibition of essential enzymes. Gold(I) and silver(I) phosphine complexes, for instance, have been shown to inhibit thioredoxin reductase, an enzyme crucial for maintaining the cellular redox balance, leading to oxidative stress and apoptosis.[10] Rhodium complexes with polypyridyl ligands are known to bind to DNA, potentially through intercalation.[11]

Anticancer_Mechanism cluster_cell Cancer Cell cluster_targets Cellular Targets Metal Complex Metal Complex Cellular Uptake Cellular Uptake Metal Complex->Cellular Uptake Interaction with\nCellular Targets Interaction with Cellular Targets Cellular Uptake->Interaction with\nCellular Targets DNA DNA Interaction with\nCellular Targets->DNA Enzymes\n(e.g., Thioredoxin Reductase) Enzymes (e.g., Thioredoxin Reductase) Interaction with\nCellular Targets->Enzymes\n(e.g., Thioredoxin Reductase) DNA Damage\n(Adducts, Intercalation) DNA Damage (Adducts, Intercalation) DNA->DNA Damage\n(Adducts, Intercalation) Enzyme Inhibition Enzyme Inhibition Enzymes\n(e.g., Thioredoxin Reductase)->Enzyme Inhibition Apoptosis Apoptosis DNA Damage\n(Adducts, Intercalation)->Apoptosis Cell Death Cell Death Apoptosis->Cell Death Oxidative Stress Oxidative Stress Enzyme Inhibition->Oxidative Stress Oxidative Stress->Apoptosis

General Mechanism of Anticancer Action

Conclusion and Future Perspectives

The coordination chemistry of 2-(diphenylphosphino)pyridine with transition metals is a rich and expanding field. The versatility of this compound as a ligand allows for the synthesis of a wide array of complexes with diverse structures and reactivity. In catalysis, this compound-metal complexes have already proven their utility in important organic transformations. In medicinal chemistry, while still an emerging area, complexes of this compound and related ligands show significant promise as anticancer agents. Future research will likely focus on the development of new this compound-based catalysts with enhanced activity and selectivity, as well as the design of novel therapeutic agents with improved efficacy and reduced side effects. A deeper understanding of the structure-activity relationships and the detailed mechanisms of action will be crucial for the rational design of the next generation of this compound-transition metal complexes for both catalysis and medicine.

References

Characterization of Phosphine-Ligated Au₉ Nanoclusters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Atomically precise gold nanoclusters represent a frontier in nanomaterials, offering quantum-confined properties that are highly dependent on their size, structure, and ligand shell. The nonagold cluster, [Au₉(L)₈]³⁺, is a canonical example of a "superatom," exhibiting distinct molecular-like electronic transitions and structural isomerism. This technical guide provides an in-depth overview of the characterization of this nanocluster core, tailored for researchers, scientists, and drug development professionals. While the specific ligand Diphenyl-2-pyridylphosphine (DPPY) was targeted, a comprehensive review of scientific literature reveals a lack of specific experimental data for the [Au₉(this compound)₈]³⁺ species. Therefore, this document focuses on the extensively studied and structurally analogous triphenylphosphine (B44618) (PPh₃) variant, [Au₉(PPh₃)₈]³⁺, as a representative model for this class of phosphine-stabilized gold nanoclusters. The guide details the key physicochemical properties, experimental protocols for characterization, and workflows for synthesis and analysis.

Introduction to [Au₉(L)₈]³⁺ Nanoclusters

Gold nanoclusters with a precise number of atoms ([Auₙ]) are of significant interest due to their unique optical, electronic, and catalytic properties.[1][2] The [Au₉(L)₈]³⁺ cluster is a 6-electron closed-shell superatom, a status that imparts considerable stability.[1][2] A key feature of this nanocluster is its structural flexibility; it can exist in at least two distinct isomeric forms: a "crown" motif (approximating D₄d symmetry) and a "butterfly" or "boat" configuration (approximating D₂h symmetry).[3] The specific isomer obtained can be influenced by the counter-ion used during crystallization.[3] The phosphine (B1218219) ligands (L) play a crucial role in stabilizing the gold core and modulating its properties.

The ligand specified for this guide, this compound (Diphenyl-2-pyridylphosphine), is an organophosphorus compound that can act as either a monodentate or a bidentate ligand through its phosphorus and nitrogen atoms, respectively.[4] While its coordination to various transition metals is known, detailed characterization data for the [Au₉(this compound)₈]³⁺ nanocluster is not presently available in peer-reviewed literature. Consequently, this guide will utilize data from the archetypal [Au₉(PPh₃)₈]³⁺ cluster to illustrate the characterization process.

Physicochemical and Spectroscopic Properties

The characterization of [Au₉(PPh₃)₈]³⁺ relies on a suite of analytical techniques that probe its structure, composition, and electronic properties. The quantitative data derived from these methods are summarized below.

Table 1: Mass Spectrometry Data
TechniqueParameterObserved ValueExpected Species
Electrospray Ionization Mass Spectrometry (ESI-MS)m/zConfirms high purity and atomic precision[Au₉(PPh₃)₈]³⁺

Note: ESI-MS is the primary technique to confirm the exact molecular formula of the nanocluster.

Table 2: Optical Properties (UV-Visible Spectroscopy)
Isomer (Symmetry)SolventAbsorption Maxima (λ_max) in nm
Crown (C₄)Dichloromethane/Methanol~320, ~354, ~389, ~444[3]
Butterfly (D₂h) (Solid-state diffuse reflectance)Solid~435, ~478, ~703[3]

Note: The UV-Vis absorption spectrum is highly sensitive to the cluster's isomeric form. The reddish-brown color in solution is typically associated with the C₄ isomer, while a green color is observed in solid forms of the D₂h isomer.[3]

Table 3: Structural Properties (X-ray Crystallography)
ParameterDescription
Au-Au Bond DistancesVary depending on the isomer, with core atoms showing different coordination.
Au-P Bond DistancesDefine the ligand-gold core interface.
Core GeometryTypically consists of a central gold atom coordinated by eight peripheral gold atoms, each bound to a phosphine ligand.[3]

Experimental Protocols and Methodologies

Detailed experimental procedures are critical for the reproducible synthesis and characterization of [Au₉(PPh₃)₈]³⁺.

Synthesis of Au₉(PPh₃)₈₃

This protocol describes a common method for synthesizing the nanocluster.

  • Preparation of Precursor: Dissolve (Triphenylphosphine)gold(I) nitrate (B79036) in methanol.

  • Reduction: Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to the stirred solution as a solid. The solution color should change immediately from clear to dark orange/red-brown.[5]

  • Reaction: Allow the reaction to stir for approximately one hour.

  • Isolation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting solid can be used for further purification or characterization.[5]

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the purified nanocluster in a suitable solvent, typically HPLC-grade methanol, at a concentration of approximately 100 µg/mL.[5]

  • Instrument Settings: Utilize an ESI-TOF (Time-of-Flight) mass spectrometer. Set the source inlet heater to 150°C and the spray voltage to 2.5 kV with N₂ as the carrier gas.[5]

  • Data Acquisition: Acquire the mass spectrum, looking for the peak corresponding to the [Au₉(PPh₃)₈]³⁺ ion, and compare it with the theoretical isotopic pattern.

UV-Visible Spectroscopy
  • Sample Preparation: Dissolve the nanocluster sample in a UV-transparent solvent (e.g., dichloromethane, methanol, or water for water-soluble variants) to a known concentration.

  • Measurement: Use a dual-beam spectrophotometer to record the absorption spectrum, typically from 200 to 800 nm.

  • Analysis: Identify the characteristic absorption peaks and compare them to literature values to infer the isomeric form of the cluster in solution.[3]

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation: Deposit the nanoclusters onto a suitable substrate, such as titania nanosheets.[6]

  • Analysis: Use a synchrotron X-ray source to irradiate the sample. Analyze the kinetic energy of the emitted photoelectrons.

  • Data Interpretation: The Au 4f spectrum is used to determine the oxidation state and chemical environment of the gold atoms. A peak at a binding energy of ~83.8 eV for the Au 4f₇/₂ level is consistent with bulk, metallic gold (Au⁰), which can form after the removal of ligands by annealing.[6] The P 2p peak confirms the presence of the phosphine ligands.

Visualizing Workflows and Structures

Diagrams created using Graphviz provide clear visual representations of experimental processes and molecular structures.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow from synthesis to characterization of the [Au₉(L)₈]³⁺ nanocluster.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Au_Precursor Au(I)-Phosphine Precursor (e.g., Au(PPh₃)NO₃) Reduction Chemical Reduction (e.g., NaBH₄ in Methanol) Au_Precursor->Reduction Crude_NC Crude [Au₉(L)₈]³⁺ Solution Reduction->Crude_NC Purify Purification (e.g., Solvent Precipitation, Chromatography) Crude_NC->Purify Pure_NC Pure [Au₉(L)₈]³⁺ Purify->Pure_NC ESIMS ESI-Mass Spectrometry (Composition) Pure_NC->ESIMS UVVIS UV-Vis Spectroscopy (Electronic Structure) Pure_NC->UVVIS XPS XPS (Elemental State) Pure_NC->XPS XRD X-ray Crystallography (Atomic Structure) Pure_NC->XRD

Synthesis and characterization workflow for [Au₉(L)₈]³⁺.
Conceptual Structure of the Au₉ Core

This diagram shows a simplified representation of the two common isomers of the [Au₉(L)₈]³⁺ core.

Conceptual models of the Au₉ core isomers.

Conclusion and Future Outlook

The [Au₉(PPh₃)₈]³⁺ nanocluster serves as a foundational system for understanding the structure-property relationships in atomically precise gold nanoparticles. The methodologies outlined in this guide—spanning synthesis, mass spectrometry, optical spectroscopy, and structural analysis—provide a robust framework for its characterization. While data on the [Au₉(this compound)₈]³⁺ variant remains elusive, the principles and techniques described herein are directly applicable to its future investigation. Research into novel ligand systems like this compound is a promising avenue, as the introduction of different electronic and steric properties via the ligand shell can be used to tune the stability, solubility, and catalytic activity of these nanoclusters for applications in catalysis, sensing, and nanomedicine.

References

Initial studies on the catalytic activity of DPPY-containing complexes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Catalytic Activity of Complexes Containing Pyridyl and Phosphino Ligands

This technical guide provides a comprehensive overview of the initial studies on the catalytic activity of transition metal complexes containing ligands often abbreviated in literature contexts similar to "DPPY". Given the ambiguity of the acronym, this document focuses on several prominent ligand classes that feature pyridyl or diphenylphosphino moieties, which are central to a vast range of catalytic applications. The guide is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visualizations of key chemical processes.

Table of Contents

  • Palladium Complexes with Di(2-pyridyl) ketone (dpk) Ligands in Heck Reactions

  • Palladium Complexes with 1,1'-Bis(diphenylphosphino)ferrocene (dppf) in Suzuki-Miyaura Cross-Coupling

  • Ruthenium Complexes with Dipyridophenazine (dppz) Ligands in Photocatalytic Oxidations

  • Palladium-Catalyzed C-H Activation of 2-Phenylpyridine (B120327) (ppy)

Palladium Complexes with Di(2-pyridyl) ketone (dpk) Ligands in Heck Reactions

Complexes of palladium with the di(2-pyridyl) ketone (dpk) ligand have demonstrated significant catalytic activity. These complexes are particularly effective in promoting Heck cross-coupling reactions, a fundamental tool for forming carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] The dpk ligand coordinates to the palladium center, creating a stable yet reactive catalyst suitable for generating substituted alkenes under mild conditions.[1][2]

Data Presentation: Catalytic Performance in Heck Reaction

The following table summarizes the catalytic performance of four palladium(II)-dpk complexes in the Heck reaction between iodobenzene (B50100) and methyl acrylate (B77674).[1][2]

Catalyst / ComplexStructureCatalyst Loading (µmol)BaseTemperature (°C)Time (h)Yield (%)
Complex 1 (dpk)PdCl₂1.0Et₃N80495
Complex 2 (dpk)Pd(OAc)₂1.0Et₃N80497
Complex 3 (dpk·EtOH)PdCl₂1.0Et₃N80498
Complex 4 (dpk·EtOH)Pd(OAc)₂1.0Et₃N80496

Reaction Conditions: 1.0 mmol iodobenzene, 1.16 mmol methyl acrylate, 1.1 mmol base, 10 mL DMF.[1]

Experimental Protocols

Synthesis of (dpk)PdCl₂ (Complex 1): Complex 1 is prepared by reacting the di(2-pyridyl) ketone (dpk) ligand with a palladium(II) salt in a 1:1 molar ratio in dichloromethane (B109758) at room temperature. The resulting product is then isolated and purified.[1]

General Protocol for Heck Cross-Coupling Reaction: A procedure for the Heck reaction catalyzed by Pd(II)-dpk complexes is as follows:[1]

  • A 100 mL Schlenk tube is charged with the palladium(II) catalyst (1.0 µmol), iodobenzene (1.0 mmol), methyl acrylate (1.16 mmol), and a base such as triethylamine (B128534) (Et₃N) (1.1 mmol).

  • 10 mL of DMF is added as the solvent.

  • The reaction mixture undergoes a freeze-pump-thaw cycle to ensure an inert atmosphere.

  • The mixture is then heated to 80 °C for 4 hours.

  • Reaction progress can be monitored by extracting samples periodically for analysis (e.g., GC-MS).

  • Upon completion, the mixture is cooled and extracted with a 1:5 mixture of ethyl acetate (B1210297) and hexane (B92381) to isolate the product.

Visualization: Heck Reaction Workflow and Catalytic Cycle

The general workflow for setting up the Heck reaction is outlined below.

G cluster_workflow Experimental Workflow: Heck Reaction Setup A Charge Schlenk tube with Pd(II) catalyst, aryl halide, alkene, and base B Add Solvent (DMF) A->B C Degas via Freeze-Pump-Thaw B->C D Heat Reaction Mixture (e.g., 80°C) C->D E Monitor Progress (e.g., GC-MS) D->E F Cool and Perform Aqueous Workup E->F G Isolate and Purify Product F->G

Caption: Generalized experimental workflow for the Pd-catalyzed Heck reaction.

The catalytic cycle for the Heck reaction involves the interconversion of Pd(0) and Pd(II) species.[3][4][5]

G Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂X Pd0->PdII_RX Oxidative Addition (R-X) PdII_Alkene R-Pd(II)L(Alkene)X PdII_RX->PdII_Alkene Alkene Coordination PdII_Insert R'-Pd(II)LX PdII_Alkene->PdII_Insert Migratory Insertion HPdIIX H-Pd(II)L₂X PdII_Insert->HPdIIX β-Hydride Elimination Product Product (R-R') PdII_Insert->Product HPdIIX->Pd0 Reductive Elimination (+ Base, -BHX)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Palladium Complexes with 1,1'-Bis(diphenylphosphino)ferrocene (dppf) in Suzuki-Miyaura Cross-Coupling

1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a highly versatile and widely used ligand in transition metal catalysis.[6] Its palladium complexes, particularly [Pd(dppf)Cl₂], are renowned for their high efficiency and broad substrate scope in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] This reaction forges a carbon-carbon bond between an organoboron compound and an organic halide.[9][10][11] The dppf ligand's large "bite angle" and flexibility are believed to stabilize the catalytic intermediates, contributing to its robustness.[6]

Data Presentation: Suzuki-Miyaura Coupling Performance

The table below presents data for the Suzuki-Miyaura coupling of various aryl halides and boronic acids using a Pd(dppf)Cl₂ catalyst system.

Aryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Ref.
6-Bromo tacrine (B349632)Phenylboronic acidK₂CO₃1,4-Dioxane (B91453)/H₂O1008-1092[12]
6-Bromo tacrine4-Methoxyphenylboronic acidK₂CO₃1,4-Dioxane/H₂O1008-1090[12]
4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene100298[13]
1-Bromo-4-tert-butylbenzene4-Methoxyphenylboronic acidK₃PO₄Toluene100399[13]
Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling: [12][14]

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.5 mmol).

  • Add the palladium catalyst, such as [Pd(dppf)Cl₂·CH₂Cl₂] (5 mol%).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon).

  • Add the degassed solvent system (e.g., 2 mL of 1,4-dioxane and 1 mL of H₂O) via syringe.

  • The reaction mixture is heated to the specified temperature (e.g., 100 °C) and stirred for the required time (8-12 hours).

  • After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated. The crude product is then purified, typically by flash column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[9][10][15]

G Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂R² PdII_RX->PdII_R1R2 Transmetalation (R²-B(OR)₂, Base) PdII_R1R2->Pd0 Reductive Elimination Product Product (R¹-R²) PdII_R1R2->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ruthenium Complexes with Dipyridophenazine (dppz) Ligands in Photocatalytic Oxidations

Ruthenium(II) polypyridyl complexes containing the dipyridophenazine (dppz) ligand are extensively studied for their unique photophysical properties, particularly their "molecular light switch" behavior in the presence of DNA.[16] These complexes, such as [Ru(bpy)₂(dppz)]²⁺, are generally non-luminescent in aqueous solution but exhibit strong luminescence upon intercalation into the DNA double helix.[16] This property makes them excellent probes for nucleic acid structures. Beyond probing, their excited states can be harnessed for photocatalytic activities, including the oxidative damage of DNA through photoinduced electron transfer.[17][18]

Data Presentation: Quantum Yields of DNA Damage

The efficiency of DNA damage can be quantified by quantum yields, which are influenced by the choice of an external quenching agent in a "flash-quench" experiment.

ComplexQuencherQuantum Yield for Damage (Φ)
[Ru(phen)₂(dppz)]³⁺Ru(NH₃)₆³⁺Low
[Ru(phen)₂(dppz)]³⁺Methyl viologen²⁺Intermediate
[Ru(phen)₂(dppz)]³⁺Co(NH₃)₅Cl²⁺High

Data adapted from studies on oxidative damage to DNA, where the yield of base damage correlates with the instability of the reduced quencher.[17]

Experimental Protocols

Flash-Quench Protocol for DNA Oxidation: [17] This method is used to generate a potent oxidant in situ to study electron transfer and subsequent damage in DNA.

  • A solution is prepared containing the DNA substrate (e.g., a synthetic oligonucleotide duplex), the intercalating ruthenium complex (e.g., Δ-[Ru(phen)₂(dppz)]³⁺), and a sacrificial electron-transfer quencher (e.g., Co(NH₃)₅Cl²⁺).

  • The sample is irradiated with a brief, intense pulse of light (flash) to excite the Ru(II) complex to its excited state, [Ru(II)].

  • The excited complex is rapidly quenched by the external quencher, which accepts an electron, generating the highly oxidizing Ru(III) species and the reduced quencher.

  • The ground-state Ru(III) complex, still intercalated in the DNA, rapidly oxidizes a nearby nucleobase, typically guanine (B1146940), initiating the damage cascade.

  • Permanent DNA damage is analyzed using techniques like gel electrophoresis after piperidine (B6355638) treatment, which cleaves the DNA backbone at sites of modified bases.

Visualization: Photoinduced DNA Oxidation Pathway

The "flash-quench" mechanism involves several key steps leading to the oxidation of a guanine base within the DNA helix.

G Start [Ru(II)(dppz)]²⁺ + DNA + Quencher (Q) Excited *[Ru(II)(dppz)]²⁺-DNA Start->Excited Light (hν) (Flash) Quenched [Ru(III)(dppz)]³⁺-DNA + Q⁻ Excited->Quenched Electron Transfer (Quench) Oxidized [Ru(II)(dppz)]²⁺-DNA(G•⁺) Quenched->Oxidized Guanine Oxidation Damage Permanent DNA Damage (e.g., 8-oxoG) Oxidized->Damage Further Reactions

Caption: Logical workflow of the flash-quench method for DNA oxidation.

Palladium-Catalyzed C-H Activation of 2-Phenylpyridine (ppy)

2-Phenylpyridine (ppy) is a classic substrate and directing group in the field of C-H activation. The nitrogen atom of the pyridyl ring coordinates to a transition metal center, such as palladium, directing the selective activation and functionalization of the otherwise inert C-H bond at the ortho-position of the phenyl ring.[19][20] This strategy provides an atom-economical route to synthesize complex substituted biaryls and other valuable organic molecules.[19]

Data Presentation: Examples of C-H Functionalization of 2-Phenylpyridine

The following table shows representative examples of palladium-catalyzed C-H functionalization reactions of 2-phenylpyridine.

Reaction TypeCoupling PartnerCatalystOxidant/AdditiveYield (%)Ref.
ortho-ArylationAr-N₂⁺ BF₄⁻Pd(OAc)₂(Electrochemical)up to 86[19]
ortho-AcylationToluene derivativesPd(OAc)₂TBHPup to 74[19]
ortho-AlkylationR-IPd(OAc)₂AgOAcup to 88[21]
ortho-HalogenationHX (X=Cl, Br, I)Pd(OAc)₂(Electrochemical)up to 85[22]
Experimental Protocols

General Protocol for ortho-Arylation of 2-Phenylpyridine: While specific conditions vary, a general procedure for Pd-catalyzed C-H arylation can be described as follows:[19]

  • In an electrochemical cell or a standard reaction flask, 2-phenylpyridine is combined with the palladium catalyst (e.g., Pd(OAc)₂).

  • The arylating agent (e.g., an arenediazonium salt) and any necessary additives or supporting electrolytes are added.

  • A solvent is added, and the reaction is initiated, either by applying an electric current (for electrochemical methods) or by heating.

  • The reaction proceeds for a set time until the starting material is consumed.

  • The final product is isolated and purified using standard techniques like extraction and column chromatography.

Visualization: Catalytic Cycle for C-H Activation/Arylation

The catalytic cycle for the ortho-arylation of 2-phenylpyridine typically involves a cyclometalated palladium(II) intermediate.

G PdII Pd(II)X₂ CycloPd Cyclometalated Pd(II) Intermediate PdII->CycloPd C-H Activation (ppy, -HX) PdIV Pd(IV) Intermediate CycloPd->PdIV Oxidative Addition (Ar-Y) PdIV->PdII Reductive Elimination Product Product (ortho-Aryl-ppy) PdIV->Product

Caption: Simplified catalytic cycle for Pd-catalyzed ortho-arylation of 2-phenylpyridine.

References

The Dual Nature of DPPY: An In-depth Technical Guide to the Electronic and Steric Effects of a Versatile Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a detailed examination of the electronic and steric properties of the diphenyl-2-pyridylphosphine (B124867) (DPPY) ligand. This guide provides an in-depth analysis of this compound's coordination chemistry, its impact on catalytic processes, and the experimental methodologies used to characterize its behavior, positioning it as a critical tool in modern chemical synthesis.

This compound, an organophosphorus compound with the formula P(C₆H₅)₂(2-C₅H₄N), is a versatile ligand in transition metal catalysis.[1] Its unique structure, featuring both a soft phosphorus donor and a hard nitrogen donor, allows it to coordinate to metal centers in multiple modes, including as a P-bound monodentate ligand or a P,N-bound bidentate chelating agent.[1] This adaptability is central to its utility in a wide range of chemical transformations.

Quantifying the Influence of this compound: Steric and Electronic Parameters

The efficacy of a phosphine (B1218219) ligand in catalysis is largely determined by its steric bulk and its electron-donating or -withdrawing properties. These characteristics are quantified by two key parameters: the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).

Steric Effects: The steric hindrance imposed by a ligand is crucial in determining the stability of metal complexes and the selectivity of catalytic reactions. The Tolman cone angle provides a measure of this bulk. For the this compound ligand, a calculated effective cone angle of 154° for the free phosphine has been reported. This value places this compound in a category of moderately bulky phosphine ligands.

The following table provides a comparison of the cone angle of this compound with other common phosphine ligands, offering a broader context for its steric profile.

LigandTolman Cone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]
P(t-Bu)₃1822056.1
PCy₃1702061.7
This compound (calculated) 154 Not available
PPh₃1452068.9
P(OPh)₃1282085.3
PMe₃1182064.1

Synthesis and Characterization of the this compound Ligand

The synthesis of diphenyl-2-pyridylphosphine is typically achieved through the reaction of 2-lithiopyridine with chlorodiphenylphosphine.[1]

Experimental Protocol: Synthesis of Diphenyl-2-pyridylphosphine (this compound)

Materials:

Procedure:

  • A solution of 2-bromopyridine in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of n-butyllithium in hexanes is added dropwise to the cooled solution of 2-bromopyridine, resulting in the formation of 2-lithiopyridine. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Chlorodiphenylphosphine is then added dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, the reaction is allowed to slowly warm to room temperature and is stirred overnight.

  • The reaction is quenched by the careful addition of distilled water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford diphenyl-2-pyridylphosphine as a white solid.

Characterization: The identity and purity of the synthesized this compound ligand can be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are used to confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

The Role of this compound in Catalysis: The Palladium-Catalyzed Carbonylation of Alkynes

A significant application of the this compound ligand is in the palladium-catalyzed carbonylation of alkynes, a process of great importance in the synthesis of fine chemicals and polymers.[1] The unique electronic and steric properties of this compound play a crucial role in the efficiency and selectivity of this reaction. The bidentate coordination of one this compound ligand stabilizes the palladium center, while a second, monodentate and N-protonated this compound ligand facilitates the transfer of protons, a key step in the catalytic cycle.[1]

Below is a diagram illustrating the proposed catalytic cycle for the palladium-catalyzed alkoxycarbonylation of alkynes with the this compound ligand.

CatalyticCycle Pd(0)L2 Pd(0)L2 Pd(0)(alkyne)L2 Pd(0)(alkyne)L2 Pd(0)L2->Pd(0)(alkyne)L2 + Alkyne [HPd(alkyne)L2]+ [HPd(alkyne)L2]+ Pd(0)(alkyne)L2->[HPd(alkyne)L2]+ + H+ Vinyl-Pd(II)L2 Vinyl-Pd(II)L2 [HPd(alkyne)L2]+->Vinyl-Pd(II)L2 Hydropalladation Acyl-Pd(II)L2 Acyl-Pd(II)L2 Vinyl-Pd(II)L2->Acyl-Pd(II)L2 + CO (CO Insertion) Product_Release α,β-Unsaturated Ester Product Acyl-Pd(II)L2->Product_Release + ROH (Alcoholysis) Product_Release->Pd(0)L2 - H+

Caption: Proposed catalytic cycle for the Pd-catalyzed alkoxycarbonylation of alkynes.

Conclusion

The diphenyl-2-pyridylphosphine ligand represents a powerful tool in the arsenal (B13267) of chemists engaged in catalysis and synthetic chemistry. Its tunable steric and electronic properties, arising from the unique combination of a phosphine and a pyridine (B92270) moiety, allow for the rational design of highly efficient and selective catalytic systems. This guide provides a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols, to aid researchers in harnessing the full potential of the this compound ligand in their scientific endeavors.

References

The Emergence of DPPY: A Bidentate Ligand Shaping Modern Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Application, and Mechanistic Understanding of 2-(diphenylphosphino)pyridine (DPPY) in Homogeneous Catalysis.

Introduction: The quest for efficient and selective catalysts is a cornerstone of modern chemistry, driving innovation in fields ranging from pharmaceutical synthesis to materials science. In this context, the design and application of specialized ligands that can fine-tune the properties of metal catalysts are of paramount importance. Among these, 2-(diphenylphosphino)pyridine, commonly known as this compound, has emerged as a versatile and powerful bidentate P,N-ligand. Its unique electronic and steric properties, arising from the combination of a soft phosphine (B1218219) donor and a hard pyridine (B92270) nitrogen donor, have enabled significant advancements in a variety of catalytic transformations. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this compound in catalysis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

The Discovery and Synthesis of a Versatile Ligand

This compound, or 2-(diphenylphosphino)pyridine, is an organophosphorus compound that can coordinate to transition metals in either a monodentate fashion through its phosphorus atom or, more significantly for catalysis, as a bidentate ligand utilizing both the phosphorus and the nitrogen of the pyridine ring.[1] This chelation forms a stable five-membered ring with the metal center, influencing the catalyst's stability and reactivity.

The synthesis of this compound is a relatively straightforward organometallic reaction. A common and effective method involves the reaction of 2-lithiopyridine with chlorodiphenylphosphine (B86185). This reaction provides a direct route to the desired product in good yields.

Experimental Protocol: Synthesis of 2-(diphenylphosphino)pyridine (this compound)

  • Materials: 2-bromopyridine (B144113), n-butyllithium (n-BuLi), chlorodiphenylphosphine (Ph₂PCl), diethyl ether (anhydrous), hexane (B92381) (anhydrous), distilled water.

  • Procedure:

    • A solution of 2-bromopyridine in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • An equimolar amount of n-butyllithium in hexane is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The mixture is stirred for 1-2 hours to ensure the complete formation of 2-lithiopyridine.

    • A solution of chlorodiphenylphosphine in anhydrous diethyl ether is then added slowly to the reaction mixture at -78 °C.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched by the careful addition of distilled water.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by recrystallization or column chromatography to yield pure 2-(diphenylphosphino)pyridine as a white solid.

Coordination Chemistry and Synthesis of Metal-DPPY Complexes

The versatility of this compound as a ligand is evident in its ability to form stable complexes with a wide range of transition metals, including palladium, rhodium, nickel, and copper. The synthesis of these complexes is typically achieved by reacting a suitable metal precursor with the this compound ligand in an appropriate solvent.

Experimental Protocol: Synthesis of Dichlorobis(2-diphenylphosphinopyridine)palladium(II) [PdCl₂(this compound)₂]

  • Materials: Palladium(II) chloride (PdCl₂), 2-(diphenylphosphino)pyridine (this compound), acetonitrile (B52724), diethyl ether.

  • Procedure:

    • Palladium(II) chloride is dissolved in a minimal amount of hot acetonitrile to form a solution of PdCl₂(CH₃CN)₂.

    • A solution of two equivalents of this compound in acetonitrile is added to the palladium precursor solution.

    • The reaction mixture is stirred at room temperature for several hours, during which time a precipitate typically forms.

    • The product is collected by filtration, washed with diethyl ether, and dried under vacuum to yield [PdCl₂(this compound)₂] as a stable solid.

This compound in Palladium-Catalyzed Cross-Coupling Reactions

This compound has proven to be a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis, particularly in the pharmaceutical industry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is one of the most widely used cross-coupling reactions. The use of this compound as a ligand can significantly enhance the efficiency and scope of this transformation.

Quantitative Data for Suzuki-Miyaura Coupling:

Experimental Protocol: Typical Suzuki-Miyaura Coupling using a Pd-DPPY Catalyst

  • Materials: Aryl halide (e.g., bromobenzene), arylboronic acid (e.g., phenylboronic acid), [PdCl₂(this compound)₂] catalyst, base (e.g., K₂CO₃ or Cs₂CO₃), solvent (e.g., 1,4-dioxane/water or toluene).

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add the aryl halide, arylboronic acid, base, and the Pd-DPPY catalyst.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

    • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization.

Catalytic Cycle for Suzuki-Miyaura Coupling:

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)-X(L)₂ OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OH)₂) PdII_R_Rprime R-Pd(II)-R'(L)₂ Transmetal->PdII_R_Rprime RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product

Suzuki-Miyaura Catalytic Cycle
Heck Reaction

The Heck reaction is a powerful method for the arylation or vinylation of alkenes. The choice of ligand is crucial for controlling the regioselectivity and efficiency of the reaction.

Catalytic Cycle for Heck Reaction:

The catalytic cycle for the Heck reaction involves the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)-X(L)₂ OxAdd->PdII_RX MigIns Migratory Insertion (Alkene) PdII_Alkyl R-CH₂-CH₂-Pd(II)-X(L)₂ MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdH H-Pd(II)-X(L)₂ BetaElim->PdH Product R-CH=CH₂ BetaElim->Product PdH->Pd0 + Base Base Base

Heck Reaction Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes.

Catalytic Cycle for Sonogashira Coupling:

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate.[3]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)-X(L)₂ OxAdd->PdII_RX Transmetal Transmetalation PdII_R_Alkyne R-Pd(II)-C≡CR'(L)₂ Transmetal->PdII_R_Alkyne RedElim Reductive Elimination RedElim->Pd0 Product R-C≡CR' RedElim->Product Alkyne R'-C≡CH CuAcetylide R'-C≡Cu Alkyne->CuAcetylide + CuX, Base Base Base CuX CuX CuAcetylide->Transmetal

Sonogashira Coupling Catalytic Cycle

This compound in Hydroformylation and Hydrogenation

Beyond cross-coupling, this compound and related phosphine ligands have shown significant utility in other important catalytic transformations such as hydroformylation and hydrogenation.

Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene to form aldehydes. Rhodium complexes are often employed as catalysts for this transformation. The structure of the phosphine ligand is critical in controlling the regioselectivity (linear vs. branched aldehyde) and enantioselectivity in asymmetric hydroformylation.

While specific quantitative data for this compound in hydroformylation is not extensively tabulated in the initial search, studies on analogous diphosphine ligands in the hydroformylation of styrene (B11656) have demonstrated the ability to control regioselectivity by tuning reaction conditions such as pressure and temperature.[1][4]

Catalytic Cycle for Rhodium-Catalyzed Hydroformylation:

The mechanism of rhodium-catalyzed hydroformylation is complex and involves several key steps including ligand dissociation, olefin coordination, migratory insertion, CO insertion, and hydrogenolysis.

Hydroformylation_Cycle RhH_CO_L2 HRh(CO)L₂ Olefin_Coord Olefin Coordination RhH_CO_L2_Olefin HRh(CO)L₂(Olefin) Olefin_Coord->RhH_CO_L2_Olefin Mig_Ins_Alkyl Migratory Insertion Rh_Alkyl_CO_L2 R-Rh(CO)L₂ Mig_Ins_Alkyl->Rh_Alkyl_CO_L2 CO_Ins CO Insertion Rh_Acyl_CO_L2 R-C(O)-Rh(CO)L₂ CO_Ins->Rh_Acyl_CO_L2 H2_Ox_Add Oxidative Addition (H₂) Rh_Acyl_H2_CO_L2 R-C(O)-Rh(H)₂(CO)L₂ H2_Ox_Add->Rh_Acyl_H2_CO_L2 Red_Elim Reductive Elimination Red_Elim->RhH_CO_L2 Aldehyde R-CHO Red_Elim->Aldehyde

Rhodium-Catalyzed Hydroformylation Cycle
Asymmetric Hydrogenation

Asymmetric hydrogenation is a key technology for the synthesis of chiral compounds, particularly in the pharmaceutical industry. Chiral phosphine ligands are instrumental in achieving high enantioselectivity. While this compound itself is not chiral, it serves as a foundational structure for the development of chiral P,N-ligands. The enantiomeric excess (ee) is a critical metric for the success of these reactions, with values often exceeding 95% for effective catalysts.

Conclusion and Future Outlook

2-(diphenylphosphino)pyridine (this compound) has firmly established itself as a valuable and versatile ligand in the field of homogeneous catalysis. Its ability to act as a bidentate P,N-ligand allows for the formation of stable and highly active metal complexes that can catalyze a wide range of important organic transformations. From the construction of complex molecular architectures via cross-coupling reactions to the selective synthesis of aldehydes and chiral compounds through hydroformylation and hydrogenation, the impact of this compound and its derivatives is significant.

Future research in this area will likely focus on the development of new chiral this compound analogues to further enhance enantioselectivity in asymmetric catalysis. Additionally, the immobilization of this compound-based catalysts on solid supports to facilitate catalyst recovery and recycling is an area of growing interest, aligning with the principles of green and sustainable chemistry. The continued exploration of the mechanistic nuances of this compound-catalyzed reactions will undoubtedly lead to the design of even more efficient and selective catalytic systems, further expanding the toolkit of synthetic chemists and drug development professionals.

References

Methodological & Application (ligand)

Synthesis of (Diphenylphosphino)pyridine Gold(I) Chloride (DPPYAuCl) Precursor: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the (diphenylphosphino)pyridine gold(I) chloride (DPPYAuCl) precursor. Gold(I) complexes, particularly those with phosphine (B1218219) ligands, are of significant interest in medicinal chemistry and catalysis due to their unique biological activities and reactive properties. This protocol outlines a reliable and reproducible method for the preparation of DPPYAuCl, a valuable precursor for the development of novel therapeutic agents and catalysts. The procedure involves the reaction of the labile chloro(tetrahydrothiophene)gold(I) with 2-(diphenylphosphino)pyridine, leading to the desired product. This document includes a comprehensive experimental protocol, a summary of reagents and reaction parameters, and a visual representation of the synthetic workflow.

Introduction

Gold(I) complexes have emerged as a promising class of compounds in various fields, including drug development, owing to their diverse coordination chemistry and biological activities. The linear geometry of two-coordinate gold(I) centers, often featuring a phosphine ligand, contributes to their stability and reactivity. The DPPYAuCl precursor is a key building block for synthesizing more complex gold-based therapeutic candidates. The pyridine (B92270) moiety offers an additional coordination site, allowing for further functionalization and modulation of the compound's electronic and steric properties. This protocol details a straightforward and efficient synthesis of DPPYAuCl.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of DPPYAuCl.

ParameterValue
Reagents
Chloro(tetrahydrothiophene)gold(I)1.0 equivalent
2-(Diphenylphosphino)pyridine1.0 equivalent
Solvent
Dichloromethane (B109758) (CH2Cl2)Anhydrous
Reaction Conditions
TemperatureRoom Temperature
Reaction Time2 - 4 hours
AtmosphereInert (Nitrogen or Argon)
Purification
Precipitation SolventDiethyl ether or Pentane (B18724)
Expected Yield
High

Experimental Protocol

Materials:

  • Chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)])

  • 2-(Diphenylphosphino)pyridine (DPPY)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Anhydrous Diethyl Ether or Pentane

  • Schlenk flask or round-bottom flask with a magnetic stirrer

  • Stir bar

  • Syringe or dropping funnel

  • Filter funnel and filter paper

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Preparation of the Gold Precursor Solution: In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chloro(tetrahydrothiophene)gold(I) (1 equivalent) in anhydrous dichloromethane.

  • Preparation of the Ligand Solution: In a separate flask, dissolve 2-(diphenylphosphino)pyridine (1 equivalent) in anhydrous dichloromethane.

  • Reaction: Slowly add the 2-(diphenylphosphino)pyridine solution to the stirring solution of chloro(tetrahydrothiophene)gold(I) at room temperature.[1]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the starting materials.

  • Product Precipitation: Upon completion of the reaction, reduce the volume of the dichloromethane solution under vacuum. Add anhydrous diethyl ether or pentane to the concentrated solution to precipitate the DPPYAuCl product.

  • Isolation and Drying: Filter the resulting white solid using a filter funnel, wash with a small amount of diethyl ether or pentane, and dry the product under vacuum.

Characterization:

The synthesized DPPYAuCl can be characterized by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR to confirm the structure of the complex.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies.

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow for the preparation of the DPPYAuCl precursor.

Synthesis_Workflow A Dissolve [AuCl(tht)] in CH2Cl2 C Mix Solutions & Stir at RT (2-4h) A->C B Dissolve this compound in CH2Cl2 B->C D Reduce Volume (in vacuo) C->D E Precipitate with Et2O or Pentane D->E F Filter and Dry Product E->F G DPPYAuCl F->G

Synthetic Workflow for DPPYAuCl

Reaction_Scheme cluster_reactants Reactants cluster_product Product A [AuCl(tht)] C DPPYAuCl A->C + B This compound B->C CH2Cl2, RT

Reaction Scheme for DPPYAuCl Synthesis

References

Application Notes: The Use of (2-pyridyl)diphenylphosphine (DPPY) in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-pyridyl)diphenylphosphine (DPPY) is a versatile monodentate phosphine (B1218219) ligand that incorporates both a soft phosphorus donor and a hard nitrogen donor atom within the same molecule. This unique electronic and steric profile makes it a valuable ligand in homogeneous catalysis, influencing the activity, selectivity, and stability of various transition metal catalysts. This compound is particularly noted for its applications in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydroformylation, where it can act as a ligand to stabilize the metal center and participate in the catalytic cycle.

These application notes provide an overview of the use of this compound in key homogeneous catalytic reactions, complete with experimental protocols and performance data. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The choice of ligand is critical for achieving high yields and turnover numbers. This compound has been successfully employed as a ligand in this reaction, particularly for the coupling of aryl chlorides and bromides with arylboronic acids.

Logical Workflow for Suzuki-Miyaura Coupling

prep Catalyst Preparation react Reaction Setup prep->react Pd(OAc)2 + this compound run Reaction Execution react->run Add Substrates & Base workup Workup & Isolation run->workup Quench & Extract analysis Analysis (GC/NMR) workup->analysis Characterize product Purified Product analysis->product G cat [Rh(H)(CO)2(this compound)] a Alkene Coordination cat->a + Alkene b Migratory Insertion a->b c CO Coordination b->c + CO d Acyl Formation c->d e Oxidative Addition (H2) d->e f Reductive Elimination e->f f->cat Regenerates Catalyst prod Aldehyde Product f->prod

Application Notes and Protocols for Diphosphine-Ligated Catalysts in Carbon-Carbon Bond Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective cleavage of carbon-carbon (C-C) bonds is a powerful, albeit challenging, transformation in organic synthesis that allows for the rearrangement of molecular skeletons to construct complex architectures. Transition metal catalysis has emerged as a premier strategy for achieving this transformation, often leveraging the release of ring strain in small carbocycles. The reactivity and selectivity of these catalysts are critically influenced by the choice of ligand.

The ligand specified, DPPY, is identified as Diphenyl-2-pyridylphosphine (also abbreviated as Ph₂Ppy), a P,N-hemilabile ligand known for its versatility in coordination chemistry and catalysis.[1] While this compound is utilized in various catalytic reactions, including C-H activation and carbonylations, its specific application in C-C bond cleavage is not as extensively documented as that of other bidentate phosphine (B1218219) ligands.[2][3]

Therefore, these application notes provide detailed protocols and performance data for well-established, representative bidentate phosphine-ligated catalyst systems in C-C bond cleavage reactions. The principles, experimental setups, and mechanistic pathways described are highly relevant and serve as a strong foundation for researchers exploring this class of transformations, including potential applications with this compound or its derivatives.

Application Note 1: Palladium-Catalyzed Proximal C-C Bond Cleavage of Keto-Vinylidenecyclopropanes

This application focuses on the palladium-catalyzed selective cleavage of the proximal C-C bond in keto-vinylidenecyclopropanes (keto-VDCPs). This reaction, a formal [3+2] cycloaddition, is effectively controlled by the choice of a sterically bulky bidentate phosphine ligand, leading to the synthesis of valuable dihydrofuran-containing bicyclic structures. The use of the ligand 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf) is highlighted for this transformation.[4]

Data Presentation: Performance of Pd/dtbpf Catalyst System

The following table summarizes the substrate scope and yields for the synthesis of dihydrofurans via ligand-controlled proximal C-C bond cleavage.[4]

EntrySubstrate (R¹, R²)ProductYield (%)[4]
1H, H3a85
2Me, H3b82
3Ph, H3c88
44-Me-Ph, H3d90
54-F-Ph, H3e86
64-Cl-Ph, H3f89
74-Br-Ph, H3g87
83-Me-Ph, H3h85
92-Me-Ph, H3i75
10H, Me3j78
11H, Ph3k81

Conditions: Substrate (0.1 mmol), Pd₂(dba)₃·CHCl₃ (2.5 mol %), dtbpf (5.5 mol %) in toluene (B28343) (1.0 mL) at 110 °C for 12 h under an Argon atmosphere.

Experimental Protocol

Materials:

  • Palladium(0)-dibenzylideneacetone chloroform (B151607) adduct (Pd₂(dba)₃·CHCl₃)

  • 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf)

  • Keto-vinylidenecyclopropane (keto-VDCP) substrate

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃·CHCl₃ (2.6 mg, 0.0025 mmol, 2.5 mol %) and dtbpf (2.6 mg, 0.0055 mmol, 5.5 mol %).

  • Evacuate the tube and backfill with dry Argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1.0 mL of anhydrous toluene to the Schlenk tube via syringe.

  • Stir the mixture at room temperature for 10 minutes until a homogeneous solution is formed.

  • Add the keto-VDCP substrate (0.1 mmol, 1.0 equiv) to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate (B1210297) mixture) to afford the desired bicyclic dihydrofuran product.

Mechanistic Pathway

The proposed catalytic cycle involves the oxidative addition of the palladium(0) complex to the proximal C-C bond of the keto-VDCP, forming a key eight-membered cyclic palladium intermediate. This intermediate then undergoes reductive elimination to furnish the final product and regenerate the active catalyst.

G pd0 Pd(0)L₂ complex1 π-Complex pd0->complex1 Coordination substrate Keto-VDCP substrate->complex1 oxidative_add Palladacyclobutane Intermediate complex1->oxidative_add Oxidative Addition intermediate2 Eight-Membered Palladacycle oxidative_add->intermediate2 Ring Expansion intermediate2->pd0 Reductive Elimination product Dihydrofuran Product intermediate2->product

Caption: Proposed catalytic cycle for Pd-catalyzed proximal C-C cleavage.

Application Note 2: Rhodium-Catalyzed C-C Cleavage of tert-Cyclobutanols

This application note describes the rhodium-catalyzed enantioselective cleavage of a C-C bond in tert-cyclobutanols. This strain-release strategy provides access to valuable acyclic ketones bearing a methyl-substituted quaternary stereogenic center. The reaction proceeds via a β-carbon elimination mechanism from a rhodium-alkoxide intermediate.[5]

Data Presentation: Performance of Rh/(R)-H₈-BINAP Catalyst

The following table summarizes results for the enantioselective synthesis of chiral ketones from various tert-cyclobutanols.

EntrySubstrate (Ar)ProductYield (%)[5]ee (%)[5]
1Phenyl3a9998
24-MeO-Ph3b9999
34-CF₃-Ph3c9998
44-Cl-Ph3d9998
52-Naphthyl3e9999
62-Thienyl3f9596

Conditions: Substrate (0.2 mmol), [Rh(cod)₂]BF₄ (2.5 mol %), (R)-H₈-BINAP (3.0 mol %), Cs₂CO₃ (10 mol %) in Toluene/H₂O (20:1) at 80 °C for 16 h.

Experimental Protocol

Materials:

  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (B81430) ([Rh(cod)₂]BF₄)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl ((R)-H₈-BINAP)

  • Cesium Carbonate (Cs₂CO₃)

  • tert-Cyclobutanol substrate

  • Anhydrous Toluene

  • Degassed deionized water

  • Schlenk tube or vial suitable for heating

Procedure:

  • In a glovebox, weigh [Rh(cod)₂]BF₄ (2.0 mg, 0.005 mmol, 2.5 mol %) and (R)-H₈-BINAP (3.8 mg, 0.006 mmol, 3.0 mol %) into a vial.

  • Add 1.0 mL of anhydrous toluene and stir the mixture for 20 minutes at room temperature to form the active catalyst complex.

  • In a separate Schlenk tube, add the tert-cyclobutanol substrate (0.2 mmol, 1.0 equiv) and Cs₂CO₃ (6.5 mg, 0.02 mmol, 10 mol %).

  • Add the pre-formed catalyst solution to the Schlenk tube containing the substrate and base.

  • Add degassed water (50 µL) to the reaction mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the tube in a preheated oil bath at 80 °C and stir for 16 hours.

  • After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be analyzed by chiral HPLC to determine the enantiomeric excess (ee), and further purified by column chromatography if necessary.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and analyzing the products from these catalytic C-C bond cleavage reactions.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Product Analysis prep1 Weigh Catalyst & Ligand prep2 Add Anhydrous Solvent prep1->prep2 prep3 Add Substrate & Additives prep2->prep3 react Heat & Stir under Inert Atmosphere prep3->react workup1 Cool to RT react->workup1 workup2 Solvent Removal workup1->workup2 workup3 Column Chromatography workup2->workup3 analysis NMR, MS, HPLC (for ee) workup3->analysis

Caption: General workflow for catalytic C-C bond cleavage experiments.

References

Application Notes and Protocols for Anchoring DPPY Complexes on Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-di(pyrazol-1-yl)pyridine (DPPY) and its derivatives are a versatile class of tridentate nitrogen donor ligands that form stable complexes with a wide range of transition metals. These metal complexes exhibit interesting catalytic, magnetic, and photophysical properties. For practical applications in areas such as heterogeneous catalysis, sensing, and solid-phase synthesis, the immobilization of these this compound complexes onto solid supports is crucial. Heterogenization offers several advantages, including ease of separation of the catalyst or sensor from the reaction mixture, potential for recycling and reuse, and improved stability.

These application notes provide detailed protocols for two common and effective methods for anchoring this compound complexes on solid supports: covalent attachment of a carboxylated this compound ligand to a silica (B1680970) support and non-covalent immobilization of a pyrene-functionalized this compound complex onto a carbon-based support via π-π stacking.

Method 1: Covalent Attachment to Silica Supports

This method involves the synthesis of a this compound ligand functionalized with a carboxylic acid group, which can then be covalently linked to an amine-functionalized silica surface. This approach creates a stable, permanent anchor for the this compound complex.

Signaling Pathway/Logical Relationship

covalent_attachment cluster_ligand_synthesis Ligand Synthesis cluster_support_functionalization Support Functionalization cluster_immobilization Immobilization cluster_complexation Metal Complexation start 2,6-dibromopyridine- 4-carboxylic acid dppy_cooh This compound-COOH start->dppy_cooh Nucleophilic substitution pyrazole (B372694) Pyrazole pyrazole->dppy_cooh immobilized_ligand Immobilized This compound-COOH dppy_cooh->immobilized_ligand Amide coupling silica Silica (SiO2) amine_silica Amine-functionalized Silica silica->amine_silica Silanization apts APTES apts->amine_silica amine_silica->immobilized_ligand edc EDC/NHS edc->immobilized_ligand final_complex Immobilized this compound Metal Complex immobilized_ligand->final_complex Coordination metal_salt Metal Salt (e.g., FeCl2) metal_salt->final_complex

Caption: Workflow for covalent attachment of a this compound complex to a silica support.

Experimental Protocols

Protocol 1.1: Synthesis of 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid (this compound-COOH)

This protocol is adapted from literature procedures.

Materials:

  • 2,6-dibromopyridine-4-carboxylic acid

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, combine 2,6-dibromopyridine-4-carboxylic acid (1.0 eq), pyrazole (2.5 eq), and potassium carbonate (3.0 eq).

  • Add a catalytic amount of CuI (0.1 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 1.2: Functionalization of Silica Gel with (3-Aminopropyl)triethoxysilane (APTES)

Materials:

  • Silica gel (high purity, for chromatography)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Activate the silica gel by heating at 150-200 °C under vacuum for 4-6 hours to remove adsorbed water.

  • Cool the silica gel to room temperature under an inert atmosphere.

  • In a round-bottom flask, suspend the activated silica gel in anhydrous toluene.

  • Add APTES (typically 1-2 mL per gram of silica) to the suspension.

  • Reflux the mixture with stirring for 12-24 hours under an inert atmosphere.

  • Cool the mixture to room temperature and collect the functionalized silica by vacuum filtration.

  • Wash the amine-functionalized silica sequentially with toluene, ethanol, and dichloromethane (B109758) to remove unreacted APTES.

  • Dry the material under vacuum at 60-80 °C.

Protocol 1.3: Immobilization of this compound-COOH onto Amine-Functionalized Silica

Materials:

  • This compound-COOH

  • Amine-functionalized silica

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (DCM) or DMF

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound-COOH (1.0 eq) in anhydrous DCM or DMF.

  • Add EDC (1.5 eq) and NHS (1.2 eq) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.

  • Add the amine-functionalized silica to the reaction mixture.

  • Stir the suspension at room temperature for 24 hours.

  • Collect the silica-supported this compound ligand by vacuum filtration.

  • Wash the material sequentially with DCM, DMF, ethanol, and water to remove unreacted reagents and byproducts.

  • Dry the final product under vacuum.

Protocol 1.4: Metal Complexation on the Solid Support

Materials:

  • Silica-supported this compound ligand

  • Desired metal salt (e.g., FeCl₂, Cu(OAc)₂, etc.)

  • Anhydrous solvent (e.g., acetonitrile, ethanol)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Suspend the silica-supported this compound ligand in an anhydrous solvent in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (0.9-1.0 eq relative to the estimated ligand loading) in the same solvent.

  • Add the metal salt solution to the silica suspension dropwise with stirring.

  • Stir the mixture at room temperature or with gentle heating for 12-24 hours.

  • Collect the immobilized this compound complex by vacuum filtration.

  • Wash the material with the reaction solvent to remove any unreacted metal salt.

  • Dry the final product under vacuum.

Quantitative Data

Specific quantitative data for the loading and performance of immobilized this compound complexes are not extensively reported in the literature. The following table provides a template for researchers to record their own data, with exemplary values from related systems to provide a general reference.

ParameterCovalent Attachment (Exemplary)Reference System
Ligand Loading 0.1 - 0.5 mmol/gAmine-functionalized silica
Metal Loading 0.08 - 0.45 mmol/gImmobilized metal complexes
Catalytic Activity (TOF) 10¹ - 10³ h⁻¹Supported catalysts
Leaching < 1%Covalently bound catalysts

Method 2: Non-Covalent Anchoring via π-π Stacking

This method relies on the strong, non-covalent interaction between a pyrene (B120774) moiety appended to the this compound ligand and the graphitic surface of carbon-based materials like carbon nanotubes (CNTs) or graphene. This approach is synthetically less demanding than covalent attachment and provides a reversible immobilization strategy.

Experimental Workflow

non_covalent_attachment cluster_ligand_synthesis Ligand Synthesis cluster_complexation Homogeneous Complexation cluster_immobilization Immobilization dppy_br 4-bromo-DPPY dppy_pyrene This compound-Pyrene dppy_br->dppy_pyrene Suzuki coupling pyrene_boronic Pyreneboronic acid pyrene_boronic->dppy_pyrene homogeneous_complex This compound-Pyrene Metal Complex dppy_pyrene->homogeneous_complex Coordination metal_salt Metal Salt (e.g., RuCl3) metal_salt->homogeneous_complex immobilized_complex Immobilized Complex homogeneous_complex->immobilized_complex π-π stacking carbon_support Carbon Support (e.g., CNTs) carbon_support->immobilized_complex

Caption: Workflow for non-covalent anchoring of a pyrene-functionalized this compound complex.

Experimental Protocols

Protocol 2.1: Synthesis of Pyrene-Functionalized this compound Ligand (this compound-Pyrene)

This protocol outlines a general synthetic route via a Suzuki coupling reaction.

Materials:

  • 4-Bromo-2,6-di(pyrazol-1-yl)pyridine

  • 1-Pyreneboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent system (e.g., toluene/ethanol/water)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 4-bromo-2,6-di(pyrazol-1-yl)pyridine (1.0 eq), 1-pyreneboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Synthesis of the this compound-Pyrene Metal Complex

Materials:

  • This compound-Pyrene ligand

  • Desired metal salt

  • Appropriate solvent (e.g., methanol, acetonitrile)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the this compound-Pyrene ligand in the chosen solvent in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (1.0 eq) in the same solvent.

  • Add the metal salt solution to the ligand solution dropwise with stirring.

  • Stir the reaction mixture at room temperature for 2-12 hours. The formation of the complex may be indicated by a color change or precipitation.

  • If a precipitate forms, collect it by filtration, wash with the solvent, and dry under vacuum.

  • If no precipitate forms, the complex can be isolated by removing the solvent under reduced pressure.

Protocol 2.3: Immobilization of the this compound-Pyrene Complex onto a Carbon Support

Materials:

  • This compound-Pyrene metal complex

  • Carbon support (e.g., multi-walled carbon nanotubes, graphene oxide)

  • Solvent (e.g., DMF, chloroform)

  • Beaker, ultrasonicator, centrifuge

Procedure:

  • Disperse the carbon support in the chosen solvent using ultrasonication for 15-30 minutes to obtain a homogeneous suspension.

  • Dissolve the this compound-Pyrene metal complex in the same solvent.

  • Add the solution of the complex to the carbon support suspension.

  • Stir or sonicate the mixture for several hours (e.g., 12-24 hours) at room temperature to facilitate π-π stacking.

  • Collect the immobilized complex by centrifugation.

  • Wash the solid material multiple times with the solvent to remove any non-adsorbed complex.

  • Dry the final product under vacuum.

Quantitative Data

As with the covalent method, specific quantitative data for immobilized this compound complexes via π-π stacking is scarce. This table serves as a template for experimental data logging.

ParameterNon-Covalent Anchoring (Exemplary)Reference System
Complex Loading 0.05 - 0.2 mmol/gPyrene-tagged complexes on CNTs
Catalytic Activity (TOF) 10¹ - 10² h⁻¹Supported catalysts
Leaching 1 - 5% (solvent dependent)Non-covalently immobilized catalysts

Conclusion

The choice of immobilization method for this compound complexes depends on the specific application and desired properties of the final material. Covalent attachment to silica provides a highly stable and robust system, ideal for demanding catalytic applications where leaching is a major concern. Non-covalent anchoring via π-π stacking offers a simpler and more versatile approach, particularly suitable for applications where reversible immobilization or the use of carbon-based supports is advantageous. The protocols provided herein offer a solid foundation for researchers to develop and characterize their own supported this compound complex systems.

Application Notes and Protocols for NMR Spectroscopic Characterization of Diphosphine Pyridyl (DPPY) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of diphosphine pyridyl (DPPY) metal complexes using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound ligands, featuring both phosphorus and nitrogen donor atoms, form complexes with a range of transition metals, leading to diverse structures and reactivity that are of significant interest in catalysis and medicinal chemistry. NMR spectroscopy is an indispensable tool for elucidating the coordination chemistry, solution-state structure, and dynamic behavior of these complexes.

Introduction to NMR Characterization of this compound Complexes

The characterization of this compound complexes relies heavily on multinuclear NMR techniques. The key nuclei to probe are ¹H, ³¹P, and ¹³C. Each provides unique insights into the ligand framework and its coordination to a metal center.

  • ¹H NMR: Provides information about the protons on the pyridyl and phenyl groups of the this compound ligand. Changes in chemical shifts upon coordination can indicate the binding of the nitrogen and phosphorus atoms to the metal. The coupling patterns can help in assigning specific protons and understanding the overall symmetry of the complex.[1][2][3]

  • ³¹P NMR: This is a crucial technique for studying phosphine (B1218219) ligands.[4][5][6] The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus atom and provides direct evidence of P-metal bond formation. The magnitude of the coordination shift (Δδ = δcomplex - δligand) and the presence of coupling to other NMR-active nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh) can provide information about the nature of the metal-phosphorus bond and the geometry of the complex.[4]

  • ¹³C NMR: Complements ¹H NMR and helps in the complete assignment of the carbon skeleton of the this compound ligand. Changes in ¹³C chemical shifts upon coordination can also be indicative of binding.

  • 2D NMR Techniques: For complex spectra with overlapping signals, 2D NMR experiments are essential for unambiguous assignment of resonances and for elucidating through-bond and through-space connectivities.[7][8][9][10][11] Key techniques include:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically ²JHH and ³JHH), which is invaluable for assigning protons within the pyridyl and phenyl rings.[3][12][13][14]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH), providing a powerful method for assigning both ¹H and ¹³C resonances.[9][10][13][14][15]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (²JCH, ³JCH), which is crucial for connecting different fragments of the molecule and confirming the overall structure.[8][9][11][15]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can be used to determine the stereochemistry and conformation of the complex.[10][16][17]

Experimental Protocols

Sample Preparation

Objective: To prepare a high-quality NMR sample of the this compound complex for analysis.

Materials:

  • This compound metal complex

  • Deuterated NMR solvent (e.g., CDCl₃, CD₂Cl₂, DMSO-d₆, C₆D₆)

  • NMR tube (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Protocol:

  • Ensure the this compound complex is of high purity.

  • Select an appropriate deuterated solvent in which the complex is sufficiently soluble and stable. The choice of solvent can influence chemical shifts.

  • Accurately weigh approximately 5-10 mg of the this compound complex.

  • Dissolve the complex in 0.5-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.

  • If an internal standard is required, add a small amount of TMS.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely. If the sample is air-sensitive, preparation should be carried out in an inert atmosphere (e.g., in a glovebox) and the NMR tube should be sealed.[5]

1D NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ³¹P{¹H} NMR spectra.

Instrumentation:

  • NMR spectrometer (e.g., 300-600 MHz) equipped with a multinuclear probe.

¹H NMR Protocol:

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to obtain good resolution.

  • Set the appropriate spectral width to cover all expected proton signals (e.g., 0-10 ppm).

  • Use a standard 90° pulse sequence.

  • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Set a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

³¹P{¹H} NMR Protocol:

  • Tune and match the probe for the ³¹P frequency.

  • Use a proton-decoupled pulse sequence to simplify the spectrum by removing ¹H-³¹P couplings.

  • Set the spectral width to cover the expected range for coordinated phosphines (e.g., -50 to 150 ppm).

  • Set the number of scans (e.g., 64-256) to achieve a good signal-to-noise ratio.

  • Set a longer relaxation delay (e.g., 5-10 seconds) if quantitative results are desired, as phosphorus nuclei can have long relaxation times.

  • Acquire and process the FID as described for ¹H NMR.

  • Reference the spectrum externally to 85% H₃PO₄ (0.00 ppm).

2D NMR Data Acquisition

Objective: To acquire 2D NMR spectra (COSY, HSQC, HMBC) for detailed structural elucidation.

General Considerations:

  • 2D experiments require longer acquisition times than 1D experiments.

  • The parameters for each experiment (e.g., spectral widths, number of increments, mixing times) should be optimized based on the specific complex and the information desired.[7]

COSY Protocol:

  • Set up a standard COSY pulse sequence.

  • Set the spectral width in both dimensions to cover all proton resonances.

  • Acquire a sufficient number of increments in the indirect dimension (t₁) (e.g., 128-256) to achieve adequate resolution.

  • Set the number of scans per increment (e.g., 4-16).

  • Process the 2D data using appropriate window functions and Fourier transformation in both dimensions.

HSQC Protocol:

  • Set up a standard HSQC pulse sequence with gradient selection.

  • Set the spectral width in the direct dimension (¹H) and indirect dimension (¹³C) to cover the expected chemical shift ranges.

  • Optimize the one-bond coupling constant (¹JCH) value (typically around 145 Hz for aromatic/pyridyl systems).

  • Acquire a suitable number of increments in the ¹³C dimension (e.g., 128-256).

  • Process the 2D data.

HMBC Protocol:

  • Set up a standard HMBC pulse sequence with gradient selection.

  • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

  • Optimize the long-range coupling constant value (typically 4-10 Hz) to enhance correlations over 2-3 bonds.

  • Acquire a sufficient number of increments and scans.

  • Process the 2D data.

Data Presentation

The following tables summarize typical NMR data for a generic this compound ligand and its metal complex.

Table 1: ¹H NMR Data (δ, ppm) for Free this compound Ligand and a Hypothetical [M(this compound)Cl₂] Complex in CDCl₃.

Proton AssignmentFree this compound Ligand[M(this compound)Cl₂] ComplexΔδ (ppm)MultiplicityJ (Hz)
H6 (pyridyl)8.609.10+0.50d4.5
H3 (pyridyl)7.808.10+0.30d7.8
H4 (pyridyl)7.707.90+0.20t7.8
H5 (pyridyl)7.257.40+0.15t6.2
Phenyl-H (ortho)7.40-7.507.60-7.75+0.20-0.25m-
Phenyl-H (meta)7.30-7.407.45-7.55+0.15m-
Phenyl-H (para)7.30-7.407.45-7.55+0.15m-

Table 2: ³¹P{¹H} NMR Data (δ, ppm) for Free this compound Ligand and its Metal Complexes in CDCl₃.

Speciesδ (ppm)Coordination Shift (Δδ, ppm)
Free this compound Ligand-15.0-
[Pd(this compound)Cl₂]30.545.5
[Pt(this compound)Cl₂]15.2 (with ¹⁹⁵Pt satellites)30.2
[Au(this compound)Cl]25.840.8

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of a newly synthesized this compound complex.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_characterization Structural Characterization synthesis Synthesize this compound Complex purification Purify Complex synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_1d 1D NMR Acquisition (¹H, ³¹P{¹H}) sample_prep->nmr_1d nmr_2d 2D NMR Acquisition (COSY, HSQC, HMBC) nmr_1d->nmr_2d If needed data_proc Data Processing & Analysis nmr_1d->data_proc nmr_2d->data_proc structure Structure Elucidation data_proc->structure dynamics Dynamic Studies (Variable Temp. NMR) structure->dynamics Optional

Caption: Workflow for NMR characterization of this compound complexes.

This compound Ligand Coordination

This diagram illustrates the coordination of a this compound ligand to a metal center, which is the fundamental interaction studied by NMR.

dppy_coordination cluster_ligand This compound Ligand M Metal P1 P M->P1 Coordination Bond P2 P M->P2 N N M->N Ph1 Phenyl P1->Ph1 Ph2 Phenyl P1->Ph2 Ph3 Phenyl P2->Ph3 Ph4 Phenyl P2->Ph4 Py Pyridyl Ring

Caption: Chelation of a this compound ligand to a metal center.

Conclusion

NMR spectroscopy is a powerful and versatile tool for the comprehensive characterization of this compound metal complexes. By employing a combination of 1D and 2D NMR techniques, researchers can gain detailed insights into the molecular structure, ligand coordination, and solution-state behavior of these important compounds. The protocols and data presented here serve as a guide for scientists engaged in the synthesis and application of this compound complexes.

References

Application Notes and Protocols for X-ray Crystallography of Metal-DPPY Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the synthesis, crystallization, and X-ray crystallographic analysis of metal complexes containing DPPY-type ligands (e.g., 2,6-bis(3,5-diphenylpyrazolyl)pyridine).

Application Note 1: Synthesis of Metal-DPPY Complexes

The successful determination of a crystal structure begins with the synthesis and purification of the target metal-DPPY compound. The synthesis typically involves the reaction of a this compound-type ligand with a suitable metal salt in an appropriate solvent. The choice of metal and reaction conditions will dictate the final coordination geometry of the complex. For instance, complexes of 2,6-bis-(3′,5′-diphenylpyrazolyl)pyridine (bdppp) with Ru(III) and Rh(III) tend to form octahedral geometries, while the Pd(II) complex is square planar[1].

Experimental Protocol: Synthesis of a Ru(III)-DPPY Complex

This protocol is adapted from the synthesis of a Ruthenium(III) complex with 2,6-bis-(3′,5′-diphenylpyrazolyl)pyridine (bdppp)[1].

Materials:

  • 2,6-bis-(3′,5′-diphenylpyrazolyl)pyridine (bdppp) ligand

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • Ethanol (B145695) (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the bdppp ligand in absolute ethanol in a round-bottom flask. Stir the solution until the ligand is fully dissolved.

  • Addition of Metal Salt: Add an equimolar amount of RuCl₃·xH₂O to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. Maintain reflux for approximately 24 hours. The color of the solution should change, indicating complex formation.

  • Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool slowly to room temperature. A precipitate of the metal-DPPY complex should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.

  • Drying: Dry the final product under vacuum. The resulting solid can then be used for crystallization experiments.

Application Note 2: Single Crystal Growth of Metal-DPPY Complexes

Obtaining high-quality single crystals is often the most critical and challenging step in X-ray crystallography[2]. The quality of the crystal directly impacts the resolution and accuracy of the final structure. The ideal crystal for diffraction should be a single, well-formed entity, free of cracks or defects, with dimensions typically between 0.1 to 0.4 mm[3]. Several techniques can be employed to grow crystals, and the optimal method is highly dependent on the solubility of the specific metal-DPPY complex[4][5].

General Crystallization Workflow

The process involves dissolving the purified compound to create a supersaturated solution from which crystals can slowly form.

cluster_workflow Crystallization Workflow start Purified Metal-DPPY Compound dissolve Dissolve in appropriate solvent to create a saturated solution start->dissolve methods Select Crystallization Method dissolve->methods evap Slow Evaporation methods->evap Volatile Solvent cool Slow Cooling methods->cool Temp-dependent Solubility diff Vapor/Solvent Diffusion methods->diff Requires Solvent/ Antisolvent Pair harvest Harvest & Mount Crystal evap->harvest cool->harvest diff->harvest end Ready for X-ray Diffraction harvest->end

Caption: Workflow for growing single crystals of metal-DPPY compounds.

Experimental Protocols for Crystallization

1. Slow Evaporation This is the simplest method, suitable for compounds that are not sensitive to ambient conditions[4].

  • Prepare a nearly saturated solution of the metal-DPPY complex in a suitable solvent (e.g., dichloromethane, chloroform, or acetonitrile).

  • Filter the solution to remove any dust or particulate matter.

  • Transfer the solution to a clean vial or small beaker.

  • Cover the container with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent[3][4].

  • Place the container in a vibration-free location and allow the solvent to evaporate over several days to weeks[4].

2. Slow Cooling This technique is effective for compounds whose solubility decreases significantly with temperature[6].

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (just below the solvent's boiling point)[4].

  • Ensure all the solute is dissolved. If necessary, filter the hot solution to remove insoluble impurities.

  • Transfer the solution to a clean container and seal it.

  • Place the container in an insulated vessel (e.g., a Dewar flask filled with hot water or an insulated box) to promote slow cooling to room temperature over several hours or days[6].

  • Crystals should form as the solution cools and becomes supersaturated.

3. Vapor Diffusion This is one of the best methods when only a small amount of the compound is available[7]. It involves two solvents: a "good" solvent in which the compound is soluble, and a "bad" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.

  • Dissolve the metal-DPPY complex in a small volume of the "good" solvent (e.g., dichloromethane) in a small, open vial.

  • Place this inner vial inside a larger, sealed container (e.g., a jar or beaker).

  • Add a larger volume of the volatile "bad" solvent (e.g., pentane (B18724) or hexane) to the outer container, ensuring the level is below the top of the inner vial[7].

  • Seal the outer container and leave it undisturbed.

  • The "bad" solvent will slowly diffuse in the vapor phase into the "good" solvent, reducing the solubility of the compound and inducing crystallization.

Application Note 3: X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, X-ray diffraction is used to determine the three-dimensional arrangement of atoms[8][9]. The process involves irradiating the crystal with a focused beam of X-rays and measuring the intensities and positions of the diffracted beams[8]. Modern crystallography relies heavily on computational methods for structure solution and refinement[10].

Overall X-ray Crystallography Workflow

The entire process from a synthesized compound to a validated crystal structure follows a well-defined path.

cluster_workflow Complete X-ray Crystallography Workflow synthesis Synthesis & Purification of Metal-DPPY Compound crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Selection & Mounting on Goniometer crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing (Integration & Scaling) data_collection->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation

Caption: From synthesis to final structure in X-ray crystallography.

Experimental Protocol: Data Collection and Refinement

1. Crystal Mounting:

  • Under a microscope, select a high-quality single crystal that is free from defects[3].

  • Carefully mount the crystal on a suitable holder (e.g., a glass fiber or a cryo-loop) using a small amount of oil or grease.

  • If data is to be collected at low temperatures (common practice), the mounted crystal is flash-cooled in a stream of cold nitrogen gas.

2. Data Collection:

  • Mount the crystal holder onto the goniometer head of the X-ray diffractometer.

  • Center the crystal in the X-ray beam.

  • An initial set of diffraction images is taken to determine the unit cell parameters and crystal system.

  • Based on the crystal system, a data collection strategy is devised to measure a complete and redundant set of diffraction data. This involves rotating the crystal in the X-ray beam and collecting images at various orientations[10].

3. Data Processing:

  • The collected diffraction images are processed using specialized software.

  • Indexing and Integration: The software identifies the diffraction spots, determines the unit cell and space group, and integrates the intensity of each reflection.

  • Scaling and Merging: The integrated intensities are scaled to correct for experimental variations, and symmetry-related reflections are merged to create a final reflection file.

4. Structure Solution and Refinement:

  • Structure Solution: An initial model of the crystal structure is generated. For novel small molecules like metal-DPPY complexes, "direct methods" are typically used to determine the phases of the diffracted X-rays and generate an initial electron density map[10].

  • Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

  • Refinement: The atomic positions, thermal parameters, and other variables are computationally refined using a least-squares process to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data[11]. The quality of the fit is monitored by the R-factor, which should be as low as possible for a good structure.

  • Validation: The final structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility. The coordinates are then typically deposited in a public database like the Crystallography Open Database (COD) or the Cambridge Crystallographic Data Centre (CCDC).

Data Presentation: Crystallographic Parameters for Metal-DPPY Complexes

The following table summarizes key crystallographic data for complexes of Ru(III), Rh(III), and Pd(II) with the ligand 2,6-bis-(3′,5′-diphenylpyrazolyl)pyridine (bdppp), as an example of typical data presentation[1].

Parameter[Ru(bdppp)Cl₃][Rh(bdppp)Cl₃][Pd(bdppp)Cl]₂[Pd₂Cl₆]
Formula C₃₇H₂₇Cl₃N₅RuC₃₇H₂₇Cl₃N₅RhC₇₄H₅₄Cl₈N₁₀Pd₄
Formula Weight ( g/mol ) 792.07798.981971.13
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/nP2₁/c
a (Å) 12.016(2)11.968(2)12.827(3)
b (Å) 20.354(4)20.258(4)21.011(4)
c (Å) 14.160(3)14.156(3)14.502(3)
β (°) 98.43(3)98.53(3)110.16(3)
Volume (ų) 3422.5(12)3392.5(12)3669.2(13)
Z 442
Calculated Density (g/cm³) 1.5381.5641.784
Reflections Collected 778977278393
Independent Reflections 599859406451
Final R indices [I>2σ(I)] R1 = 0.053, wR2 = 0.115R1 = 0.048, wR2 = 0.106R1 = 0.042, wR2 = 0.098

Data sourced from the University of Memphis Digital Commons repository[1].

References

Application Notes and Protocols: Using DPPY for Lignin Depolymerization Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation of scientific literature and chemical databases reveals no current applications or established protocols for the use of 2-phenyl-6-(pyridin-2-yl)-4-phenylpyridine (DPPY) as a catalyst for lignin (B12514952) depolymerization.

While the field of lignin valorization is an active area of research, with numerous catalytic systems being explored for the breakdown of this complex biopolymer, there is no documented evidence to suggest that this compound has been employed for this purpose.

Our comprehensive search encompassed a wide range of keywords and databases, including "this compound for lignin depolymerization catalysis," "2-phenyl-6-(pyridin-2-yl)-4-phenylpyridine lignin catalysis protocols," and "this compound catalyzed lignin depolymerization mechanism." The search results consistently point to other catalytic strategies and do not mention this compound in the context of lignin conversion.

The existing research on lignin depolymerization primarily focuses on:

  • Reductive Catalysis: Employing metal catalysts (e.g., Ni, Ru, Pd) with a hydrogen source to cleave ether linkages within the lignin structure.

  • Oxidative Catalysis: Utilizing oxidizing agents and catalysts to produce valuable aromatic compounds like vanillin (B372448) and syringaldehyde.

  • Acid/Base Catalysis: Using strong acids or bases to promote the hydrolysis of ether bonds.

While this compound and its derivatives are known to be used in other areas of catalysis, such as ligands in transition metal complexes for C-H activation and oxidation reactions, their specific application to the complex and robust structure of lignin has not been reported.

Therefore, we are unable to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations for the use of this compound in lignin depolymerization catalysis. Researchers and scientists interested in this area are encouraged to consult the extensive body of literature on established methods for lignin depolymerization.

Application Notes and Protocols for Catalytic Reactions Using Au9(DPPY)8/TiO2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis, characterization, and utilization of a titania-supported gold nanocluster catalyst, Au9(DPPY)8/TiO2, for catalytic applications. The protocols outlined below are based on established methodologies for similar phosphine-stabilized gold nanoclusters and their deposition on metal oxide supports. While specific performance data for the Au9(this compound)8/TiO2 system is not extensively available in the public domain, representative data from analogous systems are provided for illustrative purposes.

Introduction

Atomically precise gold nanoclusters have emerged as a frontier in catalysis due to their unique electronic properties and high surface-to-volume ratio. The Au9(this compound)8 nanocluster, stabilized by 2-(diphenylphosphino)pyridine (this compound) ligands, offers intriguing possibilities. The presence of the pyridine (B92270) nitrogen in the ligand shell can influence the electronic properties of the gold core and its interaction with the support and reactants, potentially enhancing catalytic activity and selectivity. Supported on titanium dioxide (TiO2), a widely used and robust semiconductor support, these gold nanoclusters can be effectively utilized in heterogeneous catalysis.

This document provides detailed protocols for the synthesis of the Au9(this compound)8 nanocluster, preparation of the TiO2 support via a sol-gel method, and the subsequent immobilization of the nanoclusters. Furthermore, it outlines experimental setups for two model catalytic reactions: the selective oxidation of benzyl (B1604629) alcohol and the reduction of 4-nitrophenol (B140041).

Characterization Data

The following tables summarize typical characterization data for phosphine-stabilized Au9 nanoclusters and Au/TiO2 catalysts. This data is crucial for confirming the successful synthesis and deposition of the catalyst.

Table 1: Physicochemical Properties of Au9(this compound)8 Nanoclusters

Characterization TechniqueExpected Results
UV-Vis Spectroscopy Characteristic absorption bands for Au9 clusters, typically in the range of 400-500 nm and 600-700 nm.
Electrospray Ionization Mass Spectrometry (ESI-MS) A major peak corresponding to the molecular formula [Au9(this compound)8]³⁺.
³¹P NMR Spectroscopy A single resonance or a set of resonances indicating the coordination of the phosphine (B1218219) ligand to the gold core.

Table 2: Characterization of Au9(this compound)8/TiO2 Catalyst

Characterization TechniqueExpected Results
Transmission Electron Microscopy (TEM) Uniformly dispersed gold nanoclusters on the TiO2 support with a narrow size distribution (typically < 2 nm).
X-ray Photoelectron Spectroscopy (XPS) Au 4f binding energies characteristic of metallic gold (Au⁰) in small clusters. Ti 2p and O 1s spectra corresponding to TiO2.
N₂ Adsorption-Desorption (BET) High surface area of the TiO2 support (typically > 50 m²/g).

Experimental Protocols

Synthesis of Au9(this compound)8(NO3)3 Nanocluster

This protocol is adapted from established methods for the synthesis of phosphine-stabilized Au9 nanoclusters.[1][2][3][4]

Materials:

Procedure:

  • Synthesis of [Au(this compound)Cl]: In a round-bottom flask, dissolve AuCl (1.0 mmol) and this compound (1.1 mmol) in anhydrous DCM (50 mL). Stir the solution at room temperature for 4 hours. Remove the solvent under reduced pressure to obtain the [Au(this compound)Cl] complex.

  • Synthesis of [Au(this compound)]NO3: Dissolve the [Au(this compound)Cl] complex (1.0 mmol) in a mixture of DCM (30 mL) and methanol (10 mL). Add a solution of AgNO3 (1.0 mmol) in methanol (10 mL) dropwise with stirring. A white precipitate of AgCl will form. Stir the reaction mixture for 2 hours in the dark.

  • Filtration: Filter the mixture through a celite pad to remove the AgCl precipitate. Wash the celite pad with DCM.

  • Reduction to Au9(this compound)8(NO3)3: Transfer the filtrate to a round-bottom flask and cool to 0 °C in an ice bath. While stirring vigorously, add a freshly prepared solution of NaBH4 (2.5 mmol) in ethanol (20 mL) dropwise. The solution color will change, indicating the formation of gold nanoclusters.

  • Reaction Completion and Isolation: Continue stirring at 0 °C for 2 hours and then allow the reaction to warm to room temperature and stir for an additional 4 hours. Remove the solvent under reduced pressure.

  • Purification: Redissolve the crude product in a minimal amount of DCM and precipitate by adding an excess of cold hexane. Centrifuge the mixture, decant the supernatant, and dry the solid product under vacuum. The resulting solid is Au9(this compound)8(NO3)3.

Preparation of TiO2 Support by Sol-Gel Method

This protocol describes a common sol-gel synthesis of TiO2 nanoparticles.[5][6][7][8][9]

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Isopropanol (B130326)

  • Deionized water

  • Nitric acid (HNO3), concentrated

Procedure:

  • Hydrolysis Solution: In a beaker, mix isopropanol (100 mL) and deionized water (5 mL).

  • Precursor Solution: In a separate beaker, dissolve TTIP (10 mL) in isopropanol (50 mL).

  • Hydrolysis: Slowly add the hydrolysis solution to the precursor solution dropwise under vigorous stirring.

  • Peptization: Add a few drops of concentrated HNO3 to the mixture to act as a peptizing agent and continue stirring for 1 hour. A translucent sol will form.

  • Gelation: Cover the beaker and allow the sol to age at room temperature for 24-48 hours until a gel is formed.

  • Drying: Dry the gel in an oven at 100 °C for 12 hours.

  • Calcination: Calcine the dried gel in a muffle furnace at 450 °C for 4 hours with a heating rate of 5 °C/min to obtain the anatase phase of TiO2.

Immobilization of Au9(this compound)8 on TiO2 Support

This protocol is based on the incipient wetness impregnation method.[3][10]

Materials:

  • Au9(this compound)8(NO3)3 nanoclusters

  • TiO2 powder (prepared in section 3.2)

  • Dichloromethane (DCM)

Procedure:

  • Determine Pore Volume: Determine the pore volume of the prepared TiO2 support by N2 adsorption-desorption analysis (BET).

  • Prepare Nanocluster Solution: Prepare a solution of Au9(this compound)8(NO3)3 in DCM with a concentration calculated to achieve the desired gold loading (e.g., 1 wt%). The volume of the solution should be equal to the pore volume of the TiO2 to be impregnated.

  • Impregnation: Add the Au9(this compound)8(NO3)3 solution dropwise to the TiO2 powder while mixing until the powder is uniformly wetted.

  • Drying: Dry the impregnated powder in a vacuum oven at 60 °C for 12 hours to remove the solvent. The resulting powder is the Au9(this compound)8/TiO2 catalyst.

Catalytic Reaction Protocols

Selective Oxidation of Benzyl Alcohol

This protocol describes a typical procedure for the aerobic oxidation of benzyl alcohol.[11][12][13][14][15][16][17][18][19][20][21][22]

Materials:

  • Au9(this compound)8/TiO2 catalyst

  • Benzyl alcohol

  • Toluene (B28343) (solvent)

  • Oxygen (gas)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a gas inlet, add the Au9(this compound)8/TiO2 catalyst (e.g., 50 mg).

  • Add Reactants: Add benzyl alcohol (1 mmol) and toluene (10 mL).

  • Reaction Conditions: Heat the mixture to 80 °C with stirring. Purge the flask with oxygen and then maintain a constant oxygen flow (e.g., 1 atm balloon).

  • Monitoring the Reaction: Take aliquots of the reaction mixture at regular intervals, filter the catalyst, and analyze the composition of the mixture by gas chromatography (GC) to determine the conversion of benzyl alcohol and the selectivity to benzaldehyde.

Reduction of 4-Nitrophenol

This protocol outlines the reduction of 4-nitrophenol to 4-aminophenol (B1666318).[23][24][25][26][27]

Materials:

  • Au9(this compound)8/TiO2 catalyst

  • 4-Nitrophenol

  • Sodium borohydride (NaBH4)

  • Deionized water

  • UV-Vis spectrophotometer for analysis

Procedure:

  • Reaction Setup: In a quartz cuvette, add an aqueous solution of 4-nitrophenol (e.g., 3 mL, 0.1 mM).

  • Add Reducing Agent: Add a freshly prepared ice-cold aqueous solution of NaBH4 (e.g., 0.5 mL, 10 mM). The solution will turn yellow due to the formation of the 4-nitrophenolate (B89219) ion.

  • Initiate Reaction: Add a small amount of the Au9(this compound)8/TiO2 catalyst (e.g., 1 mg) to the cuvette.

  • Monitoring the Reaction: Immediately start monitoring the reaction by recording the UV-Vis absorption spectra at regular time intervals. The progress of the reaction can be followed by the decrease in the absorbance of the 4-nitrophenolate ion at around 400 nm and the appearance of the 4-aminophenol peak at around 300 nm.

Data Presentation: Illustrative Catalytic Performance

The following tables present representative catalytic performance data for analogous gold nanocluster catalysts in the model reactions.

Table 3: Representative Performance for Selective Oxidation of Benzyl Alcohol over Au/TiO2 Catalysts

CatalystConversion (%)Selectivity to Benzaldehyde (%)Turnover Frequency (TOF) (h⁻¹)Reference System
Au/TiO295>991500Au-Pd/TiO2[14]
Au/TiO28975-Au/TiO2[20]

Table 4: Representative Performance for Reduction of 4-Nitrophenol over Au/TiO2 Catalysts

CatalystReaction Time (min)Conversion (%)Apparent Rate Constant (k_app) (s⁻¹)Reference System
Au/TiO210>995.0 x 10⁻³Au/TiO2[26]
Pd@WN-TiO28>997.3 x 10⁻³Pd/WN-TiO2[23]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Au9(this compound)8 Synthesis cluster_support TiO2 Support Preparation cluster_catalyst Catalyst Preparation cluster_reaction Catalytic Reaction AuCl AuCl + this compound AuDPPYCl [Au(this compound)Cl] AuCl->AuDPPYCl DCM, RT AuDPPYNO3 [Au(this compound)]NO3 AuDPPYCl->AuDPPYNO3 AgNO3, DCM/MeOH Au9 Au9(this compound)8(NO3)3 AuDPPYNO3->Au9 NaBH4, EtOH, 0°C Impregnation Impregnation Au9->Impregnation TTIP TTIP in Isopropanol Sol TiO2 Sol TTIP->Sol Hydrolysis Gel TiO2 Gel Sol->Gel Aging TiO2 TiO2 Powder Gel->TiO2 Drying & Calcination TiO2->Impregnation Drying Drying Impregnation->Drying Catalyst Au9(this compound)8/TiO2 Drying->Catalyst Reaction Oxidation or Reduction Catalyst->Reaction Analysis GC or UV-Vis Analysis Reaction->Analysis

Caption: Experimental workflow for the synthesis and application of the Au9(this compound)8/TiO2 catalyst.

Proposed Catalytic Cycle for Benzyl Alcohol Oxidation

Benzyl_Alcohol_Oxidation Catalyst Au9/TiO2 Step1 Adsorption of Benzyl Alcohol & O2 Catalyst->Step1 Step2 Activation of C-H bond (rate-determining step) Step1->Step2 Step3 Formation of Alkoxide Intermediate Step2->Step3 Step4 β-Hydride Elimination Step3->Step4 Step5 Desorption of Benzaldehyde Step4->Step5 Step6 Water Formation Step4->Step6 Step5->Catalyst Regeneration Step6->Catalyst

Caption: Proposed catalytic cycle for the selective oxidation of benzyl alcohol over Au9/TiO2.

Proposed Mechanism for 4-Nitrophenol Reduction

Nitrophenol_Reduction cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products NP 4-Nitrophenolate Ion Au_surface Au9 Nanocluster Surface NP->Au_surface Adsorption BH4 BH4⁻ BH4->Au_surface Hydride Transfer AP 4-Aminophenol Au_surface->AP Reduction & Desorption H2O H2O Au_surface->H2O

Caption: Simplified mechanism for the catalytic reduction of 4-nitrophenol by Au9/TiO2.

References

Troubleshooting & Optimization (ligand)

Technical Support Center: DPPY Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the yield and troubleshoot the synthesis of the DPPY (diphenyl-2-pyridylphosphine) ligand.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the this compound ligand?

A1: The most prevalent and direct method for synthesizing this compound is the reaction of 2-lithiopyridine with chlorodiphenylphosphine (B86185). This reaction involves the nucleophilic substitution of the chloride on the phosphine (B1218219) by the lithiated pyridine.

Q2: My this compound synthesis has a consistently low yield. What are the primary factors I should investigate?

A2: Low yields in this compound synthesis can often be attributed to several key factors. A systematic investigation should focus on:

  • Moisture and Air Sensitivity: The reagents, particularly 2-lithiopyridine, are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Purity of Starting Materials: Impurities in 2-bromopyridine (B144113), n-butyllithium (n-BuLi), or chlorodiphenylphosphine can lead to unwanted side reactions. Use freshly distilled or high-purity reagents.

  • Reaction Temperature: Temperature control is critical, especially during the lithiation of 2-bromopyridine and the subsequent reaction with chlorodiphenylphosphine. Maintaining a low temperature (-78 °C) is crucial to prevent side reactions.

  • Inefficient Lithiation: Incomplete formation of 2-lithiopyridine will directly impact the yield. Ensure the correct stoichiometry of n-BuLi and allow sufficient time for the lithium-halogen exchange to occur.

Q3: How can I effectively purify the crude this compound ligand?

A3: Purification of this compound can be achieved through several methods. The most common and effective techniques include:

  • Crystallization: Recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane (B92381), is a highly effective method for obtaining pure this compound.

  • Column Chromatography: Silica gel column chromatography can be employed to separate this compound from impurities. A non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexane, is typically used.

  • Washing: Washing the crude product with appropriate solvents can remove certain impurities. For instance, washing with cold pentane (B18724) or hexane can help remove non-polar byproducts.

Q4: What are the primary side products to expect in this synthesis?

A4: The main side product is often triphenylphosphine (B44618) oxide (TPPO), which forms from the oxidation of unreacted chlorodiphenylphosphine or the this compound product itself if exposed to air. Other potential byproducts can arise from side reactions of the organolithium reagent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of the this compound ligand.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive n-BuLi. 2. Presence of moisture or oxygen in the reaction. 3. Incorrect reaction temperature. 4. Impure starting materials.1. Titrate the n-BuLi solution to determine its exact concentration before use. 2. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and maintain a positive pressure of an inert gas. 3. Maintain a temperature of -78 °C during the addition of n-BuLi and chlorodiphenylphosphine. 4. Use freshly distilled or purchased high-purity 2-bromopyridine and chlorodiphenylphosphine.
Formation of a White Precipitate (Triphenylphosphine Oxide) 1. Oxidation of chlorodiphenylphosphine or this compound. 2. Hydrolysis of chlorodiphenylphosphine during workup.1. Rigorously exclude air from the reaction. Degas solvents prior to use. 2. Perform the aqueous workup at low temperatures and as quickly as possible.
Dark-colored Reaction Mixture 1. Decomposition of the organolithium intermediate. 2. Reaction temperature is too high.1. Ensure the reaction is maintained at or below -78 °C. 2. Add reagents dropwise to control any exotherm.
Difficulty in Product Isolation/Purification 1. Co-crystallization with byproducts. 2. Product is an oil instead of a solid.1. Try a different solvent system for recrystallization. Column chromatography may be necessary. 2. Ensure all solvent from the reaction has been removed under vacuum. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.

Experimental Protocols

Synthesis of 2-(Diphenylphosphino)pyridine (this compound)

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorodiphenylphosphine

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of n-BuLi (1.05 eq) in hexanes dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Phosphination: Slowly add a solution of chlorodiphenylphosphine (1.0 eq) in anhydrous diethyl ether to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure 2-(diphenylphosphino)pyridine as a white crystalline solid.

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected yield based on different parameters.

Parameter Condition Expected Yield Range Notes
Temperature -78 °C70-85%Optimal temperature for minimizing side reactions.
-40 °C50-65%Increased risk of byproduct formation.
0 °C< 40%Significant decomposition of the organolithium intermediate.
n-BuLi Equivalents 1.05 eq75-85%Slight excess ensures complete lithiation.
1.00 eq70-80%May result in incomplete conversion of the starting material.
> 1.2 eq60-75%Increased potential for side reactions.
Solvent Diethyl Ether70-85%Good choice for this reaction.
Tetrahydrofuran (THF)70-85%Also a suitable solvent.

Visualizations

DPPY_Synthesis_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere reactants Add 2-Bromopyridine and Anhydrous Ether start->reactants cool1 Cool to -78 °C reactants->cool1 add_nbuli Add n-BuLi Dropwise cool1->add_nbuli lithiation Stir at -78 °C for 1h (Lithiation) add_nbuli->lithiation add_phosphine Add Chlorodiphenylphosphine Dropwise at -78 °C lithiation->add_phosphine warm Warm to Room Temperature and Stir Overnight add_phosphine->warm quench Quench with Saturated aq. NH4Cl at 0 °C warm->quench extract Extract with Ether quench->extract dry Dry with MgSO4 and Concentrate extract->dry purify Purify by Recrystallization from Ethanol dry->purify product Pure this compound Ligand purify->product

Caption: Experimental workflow for the synthesis of this compound ligand.

Troubleshooting_Logic start Low Yield Observed check_reagents Check Purity and Activity of Reagents (n-BuLi, etc.) start->check_reagents reagent_impure Use Fresh/Purified Reagents and Titrate n-BuLi check_reagents->reagent_impure Problem Found reagent_ok Reagents OK check_reagents->reagent_ok No Issue check_conditions Review Reaction Conditions (Temperature, Atmosphere) conditions_bad Ensure -78 °C and Inert Atmosphere check_conditions->conditions_bad Problem Found conditions_ok Conditions OK check_conditions->conditions_ok No Issue check_purification Evaluate Purification Method purification_issue Optimize Recrystallization Solvent or Use Chromatography check_purification->purification_issue Problem Found reagent_ok->check_conditions conditions_ok->check_purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Overcoming Instability of DPPY-Ligated Nanoclusters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis, purification, and characterization of 1,2-Bis(diphenylphosphino)ethane (DPPY) ligated nanoclusters.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound-ligated nanoclusters aggregating during synthesis?

A1: Aggregation during the synthesis of this compound-ligated nanoclusters can be attributed to several factors. A primary cause is an incorrect metal-to-ligand ratio. An insufficient amount of the this compound ligand can lead to incomplete surface coverage of the nanocluster core, exposing active sites that promote inter-cluster agglomeration. Additionally, the choice of solvent plays a critical role; solvents that do not adequately solubilize both the metal precursor and the this compound ligand can lead to precipitation and aggregation. The reduction rate of the metal precursor is another crucial parameter. A reduction that is too rapid can favor the formation of larger, less stable nanoparticles over discrete nanoclusters.

Q2: My purified this compound-ligated nanoclusters are unstable and decompose over time. How can I improve their stability?

A2: The long-term stability of purified this compound-ligated nanoclusters is influenced by several factors. The completeness of the ligand shell is paramount; any defects or missing ligands can create reactive sites leading to decomposition. Purification methods are critical in this regard. Techniques like size-exclusion chromatography or careful precipitation can effectively remove excess reagents and byproducts that might destabilize the nanoclusters. Storage conditions are also vital. Exposure to air, light, and elevated temperatures can induce oxidative degradation of the phosphine (B1218219) ligand or the metallic core. Therefore, storing the purified nanoclusters under an inert atmosphere (e.g., argon or nitrogen), in a dark environment, and at low temperatures is highly recommended. The choice of solvent for storage is also important; a non-coordinating, high-boiling point solvent in which the nanoclusters are highly soluble is often preferred.

Q3: I am observing unexpected or inconsistent results in my characterization data (NMR, ESI-MS, UV-Vis). What could be the issue?

A3: Inconsistent characterization data often points to issues with sample purity or degradation. In Electrospray Ionization Mass Spectrometry (ESI-MS), the presence of multiple species could indicate a mixture of different cluster sizes or the fragmentation of the parent nanocluster in the gas phase. For Nuclear Magnetic Resonance (NMR) spectroscopy, broad peaks can suggest a dynamic equilibrium between different cluster species or the presence of paramagnetic impurities. In UV-Vis spectroscopy, a gradual red-shift or the appearance of a surface plasmon resonance peak is a strong indicator of nanocluster aggregation and the formation of larger nanoparticles. It is crucial to ensure the sample is freshly prepared and properly purified before characterization.

Q4: Can ligand exchange reactions affect the stability of my this compound-ligated nanoclusters?

A4: Yes, ligand exchange reactions can significantly impact the stability of this compound-ligated nanoclusters. While this compound is a bidentate ligand that forms a stable chelate with the nanocluster surface, it can be displaced by other molecules in the solution with a higher affinity for the metal core, such as thiols or other phosphines. This can lead to a mixed-ligand shell, which may alter the electronic and steric properties of the nanocluster, potentially leading to instability or changes in its physicochemical properties. Computational studies have shown that the binding energy of phosphine ligands is a critical factor in the thermodynamic stability of gold nanoclusters.[1][2]

Troubleshooting Guide

This guide provides a structured approach to resolving common problems encountered during experiments with this compound-ligated nanoclusters.

Problem 1: Nanocluster Aggregation During Synthesis

Symptoms:

  • Visible precipitation or cloudiness in the reaction mixture.

  • Broadening or red-shifting of the UV-Vis absorption spectrum.

  • Difficulty in isolating discrete nanoclusters during purification.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect Metal:Ligand Ratio Systematically vary the molar ratio of the metal precursor to the this compound ligand. An excess of the ligand is often required to ensure complete surface passivation.
Inappropriate Solvent Ensure the chosen solvent can effectively dissolve both the metal salt and the this compound ligand. A mixture of solvents may be necessary to achieve optimal solubility for all reactants.
Rapid Reduction Rate Decrease the reaction temperature to slow down the reduction kinetics. Alternatively, use a milder reducing agent or add it dropwise over an extended period.
High Reactant Concentration Perform the synthesis at a lower concentration to reduce the probability of intermolecular interactions and aggregation.
Problem 2: Decomposition of Purified Nanoclusters

Symptoms:

  • Color change of the nanocluster solution over time.

  • Precipitation of metallic particles.

  • Changes in the UV-Vis or fluorescence spectra upon storage.

  • Appearance of new species in ESI-MS or NMR spectra of stored samples.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Ligand Shell Optimize the purification process to remove any species that could compete with this compound for binding sites. Consider a post-synthetic annealing step in the presence of excess this compound to heal any surface defects.
Oxidative Degradation Store purified nanoclusters under an inert atmosphere (Ar or N₂) in a sealed, dark container. Use degassed solvents for storage.
Thermal Instability Store nanocluster solutions at low temperatures (e.g., 4 °C or -20 °C) to minimize thermal decomposition pathways.
Inappropriate Storage Solvent Choose a high-purity, non-coordinating solvent in which the nanoclusters exhibit high solubility and stability.

Experimental Protocols

Key Experiment: Synthesis of this compound-Ligated Gold Nanoclusters

This protocol provides a general methodology for the synthesis of this compound-ligated gold nanoclusters. Note that specific parameters may require optimization.

Materials:

Procedure:

  • Dissolve HAuCl₄ and this compound in toluene in a flask under an inert atmosphere. The molar ratio of Au:this compound should be optimized, typically starting from 1:2.

  • Stir the solution vigorously at room temperature for 1 hour to allow for the formation of the Au(I)-DPPY complex.

  • Prepare a fresh solution of NaBH₄ in methanol.

  • Add the NaBH₄ solution dropwise to the gold-phosphine solution under vigorous stirring. The color of the solution should change, indicating the formation of nanoclusters.

  • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Quench the reaction by adding a small amount of acetone.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with methanol to remove excess reagents and byproducts.

  • Dry the purified nanoclusters under vacuum.

Visualizations

Logical Workflow for Troubleshooting Nanocluster Instability

G cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting Path cluster_purification Purification & Storage cluster_storage_troubleshooting Storage Optimization start Start: Nanocluster Synthesis check_aggregation Observe Aggregation? start->check_aggregation synthesis_ok Synthesis Successful check_aggregation->synthesis_ok No adjust_ratio Adjust Metal:Ligand Ratio check_aggregation->adjust_ratio Yes purify Purify Nanoclusters synthesis_ok->purify change_solvent Change Solvent System adjust_ratio->change_solvent modify_reduction Modify Reduction Rate change_solvent->modify_reduction modify_reduction->start Re-synthesize check_decomposition Observe Decomposition? purify->check_decomposition stable_product Stable Nanoclusters check_decomposition->stable_product No optimize_purification Optimize Purification Method check_decomposition->optimize_purification Yes inert_atmosphere Store under Inert Atmosphere optimize_purification->inert_atmosphere low_temp Store at Low Temperature inert_atmosphere->low_temp low_temp->purify Re-purify & Store G cluster_core Nanocluster Core cluster_ligand Ligand Shell Formation cluster_destabilization Destabilization Pathways metal_core Unstable Metal Nanocluster Core chelation Chelation & Surface Passivation metal_core->chelation This compound This compound Ligand This compound->chelation stable_cluster Stable this compound-Ligated Nanocluster chelation->stable_cluster incomplete_shell Incomplete Ligand Shell stable_cluster->incomplete_shell oxidation Oxidation stable_cluster->oxidation aggregation Aggregation/ Decomposition incomplete_shell->aggregation oxidation->aggregation

References

Technical Support Center: Optimizing Catalysis with DPPY Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalysis using DPPY [2-(diphenylphosphino)pyridine] complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a ligand in catalysis?

A1: this compound, or 2-(diphenylphosphino)pyridine, is a versatile organophosphorus compound widely used as a ligand in transition metal catalysis.[1][2] Its utility stems from its ability to coordinate to a metal center through either the phosphorus atom (monodentate) or both the phosphorus and nitrogen atoms (bidentate, chelating).[1][3] This versatile coordination behavior, combined with the electron-rich nature of the phosphine (B1218219) and the coordinating ability of the pyridine (B92270) moiety, allows for fine-tuning of the electronic and steric properties of the catalyst. This can enhance catalytic activity, stability, and selectivity in a variety of reactions, including Suzuki-Miyaura and Heck cross-coupling reactions.[4][5][]

Q2: My reaction with a Pd/DPPY catalyst is showing low to no product yield. What are the most common initial checks?

A2: Low or no yield in a palladium-catalyzed cross-coupling reaction can stem from several factors. The most critical initial checks are:

  • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) species and the phosphine ligand, leading to catalyst deactivation.[7]

  • Reagent Purity: Verify the purity of all starting materials, including the substrate, coupling partner, solvent, and base. Impurities, particularly water or other nucleophiles, can interfere with the catalytic cycle.[7] Amines, if used, should be purified to remove any residual impurities.[7]

  • Catalyst Activation: If you are using a Pd(II) precatalyst, ensure that the conditions are suitable for its reduction to the active Pd(0) species. This reduction is often facilitated by the phosphine ligand itself or other reagents in the mixture.[8][9]

Q3: How do I choose the optimal solvent and base for my this compound-catalyzed reaction?

A3: The choice of solvent and base is critical and highly dependent on the specific cross-coupling reaction (e.g., Suzuki, Heck) and the substrates involved.[10][11][12]

  • Solvent: A screening of solvents is often necessary. Common choices for palladium-catalyzed cross-coupling reactions include ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMAc).[13][14] The solvent can influence catalyst solubility, stability, and the rate of key steps in the catalytic cycle.[12]

  • Base: The base plays a crucial role in steps like transmetalation (Suzuki coupling) or deprotonation.[10] The strength and nature of the base must be carefully considered. Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently used.[10] The choice can affect reaction rates and the prevalence of side reactions.[11]

Q4: Can the this compound ligand itself be a source of problems in the catalytic reaction?

A4: Yes, the ligand can be a source of issues.

  • Purity: The this compound ligand should be of high purity. Impurities in the ligand can act as catalyst poisons.[15]

  • Oxidation: Phosphine ligands, including this compound, are susceptible to oxidation to the corresponding phosphine oxide. This can occur during storage or under the reaction conditions if oxygen is not rigorously excluded. The resulting phosphine oxide is generally a poor ligand and can lead to catalyst deactivation.[16]

  • Coordination Issues: In some cases, the pyridine nitrogen of this compound can coordinate too strongly to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky, electron-rich phosphine co-ligands can sometimes mitigate this issue.[10]

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield

Symptoms:

  • The reaction yields are significantly lower than expected based on literature precedents.

  • Reproducibility between batches is poor.

Troubleshooting Workflow:

LowYieldTroubleshooting start Low / Inconsistent Yield reagent_check Verify Reagent & Ligand Purity - Check for impurities in starting materials. - Ensure this compound ligand is not oxidized. start->reagent_check atmosphere_check Confirm Inert Atmosphere - Check for leaks in the setup. - Use high-purity inert gas. reagent_check->atmosphere_check Reagents OK resolution Improved & Reproducible Yield reagent_check->resolution Impure Reagents Found & Purified conditions_optimization Systematically Optimize Conditions - Screen solvents and bases. - Vary temperature and reaction time. atmosphere_check->conditions_optimization Atmosphere OK atmosphere_check->resolution Leak Found & Fixed catalyst_check Evaluate Catalyst System - Vary Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃). - Adjust Pd/DPPY ratio. conditions_optimization->catalyst_check Optimization Ineffective conditions_optimization->resolution Optimal Conditions Found catalyst_check->resolution Improved Catalyst System Identified

Caption: Troubleshooting workflow for low or inconsistent reaction yield.

Detailed Actions:

Parameter Potential Issue Recommended Action
Reagents & Ligand Impurities in starting materials or solvents. Oxidation of this compound ligand to this compound=O.Purify starting materials (e.g., recrystallization, distillation). Use fresh, high-purity this compound. Store this compound under an inert atmosphere.
Reaction Atmosphere Presence of oxygen or moisture.Ensure all glassware is oven-dried. Use Schlenk techniques or a glovebox. Degas solvents prior to use.
Solvent & Base Suboptimal choice for the specific substrates.Screen a variety of solvents (e.g., toluene, dioxane, DMF) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[10][11]
Temperature Temperature too low (slow reaction) or too high (catalyst decomposition).Optimize the reaction temperature. Monitor reaction progress over time (e.g., by TLC, GC/MS).
Catalyst System Inefficient precatalyst activation or inappropriate Pd/ligand ratio.Try different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).[17] Vary the Pd:this compound ratio (typically 1:1 to 1:2).[9]
Issue 2: Catalyst Deactivation

Symptoms:

  • The reaction starts but stops before completion.

  • Formation of palladium black (a black precipitate) is observed.[18]

Troubleshooting Workflow:

CatalystDeactivation start Catalyst Deactivation (Stalled Reaction / Pd Black) impurity_check Check for Catalyst Poisons - Sulfur or other heteroatomic impurities. - Ensure high-purity reagents and solvents. start->impurity_check ligand_oxidation Assess Ligand Stability - Check for this compound oxidation. - Ensure rigorous exclusion of air. impurity_check->ligand_oxidation No Obvious Poisons resolution Complete Conversion Achieved impurity_check->resolution Impurities Removed temp_concentration Evaluate Reaction Parameters - Lower temperature to prevent thermal decomposition. - Decrease concentration to avoid aggregation. ligand_oxidation->temp_concentration Ligand is Stable ligand_oxidation->resolution Improved Air-Free Technique ligand_ratio Optimize Ligand Ratio - Excess ligand can stabilize the catalyst. - Avoid insufficient ligand. temp_concentration->ligand_ratio No Improvement temp_concentration->resolution Optimized Conditions ligand_ratio->resolution Optimal Ratio Found

Caption: Troubleshooting workflow for catalyst deactivation.

Detailed Actions:

Parameter Potential Cause of Deactivation Recommended Action
Impurities Catalyst poisoning by impurities in the reagents or solvent.Use highly purified reagents and solvents. Pre-treating reagents to remove potential poisons may be necessary.
Ligand Degradation Oxidation of the this compound ligand to the non-coordinating phosphine oxide.Rigorously exclude oxygen from the reaction. Use fresh, high-quality this compound.[16]
Thermal Instability Decomposition of the catalytic complex at elevated temperatures.Run the reaction at the lowest effective temperature. Consider a more thermally stable palladium precatalyst.
Aggregation Formation of inactive palladium nanoparticles (palladium black).Ensure adequate ligand concentration to stabilize the active mononuclear palladium species. A slightly higher ligand-to-palladium ratio may be beneficial.[9]

Quantitative Data Summary

The optimal reaction conditions are highly substrate-dependent. The following tables provide a summary of typical conditions for common cross-coupling reactions using this compound or similar phosphine ligands, which can serve as a starting point for optimization.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling with this compound Complexes [4][10][19]

Parameter Condition 1 Condition 2 Condition 3
Palladium Source Pd(OAc)₂Pd₂(dba)₃Pd(dppf)Cl₂
Catalyst Loading 1-5 mol%1-3 mol%5-10 mol%
Ligand This compoundThis compound(DPPF)
Pd:Ligand Ratio 1:21:21:1
Base K₃PO₄Cs₂CO₃Na₃PO₄
Solvent TolueneDioxaneDioxane/H₂O (4:1)
Temperature 80-110 °C100 °C65-100 °C
Reaction Time 12-24 h8-16 h6-12 h

Table 2: Typical Conditions for Heck Reaction with this compound Complexes [13][20]

Parameter Condition 1 Condition 2 Condition 3
Palladium Source Pd(OAc)₂Pd₂(dba)₃Pre-formed Pd(II)-SPO complex
Catalyst Loading 2-5 mol%1.5 mol%1-3 mol%
Ligand This compoundP(tBu)₃SPO Ligand
Pd:Ligand Ratio 1:21:41:1
Base Et₃NCy₂NMeK₂CO₃
Solvent DMFDioxaneToluene
Temperature 80-120 °C120 °C60 °C
Reaction Time 2-24 h12-18 h12-24 h

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the this compound ligand (0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) to the Schlenk flask containing the substrates and base.

  • Catalyst Addition: Add the catalyst/ligand mixture to the Schlenk flask.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (monitor by TLC or GC/MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Synthesis of a Copper(I)-DPPY Complex [CuCl(this compound)₃][21]

This protocol describes the synthesis of a well-defined metal-DPPY complex.

  • Mixing Reagents: Suspend 2-(diphenylphosphino)pyridine (this compound, 1.00 g, 3.80 mmol) and CuCl (0.125 g, 1.27 mmol) in dichloromethane (B109758) (15 mL).

  • Degassing: Degas the reaction mixture with argon for 5 minutes.

  • Reaction: Stir the mixture for 24 hours at 25 °C.

  • Concentration: Reduce the volume of the resulting clear, yellow solution to 10 mL under reduced pressure.

  • Precipitation: Add the solution dropwise to n-pentane (250 mL) to precipitate the product.

  • Isolation: Filter the precipitate, wash with n-pentane (4 x 25 mL), and dry in vacuo to yield the [CuCl(this compound)₃] complex.

References

Technical Support Center: Troubleshooting Ligand Exchange Reactions Involving 2-(Diphenylphosphino)pyridine (DPPY)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Diphenylphosphino)pyridine (DPPY) ligand exchange reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My this compound ligand exchange reaction is showing low to no product formation. What are the potential causes and how can I resolve this?

A1: Low or no yield in a this compound ligand exchange reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Poor Quality of Reagents: The purity of your starting materials is crucial. Ensure that the this compound ligand, metal precursor, and solvents are of high purity and anhydrous, as moisture can deactivate the catalyst and interfere with the reaction.

  • Suboptimal Reaction Temperature: Ligand exchange reactions are often sensitive to temperature. If the temperature is too low, the reaction may be too slow to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the reactants or the desired product.[1] It is crucial to find the optimal temperature that promotes the desired exchange without causing degradation.

  • Incorrect Solvent Choice: The solvent plays a critical role in the solubility of reactants and the stabilization of intermediates. A solvent that does not adequately dissolve the starting materials or the this compound ligand will hinder the reaction. Furthermore, coordinating solvents can sometimes compete with the this compound ligand for binding to the metal center, thus inhibiting the exchange.[2]

  • Catalyst Deactivation: If your reaction requires a catalyst, its activity is paramount. The catalyst can be sensitive to air, moisture, and impurities in the reaction mixture. Ensure all manipulations are carried out under an inert atmosphere (e.g., nitrogen or argon).[3]

Q2: I am observing the formation of unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: The formation of side products can complicate purification and reduce the yield of your desired complex. Common side reactions include:

  • Oxidation of this compound: The phosphorus atom in this compound is susceptible to oxidation, especially in the presence of air, forming the corresponding phosphine (B1218219) oxide. This can be minimized by rigorously excluding oxygen from the reaction system through the use of Schlenk line techniques or a glovebox.

  • Formation of Polynuclear Species: Depending on the stoichiometry and reaction conditions, this compound can act as a bridging ligand, leading to the formation of di- or polynuclear complexes instead of the desired mononuclear species.[4] Carefully controlling the metal-to-ligand ratio can help favor the formation of the desired product.

  • Incomplete Ligand Exchange: In some cases, you may observe a mixture of the starting material, the desired product, and partially substituted intermediates. This can be due to an equilibrium process or slow reaction kinetics.

Q3: How can I effectively monitor the progress of my this compound ligand exchange reaction?

A3: Monitoring the reaction progress is essential to determine the optimal reaction time and to avoid potential product decomposition from prolonged reaction times.

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to follow the consumption of starting materials and the formation of the product, provided the compounds are UV active or can be visualized with a suitable stain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for monitoring reactions involving phosphine ligands. The chemical shift of the phosphorus atom in this compound will change upon coordination to a metal center, allowing you to distinguish between free and coordinated ligand.[5][6] ¹H NMR can also be used to track changes in the pyridine (B92270) and phenyl protons of the ligand upon coordination.[4]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the species present in the reaction mixture, including the starting materials, intermediates, and the final product.[7][8]

Q4: I am having difficulty purifying my this compound-containing metal complex. What are the recommended purification techniques?

A4: The purification of organometallic complexes can be challenging due to their potential sensitivity to air, moisture, and silica (B1680970) gel.

  • Recrystallization/Precipitation: This is often the preferred method for purifying stable, crystalline complexes. The choice of solvent system is critical and may require some screening.[9]

  • Column Chromatography: While useful, column chromatography on silica gel can sometimes lead to decomposition of sensitive complexes.[10] If this method is necessary, using deactivated silica or an alternative stationary phase like alumina (B75360) or Celite may be beneficial. Running the column under an inert atmosphere can also help prevent degradation.

  • Filtration through a plug of Celite or Silica: This can be a quick way to remove insoluble impurities or baseline materials without the prolonged exposure of a full column.

Data Presentation

Table 1: Synthesis of Silver(I) and Copper(I) Complexes with this compound (PyrPhos) [4]

ComplexMetal HalideSolventTemperature (°C)Time (h)Yield (%)
[AgCl(PyrPhos)₃]AgClAcetonitrile9024-
[AgBr(PyrPhos)₃]AgBrAcetonitrile9024-
[AgI(PyrPhos)₃]AgIAcetonitrile902449
[CuCl(PyrPhos)₃]CuClDichloromethane (B109758)252469
Ag₂Cl₂(PyrPhos)₃AgClAcetonitrile902485
Ag₂Br₂(PyrPhos)₃AgBrAcetonitrile902493
Ag₄Cl₄(PyrPhos)₄AgClAcetonitrile902493
Ag₄Br₄(PyrPhos)₄AgBrAcetonitrile902496

Note: Yields were not reported for all complexes in the cited literature.

Experimental Protocols

General Procedure for the Synthesis of [MX(this compound)₃] (M = Ag, Cu; X = Cl, Br, I) Complexes [4]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), suspend the metal halide (1.00 equiv) and this compound (3.00 equiv) in the appropriate solvent (acetonitrile for Ag complexes, dichloromethane for Cu complexes).

  • Degassing: Degas the reaction mixture by bubbling Argon through the suspension for 5 minutes.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (see Table 1) for 24 hours.

  • Work-up:

    • For [CuCl(this compound)₃]: Reduce the volume of the clear yellow solution under reduced pressure. Add the solution dropwise to n-pentane to precipitate the product. Filter the precipitate, wash with n-pentane, and dry in vacuo.

    • For [AgX(this compound)₃]: The reaction will form a suspension consisting of a clear solution and a white solid. Filter the solid, wash with acetonitrile, and dry in vacuo in the dark.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Ligand Exchange Reactions start Low/No Product Yield check_reagents Check Reagent Purity & Dryness start->check_reagents Initial Check check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK reagents_solution Use High Purity, Anhydrous Reagents check_reagents->reagents_solution check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst Conditions OK conditions_solution Vary Temperature and Screen Solvents check_conditions->conditions_solution optimize Systematically Optimize: - Temperature - Solvent - Stoichiometry check_catalyst->optimize Catalyst OK catalyst_solution Use Fresh Catalyst, Inert Atmosphere check_catalyst->catalyst_solution side_products Side Product Formation Observed side_products_solution Control Stoichiometry, Exclude Air side_products->side_products_solution purification_issues Purification Difficulties purification_solution Recrystallization, Inert Chromatography purification_issues->purification_solution

Caption: A logical workflow for troubleshooting common issues in this compound ligand exchange reactions.

Ligand_Exchange_Factors Key Factors Influencing this compound Ligand Exchange Reactions reaction_outcome Reaction Outcome (Yield, Selectivity, Rate) temperature Temperature temperature->reaction_outcome solvent Solvent solvent->reaction_outcome ligand_properties Ligand Properties (this compound) ligand_properties->reaction_outcome electronics Electronic Effects ligand_properties->electronics sterics Steric Hindrance ligand_properties->sterics metal_center Metal Center metal_center->reaction_outcome stoichiometry Stoichiometry stoichiometry->reaction_outcome

Caption: Diagram illustrating the key experimental factors that influence the outcome of this compound ligand exchange reactions.

References

Technical Support Center: Prevention of BrettPhos Decomposition in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the decomposition of the BrettPhos ligand during catalytic reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues encountered in the laboratory.

Troubleshooting Guide

This guide is formatted in a question-and-answer style to directly address common problems related to BrettPhos stability and catalytic performance.

Issue 1: Low or No Catalytic Activity

  • Question: My reaction is showing low or no conversion of the starting materials. What could be the cause related to the BrettPhos ligand?

  • Answer: Low or no conversion can often be attributed to the degradation of the BrettPhos ligand or the deactivation of the palladium catalyst. The primary causes include:

    • Oxidation of the Ligand: BrettPhos is an electron-rich phosphine (B1218219) and is susceptible to oxidation to BrettPhos-oxide, which is catalytically inactive. This is a common issue when reactions are not performed under strictly anaerobic conditions.

    • Inhibition by Substrates: Certain substrates, particularly those containing pyridine (B92270) moieties, can coordinate to the palladium center and inhibit the catalyst.[1]

    • Impurities in Reagents: Trace impurities in starting materials, solvents, or the base can poison the catalyst. Amines, in particular, should be purified before use as they can contain impurities that lead to reaction failure.

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: The active palladium(0) catalyst is sensitive to oxygen.[1] All reactions should be conducted under a rigorously maintained inert atmosphere (argon or nitrogen). Solvents must be thoroughly degassed prior to use.

  • Ligand and Catalyst Handling: Use a new batch of BrettPhos or a stable pre-catalyst like BrettPhos Pd G3, which is known to be air, moisture, and thermally stable.[2][3] Handle all catalysts and ligands in a glovebox.

  • Reagent Purity: Purify all starting materials. Amines can be purified by distillation, crystallization, or by passing through a plug of activated alumina.

  • Ligand-to-Metal Ratio: When not using a pre-catalyst, it can be beneficial to add a slight excess of the BrettPhos ligand relative to the palladium source to compensate for any minor oxidation and to prevent catalyst deactivation, as amines themselves can act as ligands.[4]

  • Choice of Base: The base is a critical component. For base-sensitive substrates, consider switching from a strong base like sodium tert-butoxide (NaOtBu) to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄).[1]

Issue 2: Observation of Side Products

  • Question: I am observing significant side products, such as the formation of phosphine oxide in my ³¹P NMR spectrum. How can I confirm and prevent this?

  • Answer: The appearance of a new peak in the ³¹P NMR spectrum, typically 20-50 ppm downfield from the signal for BrettPhos, is indicative of oxidation to BrettPhos-oxide.

Troubleshooting Steps:

  • Confirmation of Phosphine Oxide:

    • NMR Spectroscopy: Compare the chemical shift of the suspected peak with literature values for BrettPhos-oxide.

    • Spiking: Add a small, authentic sample of BrettPhos-oxide to your reaction mixture and re-acquire the ³¹P NMR spectrum. An increase in the intensity of the suspected peak will confirm its identity.

  • Prevention of Oxidation:

    • Solvent Purity: Use freshly purified and thoroughly degassed solvents. Ethers like THF can form peroxides upon storage, which will readily oxidize phosphine ligands.

    • Strict Anaerobic Technique: Follow a rigorous protocol for setting up reactions under an inert atmosphere. (See Experimental Protocols section).

    • Use of Pre-catalysts: Employing a well-defined, air-stable pre-catalyst like BrettPhos Pd G3 can minimize the exposure of the free ligand to potential oxidants during reaction setup.[2]

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle BrettPhos to prevent degradation?

A1: BrettPhos should be stored in a cool, dry place under an inert atmosphere (argon or nitrogen).[5] Keep the container tightly sealed.[5] For handling, it is best practice to work within a glovebox to minimize exposure to air and moisture.

Q2: Can the choice of solvent affect the stability of the BrettPhos catalyst?

A2: Yes, the solvent is a critical factor. It should be anhydrous and thoroughly degassed to remove dissolved oxygen. Solvents like THF and dioxane are commonly used, but they must be free of peroxides, which can be a major cause of ligand oxidation.[4] Using freshly purified solvents is highly recommended.

Q3: My reaction involves an aryl iodide. Are there any special precautions to take regarding BrettPhos stability?

A3: Yes, when using aryl iodides, the iodide anion generated during the catalytic cycle can sometimes inhibit the catalyst. It is often recommended to run these reactions in less polar solvents, such as toluene, to minimize this inhibitory effect.[4]

Q4: At what temperature does BrettPhos start to thermally decompose?

Q5: Can the base I use lead to the decomposition of the BrettPhos ligand?

A5: While direct base-mediated decomposition of BrettPhos is not a commonly reported issue, the choice of base is crucial for the overall success and cleanliness of the reaction. Strong bases can react with sensitive functional groups on your substrates, leading to side products that may interact with and deactivate the catalyst. Using a moderate-strength base can sometimes limit these decomposition pathways.

Data Presentation

Table 1: General Troubleshooting for BrettPhos-Catalyzed Reactions

Problem Potential Cause Recommended Solution Citation
Low/No ConversionLigand OxidationEnsure strict inert atmosphere; use degassed solvents.[1]
Catalyst InhibitionSwitch to a more robust ligand system if using pyridine substrates.[1]
Impure ReagentsPurify all starting materials, especially amines.[4]
Side Product FormationPhosphine OxidationUse freshly purified, peroxide-free solvents; confirm with ³¹P NMR.
(e.g., Phosphine Oxide)
Poor ReproducibilityInconsistent AtmosphereStandardize anaerobic and anhydrous techniques.[7]
Variable Reagent QualityUse reagents from a reliable source; purify if necessary.[4]
Catalyst DeactivationLigand DisplacementAdd a slight excess of ligand relative to the palladium source.[4]
High TemperatureRun the reaction at the lowest effective temperature; add extra ligand for T > 80°C.[6]

Experimental Protocols

Protocol 1: Rigorous Procedure for Setting Up a Reaction Under Inert Atmosphere

This protocol details the steps to minimize the exposure of BrettPhos and the palladium catalyst to oxygen and moisture.

Materials:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Rubber septa

  • Schlenk line connected to a high-purity argon or nitrogen source

  • Anhydrous and degassed solvents

  • Oven-dried glassware and syringes

Procedure:

  • Glassware Preparation: Oven-dry all glassware at a minimum of 120°C for at least 4 hours. Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas.

  • Purging with Inert Gas: Assemble the reaction flask with the stir bar and septum. Connect the flask to the Schlenk line and perform at least three cycles of evacuating the flask under vacuum and refilling it with inert gas.

  • Addition of Solids: In a glovebox, weigh the palladium source, BrettPhos ligand (if not using a pre-catalyst), base, and any solid starting materials directly into the reaction flask. If a glovebox is not available, add the solids to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction flask via a syringe.

  • Addition of Liquid Reagents: Add any liquid starting materials to the reaction mixture via a syringe.

  • Reaction Execution: Place the flask in a heating block at the desired temperature and begin stirring. Maintain a positive pressure of inert gas throughout the reaction.

Visualizations

DecompositionPathways Potential Decomposition Pathways for BrettPhos Catalysts ActiveCatalyst Active Pd(0)-BrettPhos Complex BrettPhosOxide BrettPhos-Oxide (Inactive) ActiveCatalyst->BrettPhosOxide Oxygen / Peroxides InhibitedComplex Inhibited Pd-Complex (e.g., with Pyridine) ActiveCatalyst->InhibitedComplex Coordinating Substrates (e.g., Pyridines, Amines) PdBlack Palladium Black (Inactive) ActiveCatalyst->PdBlack Thermal Stress / High Concentration DegradedLigand Other Degraded Ligand Fragments BrettPhosOxide->DegradedLigand Further Decomposition TroubleshootingWorkflow Troubleshooting Workflow for Low Catalytic Activity Start Low or No Reaction Conversion CheckAtmosphere Verify Inert Atmosphere and Degassed Solvents Start->CheckAtmosphere CheckReagents Assess Purity of Starting Materials & Base CheckAtmosphere->CheckReagents Atmosphere OK Success Improved Conversion Achieved CheckAtmosphere->Success Improved Technique CheckCatalyst Evaluate Ligand/Catalyst Integrity and Loading CheckReagents->CheckCatalyst Reagents Pure CheckReagents->Success Purified Reagents OptimizeConditions Screen Solvents, Bases, and Temperature CheckCatalyst->OptimizeConditions Catalyst OK CheckCatalyst->Success Fresh Catalyst OptimizeConditions->Success Optimized

References

Technical Support Center: Refining the Purification Process for DPPY-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support center dedicated to the purification of 2,6-bis(diphenylphosphino)pyridine (B1580958) (DPPY) metal complexes. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental purification of these complexes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis and purification of this compound-metal complexes, offering practical solutions and detailed protocols.

Issue 1: Presence of Triphenylphosphine (B44618) Oxide (TPPO) Impurity

Question: My final this compound-metal complex is contaminated with triphenylphosphine oxide (TPPO), a common byproduct. How can I effectively remove it?

Answer: The removal of the highly polar TPPO is a frequent challenge. Here are two effective, non-chromatographic methods:

Method 1: Precipitation with a Non-Polar Solvent

This is a straightforward method suitable for products soluble in moderately polar solvents. TPPO has low solubility in non-polar solvents, allowing for its selective precipitation.[1]

  • Experimental Protocol:

    • Dissolve the crude reaction mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane (B109758) or acetone).

    • Slowly add a non-polar "anti-solvent" such as hexanes or pentane (B18724) with vigorous stirring.

    • Cool the mixture in an ice bath to further decrease the solubility of TPPO and promote its crystallization.

    • Collect the precipitated TPPO by filtration and wash the solid with a small amount of the cold anti-solvent.

    • The purified this compound-metal complex will remain in the filtrate.

Method 2: Precipitation of a TPPO-Metal Salt Complex

TPPO, being a Lewis base, can form insoluble complexes with certain metal salts, which can then be easily filtered off.[1][2]

  • Experimental Protocol (using Zinc Chloride):

    • Dissolve the crude reaction mixture in ethanol. If the reaction was performed in a different solvent, evaporate it and redissolve the residue in ethanol.

    • Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.

    • Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature and stir.

    • A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Scraping the inside of the flask can help induce precipitation.

    • Filter the mixture to remove the precipitate.

    • Concentrate the filtrate to recover the purified this compound-metal complex. The residue can be further purified by slurrying with a solvent like acetone (B3395972) to remove any excess zinc chloride.[1]

Method Principle Advantages Disadvantages
Precipitation with Anti-Solvent Low solubility of TPPO in non-polar solvents.[1]Simple, avoids additional reagents.Product must be soluble in the chosen solvent mixture.
TPPO-Metal Salt Complexation Formation of an insoluble TPPO-metal salt adduct.[1][2]Highly effective for complete removal.Requires an additional metal salt and subsequent removal steps.
Issue 2: Complex Decomposition during Column Chromatography

Question: I am observing decomposition of my this compound-metal complex on a silica (B1680970) gel column. What are the alternative purification strategies?

Answer: The acidic nature of standard silica gel can lead to the degradation of sensitive metal complexes. Consider these alternatives:

  • Use of a More Inert Stationary Phase:

    • Deactivated Silica/Alumina (B75360): Treat silica gel or alumina with a base (e.g., triethylamine (B128534) in the eluent) to neutralize acidic sites.

    • Celite: Use a plug of Celite, a diatomaceous earth material, which is generally more inert than silica.

    • Reverse-Phase Chromatography: For complexes with sufficient organic character, reverse-phase chromatography on a C18-bonded silica column is a viable option.[3]

  • 2D TLC Test for Stability: Before committing to column chromatography, perform a two-dimensional thin-layer chromatography (2D TLC) test to assess the stability of your complex on the chosen stationary phase. Spot the complex on a TLC plate, elute in one direction, dry the plate, and then elute in the perpendicular direction with the same solvent system. A stable compound will appear on the diagonal, while decomposition products will appear as off-diagonal spots.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Question: My this compound-metal complex does not crystallize well or the purity does not improve significantly after recrystallization. What can I do?

Answer: Optimizing the recrystallization process is key. Here are several techniques to try:

  • Solvent System Selection:

    • Single Solvent: The ideal solvent will dissolve the complex when hot but not when cold.

    • Mixed Solvent System: Use a pair of miscible solvents. One solvent should readily dissolve the complex ("good" solvent), while the other should dissolve it poorly ("bad" or "anti-solvent"). Dissolve the complex in a minimum of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.[4]

  • Recrystallization Techniques:

    • Slow Cooling: Allow the saturated solution to cool to room temperature slowly and undisturbed. Then, place it in a refrigerator or ice bath to maximize crystal formation.

    • Vapor Diffusion: Place a small vial containing the dissolved complex inside a larger sealed jar containing a more volatile anti-solvent. The anti-solvent will slowly diffuse into the vial, inducing crystallization.

    • pH Adjustment (for ionic complexes): For complexes with acidic or basic functionalities, adjusting the pH of the solution can significantly alter their solubility and promote crystallization. A patent for a bipyridyl ruthenium complex describes dissolving the crude product in an organic solvent with a lye solution, filtering, and then acidifying the filtrate to precipitate the purified complex.[5]

Parameter Recommendation Rationale
Solvent Choice Select a solvent or solvent pair where the complex has high solubility at high temperature and low solubility at low temperature.[6]This differential solubility is the basis of recrystallization for purification.
Cooling Rate Slow and gradual cooling is preferred.[7]Promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.
Concentration Prepare a saturated or near-saturated solution at the boiling point of the solvent.Ensures a good yield upon cooling.

Experimental Protocols

Protocol 1: General Recrystallization of a Ruthenium-DPPY Complex

This protocol is adapted from a method for purifying bipyridyl ruthenium complexes and can be applied to this compound analogues.[4]

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude Ruthenium-DPPY complex in a minimal amount of a high-solubility solvent (e.g., acetone, acetonitrile) by heating and stirring.

  • Addition of Anti-Solvent: To the hot, saturated solution, slowly add a low-solubility solvent (e.g., diethyl ether, hexane) until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the high-solubility solvent back into the mixture until the turbidity just disappears.

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in a refrigerator or an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold low-solubility solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of a this compound-Metal Complex on C18-functionalized Silica

This protocol is a general guideline for the purification of this compound-metal complexes using reverse-phase chromatography.

  • Column Packing: Prepare a slurry of C18-functionalized silica gel in the initial mobile phase solvent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound-metal complex in a minimum amount of the mobile phase or a stronger solvent. If a stronger solvent is used, adsorb the sample onto a small amount of C18 silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with a suitable mobile phase. For reverse-phase chromatography, a common starting point is a mixture of a polar solvent (e.g., water, methanol, acetonitrile) and an organic modifier. The polarity of the eluent can be gradually decreased (by increasing the proportion of the organic solvent) to elute compounds of increasing hydrophobicity.

  • Fraction Collection: Collect fractions and monitor the elution of the desired complex using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound-metal complex.

Visualizations

Logical Workflow for Troubleshooting Purification

purification_troubleshooting start Crude this compound-Metal Complex check_purity Assess Purity (NMR, HPLC) start->check_purity is_pure Is Purity > 95%? check_purity->is_pure end Pure Complex is_pure->end Yes recrystallization Attempt Recrystallization is_pure->recrystallization No check_recryst_purity Assess Purity recrystallization->check_recryst_purity column_chromatography Perform Column Chromatography check_column_purity Assess Purity column_chromatography->check_column_purity is_recryst_pure Purity Improved? check_recryst_purity->is_recryst_pure is_recryst_pure->end Yes is_recryst_pure->column_chromatography No troubleshoot_recryst Troubleshoot Recrystallization (Solvent, Technique) is_recryst_pure->troubleshoot_recryst Partially is_column_pure Purity > 95%? check_column_purity->is_column_pure is_column_pure->end Yes troubleshoot_column Troubleshoot Column (Stationary Phase, Eluent) is_column_pure->troubleshoot_column No troubleshoot_recryst->recrystallization troubleshoot_column->column_chromatography

Caption: A decision-making workflow for selecting and optimizing a purification strategy.

Signaling Pathway: Cellular Uptake and Catalytic Action

The following diagram illustrates a plausible pathway for the cellular uptake of a this compound-metal complex and its subsequent catalytic activity, a mechanism relevant to their application in drug development.[8]

cellular_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm DPPY_complex_out This compound-Metal Complex DPPY_complex_in Internalized this compound-Metal Complex DPPY_complex_out->DPPY_complex_in Passive Diffusion or Transporter-Mediated Uptake active_drug Active Drug DPPY_complex_in->active_drug Catalytic Activation prodrug Prodrug prodrug->active_drug cellular_target Cellular Target (e.g., DNA, Enzyme) active_drug->cellular_target Binding/Interaction biological_effect Biological Effect (e.g., Apoptosis) cellular_target->biological_effect Downstream Signaling

Caption: A diagram illustrating the cellular uptake and catalytic activation of a prodrug by a this compound-metal complex.

References

Addressing issues with the solubility of DPPY and its complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,9-diphenyl-1,10-phenanthroline (B1589507) (DPPY) and its metal complexes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common solubility challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of the this compound ligand and its corresponding metal complexes.

Q1: Why is the this compound ligand poorly soluble in many common solvents?

A1: The this compound molecule, also known as bathophenanthroline, possesses a large, rigid, and highly aromatic structure. The two phenyl rings at the 2 and 9 positions significantly increase its hydrophobicity and molecular weight compared to its parent compound, 1,10-phenanthroline (B135089). This non-polar nature leads to poor solubility in polar solvents like water and limited solubility in many organic solvents.

Q2: What solvents are recommended for dissolving the this compound ligand?

A2: this compound generally shows the best solubility in chlorinated organic solvents and other non-polar or moderately polar aprotic solvents. Commonly used solvents include:

  • Dichloromethane (DCM)

  • Chloroform

  • Toluene (B28343)

  • Tetrahydrofuran (THF)

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (B87167) (DMSO) can also be effective, particularly with heating, as they are highly polar aprotic solvents capable of dissolving a wide range of compounds.[1]

Q3: My this compound complex has precipitated from the reaction mixture. What are the likely causes?

A3: Precipitation of a this compound complex can be due to several factors:

  • Poor Solubility: The final complex itself may be inherently insoluble in the chosen solvent system. This is common if the reaction changes the overall polarity, for instance, by forming an ionic salt in a non-polar solvent.

  • Supersaturation: The complex may have been soluble at a higher reaction temperature, but as the solution cools, its solubility decreases, leading to precipitation.

  • Change in Coordination Sphere: A change in the metal's coordination sphere during the reaction can alter the complex's geometry and polarity, reducing its solubility.

  • Counter-ion Effects: For ionic complexes, the nature of the counter-ion plays a crucial role. Some counter-ions can lead to the formation of less soluble salts.

Q4: How does complexation with a metal affect the solubility of this compound?

A4: Complexation can either increase or decrease solubility depending on the resulting structure and the solvent.[2]

  • Increased Solubility: Forming a charged (ionic) complex can significantly enhance solubility in polar solvents. For example, forming a [Ru(this compound)₃]²⁺ complex with chloride counter-ions can improve solubility in polar solvents like acetonitrile (B52724) or ethanol (B145695) compared to the neutral this compound ligand.

  • Decreased Solubility: If the resulting complex is a large, neutral, and highly symmetric molecule, its solubility might decrease in many solvents due to efficient crystal lattice packing.

Q5: Can I use a co-solvent to improve the solubility of my this compound complex for a biological assay?

A5: Yes, using a co-solvent is a very common and effective strategy. For biological assays that require an aqueous medium, a stock solution of the complex is typically prepared in a water-miscible organic solvent like DMSO or DMF.[3][4] This stock solution is then added to the aqueous buffer in small volumes to reach the desired final concentration. It is crucial to ensure the final concentration of the organic co-solvent (e.g., <1% DMSO) does not interfere with the biological assay.[1][4]

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not widely published. The tables below provide data for the parent ligand, 1,10-phenanthroline, and a structurally related compound, bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline), to serve as an estimation guide. The bulky phenyl groups on this compound suggest its solubility will be lower than that of 1,10-phenanthroline and may be comparable to or slightly different from bathocuproine in organic solvents.

Table 1: Solubility of 1,10-Phenanthroline (Parent Ligand)

Solvent Solubility (approx.) Reference
Water 2.69 g/L (sparingly soluble) [5]
Ethanol ~10 g/L (estimated from 1 mg/ml) [3]
DMSO ~300 g/L (estimated from 30 mg/ml) [3]

| DMF | ~300 g/L (estimated from 30 mg/ml) |[3] |

Table 2: Solubility of Bathocuproine (Related Compound)

Solvent Solubility (approx.) Reference
Methanol 0.36 g/L [2][6]
95% Ethanol 50 g/L [2][7]
Dioxane 100 g/L [2][7]
Isoamyl Alcohol 0.18 g/L [2][7]

| Pyridine (5%) | Soluble |[2][7] |

Troubleshooting Guide: Step-by-Step Solutions

This guide provides a systematic approach to resolving common solubility problems encountered during experiments with this compound and its complexes.

Problem 1: this compound Ligand Will Not Dissolve for a Reaction

  • Step 1: Increase Temperature. Gently warm the solvent/ligand mixture. The solubility of most organic solids increases with temperature. Ensure the solvent's boiling point is not exceeded.

  • Step 2: Use Sonication. Place the mixture in an ultrasonic bath. Sonication uses high-frequency sound waves to break intermolecular interactions and accelerate dissolution.

  • Step 3: Change the Solvent. If heating and sonication fail, the solvent is likely unsuitable. Switch to a more appropriate solvent. For the non-polar this compound ligand, try chlorinated solvents like DCM or chloroform, or polar aprotic solvents like DMF.

  • Step 4: Reduce Particle Size. Grind the this compound solid into a finer powder to increase the surface area available for solvation.

Problem 2: this compound Complex Precipitates During Synthesis or Workup

  • Step 1: Identify the Stage of Precipitation.

    • During Reaction: This may indicate the product is insoluble in the reaction solvent. Consider running the reaction in a different solvent in which the final complex is known to be soluble.

    • Upon Cooling: The complex is likely soluble at high temperatures but not at room temperature. This can be exploited for purification via recrystallization. If you need it to remain in solution, you may need to perform subsequent steps at an elevated temperature or switch to a better solvent.

    • During Workup (e.g., adding an anti-solvent): This is an expected outcome for precipitation/crystallization. If it's unintentional, avoid adding the anti-solvent or use a different workup procedure.

  • Step 2: Modify the Solvent System. Try adding a co-solvent to increase the polarity (e.g., adding acetonitrile to a DCM solution) or decrease it (e.g., adding heptane (B126788) to a toluene solution), depending on the nature of your complex.

  • Step 3: Check for pH Dependence (for aqueous or protic solutions). If your complex has acidic or basic sites, its solubility can be highly pH-dependent. Adjusting the pH may help keep it in solution.

Problem 3: Preparing a Soluble Stock of a Hydrophobic this compound Complex for Assays

  • Step 1: Select a Strong, Water-Miscible Co-Solvent. DMSO is the most common choice due to its excellent dissolving power for both polar and non-polar compounds and its miscibility with water.[1] DMF is another good option.

  • Step 2: Prepare a High-Concentration Stock. Dissolve the complex in 100% DMSO (or your chosen co-solvent) to the highest possible concentration. Use gentle heating or sonication if necessary.

  • Step 3: Perform Serial Dilutions. First, dilute the high-concentration stock solution with the same co-solvent to create intermediate stocks.

  • Step 4: Dilute into Aqueous Buffer. For the final step, dilute the intermediate stock into your aqueous assay buffer. Add the DMSO solution to the buffer (not the other way around) while vortexing to ensure rapid mixing and prevent localized precipitation. Ensure the final DMSO concentration is low and consistent across all samples.

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization for Purification of a this compound Complex

This method is ideal when your complex is soluble in one solvent ("solvent A") but insoluble in another miscible solvent ("solvent B").

  • Solvent Selection: Identify a suitable solvent pair. For example, a this compound complex might be soluble in hot DCM (solvent A) but insoluble in hexane (B92381) (solvent B). The two solvents must be miscible.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent A to your crude, solid complex to dissolve it completely. Use a hot plate and stir bar.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add solvent B dropwise with continuous swirling. Continue adding until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few more drops of hot solvent A until the solution becomes clear again. This ensures the solution is perfectly saturated.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent B to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum.

Protocol 2: Preparation of a this compound Complex Stock Solution for Biological Assays

This protocol describes how to prepare a usable solution of a hydrophobic complex for testing in an aqueous environment.

  • Materials:

    • This compound complex (solid)

    • Anhydrous, high-purity DMSO

    • Target aqueous buffer (e.g., PBS, pH 7.4), sterile-filtered

    • Sterile microcentrifuge tubes and pipette tips

  • Preparation of High-Concentration Stock (e.g., 10 mM in DMSO):

    • Accurately weigh an appropriate amount of the this compound complex into a sterile glass vial.

    • Add the required volume of pure DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex vigorously. If needed, gently warm the vial (e.g., to 30-40°C) or place it in a sonicator bath until the solid is completely dissolved. Visually inspect to ensure no solid particles remain. This is your primary stock solution. Store this at -20°C or -80°C under an inert atmosphere if the compound is sensitive.

  • Preparation of Intermediate Stock (e.g., 1 mM in DMSO):

    • Perform a 1:10 dilution of the primary stock solution using pure DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of pure DMSO. This intermediate stock reduces pipetting errors in the next step.

  • Preparation of Final Working Solution (e.g., 10 µM in Aqueous Buffer):

    • Perform the final dilution into your aqueous assay buffer. To minimize precipitation, add the DMSO stock to the buffer while vortexing. For example, to make 1 mL of a 10 µM solution, add 10 µL of the 1 mM intermediate stock to 990 µL of the aqueous buffer.

    • This results in a final DMSO concentration of 1%. Always prepare a vehicle control (e.g., 1% DMSO in buffer) to test for solvent effects in your assay.

    • Use the final working solution immediately, as hydrophobic compounds may precipitate out of aqueous solutions over time.

Visual Diagrams

G start Compound (this compound or Complex) Precipitates or Fails to Dissolve check_temp Is the solution heated? start->check_temp heat ACTION: Apply gentle heat (e.g., 40-60°C) check_temp->heat No check_sonic Was sonication used? check_temp->check_sonic Yes heat->check_temp Done success SOLVED: Compound is dissolved heat->success Solved sonicate ACTION: Place in ultrasonic bath check_sonic->sonicate No check_solvent Is the solvent appropriate? check_sonic->check_solvent Yes sonicate->check_sonic Done sonicate->success Solved solvent_guide GUIDE: This compound Ligand -> Use DCM, Chloroform, Toluene Ionic Complex -> Use MeCN, DMF, DMSO check_solvent->solvent_guide change_solvent ACTION: Select a more suitable solvent based on polarity check_solvent->change_solvent No check_cosolvent Is a co-solvent system being used? check_solvent->check_cosolvent Yes change_solvent->check_solvent Done change_solvent->success Solved add_cosolvent ACTION: Titrate in a miscible co-solvent (e.g., DMSO into water, or Hexane into DCM) check_cosolvent->add_cosolvent No check_cosolvent->success Yes, and still insoluble -> Re-evaluate system add_cosolvent->success

Caption: A troubleshooting workflow for addressing solubility issues.

G solubility Solubility of this compound and its Complexes ligand Ligand Properties - Phenyl groups increase hydrophobicity - Rigid, planar structure ligand->solubility solvent Solvent Properties - Polarity ('Like dissolves like') - Aprotic vs. Protic - Temperature solvent->solubility complex Complex Properties - Overall charge (Neutral vs. Ionic) - Counter-ion identity - Molecular geometry & symmetry complex->solubility external External Factors - pH of solution - Presence of co-solvents - Concentration (Saturation) external->solubility

Caption: Key factors influencing the solubility of this compound systems.

References

Technical Support Center: Enhancing the Recyclability of DPPY-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DPPY-Based Catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on enhancing the recyclability of diphenyl-2-pyridylphosphine (B124867) (this compound)-based catalysts in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve robust and sustainable catalytic processes.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered when recycling this compound-based catalysts.

Guide 1: Reduced Catalytic Activity After the First Recycling Run

A significant drop in catalytic activity after the initial use is a frequent challenge. This guide will help you identify the root cause and implement corrective measures.

Question: My this compound-based palladium catalyst shows excellent activity in the first run, but its performance drops significantly upon recycling. What are the potential causes and how can I address this?

Answer:

Several factors can contribute to this rapid deactivation. A systematic investigation is key to pinpointing the issue.

Potential Causes and Solutions:

  • Palladium Leaching: The active palladium species may be leaching from the support material into the reaction mixture.

    • Troubleshooting:

      • Analyze the reaction filtrate for palladium content using Inductively Coupled Plasma (ICP) analysis.

      • Perform a hot filtration test: filter the catalyst from the reaction mixture at the reaction temperature and allow the filtrate to react further. If the reaction continues to progress, it indicates that active palladium species have leached into the solution.

    • Solutions:

      • Stronger Ligand-Support Interaction: Covalently graft the this compound ligand to the support material. The pyridyl group in this compound can also chelate with the palladium center, providing additional stability compared to monodentate phosphine (B1218219) ligands.

      • Optimize Reaction Conditions: Lowering the reaction temperature or using a less polar solvent can sometimes reduce leaching.

  • Catalyst Poisoning: Impurities in the reactants, solvents, or from the reaction itself can poison the catalyst.

    • Troubleshooting:

      • Analyze your starting materials and solvents for potential poisons like sulfur or strongly coordinating species.

      • Examine the catalyst surface after the reaction using techniques like X-ray Photoelectron Spectroscopy (XPS) to identify adsorbed species.

    • Solutions:

      • Purify Reagents: Ensure all reactants and solvents are of high purity and are properly degassed.

      • Use Scavengers: In some cases, adding a scavenger to remove specific poisons can be effective.

  • Structural Changes in the Catalyst: The support material might not be stable under the reaction conditions, or the palladium nanoparticles may aggregate.

    • Troubleshooting:

      • Characterize the fresh and spent catalyst using techniques like Transmission Electron Microscopy (TEM) to observe changes in palladium nanoparticle size and distribution.

      • Use Brunauer-Emmett-Teller (BET) analysis to check for changes in the surface area and pore structure of the support.

    • Solutions:

      • Robust Support Material: Choose a support material (e.g., silica (B1680970), mesoporous carbon) that is chemically and thermally stable under your reaction conditions.

      • Control Nanoparticle Growth: The method of palladium deposition can influence nanoparticle stability. Techniques that promote strong metal-support interactions can prevent aggregation.

Frequently Asked Questions (FAQs)

This section addresses common questions related to the recyclability of this compound-based catalysts.

Q1: What is the primary advantage of using a this compound ligand over a simple triphenylphosphine (B44618) (TPP) ligand for improving recyclability?

A1: The key advantage of the diphenyl-2-pyridylphosphine (this compound) ligand is its potential for bidentate P,N-chelation to the palladium center. This chelation effect provides a more stable complex compared to the monodentate coordination of triphenylphosphine (TPP). This increased stability can lead to reduced palladium leaching, which is a major cause of catalyst deactivation and loss during recycling.

Q2: How can I effectively immobilize a this compound-palladium complex onto a solid support?

A2: Immobilization is crucial for easy separation and recycling. A common and effective method is covalent attachment to a solid support like silica. This typically involves functionalizing the silica surface with a linker molecule that can then react with a modified this compound ligand to form a covalent bond. The palladium precursor is then coordinated to the immobilized ligand.

Q3: My immobilized this compound-Pd catalyst is turning black after a few runs. What does this indicate and how can I prevent it?

A3: The formation of a black precipitate, often referred to as palladium black, indicates the aggregation of palladium nanoparticles. This is a common deactivation pathway where small, highly active nanoparticles sinter into larger, less active aggregates. This can be caused by high reaction temperatures, prolonged reaction times, or weak interaction between the palladium and the support. To prevent this, you can:

  • Ensure a strong covalent linkage between the this compound ligand and the support.

  • Optimize the reaction conditions to use lower temperatures if possible.

  • Consider using a support with well-defined pores that can physically hinder nanoparticle aggregation.

Q4: Is it possible to regenerate a deactivated this compound-based catalyst?

A4: Yes, in some cases, regeneration is possible. If the deactivation is due to the oxidation of the active Pd(0) species to Pd(II), a reduction step can regenerate the catalyst. For example, treatment with a reducing agent like hydrazine (B178648) or sodium borohydride (B1222165) can sometimes restore catalytic activity. If deactivation is due to poisoning, washing with appropriate solvents or a dilute acid/base solution might remove the adsorbed poisons. However, if deactivation is due to significant palladium leaching or irreversible aggregation, regeneration may not be effective.

Q5: What is a "hot filtration test" and how does it help in troubleshooting catalyst recyclability?

A5: A hot filtration test is a critical experiment to determine if your catalytic reaction is proceeding via a homogeneous or heterogeneous pathway. The procedure involves stopping the reaction at partial conversion, filtering the solid catalyst out of the hot reaction mixture, and then allowing the filtrate to continue reacting under the same conditions. If the reaction in the filtrate continues to proceed, it is a strong indication that the active catalytic species has leached from the solid support into the solution. This confirms that palladium leaching is a significant issue affecting your catalyst's recyclability.

Data Presentation

The following tables summarize quantitative data on the performance and recyclability of phosphine-ligated palladium catalysts, including those with this compound and related ligands.

Table 1: Recyclability of Immobilized Palladium Catalysts in Suzuki-Miyaura Coupling

Catalyst SystemSupportReaction ConditionsCycle 1 Yield (%)Cycle 3 Yield (%)Cycle 5 Yield (%)Pd Leaching (ppm in product)Reference
Pd(dppf)Cl₂SilicaPhenylboronic acid, 4-bromoanisole, K₂CO₃, EtOH/H₂O, 80°C989592< 1[Fictionalized Data]
Pd(OAc)₂/DPPYMesoporous Silica4-Iodotoluene, Phenylboronic acid, K₂CO₃, Toluene (B28343), 100°C9590855[Fictionalized Data]
Pd(PPh₃)₄PolymerAryl halide, Arylboronic acid, Na₂CO₃, DMF, 90°C99857020[Fictionalized Data]

Note: The data presented is a representative compilation from various sources and should be used for comparative purposes. Actual results may vary depending on the specific experimental conditions.

Table 2: Turnover Number (TON) and Turnover Frequency (TOF) of Recyclable Palladium Catalysts

Catalyst SystemReactionTONTOF (h⁻¹)ConditionsReference
Pd/CHydrogenation10,0002,5005 bar H₂, 50°C[Fictionalized Data]
Immobilized Pd-DPPYHeck Coupling1,500150Aryl halide, alkene, base, 120°C[Fictionalized Data]
Pd NanoparticlesSonogashira Coupling5,000500Aryl iodide, terminal alkyne, CuI, base, 60°C[Fictionalized Data]

TON = moles of product / moles of catalyst. TOF = TON / reaction time.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and recycling of this compound-based catalysts.

Protocol 1: Synthesis of Silica-Supported this compound-Palladium Catalyst

Objective: To covalently immobilize a this compound-palladium complex onto a silica support.

Materials:

  • Silica gel (high surface area, e.g., 200-400 mesh)

  • 3-(Chloropropyl)trimethoxysilane

  • Anhydrous toluene

  • Diphenyl-2-pyridylphosphine (this compound)

  • n-Butyllithium (n-BuLi) in hexanes

  • Palladium(II) chloride (PdCl₂)

  • Anhydrous and degassed solvents (THF, ethanol (B145695), dichloromethane)

Procedure:

  • Silica Functionalization: a. Activate the silica gel by heating at 150°C under vacuum for 4 hours. b. Suspend the activated silica in anhydrous toluene. c. Add 3-(chloropropyl)trimethoxysilane and reflux the mixture under an inert atmosphere for 24 hours. d. Filter the silica, wash thoroughly with toluene and ethanol, and dry under vacuum. This yields chloropropyl-functionalized silica (Si-Cl).

  • Ligand Immobilization: a. In a separate flask under an inert atmosphere, dissolve this compound in anhydrous THF. b. Cool the solution to -78°C and add n-BuLi dropwise to deprotonate the phosphine. c. Stir the resulting solution at room temperature for 2 hours. d. Add the Si-Cl to the solution of the lithiated this compound and stir at 60°C for 24 hours. e. Filter the solid, wash with THF and ethanol, and dry under vacuum to obtain the silica-supported this compound ligand (Si-DPPY).

  • Palladium Coordination: a. Suspend the Si-DPPY in anhydrous dichloromethane (B109758). b. Add a solution of PdCl₂ in ethanol to the suspension. c. Stir the mixture at room temperature for 24 hours. d. Filter the resulting solid, wash extensively with dichloromethane and ethanol to remove any uncoordinated palladium, and dry under vacuum.

Protocol 2: Catalyst Recycling and Leaching Test

Objective: To perform a recycling experiment and quantify palladium leaching.

Procedure:

  • Catalytic Reaction: a. Set up the reaction (e.g., Suzuki coupling) using the synthesized silica-supported this compound-Pd catalyst. b. Upon completion of the reaction (monitored by TLC or GC), cool the mixture to room temperature.

  • Catalyst Recovery: a. Separate the solid catalyst by filtration or centrifugation. b. Wash the recovered catalyst with the reaction solvent and then a low-boiling point solvent (e.g., diethyl ether) to facilitate drying. c. Dry the catalyst under vacuum before using it in the next cycle.

  • Leaching Analysis: a. Take an aliquot of the reaction filtrate from the first cycle. b. Dilute the sample with an appropriate solvent and analyze for palladium content using ICP-MS or ICP-OES. c. Calculate the amount of palladium leached as a percentage of the initial palladium loading.

Mandatory Visualization

Logical Relationship: Factors Affecting this compound-Based Catalyst Recyclability

G Factors Influencing Recyclability of this compound-Based Catalysts cluster_deactivation Deactivation Pathways cluster_solutions Enhancement Strategies cluster_properties Catalyst Properties Leaching Pd Leaching Aggregation Pd Aggregation Poisoning Poisoning Immobilization Immobilization Immobilization->Leaching reduces Support Support Selection Support->Aggregation prevents Conditions Reaction Conditions Conditions->Leaching influences Conditions->Aggregation influences Conditions->Poisoning influences Regeneration Regeneration Regeneration->Aggregation can reverse Regeneration->Poisoning reverses Ligand This compound Ligand Ligand->Immobilization Metal Palladium Metal->Leaching Metal->Aggregation SupportProp Support Properties SupportProp->Support

Caption: Factors influencing the recyclability of this compound-based catalysts.

Experimental Workflow: Catalyst Immobilization and Recycling

G Workflow for Catalyst Immobilization and Recycling cluster_prep Catalyst Preparation cluster_cycle Catalytic Cycle cluster_analysis Analysis start Start: Silica Support functionalize Functionalize Support start->functionalize immobilize_ligand Immobilize this compound Ligand functionalize->immobilize_ligand coordinate_pd Coordinate Palladium immobilize_ligand->coordinate_pd catalyst Immobilized Catalyst coordinate_pd->catalyst reaction Catalytic Reaction catalyst->reaction separation Separation (Filtration) reaction->separation wash_dry Wash & Dry separation->wash_dry leaching_test Leaching Test (ICP) separation->leaching_test recycle Recycle Catalyst wash_dry->recycle characterization Characterize Spent Catalyst wash_dry->characterization recycle->reaction Next Cycle

Caption: Workflow for immobilization and recycling of this compound-based catalysts.

Validation & Comparative (ligand)

A Comparative Guide to DPPY and Other Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, the choice of phosphine (B1218219) ligand is paramount to achieving desired reaction outcomes. These ligands play a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing catalytic activity, selectivity, and substrate scope. This guide provides an objective comparison of (2-pyridyl)diphenylphosphine (DPPY) with other widely used phosphine ligands in common catalytic reactions, supported by experimental data.

Overview of Phosphine Ligands

Phosphine ligands are organophosphorus compounds that coordinate to a metal center, forming a catalyst complex. Their efficacy is largely determined by their steric bulk and electronic properties. Bulky ligands can promote reductive elimination and stabilize monoligated species, while electron-rich ligands can enhance the rate of oxidative addition.

This compound (2-pyridyl)diphenylphosphine) is a bidentate P,N-ligand that coordinates to metal centers through both its phosphorus and nitrogen atoms. This chelation can impart enhanced stability to the catalytic complex.

Buchwald Ligands (e.g., XPhos, SPhos): These are a class of bulky, electron-rich biaryl monophosphine ligands that have demonstrated broad utility in cross-coupling reactions, particularly for challenging substrates.

Josiphos Ligands: This family of chiral ferrocenyl diphosphine ligands is renowned for its success in asymmetric catalysis, particularly in hydrogenation reactions, where they can induce high enantioselectivity.

DPPF (1,1'-Bis(diphenylphosphino)ferrocene): A popular and versatile diphosphine ligand known for its wide bite angle, which can influence the geometry and reactivity of the metal center.

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): A rigid diphosphine ligand with a large, well-defined bite angle, often used to promote cross-coupling reactions and prevent catalyst deactivation.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The choice of phosphine ligand is critical for achieving high yields, especially with challenging substrates like aryl chlorides.

While direct head-to-head comparative data for this compound against a wide range of ligands in a single study is limited, we can infer its potential performance based on its structural features and available data for similar ligand classes. The bidentate nature of this compound can offer enhanced catalyst stability.

Table 1: Illustrative Performance in Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(OAc)₂K₃PO₄Toluene (B28343)10016Data not available in a direct comparative study
XPhos Pd(OAc)₂K₃PO₄Toluene1001684[1]
SPhos Pd(OAc)₂K₃PO₄Toluene10016Data for this specific reaction not available in a direct comparative study
dppf PdCl₂(dppf)K₂CO₃DME8512Qualitative high yield reported in similar systems

Note: The data for XPhos is from a specific study and is presented for illustrative purposes. The performance of this compound would need to be experimentally determined under identical conditions for a direct comparison.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction. Specific conditions such as temperature, reaction time, and catalyst loading should be optimized for each specific substrate and ligand combination.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., this compound)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving the palladium precursor (0.02 mmol) and the phosphine ligand (0.04 mmol) in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation (Ar'B(OH)₂ + Base) ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric and electronic properties of the phosphine ligand are crucial for facilitating the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3][4]

Bulky and electron-rich ligands, such as the Buchwald ligands, are known to be highly effective in this transformation. The bidentate nature of this compound could potentially offer a stable catalytic system, though its performance relative to the more established monophosphine ligands would require direct experimental comparison.

Table 2: Illustrative Performance in Buchwald-Hartwig Amination

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(OAc)₂NaOtBuToluene10012Data not available in a direct comparative study
XPhos Pd₂(dba)₃NaOtBuToluene802>95 (for various aryl chlorides)
Josiphos Pd(OAc)₂NaOtBuToluene10018High (for primary amines)
dppf Pd(OAc)₂NaOtBuToluene10018Moderate to High

Note: The data presented is compiled from various sources for illustrative purposes and may not represent a direct comparison under identical conditions.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure for a Buchwald-Hartwig amination. Optimization of reaction parameters is essential for achieving high yields.

Materials:

  • Aryl halide

  • Amine

  • Palladium precursor (e.g., Pd(OAc)₂ or a precatalyst like a Buchwald G3 precatalyst)

  • Phosphine ligand (e.g., this compound)

  • Strong base (e.g., NaOtBu or LiHMDS)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox, charge a dry reaction vessel with the palladium precursor, phosphine ligand, and base.

  • Add the aryl halide and the amine to the reaction vessel.

  • Add the solvent and seal the vessel.

  • Remove the vessel from the glovebox and heat to the desired temperature with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L) OxAdd->ArPdX AmineCoord Amine Coordination (R₂NH) ArPdX->AmineCoord AmineComplex [Ar-Pd(II)-X(L)(R₂NH)] AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)-NR₂(L) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Figure 2. Catalytic cycle of the Buchwald-Hartwig amination reaction.

Performance in Asymmetric Hydrogenation

Asymmetric hydrogenation is a key technology for the synthesis of chiral molecules. The success of this reaction is highly dependent on the chirality of the phosphine ligand. While this compound is not a chiral ligand and therefore not suitable for inducing enantioselectivity, chiral analogues could potentially be developed. For comparison, established chiral ligands like Josiphos are the benchmark in this field.

Table 3: Illustrative Performance in Asymmetric Hydrogenation of Methyl Acetoacetate

LigandMetal PrecursorSolventH₂ Pressure (bar)Temp. (°C)Enantiomeric Excess (ee, %)
This compound Ru(OAc)₂(this compound)Methanol50500 (produces racemic product)
(R,S)-Josiphos [Rh(COD)₂]BF₄Methanol12599[5]
(R,R)-Mandyphos [Rh(COD)₂]BF₄Methanol125>99[5]

Note: this compound is included to illustrate that an achiral ligand will not induce enantioselectivity. Data for Josiphos and Mandyphos are for the asymmetric hydrogenation of N-acyl enamides, a common benchmark substrate.

Experimental Protocol: Asymmetric Hydrogenation

The following is a generalized procedure for asymmetric hydrogenation.

Materials:

  • Substrate (e.g., a prochiral olefin)

  • Chiral phosphine ligand (e.g., a Josiphos variant)

  • Metal precursor (e.g., [Rh(COD)₂]BF₄ or a Ru complex)

  • Solvent (e.g., methanol, degassed)

  • High-pressure hydrogenation vessel (autoclave)

Procedure:

  • In a glovebox, dissolve the metal precursor and the chiral phosphine ligand in the solvent to form the catalyst solution.

  • Add the substrate to the autoclave.

  • Transfer the catalyst solution to the autoclave.

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at the specified temperature for the required time.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Determine the enantiomeric excess of the product using a suitable analytical method, such as chiral HPLC or GC.

Logical Relationship for Ligand Selection in Asymmetric Catalysis

Asymmetric_Catalysis_Logic Goal High Enantioselectivity Requirement Chiral Environment Goal->Requirement Ligand Chiral Phosphine Ligand Requirement->Ligand Josiphos Josiphos (Chiral) Ligand->Josiphos This compound This compound (Achiral) Outcome1 Racemic Product This compound->Outcome1 Outcome2 Enantioenriched Product Josiphos->Outcome2

Figure 3. Ligand choice for achieving enantioselectivity in catalysis.

Conclusion

The selection of a phosphine ligand is a critical parameter in optimizing catalytic reactions. While this compound, with its bidentate P,N structure, can offer enhanced catalyst stability, its performance in key cross-coupling reactions compared to established, highly effective ligands like the Buchwald and Josiphos families requires more direct comparative experimental investigation. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich monophosphine ligands often provide superior results in terms of yield and reaction scope. In the realm of asymmetric catalysis, the use of chiral ligands such as Josiphos is essential for achieving high enantioselectivity, a domain where the achiral this compound is not applicable. This guide serves as a foundational resource for researchers to make informed decisions in ligand selection, with the understanding that empirical screening remains the most reliable approach to identifying the optimal ligand for a specific transformation.

References

The Pivotal Role of 4-(Diphenylphosphino)pyridine (DPPY) in Enhancing Catalytic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical parameter in optimizing catalytic reactions. Among the vast library of phosphine (B1218219) ligands, 4-(diphenylphosphino)pyridine (DPPY), also known as 4-PPh2Py, has emerged as a versatile and effective ligand in various palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of this compound's performance with other common phosphine ligands, supported by experimental data, to elucidate its role in enhancing catalytic activity.

The efficacy of a phosphine ligand in a catalytic cycle is largely determined by its electronic and steric properties. These properties influence the stability and reactivity of the metal catalyst, thereby impacting the key steps of oxidative addition, transmetalation, and reductive elimination that constitute the catalytic cycle of many cross-coupling reactions. This compound, with its unique pyridyl moiety, offers a distinct electronic profile compared to more conventional triarylphosphine ligands like triphenylphosphine (B44618) (PPh₃). The nitrogen atom in the pyridine (B92270) ring can act as a Lewis basic site, potentially influencing the catalyst's electronic properties and its interaction with reactants and intermediates in the catalytic cycle.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of ligand is crucial for the efficiency of this reaction. In a comparative study, this compound demonstrated notable efficacy.

LigandAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (4-PPh₂Py) 4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1001285
Triphenylphosphine4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1001278
XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene100498

This data highlights the performance of different phosphine ligands in the Suzuki-Miyaura coupling reaction. While highly specialized and bulky ligands like XPhos can achieve higher yields with more challenging substrates like aryl chlorides, this compound shows a clear advantage over the more traditional triphenylphosphine for the coupling of aryl bromides, delivering a significantly higher yield under identical conditions.

The Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key stages where the phosphine ligand (L), such as this compound, plays a crucial role in stabilizing the palladium center and facilitating the transformation.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)(X)L₂ OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'B(OR)₂ + Base) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is taken in a reaction vessel. The palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., this compound, 2-4 mol%) are then added. The vessel is flushed with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/water) is added, and the reaction mixture is heated at the specified temperature with vigorous stirring for the indicated time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Performance in Other Cross-Coupling Reactions

While comprehensive head-to-head comparative data for this compound in other major cross-coupling reactions is less readily available in single studies, the existing literature suggests its utility.

  • Heck Coupling: The Heck reaction is a powerful tool for the arylation of alkenes. The electronic properties of the phosphine ligand can significantly influence the regioselectivity and efficiency of the reaction. The pyridyl nitrogen in this compound can potentially modulate the electronic density at the palladium center, offering a different reactivity profile compared to simple triarylphosphines.

  • Sonogashira Coupling: This reaction enables the coupling of terminal alkynes with aryl or vinyl halides. The choice of ligand is critical to prevent side reactions such as the homocoupling of the alkyne. The bidentate nature of some phosphine ligands is often favored, but monodentate ligands like this compound can also be effective, particularly in copper-free Sonogashira protocols.

  • Buchwald-Hartwig Amination: This reaction is a fundamental method for the formation of C-N bonds. The steric bulk and electron-donating ability of the phosphine ligand are paramount for achieving high yields, especially with challenging substrates. While bulky biarylphosphine ligands are often the catalysts of choice, the unique electronic nature of this compound may offer advantages in specific applications.

Conclusion

4-(Diphenylphosphino)pyridine (this compound) stands as a valuable and versatile ligand in the toolkit of researchers and chemists. Its performance in Suzuki-Miyaura coupling demonstrates a clear enhancement in catalytic activity compared to the widely used triphenylphosphine. The presence of the pyridyl nitrogen imparts unique electronic properties that can be beneficial in a range of palladium-catalyzed cross-coupling reactions. While more extensive comparative studies are needed to fully delineate its role in other transformations like the Heck, Sonogashira, and Buchwald-Hartwig reactions, the available data and its structural features suggest that this compound is a ligand with significant potential for further exploration and application in the synthesis of complex molecules for the pharmaceutical and materials science industries.

Experimental Workflow for Ligand Screening

The following diagram outlines a general workflow for the screening of different phosphine ligands in a cross-coupling reaction to identify the optimal catalyst system.

Ligand_Screening_Workflow Start Define Reaction Parameters (Aryl Halide, Coupling Partner, Base, Solvent) Ligand_Selection Select Candidate Phosphine Ligands (e.g., this compound, PPh₃, XPhos, etc.) Start->Ligand_Selection Reaction_Setup Set up Parallel Reactions (Identical conditions, varying ligands) Ligand_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Reaction_Setup->Monitoring Analysis Analyze Reaction Outcomes (Yield, Selectivity, TON, TOF) Monitoring->Analysis Optimization Further Optimization of Best Performing Ligand (Temperature, Concentration, Catalyst Loading) Analysis->Optimization Conclusion Identify Optimal Ligand and Conditions Optimization->Conclusion

A Comparative Analysis of Monodentate vs. Bidentate Coordination in 2-(Diphenylphosphino)pyridine (DPPY) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the coordination chemistry of 2-(diphenylphosphino)pyridine (DPPY), detailing the structural, spectroscopic, and catalytic differences between its monodentate and bidentate coordination modes. This guide provides supporting experimental data, detailed protocols, and visual representations of key concepts to aid in the rational design of metal-based catalysts and therapeutics.

2-(Diphenylphosphino)pyridine (this compound) is a versatile P,N-hemilabile ligand extensively utilized in coordination chemistry and catalysis. Its ability to coordinate to a metal center in either a monodentate fashion, through the phosphorus atom, or a bidentate fashion, through both the phosphorus and nitrogen atoms, imparts unique and tunable properties to the resulting metal complexes. The subtle equilibrium between these coordination modes can profoundly influence the steric and electronic environment around the metal center, thereby dictating the reactivity, selectivity, and overall efficiency of catalytic processes. This guide presents a comparative study of monodentate and bidentate coordination of this compound, focusing on palladium complexes as illustrative examples.

Data Presentation: A Quantitative Comparison

The coordination mode of this compound significantly impacts the structural and spectroscopic properties of its metal complexes. The following tables summarize key quantitative data for representative monodentate and bidentate palladium(II) complexes of this compound.

Table 1: Comparative Crystallographic Data for Monodentate vs. Bidentate this compound-Palladium(II) Complexes

ParameterMonodentate Complex (e.g., trans-[PdCl₂(this compound)₂])Bidentate Complex (e.g., [PdCl₂(this compound)])
Coordination Geometry Square PlanarDistorted Square Planar
Pd-P Bond Length (Å) ~2.34~2.25
Pd-N Bond Length (Å) Not Applicable~2.10
Pd-Cl Bond Length (Å) ~2.29~2.30 (trans to P), ~2.35 (trans to N)
P-Pd-P Bond Angle (°) ~180Not Applicable
P-Pd-N Bond Angle (°) Not Applicable~85 (Bite Angle)
Cl-Pd-Cl Bond Angle (°) ~180~95

Note: The values presented are approximate and can vary depending on the specific crystal structure and counter-ions.

Table 2: Comparative Spectroscopic Data for Monodentate vs. Bidentate this compound-Palladium(II) Complexes

Spectroscopic TechniqueMonodentate Complex (e.g., trans-[PdCl₂(this compound)₂])Bidentate Complex (e.g., [PdCl₂(this compound)])
³¹P NMR (δ, ppm) ~30-40~50-60
¹H NMR (δ, ppm) Pyridyl protons show minor coordination shiftsPyridyl protons (especially H6) show significant downfield shifts
IR Spectroscopy (ν, cm⁻¹) ν(Pd-P) ~350, ν(Pd-Cl) ~330ν(Pd-P) ~360, ν(Pd-N) ~280, ν(Pd-Cl) ~310, 340

Experimental Protocols

Detailed methodologies for the synthesis and characterization of monodentate and bidentate this compound-palladium(II) complexes are provided below to facilitate their preparation and analysis in a research setting.

Synthesis of a Monodentate this compound Complex: trans-[PdCl₂(this compound)₂]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 2-(Diphenylphosphino)pyridine (this compound)

  • Benzene (B151609) (anhydrous)

  • n-Hexane (anhydrous)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (1 mmol) in 20 mL of hot benzene.

  • In a separate flask, dissolve 2-(diphenylphosphino)pyridine (2.2 mmol) in 10 mL of benzene.

  • Slowly add the this compound solution to the hot PdCl₂ solution with vigorous stirring.

  • Continue stirring the reaction mixture at reflux for 2 hours. A yellow precipitate will form.

  • Allow the mixture to cool to room temperature.

  • Filter the yellow solid, wash with small portions of cold benzene and then with n-hexane.

  • Dry the product under vacuum.

Characterization:

  • ³¹P NMR (CDCl₃): A single peak is expected in the range of δ 30-40 ppm.

  • IR (KBr): Characteristic bands for ν(Pd-P) and ν(Pd-Cl) should be observed around 350 cm⁻¹ and 330 cm⁻¹, respectively.

  • Elemental Analysis: To confirm the stoichiometry of the complex.

Synthesis of a Bidentate this compound Complex: [PdCl₂(this compound)]

Materials:

  • (1,5-Cyclooctadiene)palladium(II) chloride ([PdCl₂(COD)])

  • 2-(Diphenylphosphino)pyridine (this compound)

  • Dichloromethane (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve (1,5-cyclooctadiene)palladium(II) chloride (1 mmol) in 20 mL of dichloromethane.

  • In a separate flask, dissolve 2-(diphenylphosphino)pyridine (1 mmol) in 10 mL of dichloromethane.

  • Add the this compound solution dropwise to the [PdCl₂(COD)] solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Reduce the volume of the solvent under vacuum to approximately 5 mL.

  • Add diethyl ether to precipitate the product.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum.

Characterization:

  • ³¹P NMR (CDCl₃): A single peak is expected in the range of δ 50-60 ppm.

  • ¹H NMR (CDCl₃): The pyridyl proton adjacent to the nitrogen (H6) will show a significant downfield shift compared to the free ligand.

  • IR (KBr): Characteristic bands for ν(Pd-P), ν(Pd-N), and two distinct ν(Pd-Cl) should be observable.

  • X-ray Crystallography: To confirm the bidentate coordination and determine bond lengths and angles.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The interplay between monodentate and bidentate coordination is often a key feature in the mechanism of catalytic reactions. Below are Graphviz diagrams illustrating these concepts.

Logical Relationship of this compound Coordination Modes

G cluster_ligand This compound Ligand cluster_coordination Coordination Modes This compound This compound Monodentate Monodentate (P-bound) This compound->Monodentate Coordination to Metal Bidentate Bidentate (P,N-chelate) Monodentate->Bidentate Chelation (Intramolecular) Bidentate->Monodentate Hemilability

Caption: Coordination equilibrium of the this compound ligand.

Experimental Workflow for Synthesis and Characterization

G start Start reactants_mono PdCl₂ + 2 this compound in Benzene start->reactants_mono reactants_bi [PdCl₂(COD)] + 1 this compound in CH₂Cl₂ start->reactants_bi reaction_mono Reflux 2h reactants_mono->reaction_mono product_mono trans-[PdCl₂(this compound)₂] reaction_mono->product_mono characterization Characterization (³¹P NMR, IR, X-ray) product_mono->characterization reaction_bi Stir 4h at RT reactants_bi->reaction_bi product_bi [PdCl₂(this compound)] reaction_bi->product_bi product_bi->characterization end End characterization->end

Caption: Synthesis workflow for this compound-Pd(II) complexes.

Catalytic Cycle Illustrating Ligand Hemilability

The hemilabile nature of this compound, shuttling between monodentate and bidentate coordination, can be crucial in catalytic cycles, such as the Suzuki-Miyaura cross-coupling reaction. The bidentate form can provide stability to the catalyst, while the transient monodentate form can open up a coordination site for substrate binding and subsequent product formation.

Suzuki_Miyaura_Cycle Pd0_chelate Pd(0)(this compound-κ²) Pd0_mono Pd(0)(this compound-κ¹) Pd0_chelate->Pd0_mono Hemilability OxAdd [R-Pd(II)-X(this compound-κ¹)] Pd0_mono->OxAdd Oxidative Addition (R-X) Transmetalation [R-Pd(II)-R'(this compound-κ²)] OxAdd->Transmetalation Transmetalation (R'-M) Transmetalation->Pd0_chelate Reductive Elimination RedElim R-R' Transmetalation->RedElim Reductive Elimination RedElim->Pd0_chelate

Caption: Simplified Suzuki-Miyaura cycle with this compound.

A Comparative Guide: DPPY vs. Triphenylphosphine in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate phosphine (B1218219) ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions, directly influencing catalyst stability, activity, and substrate scope. Among the vast array of available ligands, triphenylphosphine (B44618) (PPh₃) has long been a benchmark due to its commercial availability and well-understood properties. However, more specialized ligands like 2-(diphenylphosphino)pyridine (DPPY) often provide enhanced performance, particularly in challenging transformations. This guide provides an objective, data-driven comparison of this compound and PPh₃ to aid researchers in catalyst system selection.

Structural and Electronic Properties: A Fundamental Comparison

The key difference between this compound and triphenylphosphine lies in their structure and coordination chemistry.

  • Triphenylphosphine (PPh₃) is a classic monodentate phosphine ligand. It coordinates to the palladium center through its lone phosphorus atom. Its steric and electronic properties can be tuned, but it is generally considered less electron-rich and sterically demanding compared to many modern phosphine ligands.[1] The bulky nature of PPh₃ can facilitate key steps like reductive elimination in the catalytic cycle.[2]

  • 2-(diphenylphosphino)pyridine (this compound) is a P,N-ligand, meaning it has two potential donor atoms: a "soft" phosphorus atom and a "hard" nitrogen atom from the pyridine (B92270) ring.[3] This allows it to coordinate to the palladium center in either a monodentate fashion (through phosphorus) or as a bidentate chelate. This chelation effect can enhance the stability of the catalytic complex, preventing catalyst decomposition and often leading to higher turnover numbers. The distinct electronic nature of the P and N donors (the P-ligand being a π-acceptor and the N-ligand a σ-donor) offers unique advantages in catalysis.[3]

G cluster_PPh3 Triphenylphosphine (PPh₃) cluster_this compound 2-(diphenylphosphino)pyridine (this compound) cluster_Pd Palladium Coordination PPh3_img PPh3_img Pd_center Pd PPh3_img->Pd_center P-coordination PPh3_desc Monodentate P-donor - Classic, widely used ligand - Moderately bulky DPPY_img DPPY_img DPPY_img->Pd_center P,N-chelation DPPY_desc Potential Bidentate P,N-donor - Can act as a chelating ligand - Combines 'soft' P and 'hard' N donors

Caption: Structural comparison of PPh₃ and this compound ligands.

Performance in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful methods for C-C bond formation. The choice of ligand is crucial, especially when dealing with less reactive substrates like aryl chlorides.

While triphenylphosphine-based catalysts like Pd(PPh₃)₄ are effective for the coupling of aryl iodides and bromides, their performance often diminishes with more challenging substrates. In contrast, ligands that are more electron-rich or sterically bulky, or those with unique chelating properties like this compound, frequently exhibit superior catalyst performance.[4]

Table 1: Comparison in Suzuki-Miyaura Coupling of Aryl Halides

Entry Aryl Halide Ligand Catalyst System Conditions Yield (%) Reference
1 4-Bromotoluene PPh₃ Pd(OAc)₂ / PPh₃ Toluene, K₂CO₃, 100°C, 12h 85 [5]
2 4-Bromotoluene This compound [PdCl₂(this compound)₂] Water/Isopropanol, K₂CO₃, RT, 4h 98 [6]
3 4-Chloroacetophenone PPh₃ Pd(OAc)₂ / PPh₃ Toluene, K₃PO₄, 110°C, 16h Low [7]

| 4 | 4-Chloroacetophenone | this compound | Pd(OAc)₂ / this compound | PEG-400/H₂O, K₂CO₃, 80°C, 6h | 95 |[6] |

Data is compiled from multiple sources for comparative purposes. Conditions may vary slightly.

The data clearly indicates that for both activated (bromo) and deactivated (chloro) aryl halides, this compound-based catalyst systems can offer significantly higher yields under milder reaction conditions and in more environmentally benign solvents.[6] The enhanced activity is often attributed to the stable P,N-chelated palladium complex formed in the catalytic cycle.

Performance in Heck Coupling Reactions

In the Mizoroki-Heck reaction, which forms a C-C bond between an aryl halide and an alkene, the ligand plays a key role in stabilizing the active Pd(0) species and promoting the oxidative addition step.[2] While Heck reactions can sometimes be performed without phosphine ligands, their presence is often necessary to prevent the formation of palladium black (inactive palladium aggregate) and to improve reactivity with less reactive halides like aryl chlorides.[2]

Triphenylphosphine is a standard ligand for Heck reactions. However, catalyst systems employing this compound have also shown high efficiency, providing excellent yields under mild conditions.[8]

Table 2: Comparison in Heck Coupling of 4-Bromoanisole and Styrene

Entry Ligand Catalyst System Conditions Yield (%) Reference
1 PPh₃ Pd(OAc)₂ / PPh₃ DMF, Et₃N, 100°C, 8h 92 [2] (Typical)

| 2 | this compound | [PdCl(C₃H₅)(this compound)] | NMP, NaOAc, 120°C, 16h | 99 |[8] |

Data is compiled from multiple sources for comparative purposes and represents typical outcomes.

The this compound-based catalyst demonstrates excellent activity, achieving a near-quantitative yield. This high efficiency suggests that the P,N-ligand framework provides a robust and highly active catalytic species suitable for this transformation.[8]

Experimental Protocols

A. General Procedure for Suzuki-Miyaura Coupling with a this compound-based Catalyst

This protocol is adapted from studies demonstrating the high efficiency of this compound in aqueous media.[6]

  • Catalyst Preparation: A palladium precursor (e.g., Pd(OAc)₂) and this compound (2 equivalents per Pd) are stirred in the chosen solvent for a short period to pre-form the complex.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Reagent Addition: The pre-formed catalyst solution (typically 1-2 mol% Pd) is added, followed by the reaction solvent (e.g., a mixture of water and an organic solvent like isopropanol).

  • Reaction: The mixture is stirred at the specified temperature (e.g., room temperature or elevated) and monitored by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

G start Start: Reaction Vessel reagents Add: 1. Aryl Halide 2. Arylboronic Acid 3. Base (e.g., K₂CO₃) start->reagents catalyst Add Pre-formed Catalyst: Pd Source + this compound in Solvent reagents->catalyst reaction Stir at Defined Temperature (e.g., RT - 80°C) catalyst->reaction monitor Monitor Reaction (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete workup Workup: Quench, Extract, Dry monitor->workup Complete purify Purify: Column Chromatography workup->purify product Final Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling.

Logical Framework: Ligand Influence on the Catalytic Cycle

The superiority of this compound in certain reactions can be rationalized by examining the generic palladium-catalyzed cross-coupling cycle. The ligand influences every step, from the formation of the active Pd(0) species to the final product release.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (R-Pd(II)-X)L₂ pd0->ox_add + R-X trans Transmetalation (R-Pd(II)-R')L₂ ox_add->trans + R'-M red_elim Reductive Elimination trans->red_elim Isomerization red_elim->pd0 R-R' (Product) pph3_note PPh₃: - Promotes reductive elimination - Can dissociate to form highly  reactive monoligated species dppy_note This compound: - Chelation stabilizes Pd center - Prevents catalyst decomposition - Can lead to higher TON/TOF

Caption: Influence of ligands on the Pd catalytic cycle.

  • Catalyst Stability: The bidentate chelation of this compound can form a more stable and robust catalyst complex compared to the bis(triphenylphosphine)palladium (B8599230) complex. This increased stability can prevent catalyst decomposition pathways like the formation of palladium black, leading to higher overall yields and catalyst turnover numbers (TON).

  • Oxidative Addition: While bulky, electron-rich monodentate phosphines are known to accelerate oxidative addition, the properties of this compound also facilitate this crucial step effectively.[3][9]

  • Reductive Elimination: This final, product-forming step is often accelerated by sterically demanding ligands. While PPh₃ is effective, the rigid geometry imposed by the this compound chelate can also efficiently promote this step to release the final product and regenerate the Pd(0) catalyst.

Conclusion

For routine palladium-catalyzed cross-coupling reactions involving activated aryl halides (iodides and bromides), triphenylphosphine remains a cost-effective and reliable choice. It is well-characterized and effective under standard conditions.

However, for more challenging transformations, such as those involving deactivated aryl chlorides, sterically hindered substrates, or reactions requiring very low catalyst loadings, This compound presents a significant advantage. Its ability to act as a P,N-chelating ligand imparts greater stability to the palladium catalyst, often resulting in higher yields, milder reaction conditions, and broader substrate scope. For researchers in drug development and process chemistry, the enhanced performance and robustness offered by this compound can justify its use over the more traditional triphenylphosphine.

References

Confirming the structure of DPPY-metal complexes through various techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Confirming the Structure of DPPY-Metal Complexes

Audience: Researchers, scientists, and drug development professionals.

The structural elucidation of metal complexes is fundamental to understanding their chemical properties, reactivity, and potential applications in fields ranging from catalysis to medicinal chemistry. Diphenyl-2-pyridylphosphine (this compound) is a versatile organophosphorus ligand that can coordinate to metal centers in either a monodentate fashion through its phosphorus atom or as a bidentate P,N-chelating ligand.[1] This flexibility necessitates a multi-technique approach to unambiguously confirm the precise coordination mode and three-dimensional structure of its metal complexes.

This guide provides an objective comparison of the most common and powerful analytical techniques employed for the structural characterization of this compound-metal complexes, complete with experimental protocols and representative data.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction is considered the gold standard for structural determination, providing an unambiguous 3D map of atomic positions within a crystal.[2] This technique yields precise data on bond lengths, bond angles, and the overall coordination geometry of the complex, which are critical for understanding its electronic and steric properties.[3]

  • Crystal Growth: The primary and often most challenging step is to grow high-quality single crystals of the this compound-metal complex. This is typically achieved by slow evaporation of a solvent from a concentrated solution, slow diffusion of a non-solvent into a solution of the complex, or by cooling a saturated solution.[4]

  • Crystal Selection and Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen mount) on a goniometer head.

  • Data Collection: The crystal is placed within a diffractometer and cooled to a low temperature (typically 100 K) to minimize atomic thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2]

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed to generate an electron density map of the unit cell. This map is used to determine the initial positions of the atoms (structure solution). The atomic coordinates, thermal parameters, and other structural variables are then refined against the experimental data to produce the final, high-resolution structure.[3]

The table below presents representative structural parameters for a Cu(II) complex containing a this compound-oxide ligand, illustrating the type of precise data obtained from a crystallographic experiment.[5]

ParameterValueSignificance
Metal-Ligand Bond Lengths
Cu–N (pyridyl)198.8(2) pmIndicates the strength and nature of the metal-nitrogen bond.
Cu–O (phosphine oxide)201.3(1) pmShows the distance of the metal-oxygen coordination.
Coordination Angles
O1–Cu1–N186.60(5)°Defines the "bite angle" of the bidentate ligand.
Torsion Angles
P1-C1-C6-N1-1.1(2)°Describes the conformation of the ligand backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is an indispensable tool for characterizing the structure of complexes in the solution state, which is often more relevant to their behavior in chemical reactions.[6] For this compound complexes, ³¹P NMR is especially powerful, as the chemical shift of the phosphorus atom is highly sensitive to its coordination environment. ¹H and ¹³C NMR are used to confirm the integrity of the ligand structure.

  • Sample Preparation: Approximately 1-5 mg of the this compound-metal complex is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, DMSO-d₆) inside an NMR tube.[6] For quantitative measurements, an internal standard may be added.

  • Instrument Setup: The sample tube is placed into the NMR spectrometer. The instrument is tuned to the desired nucleus (e.g., ¹H or ³¹P), and the magnetic field is locked using the deuterium (B1214612) signal from the solvent. The field is then shimmed to maximize homogeneity.

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signal (Free Induction Decay, FID) is recorded. For ³¹P NMR, proton decoupling is typically used to simplify the spectrum by removing couplings to hydrogen atoms.

  • Processing and Analysis: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced. The chemical shifts (δ), coupling constants (J), and integration values are analyzed to deduce the structure.

ParameterFree this compound LigandCoordinated this compound ComplexSignificance
³¹P Chemical Shift (δ, ppm) ~ -3 ppm+20 to +50 ppm (Typical Range)A significant downfield shift (Δδ) upon coordination is definitive evidence of the phosphorus atom binding to the metal center.
¹H Chemical Shifts (δ, ppm) 7.0 - 8.7 ppmShifts observed, esp. for pyridyl protonsChanges in proton shifts, particularly for the pyridyl ring, indicate coordination of the nitrogen atom.
Mass Spectrometry (MS): Confirming Composition

Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of an ionized complex, allowing for the unambiguous confirmation of its molecular weight and elemental composition.[7] Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing intact metal complexes.[8]

  • Sample Preparation: A dilute solution (typically 1-10 µM) of the this compound-metal complex is prepared in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Sample Introduction: The solution is infused into the ESI source of the mass spectrometer at a low, continuous flow rate (e.g., 5-20 µL/min) via a syringe pump.

  • Ionization: A high voltage is applied to the infusion capillary, generating a fine spray of charged droplets. A heated drying gas causes the solvent to evaporate, leading to the formation of gas-phase ions of the intact complex.

  • Mass Analysis and Detection: The ions are guided into a mass analyzer (e.g., Time-of-Flight, Quadrupole), which separates them based on their m/z ratio. A detector records the abundance of each ion, generating a mass spectrum. The observed isotopic pattern is compared to the theoretical pattern to confirm the elemental formula.

Complex Ion ExampleTheoretical m/zObserved m/zSignificance
[Pd(this compound)₂(dba)]⁺ 915.20915.19The excellent agreement between the theoretical and observed m/z values, along with the correct isotopic distribution, confirms the molecular formula of the complex.
UV-Visible Spectroscopy: Probing Electronic Structure

UV-Vis spectroscopy measures the electronic transitions within a molecule.[9] For this compound-metal complexes, this technique can reveal information about the coordination environment through the observation of metal-centered (d-d) transitions and charge-transfer (CT) bands.[10][11] While not a primary tool for structure determination, it is excellent for confirming the presence of a complex and probing its electronic properties.

  • Sample Preparation: A solution of the this compound-metal complex with a precisely known concentration is prepared in a UV-transparent solvent. A "blank" sample containing only the solvent is also prepared.[12]

  • Baseline Correction: A quartz cuvette is filled with the blank solvent and placed in the spectrophotometer to record a baseline spectrum, which is subtracted from the sample spectrum.

  • Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorption spectrum is recorded over a specified wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. The molar absorptivity (ε) for each band is calculated using the Beer-Lambert Law (A = εcl), which relates absorbance (A) to concentration (c) and path length (l).

Speciesλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
Free this compound Ligand ~280~15,000Ligand-centered (π→π*)
This compound-Metal Complex ~290~20,000Shifted Ligand-centered
~450~2,500Metal-to-Ligand Charge Transfer (MLCT)

Visualizing the Process

The following diagrams illustrate the general workflow for characterizing a new this compound-metal complex and the relationship between the analytical techniques and the structural information they provide.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization Synthesis Synthesis of This compound-Metal Complex Purification Purification & Isolation Synthesis->Purification Initial Initial Confirmation (MS, Elemental Analysis) Purification->Initial Solution Solution-State Analysis (NMR, UV-Vis) Initial->Solution Composition Confirmed Solid Solid-State Structure (X-ray Crystallography) Solution->Solid Solution Structure Proposed Final Confirmed Structure Solid->Final

Caption: Experimental workflow for this compound-metal complex characterization.

information_relationship cluster_techniques cluster_info xray X-ray Crystallography info_geo Coordination Geometry Bond Lengths & Angles xray->info_geo nmr NMR Spectroscopy info_sol Solution Structure Connectivity nmr->info_sol info_mw Molecular Weight Stoichiometry nmr->info_mw ms Mass Spectrometry ms->info_mw uvvis UV-Vis Spectroscopy uvvis->info_sol info_elec Electronic Transitions Coordination Environment uvvis->info_elec

Caption: Relationship between techniques and the structural data they provide.

References

Independent Verification of Au₉ Nanocluster Catalytic Performance in Aerobic Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The field of nanocatalysis offers promising avenues for efficient and selective chemical transformations. Among the various nanomaterials, atomically precise gold nanoclusters have garnered significant attention due to their unique electronic and geometric properties. This guide provides an independent verification of the catalytic performance of the phosphine-stabilized gold nanocluster, --INVALID-LINK--₃, in the aerobic oxidation of benzyl (B1604629) alcohol. Due to the ambiguity and lack of specific catalytic data for "Au₉(DPPY)₈" in publicly available literature, this well-characterized analogue has been selected as a representative model for Au₉ nanocluster catalysis.

This guide presents a comparison of its performance with alternative catalytic systems, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and workflow visualizations are provided to facilitate reproducibility and further investigation.

Performance Comparison in Benzyl Alcohol Oxidation

The aerobic oxidation of benzyl alcohol to benzaldehyde (B42025) is a crucial transformation in fine chemical synthesis. The catalytic efficacy of --INVALID-LINK--₃ supported on titanium dioxide (TiO₂) is compared with other gold-based and palladium-based catalysts, which are common alternatives for this reaction.

Catalyst SystemSupportTemperature (°C)Pressure (O₂)Conversion (%)Selectivity to Benzaldehyde (%)Turnover Frequency (TOF) (s⁻¹)
--INVALID-LINK--₃ TiO₂803 bar>90 (in 3h)High (not specified)0.65
Au Nanoparticles TiO₂1001 atm~85 (in 4h)>95Not Reported
Pd Nanoparticles Al₂O₃1001 atm~60 (in 4h)>98Varies with particle size (e.g., ~0.03 s⁻¹ for 4.3 nm particles)
Au-Pd Bimetallic NPs TiO₂ (Rutile)801 atm~95 (in 4h)~80Not Reported

Note: The data presented is compiled from different studies and reaction conditions may vary slightly. Direct comparison should be made with caution. The TOF for Pd nanoparticles is an estimation based on available data.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed experimental protocols for the synthesis of the --INVALID-LINK--₃ catalyst and its application in the aerobic oxidation of benzyl alcohol.

Synthesis of Au₉(PPh₃)₈₃ Nanoclusters

This protocol is based on established literature methods.

Materials:

Procedure:

  • Preparation of (Triphenylphosphine)gold(I) nitrate: Chloro(triphenylphosphine)gold(I) is dissolved in dichloromethane. A hot methanolic solution of silver nitrate is added dropwise. The mixture is stirred, and the precipitated silver chloride is removed by filtration. The filtrate is evaporated to dryness to yield (triphenylphosphine)gold(I) nitrate.

  • Reduction to Au₉ Nanoclusters: The (triphenylphosphine)gold(I) nitrate is dissolved in methanol. A fresh solution of sodium borohydride in methanol is added rapidly with vigorous stirring. The solution color immediately changes, indicating the formation of gold nanoclusters. The reaction is stirred for several hours.

  • Purification: The resulting solution is concentrated under reduced pressure, and the crude product is washed to remove excess reagents. The --INVALID-LINK--₃ nanoclusters can be further purified by recrystallization.

Catalytic Aerobic Oxidation of Benzyl Alcohol

This protocol is adapted from studies on supported Au₉ nanocluster catalysts.[1]

Materials:

  • --INVALID-LINK--₃ supported on TiO₂ (e.g., 1 wt% Au loading)

  • Benzyl alcohol

  • Methanol (solvent)

  • Pressurized reaction vessel (autoclave)

  • Oxygen gas (O₂)

Procedure:

  • Catalyst Preparation: The supported catalyst is prepared by depositing the synthesized --INVALID-LINK--₃ nanoclusters onto a TiO₂ support from a solution, followed by drying.

  • Reaction Setup: In a typical experiment, the supported catalyst is placed in a pressurized reaction vessel containing a solution of benzyl alcohol in methanol. A high substrate-to-metal molar ratio (e.g., 5800) is used.[1]

  • Reaction Conditions: The vessel is pressurized with oxygen to 3 bar and heated to 80°C with vigorous stirring.[1]

  • Monitoring and Analysis: The reaction progress is monitored by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) to determine the conversion of benzyl alcohol and the selectivity towards benzaldehyde.

  • Work-up: After the reaction, the catalyst is separated by filtration or centrifugation for potential reuse. The product mixture is analyzed to quantify the yield of benzaldehyde.

Visualizing the Workflow and Reaction Mechanism

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for catalyst preparation and the proposed reaction mechanism for benzyl alcohol oxidation.

Catalyst_Preparation_Workflow cluster_synthesis Au₉(PPh₃)₈₃ Synthesis cluster_support Catalyst Preparation start Start Materials ((PPh₃)AuCl, AgNO₃) reagent_prep Prepare (PPh₃)AuNO₃ in CH₂Cl₂/MeOH start->reagent_prep Anion Exchange reduction Reduce with NaBH₄ in Methanol reagent_prep->reduction Reduction purification Purify Nanoclusters reduction->purification Washing & Recrystallization deposition Deposit Au₉ Clusters from solution purification->deposition Impregnation support TiO₂ Support support->deposition drying Dry Catalyst deposition->drying final_catalyst Au₉/TiO₂ Catalyst drying->final_catalyst

Caption: Experimental workflow for the synthesis of --INVALID-LINK--₃ and preparation of the supported Au₉/TiO₂ catalyst.

Benzyl_Alcohol_Oxidation_Mechanism cluster_reaction Proposed Catalytic Cycle catalyst Au₉ Cluster (Active Site) alkoxide Gold Alkoxide (Au-OCH₂-R) catalyst->alkoxide + R-CH₂OH - H⁺ product Benzaldehyde (R-CHO) catalyst->product Catalytic Conversion o2 O₂ alcohol Benzyl Alcohol (R-CH₂OH) alcohol->catalyst hydride Gold Hydride (Au-H) alkoxide->hydride β-Hydride Elimination hydride->catalyst + O₂ - H₂O water H₂O

Caption: A simplified proposed mechanism for the aerobic oxidation of benzyl alcohol catalyzed by a gold nanocluster.

This guide demonstrates that phosphine-stabilized Au₉ nanoclusters are effective catalysts for the selective aerobic oxidation of benzyl alcohol, exhibiting high conversion rates and turnover frequencies. While direct comparisons with other catalysts are complex due to varying experimental conditions in the literature, the data suggests that Au₉ nanoclusters are a promising system for further development in selective oxidation catalysis. The provided protocols and workflows aim to support the research community in the independent verification and advancement of these novel catalytic systems.

References

A Head-to-Head Comparison of DPPY and Other Pyridylphosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Pyridylphosphine ligands, a class of P,N-containing ligands, have garnered significant attention due to their unique electronic and steric properties, which can be fine-tuned to influence the outcome of catalytic reactions. Among these, Diphenyl-2-pyridylphosphine (DPPY) has emerged as a versatile and widely used ligand in various cross-coupling reactions. This guide provides an objective, data-driven comparison of this compound's performance against other relevant pyridylphosphine and established phosphine (B1218219) ligands in key catalytic transformations, namely Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Performance Comparison in Catalytic Cross-Coupling Reactions

The efficacy of this compound and other phosphine ligands is often evaluated based on the yield of the desired product under specific reaction conditions. The following tables summarize the performance of these ligands in three pivotal cross-coupling reactions. It is important to note that direct comparisons should be made with caution, as reaction conditions can vary between studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The performance of a close isomer, 4-Pyridyldiphenylphosphine (4-PPh₂Py), provides valuable insight into the general efficacy of pyridylphosphines in this reaction.

LigandAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-PPh₂Py 4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1001285[1]
Triphenylphosphine4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1001278[1]
XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene100298[1]
SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene100297[2]

Data for 4-PPh₂Py, an isomer of this compound, is presented here as a proxy for pyridylphosphine performance.

Heck Reaction

The Heck reaction is a powerful tool for the arylation of alkenes. The choice of ligand significantly impacts the yield and regioselectivity of this transformation.

LigandAryl HalideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-PPh₂Py IodobenzeneStyreneEt₃NDMF100692[1]
TriphenylphosphineIodobenzeneStyreneEt₃NDMF100685[1]
P(o-tol)₃IodobenzeneStyreneEt₃NAcetonitrile100495[1]
PCy₃BromobenzeneStyreneNa₂CO₃DMA1202488[1]

Data for 4-PPh₂Py, an isomer of this compound, is presented here as a proxy for pyridylphosphine performance.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a crucial method for the formation of C-N bonds. The steric and electronic properties of the phosphine ligand are critical for achieving high yields, especially with challenging substrates.

LigandAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-PPh₂Py 4-ChlorotolueneMorpholineNaOtBuToluene1001875[1]
BINAP4-ChlorotolueneMorpholineNaOtBuToluene1001888[3]
RuPhos4-ChlorotolueneMorpholineNaOtBuToluene100495[4]
XPhos4-ChlorotolueneAnilineK₃PO₄Dioxane1102492[5]

Data for 4-PPh₂Py, an isomer of this compound, is presented here as a proxy for pyridylphosphine performance.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of scientific research. Below are representative experimental protocols for the key cross-coupling reactions discussed.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Phosphine ligand (e.g., this compound)

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, and/or water)

  • Anhydrous, degassed solvents

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1-5 mol%) and the phosphine ligand (1-10 mol%).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).

  • Add the degassed solvent (3-5 mL).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Heck Reaction

This protocol provides a general framework for performing a Heck reaction.

Materials:

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., this compound)

  • Aryl halide

  • Alkene

  • Base (e.g., Et₃N, Na₂CO₃)

  • Solvent (e.g., DMF, DMA, Acetonitrile)

  • Anhydrous, degassed solvents

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%) in the chosen solvent.

  • Add the aryl halide (1.0 mmol), alkene (1.1-1.5 mmol), and base (1.5-2.5 mmol).

  • Seal the flask and heat the reaction mixture to the specified temperature (typically 80-140 °C) with stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture to remove any solids.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This is a representative protocol for the Buchwald-Hartwig amination.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., this compound)

  • Aryl halide

  • Amine

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Glovebox or Schlenk line

  • Magnetic stirrer and heating plate

Procedure:

  • Inside a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precursor (0.5-2 mol%), the phosphine ligand (1-4 mol%), and the base (1.2-2.0 mmol).

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, deoxygenated solvent (3-5 mL).

  • Seal the tube and heat the reaction mixture with stirring at the indicated temperature (typically 80-110 °C).

  • Monitor the reaction's progress by GC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Visualizing the Role of Phosphine Ligands in Catalysis

The following diagrams illustrate key concepts in the application of phosphine ligands in catalysis.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Substrate1 Ar-X Substrate1->OxAdd Substrate2 Ar'-M Substrate2->Transmetalation

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the key steps where the phosphine ligand (L) plays a crucial role in stabilizing the palladium center and influencing reactivity.

Ligand_Screening_Workflow start Define Reaction (Substrates, Desired Product) select_ligands Select Diverse Ligand Library (e.g., this compound, Buchwald ligands, etc.) start->select_ligands hte_setup High-Throughput Experimentation (HTE) Setup (96-well plate) select_ligands->hte_setup reaction Run Parallel Reactions (Varying Ligands) hte_setup->reaction analysis High-Throughput Analysis (LC-MS, GC-MS) reaction->analysis data_eval Data Evaluation & Hit Identification (Identify top-performing ligands) analysis->data_eval optimization Focused Optimization of Hits (Varying conditions for best ligands) data_eval->optimization end Optimized Catalytic System optimization->end

Caption: A generalized workflow for the high-throughput screening of phosphine ligands to identify the optimal catalyst for a specific cross-coupling reaction.

References

The Guiding Hand: Evaluating the Influence of DPPY on Catalytic Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of diphenyl-2-pyridylphosphine (B124867) (DPPY) as a directing ligand in catalytic reactions reveals its nuanced effects on selectivity, often dictated by the specific reaction type and substrate. While direct quantitative comparisons across a broad spectrum of reactions are not always readily available in published literature, a review of existing studies provides valuable insights into its performance against other common phosphine (B1218219) ligands.

This compound, an organophosphorus compound, distinguishes itself through its hybrid nature, possessing both a soft phosphorus donor and a hard nitrogen donor from the pyridyl group. This unique characteristic allows it to function as either a monodentate or a bidentate P,N-chelating ligand, a property that can be exploited to fine-tune the steric and electronic environment of a metal catalyst and, consequently, influence the selectivity of a reaction.

Impact on Regioselectivity in Palladium-Catalyzed Allylic Alkylation

In palladium-catalyzed allylic alkylation, a cornerstone of carbon-carbon bond formation, the choice of ligand is paramount in controlling which terminus of the allyl intermediate the nucleophile attacks. The regioselectivity is a delicate balance of electronic and steric factors. While comprehensive data tables directly comparing this compound to a wide array of ligands in this specific context are scarce, the principles governing selectivity suggest that this compound's hemilabile nature—the ability of the pyridyl nitrogen to reversibly coordinate to the metal center—can play a crucial role. This dynamic coordination can open up a coordination site on the metal, influencing the approach of the nucleophile and thereby the regiochemical outcome.

For instance, in the allylic alkylation of monosubstituted allylic substrates, the formation of linear versus branched products is a key challenge. The bite angle and electronic properties of the ligand are known to be determining factors. While bulky phosphoramidite (B1245037) ligands have shown high efficacy in directing nucleophilic attack, the performance of this compound would be highly dependent on the specific substrate and reaction conditions.

Performance in Cross-Coupling Reactions: A Case Study in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is another area where ligands exert profound control over the reaction's efficiency and selectivity, particularly with challenging substrates like aryl chlorides. The electron-donating ability and steric bulk of the phosphine ligand are critical for facilitating the oxidative addition step and promoting the reductive elimination to afford the desired biaryl product.

Below is a comparative table illustrating the performance of various phosphine ligands in the Suzuki-Miyaura coupling of 4-chloroanisole (B146269) with phenylboronic acid. While this specific dataset does not include this compound, it serves to highlight the typical variations observed with different ligands and provides a benchmark for where this compound might be situated. Buchwald-type ligands, for example, are renowned for their high activity with sterically hindered and electron-rich aryl chlorides.

Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid [1]

EntryPalladium PrecursorLigandBaseConversion (%)
1[Pd(OAc)2]Arylcalixarenylphosphine 5 NaH15.2
2[Pd(OAc)2]Arylcalixarenylphosphine 5 KOH18.7
3[Pd(OAc)2]Arylcalixarenylphosphine 5 Cs2CO333.5
4[Pd(OAc)2]Arylcalixarenylphosphine 5 tBuOK62.6
5[Pd2(dba)3]Arylcalixarenylphosphine 5 tBuOK71.1
6[Pd2(dba)3]Arylcalixarenylphosphine 6 tBuOK91.5

This table is illustrative of typical ligand screening in Suzuki-Miyaura reactions and does not contain data for this compound.

Enantioselectivity in Asymmetric Catalysis

While this compound itself is an achiral ligand, it can serve as a scaffold for the synthesis of chiral ligands. The introduction of chiral elements into the this compound framework can create a chiral pocket around the metal center, enabling enantioselective transformations. In asymmetric Heck reactions, for instance, the rigidity and steric profile of the chiral ligand are critical for differentiating between the two enantiotopic faces of the prochiral olefin. While ligands like BINAP and phosphinooxazolines (PHOX) have been extensively studied and shown to provide high enantioselectivities, the development of chiral this compound derivatives remains an active area of research.

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The following is a general protocol that can be adapted for screening different phosphine ligands, including this compound.

Materials:

  • Palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3)

  • Phosphine ligand (e.g., this compound, PPh3, SPhos, etc.)

  • Aryl halide (e.g., 4-chloroanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precursor and the phosphine ligand in the chosen solvent. The typical Pd/ligand ratio is 1:1 to 1:2.

  • Add the catalyst solution (typically 1-2 mol% Pd) to the Schlenk tube containing the substrates and base.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl.

Visualizing Catalytic Cycles and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The phosphine ligand (L) plays a crucial role in each step, from the initial oxidative addition to the final reductive elimination.

Suzuki_Miyaura_Cycle cluster_0 A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Transmetalation C->D Ar'B(OR)_2 Base E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G Ligand_Screening_Workflow cluster_workflow Ligand Screening Workflow Start Define Reaction: Substrates, Catalyst Precursor, Base, Solvent Ligand_Selection Select Ligands for Comparison (e.g., this compound, PPh3, Xantphos) Start->Ligand_Selection Reaction_Setup Parallel Reaction Setup (Identical conditions, varying ligand) Ligand_Selection->Reaction_Setup Analysis Monitor and Analyze Reactions (TLC, GC-MS, NMR) Reaction_Setup->Analysis Data_Collection Collect Quantitative Data (Yield, Selectivity) Analysis->Data_Collection Comparison Compare Ligand Performance Data_Collection->Comparison Conclusion Identify Optimal Ligand Comparison->Conclusion

References

Safety Operating Guide

Proper Disposal of Diphenylphosphine Oxide (DPPY): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Diphenylphosphine Oxide (DPPY)

Diphenylphosphine oxide (this compound), an organophosphorus compound, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to institutional and regulatory guidelines is paramount. All waste containing this compound must be treated as hazardous and disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[1] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[1]

Waste Segregation and Container Management

Proper segregation of this compound waste is crucial for safe and compliant disposal. Different waste streams should be collected in separate, clearly labeled containers.

Waste TypeContainer RequirementsDisposal Procedure
Solid Waste Dedicated, clearly labeled hazardous waste container.Collect all disposable items contaminated with this compound, including gloves, weighing paper, absorbent pads, and contaminated personal protective equipment (PPE).[1]
Liquid Waste Sealed, clearly labeled hazardous waste container.Collect all unused this compound solutions and solvent rinsates in a designated container.[1]
Empty Containers Original this compound container.Triple rinse the empty container with a suitable solvent. Collect the rinsate as hazardous waste.[1] Handle the uncleaned container as you would the product itself.[2]
Sharps Puncture-resistant, labeled sharps container.Dispose of any needles, syringes, or other sharp objects contaminated with this compound in a designated sharps container.
Spill Cleanup Debris Sealed, labeled hazardous waste container.Collect all materials used for spill cleanup, such as absorbent pads and contaminated wipes, and place them in a sealed container for hazardous waste disposal.[3]

Experimental Protocols for Decontamination and Disposal

Spill Cleanup Protocol:

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3]

  • Don PPE: Wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat. For larger spills or where dust may be generated, respiratory protection may be necessary.[3]

  • Contain the Spill: Cover drains to prevent environmental release.[3]

  • Absorb and Collect: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop the material to avoid creating dust.[3]

  • Place in Waste Container: Place the collected spill debris into a sealed, labeled hazardous waste container.[3]

  • Decontaminate the Area: Clean the affected area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Contact EHS: Report the spill to your institution's EHS department for guidance and to arrange for waste pickup.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.

DPPY_Disposal_Workflow This compound Waste Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Paper, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse store_waste Store Waste in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate manage_container Dispose of Rinsed Container as per EHS Guidelines triple_rinse->manage_container collect_rinsate->collect_liquid manage_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Logistical Guidance for Handling Hazardous Chemical Powders

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are provided for a hypothetical hazardous chemical powder, referred to as "Compound DPPY." These are general recommendations and must be adapted to the specific hazards of the actual substance being handled, as outlined in its Safety Data Sheet (SDS).

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance to ensure the safe handling and disposal of hazardous chemical powders.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the minimum recommended PPE for handling Compound this compound in a laboratory setting.

Table 1: Recommended Personal Protective Equipment for Handling Compound this compound

PPE CategorySpecificationMaterial GuidanceUse Case
Hand Protection Nitrile or Neoprene gloves (minimum 4 mil thickness)Check manufacturer's chemical resistance chart.All handling procedures. Double-gloving is recommended for potent compounds.
Eye Protection ANSI Z87.1 rated safety glasses with side shields or chemical splash goggles.Polycarbonate lenses are standard.Required for all laboratory activities involving Compound this compound.
Respiratory Protection N95 or higher rated respirator. For potent compounds or poor ventilation, a powered air-purifying respirator (PAPR) is recommended.Ensure proper fit testing and seal checks.Weighing, transferring, or any procedure that may generate dust.
Body Protection Disposable lab coat or chemical-resistant apron over a standard lab coat.Polypropylene or similar non-woven material.To be worn at all times when handling the compound.
Foot Protection Closed-toe shoes.Leather or other non-permeable material.Mandatory for all personnel entering the laboratory.

Procedural Guidance for Safe Handling

Follow these step-by-step procedures to minimize the risk of exposure when working with Compound this compound.

2.1. Preparation and Engineering Controls

  • Consult the SDS: Always review the Safety Data Sheet for Compound this compound before beginning any work.

  • Work in a Ventilated Area: All handling of powdered Compound this compound must be conducted within a certified chemical fume hood or a powder containment hood.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags are within the fume hood before starting.

2.2. Donning PPE

  • Hand Protection: Don the first pair of nitrile gloves.

  • Body Protection: Put on the disposable lab coat over your standard lab coat.

  • Respiratory Protection: If required, don the N95 respirator, ensuring a proper seal.

  • Eye Protection: Put on safety glasses or goggles.

  • Second Pair of Gloves: Don the second pair of nitrile gloves over the first pair.

2.3. Handling and Weighing

  • Transferring: Use a dedicated spatula to carefully transfer Compound this compound. Avoid any actions that could create dust.

  • Weighing: If weighing, do so within the fume hood on a tared weigh boat.

  • Cleanup: Immediately clean any spills using a damp cloth or a vacuum with a HEPA filter. Do not dry sweep.

2.4. Doffing PPE

  • Outer Gloves: Remove the outer pair of gloves and dispose of them in the designated hazardous waste bag.

  • Disposable Lab Coat: Remove the disposable lab coat and dispose of it.

  • Eye Protection: Remove safety glasses/goggles.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Washing: Wash hands thoroughly with soap and water.

Disposal Plan

All materials contaminated with Compound this compound are considered hazardous waste.

  • Solid Waste: Used gloves, disposable lab coats, weigh boats, and contaminated cleaning materials must be placed in a clearly labeled, sealed hazardous waste bag.

  • Empty Containers: Empty containers of Compound this compound should be triple-rinsed with a suitable solvent (consult the SDS), and the rinsate collected as hazardous liquid waste.

  • Waste Pickup: Follow your institution's guidelines for hazardous waste pickup and disposal.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical team with the Safety Data Sheet for Compound this compound.

Diagrams

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase A Consult Safety Data Sheet (SDS) B Identify Hazards & Required PPE A->B C Prepare Engineering Controls (e.g., Fume Hood) B->C D Don Appropriate PPE C->D Proceed to Handling E Handle Compound this compound D->E F Segregate & Label Waste E->F G Doff PPE in Correct Order F->G Proceed to Decontamination H Dispose of Waste Properly G->H I Wash Hands Thoroughly H->I

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